molecular formula C26H45NO19 B15547593 Lewis-b tetrasaccharide

Lewis-b tetrasaccharide

Cat. No.: B15547593
M. Wt: 675.6 g/mol
InChI Key: OXNGKCPRVRBHPO-UHFFFAOYSA-N
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Description

Lewis-b tetrasaccharide is a useful research compound. Its molecular formula is C26H45NO19 and its molecular weight is 675.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNGKCPRVRBHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Guide to the Structure of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, biosynthesis, and physicochemical properties of the Lewis-b (Leb) tetrasaccharide. Leb is a crucial histo-blood group antigen, a member of the Lewis antigen system, primarily found in epithelial secretions and adsorbed onto the surface of red blood cells.[1][2][3] Its biological significance is underscored by its role in host-pathogen interactions, notably as a receptor for Helicobacter pylori, and its re-expression in various cancers, marking it as a Tumor-Associated Carbohydrate Antigen (TACA).[3]

Core Chemical Structure

The Lewis-b tetrasaccharide is a complex carbohydrate built from four individual monosaccharide units. Its specific arrangement and the linkages between these units define its unique biological activity.

The structure is formally described as: α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc .[4]

The constituent monosaccharides are:

  • Two units of L-Fucose (Fuc): A deoxyhexose sugar.

  • One unit of D-Galactose (Gal): A C4 epimer of glucose.

  • One unit of N-Acetyl-D-glucosamine (GlcNAc): A derivative of glucose.

The glycosidic linkages connecting these units are highly specific:

  • An α-L-Fucopyranosyl unit is linked α(1→2) to a β-D-Galactopyranosyl residue.

  • This galactose residue is then linked β(1→3) to the core N-Acetyl-β-D-glucopyranosyl amine.

  • A second α-L-Fucopyranosyl unit is attached via an α(1→4) linkage directly to the N-Acetyl-β-D-glucopyranosyl amine, forming a characteristic branched structure.[4][5]

The full IUPAC name for this structure is 6-deoxy-alpha-L-galacto-hexopyranosyl-(1->2)-beta-D-galacto-hexopyranosyl-(1->3)-[6-deoxy-alpha-L-galacto-hexopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-gluco-hexopyranose.[4]

Lewis_B_Tetrasaccharide_Structure Fuc1 α-L-Fucose Gal β-D-Galactose Fuc1->Gal α(1→2) GlcNAc β-D-GlcNAc Gal->GlcNAc β(1→3) Fuc2 α-L-Fucose Fuc2->GlcNAc α(1→4) branch_point

Monosaccharide linkage map of this compound.

Physicochemical Data

The fundamental quantitative properties of the this compound are summarized below. This data is essential for analytical and synthetic applications.

PropertyValue
Molecular Formula C₂₆H₄₅NO₁₉
Molecular Weight 675.63 g/mol
CAS Number 80081-06-7

[6][7][8]

Biosynthesis Pathway

The synthesis of the Lewis-b antigen is not directed by a single gene but is the result of the sequential action of enzymes encoded by two distinct genes on chromosome 19: FUT3 (Lewis gene) and FUT2 (Secretor gene) .[2][9] These genes code for fucosyltransferase enzymes that attach fucose sugars to a precursor carbohydrate chain.[10]

The biosynthetic process proceeds as follows:

  • Precursor Foundation : The synthesis begins with a Type 1 oligosaccharide chain , which has a terminal Galactose linked to an N-acetylglucosamine in a β1-3 linkage.[3]

  • FUT2 (Secretor) Action : In individuals with a functional Se allele (Secretors), the FUT2 enzyme first adds a fucose molecule to the terminal galactose of the Type 1 chain in an α(1,2) linkage. This creates the H-antigen .[1][3]

  • FUT3 (Lewis) Action : Subsequently, the FUT3 enzyme, encoded by the Le gene, adds a second fucose to the N-acetylglucosamine of the H-antigen in an α(1,4) linkage.[9][10] The FUT2 enzyme is generally more efficient, so in individuals with both functional genes, the Type 1 chain is almost completely converted to Leb.[3][9]

The final expression of Leb requires at least one functional copy of both the Le (FUT3) and Se (FUT2) genes.[9]

Lewis_B_Biosynthesis Precursor Type 1 Precursor (Galβ1-3GlcNAc-R) H_Antigen H Type 1 Antigen (Fucα1-2Galβ1-3GlcNAc-R) Precursor->H_Antigen Lewis_B Lewis-b Antigen (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) H_Antigen->Lewis_B enzyme1 FUT2 (Secretor Enzyme) + GDP-Fucose enzyme2 FUT3 (Lewis Enzyme) + GDP-Fucose

Enzymatic pathway for the biosynthesis of Lewis-b antigen.

Experimental Protocols and Characterization

The structural elucidation and synthesis of the this compound rely on established biochemical and organic chemistry methodologies. While detailed, step-by-step protocols are proprietary or specific to individual research publications, the general approaches are outlined below.

Chemical Synthesis

Large-scale chemical synthesis of Leb and its derivatives has been developed for use in biological studies, such as investigating its role in H. pylori adhesion.[5][11]

General Workflow:

  • Monosaccharide Preparation : Starting with commercially available monosaccharides, specific hydroxyl groups are chemically protected to ensure only the desired positions react.

  • Glycosylation Reactions : The protected monosaccharide building blocks are sequentially coupled. For instance, a galactose donor is coupled to a GlcNAc acceptor. This process is repeated with the fucose units. The synthesis of a Leb block donor has been shown to give high yields and stereoselectivity.[11]

  • Deprotection : After the tetrasaccharide backbone is assembled, all protecting groups are removed to yield the final, biologically active carbohydrate.

  • Purification : The final product is purified, typically using chromatographic techniques, to ensure high purity for experimental use.

Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary method for confirming the structure of synthesized oligosaccharides.

  • ¹H NMR : Provides information on the number of sugar residues, their anomeric configurations (α or β), and the overall purity.

  • ¹³C NMR : Confirms the number of carbon atoms and provides information about the ring structures.

  • 2D NMR (e.g., COSY, HSQC, HMBC) : These experiments are crucial for establishing the specific glycosidic linkages by identifying through-bond and through-space correlations between protons and carbons on adjacent sugar residues. Commercial suppliers often specify purity as >90% by NMR.[12]

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the tetrasaccharide (675.63 Da) and can provide fragmentation data that supports the proposed sequence of monosaccharides.[6]

References

Lewis-b Tetrasaccharide: A Technical Guide to its Chemical Properties and Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of the Lewis-b (Leb) tetrasaccharide. Intended for researchers, scientists, and professionals in drug development, this document details the essential characteristics of Leb, outlines methodologies for its synthesis, and explores its role in cellular signaling, particularly in the context of Helicobacter pylori infection.

Core Chemical Properties of Lewis-b Tetrasaccharide

The this compound is a complex oligosaccharide with the systematic IUPAC name α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-β-D-N-acetylglucosamine. Its structure and key chemical properties are summarized in the table below, providing a foundational understanding for researchers working with this molecule.[1][2][3][4]

PropertyValue
Systematic Name α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc
Molecular Formula C26H45NO19
Molecular Weight Approximately 675.6 g/mol
Structure Branched tetrasaccharide
Solubility Soluble in water
Storage Temperature -20°C

Synthesis of this compound: Chemical and Enzymatic Approaches

The synthesis of the this compound is a complex undertaking that can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and challenges.

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that requires careful planning of protecting group strategies and glycosylation reactions to achieve the desired stereochemistry of the glycosidic linkages. While a detailed, step-by-step protocol is extensive, the general workflow involves the assembly of monosaccharide building blocks.

Experimental Protocol: A Generalized Chemical Synthesis Workflow

  • Preparation of Monosaccharide Building Blocks: This initial phase involves the synthesis of protected monosaccharide units of L-fucose, D-galactose, and N-acetyl-D-glucosamine. These building blocks are modified with appropriate protecting groups to prevent unwanted side reactions at specific hydroxyl groups, and an activating group at the anomeric center to facilitate glycosylation.

  • Stepwise Glycosylation: The protected monosaccharide building blocks are sequentially coupled to assemble the tetrasaccharide. This typically involves the activation of the anomeric center of a glycosyl donor, which then reacts with a free hydroxyl group on the glycosyl acceptor. The choice of activating agent and reaction conditions is critical to control the stereoselectivity of the newly formed glycosidic bond.

  • Intermediate Deprotection: Between glycosylation steps, specific protecting groups are selectively removed to expose the next hydroxyl group for glycosylation.

  • Final Deprotection: Once the full tetrasaccharide backbone is assembled, all protecting groups are removed to yield the final this compound.

G cluster_0 Preparation of Building Blocks cluster_1 Stepwise Glycosylation & Deprotection cluster_2 Final Product Fuc Protected Fucose Step3 Glycosylation 2: Fuc + Disaccharide Fuc->Step3 Step5 Glycosylation 3: Fuc + Trisaccharide Fuc->Step5 Gal Protected Galactose Step1 Glycosylation 1: Gal + GlcNAc Gal->Step1 GlcNAc Protected GlcNAc GlcNAc->Step1 Step2 Selective Deprotection Step1->Step2 Step2->Step3 Step4 Selective Deprotection Step3->Step4 Step4->Step5 Leb This compound Step5->Leb

A generalized workflow for the chemical synthesis of this compound.
Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, utilizing glycosyltransferases to form the precise glycosidic linkages. Chemoenzymatic approaches combine the flexibility of chemical synthesis for creating initial building blocks with the specificity of enzymatic glycosylation for the final assembly steps.

Experimental Protocol: A Generalized Enzymatic Synthesis Workflow

  • Enzyme and Substrate Preparation: This involves obtaining or producing the necessary glycosyltransferases, specifically fucosyltransferases and a galactosyltransferase, with the correct linkage specificity. The acceptor substrate, typically a simplified precursor of the final tetrasaccharide, and the sugar nucleotide donors (GDP-fucose and UDP-galactose) are also prepared.

  • Enzymatic Reaction: The acceptor substrate, sugar nucleotide donors, and the corresponding glycosyltransferases are combined in a buffered solution at an optimal pH and temperature for enzyme activity. The reactions are typically carried out sequentially.

  • Monitoring and Purification: The progress of the reaction is monitored using techniques such as HPLC or mass spectrometry. Once the reaction is complete, the desired this compound is purified from the reaction mixture.

G cluster_0 Reactants cluster_1 Enzymatic Reaction cluster_2 Product & Purification Acceptor Acceptor Substrate (e.g., GlcNAc derivative) Reaction One-pot or Sequential Enzymatic Glycosylation Acceptor->Reaction GDP_Fuc GDP-Fucose GDP_Fuc->Reaction UDP_Gal UDP-Galactose UDP_Gal->Reaction Enzymes Glycosyltransferases (Fucosyltransferases, Galactosyltransferase) Enzymes->Reaction Leb This compound Reaction->Leb Purification Purification (HPLC, etc.) Leb->Purification

A generalized workflow for the enzymatic synthesis of this compound.

Role in Cellular Signaling: The Helicobacter pylori Connection

The this compound plays a crucial role in the pathogenesis of Helicobacter pylori, the bacterium responsible for a range of gastric diseases, including gastritis, peptic ulcers, and gastric cancer. On the surface of gastric epithelial cells, Lewis-b acts as a receptor for the bacterial adhesin BabA.[5] This interaction is a critical first step in the colonization of the stomach by H. pylori and triggers a cascade of intracellular signaling events that contribute to the bacterium's pathogenic effects.

The binding of BabA to Lewis-b is believed to potentiate the activity of the cag Type IV Secretion System (T4SS), a needle-like apparatus used by H. pylori to inject its virulence factor, CagA, into the host cell. Once inside the gastric epithelial cell, CagA is phosphorylated and can activate multiple downstream signaling pathways, including the MAPK (mitogen-activated protein kinase) pathways (ERK, p38, and JNK) and the proto-oncogene Shp2. This leads to the upregulation of pro-inflammatory cytokines, such as interleukin-8 (IL-8), and other factors that promote inflammation, disrupt cell polarity and adhesion, and can ultimately contribute to the development of gastric cancer.

G cluster_0 Extracellular cluster_1 Gastric Epithelial Cell HP Helicobacter pylori BabA BabA Adhesin T4SS Type IV Secretion System (T4SS) Leb Lewis-b Antigen BabA->Leb Binding CagA_in CagA (injected) T4SS->CagA_in Injection Leb->T4SS Potentiates MAPK MAPK Pathway (ERK, p38, JNK) CagA_in->MAPK SHP2 SHP-2 CagA_in->SHP2 Proinflammatory Pro-inflammatory Gene Expression (e.g., IL-8) MAPK->Proinflammatory Oncogenic Oncogenic Signaling SHP2->Oncogenic

Signaling pathway initiated by H. pylori binding to Lewis-b on gastric epithelial cells.

Conclusion

The this compound is a molecule of significant interest in glycobiology and medicinal chemistry. A thorough understanding of its chemical properties and the methods for its synthesis are essential for researchers aiming to investigate its biological roles and explore its potential as a therapeutic target or diagnostic marker. The signaling pathways initiated by the interaction of Lewis-b with pathogens like H. pylori highlight the critical role of glycans in host-pathogen interactions and disease pathogenesis. Further research into the synthesis and biological functions of Lewis-b will undoubtedly open new avenues for the development of novel therapies for gastric diseases.

References

An In-depth Technical Guide to the Lewis-b Antigen: From Discovery to Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis-b (Leb) antigen, a fucosylated oligosaccharide of the Lewis blood group system, has transitioned from a classical blood group determinant to a molecule of significant interest in cellular adhesion, immunology, and oncology. This guide provides a comprehensive overview of the discovery, history, genetics, biosynthesis, and clinical significance of the Leb antigen. Detailed methodologies for key experimental procedures and quantitative data on its expression and interactions are presented to serve as a valuable resource for researchers and professionals in drug development.

Discovery and History

The journey into the understanding of the Lewis blood group system began in 1946 with the discovery of the Lewis-a (Lea) antigen by Mourant.[1] This was shortly followed in 1948 by the identification of the Lewis-b (Leb) antigen, which was found to be intricately linked to the ABO and Secretor systems.[2] It was established that Leb is not an allele of Lea but rather a product of the interaction between the Lewis and Secretor genes.[3] A pivotal finding in the history of the Lewis system was the realization that Lewis antigens are not intrinsic to red blood cells but are adsorbed from the plasma onto the erythrocyte surface.[3] These antigens are synthesized by epithelial cells and secreted into body fluids.[3]

Genetics and Biosynthesis of the Lewis-b Antigen

The expression of the Leb antigen is governed by the interplay of two fucosyltransferase enzymes encoded by two distinct genetic loci on chromosome 19:

  • Lewis gene (FUT3): This gene encodes for the α(1,3/1,4)-fucosyltransferase (Fuc-TIII), which is responsible for adding a fucose residue in an α1,4 linkage to the N-acetylglucosamine (GlcNAc) of a Type 1 precursor chain (Galβ1-3GlcNAc-R). This reaction forms the Lea antigen.[4][5]

  • Secretor gene (FUT2): This gene encodes for the α(1,2)-fucosyltransferase (Fuc-TII), which adds a fucose residue in an α1,2 linkage to the terminal galactose (Gal) of the same Type 1 precursor chain, forming the H type 1 antigen.[3][4]

The synthesis of the Leb antigen is a two-step process that requires the sequential action of both enzymes. First, the FUT2 enzyme creates the H type 1 antigen. Subsequently, the FUT3 enzyme adds a second fucose to the GlcNAc residue of the H type 1 antigen, resulting in the difucosylated Leb antigen.[4] The activity of the FUT2 enzyme is generally more efficient than the FUT3 enzyme, leading to the predominance of the Leb antigen in individuals who possess both functional Le and Se genes (Le(a-b+) phenotype).[3]

Biosynthetic Pathway of Lewis-b Antigen

Lewis_b_Biosynthesis Type 1 Precursor Type 1 Precursor H type 1 antigen H type 1 antigen Type 1 Precursor->H type 1 antigen FUT2 (Secretor gene) Lewis a antigen Lewis a antigen Type 1 Precursor->Lewis a antigen FUT3 (Lewis gene) Lewis b antigen Lewis b antigen H type 1 antigen->Lewis b antigen FUT3 (Lewis gene)

Caption: Biosynthesis of the Lewis-b antigen.

Quantitative Data

Table 1: Phenotype Frequencies of the Lewis Blood Group System
PhenotypeCaucasian (%)Black (%)Asian (%)
Le(a+b-)2223Rare
Le(a-b+)7255Common
Le(a-b-)622Variable
Le(a+b+)RareRareCommon

Data compiled from various sources.[1]

Table 2: Kinetic Parameters of Fucosyltransferases
EnzymeSubstrateKmVmax
FUT2 GDP-fucose50 µM21.23 pmol/h
Phenyl β-D-galactoside8.79 mM0.89 pmol/h
FUT3 Type 1 precursorNot availableNot available
H type 1 antigenNot availableNot available
Table 3: Binding Affinity of Helicobacter pylori BabA Adhesin to Lewis-b Antigen
MethodKD (Dissociation Constant)Conditions
Isothermal Titration Calorimetry~227 µMAcidic pH
~252 µMNeutral pH
Optical Tweezers (unbinding force)25 ± 1.5 pNSingle molecule

Data from studies on the structural basis of Leb binding by BabA and direct force measurements.[6][7]

Role in Helicobacter pylori Infection

The Leb antigen is a crucial receptor for the gastric pathogen Helicobacter pylori.[1] The bacterial outer membrane protein, BabA (Blood group antigen binding adhesin), specifically binds to the Leb antigen expressed on the surface of gastric epithelial cells.[6] This adhesion is a critical step in the colonization of the gastric mucosa by H. pylori and is associated with an increased risk of developing gastritis, peptic ulcers, and gastric cancer.[1]

Signaling Pathway of H. pylori Adhesion

H_pylori_Adhesion cluster_H_pylori Helicobacter pylori cluster_Epithelial_Cell Gastric Epithelial Cell BabA BabA Adhesin Leb Lewis-b Antigen BabA->Leb Binding Colonization Mucosal Colonization Leb->Colonization Inflammation Inflammation Colonization->Inflammation Disease Gastric Disease Inflammation->Disease

Caption: H. pylori adhesion to gastric epithelium via BabA-Leb interaction.

Experimental Protocols

Hemagglutination Inhibition Assay for Lewis Antigen Phenotyping in Saliva

This method is used to determine the Lewis phenotype (Lea, Leb) based on the presence of soluble Lewis antigens in saliva.

Materials:

  • Saliva sample, boiled and centrifuged.

  • Anti-Lea and Anti-Leb antisera.

  • Group O red blood cells with known Lea and Leb antigen expression (indicator cells).

  • Phosphate-buffered saline (PBS).

  • 96-well U-bottom microtiter plate.

Procedure:

  • Antiserum Titration: Serially dilute Anti-Lea and Anti-Leb antisera in PBS to determine the highest dilution that gives a 2+ agglutination reaction with the corresponding indicator red cells. This dilution is the working dilution.

  • Sample Preparation: Boil the collected saliva sample for 10 minutes to inactivate enzymes, then centrifuge to remove sediment.

  • Inhibition Step:

    • Add 1 volume of the saliva supernatant to a tube.

    • Add 1 volume of the working dilution of anti-Lea antiserum to one set of tubes and anti-Leb to another.

    • Incubate at room temperature for 10-20 minutes.

  • Hemagglutination Step:

    • Add 1 volume of a 2-5% suspension of the appropriate indicator red blood cells to each tube.

    • Mix gently and incubate at room temperature for 30-60 minutes.

  • Reading Results: Centrifuge the tubes at low speed or observe the settling pattern. Inhibition of agglutination (a button of red cells at the bottom of the tube) indicates the presence of the corresponding Lewis antigen in the saliva. Agglutination indicates the absence of the antigen.

Enzyme-Linked Immunosorbent Assay (ELISA) for Lewis-b Antigen Detection

This protocol provides a general framework for the detection of Leb antigen in biological samples such as serum or plasma.

Materials:

  • Microtiter plate.

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Sample containing Leb antigen (e.g., serum, plasma).

  • Monoclonal anti-Leb antibody.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

Procedure:

  • Coating: Adsorb a capture antibody or the sample itself (if antigen is to be directly coated) to the wells of a microtiter plate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Sample/Primary Antibody Incubation: Add the sample or the primary anti-Leb antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Immunohistochemistry (IHC) for Lewis-b Antigen in Tissues

This protocol outlines the general steps for detecting Leb antigen in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides.

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity.

  • Blocking serum (from the same species as the secondary antibody).

  • Monoclonal anti-Leb antibody.

  • Biotinylated secondary antibody.

  • Streptavidin-HRP conjugate.

  • DAB chromogen.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol, and finally in water.

  • Antigen Retrieval: Heat the slides in antigen retrieval solution (e.g., in a microwave or pressure cooker) to unmask the antigen epitopes.

  • Peroxidase Blocking: Incubate the slides in 3% hydrogen peroxide to quench endogenous peroxidase activity.

  • Blocking: Incubate with blocking serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-Leb antibody (e.g., overnight at 4°C).

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

  • Streptavidin-HRP Incubation: Incubate with streptavidin-HRP conjugate.

  • Chromogen Development: Apply DAB chromogen until a brown precipitate is visible.

  • Counterstaining: Stain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

Experimental Workflow for IHC

IHC_Workflow Start Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-Leb) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb StreptavidinHRP Streptavidin-HRP SecondaryAb->StreptavidinHRP DAB DAB Chromogen StreptavidinHRP->DAB Counterstain Counterstain DAB->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting End Microscopy Mounting->End

Caption: General workflow for immunohistochemical staining.

Clinical Significance and Future Directions

Beyond its role in H. pylori infection, aberrant expression of the Leb antigen has been associated with various cancers, including colorectal and pancreatic cancer, where it can be either lost or neo-expressed.[8][9] This altered expression pattern makes Leb a potential biomarker for disease progression and a target for novel therapeutic strategies, such as antibody-drug conjugates or immunotherapies. Further research is warranted to fully elucidate the functional role of Leb in tumorigenesis and to exploit its potential as a therapeutic target. The development of high-affinity monoclonal antibodies and specific inhibitors of the fucosyltransferases involved in its synthesis are promising avenues for future drug development.

References

The Biological Role of Lewis-b Tetrasaccharide in Humans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Abstract

The Lewis-b (Le^b) tetrasaccharide is a histo-blood group antigen with significant implications in human health and disease. This fucose-containing glycoconjugate, present on glycoproteins and glycolipids, is expressed on epithelial surfaces and plays a crucial role in host-pathogen interactions, immune modulation, and cancer progression. This technical guide provides an in-depth overview of the biological functions of Le^b, with a focus on its interaction with Helicobacter pylori and its altered expression in various malignancies. Detailed experimental protocols for the characterization and functional analysis of Le^b are provided, along with a summary of quantitative data on its expression and binding affinities. Furthermore, this guide explores the signaling pathways potentially modulated by Le^b, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The Lewis-b (Le^b) histo-blood group antigen is a complex carbohydrate structure found on the surface of various cell types in humans, particularly epithelial cells of the gastrointestinal, respiratory, and genitourinary tracts.[1][2] Unlike the ABO blood group antigens, which are intrinsic to red blood cells, Lewis antigens are synthesized by epithelial cells, secreted into body fluids, and then passively adsorbed onto the surface of erythrocytes.[1][2] The expression of Le^b is genetically determined by the interplay of the Lewis (FUT3) and Secretor (FUT2) genes.[1][2]

Functionally, Le^b is a key player in mediating cellular adhesion and recognition processes. Its most well-characterized role is as a receptor for the gastric pathogen Helicobacter pylori, facilitating bacterial colonization of the stomach lining.[3] Moreover, altered expression of Le^b is a hallmark of several cancers, where it is considered a tumor-associated carbohydrate antigen (TACA) and is implicated in tumor progression and metastasis.[4][5] This guide delves into the multifaceted biological roles of the Le^b tetrasaccharide, providing a comprehensive resource for its study and potential therapeutic targeting.

Biosynthesis of Lewis-b Tetrasaccharide

The synthesis of the Le^b tetrasaccharide is dependent on the activity of two key fucosyltransferases encoded by the Lewis (FUT3) and Secretor (FUT2) genes.[1][2] The precursor for Le^b is the Type 1 oligosaccharide chain (Galβ1-3GlcNAc-R).

The biosynthetic pathway can be summarized as follows:

  • Action of FUT2 (Secretor enzyme): In individuals with a functional FUT2 gene (secretors), the enzyme α(1,2)-fucosyltransferase adds a fucose residue to the terminal galactose of the Type 1 precursor chain, forming the H-type 1 antigen (Fucα1-2Galβ1-3GlcNAc-R).

  • Action of FUT3 (Lewis enzyme): Subsequently, the α(1,3/1,4)-fucosyltransferase encoded by the FUT3 gene adds a second fucose residue to the N-acetylglucosamine of the H-type 1 antigen. This final step results in the formation of the this compound (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R).

Individuals who are non-secretors (homozygous for a non-functional FUT2 allele) cannot synthesize the H-type 1 antigen and therefore cannot produce Le^b. In these individuals, FUT3 can add a fucose to the precursor chain to form the Lewis-a antigen.[1]

G Type 1 Precursor Type 1 Precursor H-type 1 Antigen H-type 1 Antigen Type 1 Precursor->H-type 1 Antigen FUT2 (Secretor) Lewis-b Lewis-b H-type 1 Antigen->Lewis-b FUT3 (Lewis) FUT2 FUT2 FUT3 FUT3

Figure 1: Biosynthetic pathway of this compound.

Biological Roles of this compound

Host-Pathogen Interactions: The Case of Helicobacter pylori

The most extensively studied biological role of Le^b is its function as a receptor for the bacterium Helicobacter pylori.[3] This gram-negative bacterium colonizes the human stomach and is a major cause of chronic gastritis, peptic ulcers, and gastric cancer.[6] Adhesion of H. pylori to the gastric epithelium is a critical first step in establishing infection.

The bacterial outer membrane protein BabA (Blood group antigen binding adhesin) specifically recognizes and binds to the Le^b antigen expressed on gastric mucosal cells.[3][7] This interaction allows the bacteria to anchor themselves to the stomach lining, resisting the flushing action of gastric motility and mucus flow.[6] The binding affinity of BabA to Le^b is characterized by a low dissociation constant (K_D), indicating a strong interaction.[3][7] Interestingly, some strains of H. pylori can also express Le^b on their lipopolysaccharide, though studies suggest this does not interfere with their ability to bind to host Le^b.[8]

Role in Cancer

Aberrant glycosylation is a common feature of malignant transformation, and the expression of Le^b is frequently altered in various cancers, including those of the colon, breast, and stomach.[4][5][9] In some cancers, there is a re-expression or overexpression of Le^b, leading to its classification as a tumor-associated carbohydrate antigen (TACA).[4]

In colorectal cancer, Le^b expression is low in the normal distal colon but increases significantly in adenomas and carcinomas.[9][10] This altered expression can be a target for immunodiagnosis and therapy.[4][10] Conversely, in breast cancer, a loss of Le^b antigen expression has been observed in invasive ductal carcinomas, and this reduction correlates with a higher grade of malignancy.[5] The precise functional consequences of these changes in Le^b expression in cancer are still under investigation but are thought to be involved in cell adhesion, signaling, and metastasis.

Quantitative Data

Expression of Lewis-b in Normal and Cancerous Tissues

The expression of Le^b varies significantly between different tissues and between normal and malignant conditions. The following table summarizes some of the reported expression patterns.

TissueConditionLe^b Expression LevelReference(s)
Colon Normal ProximalHigh[9]
Normal DistalLow to Absent[9]
CarcinomaHigh in most cases[4][9][10]
Stomach Normal Surface Epithelium (Secretors)High[11]
Breast Normal Ductal EpitheliumPresent[5]
Invasive Ductal CarcinomaReduced or Lost in 80% of cases[5]
Binding Affinities

The interaction between Le^b and its binding partners, such as bacterial adhesins and lectins, is crucial for its biological function. The following table presents some of the reported binding affinities.

LigandReceptor/Binding PartnerMethodDissociation Constant (K_D)Reference(s)
This compoundH. pylori BabA adhesinIsothermal Titration Calorimetry~227 µM (acidic pH), ~252 µM (neutral pH)[3][7]
Lewis-b glycoconjugatesH. pylori BabA adhesin-High affinity (K_A ~4 x 10^11 M^-1)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound.

Detection of Lewis-b on Glycolipids by Thin-Layer Chromatography (TLC) - Immunostaining

This method is used to separate and identify Le^b antigens on glycolipids extracted from cells or tissues.

Materials:

  • High-performance TLC (HPTLC) plates (silica gel 60)

  • Developing solvent: Chloroform/Methanol/0.2% CaCl_2 in water (e.g., 60:35:8, v/v/v)

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS)

  • Primary antibody: Anti-Le^b monoclonal antibody

  • Secondary antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG

  • HRP substrate (e.g., 4-chloro-1-naphthol)

  • Polyisobutylmethacrylate (PIM) solution (0.1% in cyclohexane)

Procedure:

  • Sample Application: Spot the extracted glycolipid samples onto the HPTLC plate.

  • Chromatography: Develop the plate in a TLC chamber containing the developing solvent until the solvent front reaches the desired height.

  • Drying: Air dry the plate completely.

  • Plastic Coating: Immerse the plate in 0.1% PIM in cyclohexane for 1 minute and then air dry.

  • Blocking: Immerse the plate in blocking solution for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the plate with the anti-Le^b primary antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash the plate three times with PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the plate with the HRP-conjugated secondary antibody (diluted in blocking solution) for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Immerse the plate in the HRP substrate solution until bands appear. Stop the reaction by washing with water.

G cluster_0 TLC Plate Preparation cluster_1 Immunostaining A Spot Glycolipid Extract B Develop in Solvent A->B C Dry Plate B->C D Coat with PIM C->D E Block D->E F Incubate with anti-Leb Ab E->F G Wash F->G H Incubate with HRP-2nd Ab G->H I Wash H->I J Add Substrate & Visualize I->J

Figure 2: Workflow for TLC-Immunostaining of Lewis-b.

Quantification of Lewis-b on Cell Surfaces by Flow Cytometry

This protocol allows for the quantitative analysis of Le^b expression on the surface of single cells.

Materials:

  • Cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Primary antibody: Anti-Le^b monoclonal antibody (or isotype control)

  • Secondary antibody: Fluorochrome-conjugated anti-mouse IgG

  • Propidium iodide (PI) or other viability dye

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in ice-cold Flow Cytometry Staining Buffer.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the anti-Le^b antibody (and isotype control in a separate tube) at the predetermined optimal concentration. Incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells twice by adding 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

  • Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Repeat the washing step as in step 4.

  • Resuspension and Staining for Viability: Resuspend the cell pellet in 500 µL of staining buffer. Add a viability dye like PI just before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer.

In Vitro H. pylori Adhesion Assay

This assay quantifies the adhesion of H. pylori to cells expressing Le^b.

Materials:

  • Gastric epithelial cell line (e.g., AGS)

  • 96-well microtiter plates

  • H. pylori culture

  • Labeling agent for bacteria (e.g., fluorescent dye or radiolabel)

  • Cell culture medium

  • PBS

Procedure:

  • Cell Seeding: Seed gastric epithelial cells into a 96-well plate and culture until they form a confluent monolayer.

  • Bacterial Preparation: Culture H. pylori under appropriate conditions. Harvest the bacteria and label them with a fluorescent dye or radiolabel according to the manufacturer's protocol. Resuspend the labeled bacteria in cell culture medium.

  • Adhesion Incubation: Wash the cell monolayers with PBS. Add the labeled bacterial suspension to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.

  • Quantification: Lyse the cells and quantify the amount of adherent bacteria by measuring the fluorescence or radioactivity in each well using a plate reader.

Signaling Pathways

The interaction of Le^b with its binding partners can trigger intracellular signaling cascades that influence cellular behavior. While the specific signaling pathways directly initiated by Le^b are still being fully elucidated, evidence suggests its involvement in modulating key cellular processes through established pathways.

Potential Involvement in PI3K/Akt and MAPK Signaling

In the context of cancer, the expression of tumor-associated carbohydrate antigens, including Le^b-related structures, has been linked to the activation of pro-survival and pro-proliferative signaling pathways such as the PI3K/Akt and MAPK pathways.[12][13] The binding of lectins or other endogenous ligands to these carbohydrate structures on the cell surface may lead to the clustering of growth factor receptors, thereby initiating downstream signaling.

Lewis-b Lewis-b Receptor Receptor Lewis-b->Receptor PI3K PI3K Receptor->PI3K MAPK Cascade MAPK Cascade Receptor->MAPK Cascade Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK Cascade->Proliferation

Figure 3: Putative Lewis-b-mediated signaling pathways.

Link to TLR4 Signaling in Cancer

Toll-like receptor 4 (TLR4) signaling has been implicated in promoting tumor progression and immune escape in certain cancers, such as Lewis lung carcinoma.[8][14] While a direct interaction between Le^b and TLR4 has not been definitively established, the inflammatory microenvironment created by pathogens that bind to Le^b, such as H. pylori, could indirectly lead to TLR4 activation through the release of bacterial components like lipopolysaccharide (LPS).[14]

H. pylori H. pylori Lewis-b Lewis-b H. pylori->Lewis-b binds LPS LPS H. pylori->LPS releases TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-kB NF-kB MyD88->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Tumor Progression Tumor Progression Pro-inflammatory Cytokines->Tumor Progression

Figure 4: Indirect activation of TLR4 signaling.

Conclusion

The this compound is a biologically significant glycan with diverse roles in human physiology and pathology. Its function as a receptor for H. pylori highlights its importance in infectious diseases, while its altered expression in cancer underscores its potential as a biomarker and therapeutic target. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further unravel the complexities of Le^b biology. Future investigations into the signaling pathways modulated by Le^b will undoubtedly provide new insights into its role in cellular processes and open new avenues for the development of novel therapeutic strategies.

References

The Role of Lewis-b Tetrasaccharide in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis-b (Leb) tetrasaccharide is a crucial carbohydrate antigen involved in a variety of cell signaling events, ranging from microbial pathogenesis to cancer progression and immune modulation. As a key component of the cellular glycocalyx, Leb acts as a receptor and a signaling modulator, influencing cellular behavior and fate. This technical guide provides an in-depth exploration of the function of Lewis-b tetrasaccharide in cell signaling, with a focus on its interaction with Helicobacter pylori, its role in cancer, and its influence on the immune system. This document details the quantitative aspects of these interactions, provides comprehensive experimental protocols for their study, and visualizes the associated signaling pathways and workflows.

This compound in Helicobacter pylori Pathogenesis

The most well-characterized role of Lewis-b in cell signaling is its function as a receptor for the Helicobacter pylori outer membrane protein BabA (Blood group antigen binding adhesin).[1] This interaction is a critical step in the colonization of the gastric mucosa by H. pylori, a bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer.

Quantitative Analysis of BabA-Lewis-b Interaction

The binding affinity of BabA for Leb has been quantified using various biophysical techniques. These studies reveal a low-affinity interaction with a dissociation constant (KD) in the micromolar range, which is compensated by the avidity gained from multiple BabA adhesins on the bacterial surface binding to multiple Leb antigens on the host cell.

Interacting MoleculesTechniqueDissociation Constant (KD)ConditionsReference
BabA (from H. pylori strain J99) and this compoundIsothermal Titration Calorimetry (ITC)~227 µMAcidic pH[2]
BabA (from H. pylori strain J99) and this compoundIsothermal Titration Calorimetry (ITC)~252 µMNeutral pH[2]
Signaling Pathways Activated by H. pylori via Lewis-b

The binding of H. pylori to Leb on gastric epithelial cells triggers intracellular signaling cascades that contribute to the pathogen's persistence and the host's inflammatory response. A key pathway activated is the Mitogen-Activated Protein Kinase (MAPK) pathway.

H. pylori infection of gastric epithelial cells leads to the phosphorylation and activation of all three major MAPK subfamilies: ERK, p38, and JNK.[3][4] This activation is, at least in part, dependent on the initial adhesion mediated by the BabA-Leb interaction. The activation of these pathways can lead to changes in gene expression, including the upregulation of pro-inflammatory cytokines and alterations in the expression of other cell surface glycans, which can further modulate bacterial adhesion and host response.[5]

H_pylori_MAPK_Signaling H. pylori H. pylori BabA BabA H. pylori->BabA expresses Lewis-b Lewis-b BabA->Lewis-b binds Gastric Epithelial Cell Gastric Epithelial Cell Lewis-b->Gastric Epithelial Cell on MAPK Cascade MAPK Cascade Lewis-b->MAPK Cascade activates ERK ERK MAPK Cascade->ERK p38 p38 MAPK Cascade->p38 JNK JNK MAPK Cascade->JNK Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription Factors (e.g., AP-1, NF-κB) JNK->Transcription Factors (e.g., AP-1, NF-κB) Gene Expression Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->Gene Expression Inflammation, Glycan Expression Inflammation, Glycan Expression Gene Expression->Inflammation, Glycan Expression

H. pylori-induced MAPK signaling via Lewis-b.

This compound in Cancer

The expression of Lewis antigens is often altered in cancer, and the reappearance of Lewis-b in the distal colon is a recognized tumor marker.[6] While direct signaling roles of Leb in cancer are less defined than for its sialylated counterparts (sialyl-Lewis a and sialyl-Lewis x), its expression is associated with changes in cell adhesion and recognition, which can contribute to tumor progression.

Quantitative Data on Lewis Antigens as Tumor Markers

Recent studies have explored the utility of measuring circulating Lewis a and Lewis b, in conjunction with the established marker CA19.9 (which detects sialyl-Lewis a), for the management of pancreatic ductal adenocarcinoma (PDAC).

AntigenCohortKey Findingp-valueReference
Lewis a (Lea)115 PDAC patients vs. 116 healthy individualsStatistically significant differential distribution< 0.001[7][8]
Lewis b (Leb)115 PDAC patients vs. 116 healthy individualsStatistically significant differential distribution< 0.001[7][8]
Lea or Leb37 PDAC patients with normal CA19.915 patients had elevated Lea or Leb-[7][8]

Experimental Protocols

Helicobacter pylori Adhesion Assay to Gastric Epithelial Cells

This protocol describes a method to quantify the adhesion of H. pylori to a monolayer of gastric epithelial cells.

Materials:

  • Gastric epithelial cell line (e.g., AGS, KATO-III)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Helicobacter pylori strain

  • H. pylori culture medium (e.g., Brucella broth with 5% FBS)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Urease assay reagents or materials for quantitative PCR (qPCR)

Procedure:

  • Cell Culture: Seed gastric epithelial cells in a 24-well plate and grow to confluence.

  • Bacterial Culture: Grow H. pylori in liquid medium to the desired optical density (e.g., OD600 of 1.0).

  • Infection: Wash the confluent cell monolayer twice with PBS. Add a suspension of H. pylori in cell culture medium at a specific multiplicity of infection (MOI), for example, 100:1.

  • Incubation: Incubate the infected cells for a defined period (e.g., 1-4 hours) at 37°C in a microaerophilic environment.

  • Washing: Gently wash the monolayer three to five times with PBS to remove non-adherent bacteria.

  • Lysis: Lyse the cells with a solution of 1% Triton X-100 in PBS to release adherent bacteria.

  • Quantification:

    • Urease Assay: Measure the urease activity in the lysate, which is proportional to the number of adherent bacteria.

    • qPCR: Extract bacterial DNA from the lysate and quantify a specific H. pylori gene (e.g., ureA) by qPCR.

    • Viable Count: Plate serial dilutions of the lysate on H. pylori selective agar and count the colony-forming units (CFUs).

Adhesion_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_quantification Quantification Seed Gastric Cells Seed Gastric Cells Grow to Confluence Grow to Confluence Seed Gastric Cells->Grow to Confluence Wash Cells Wash Cells Grow to Confluence->Wash Cells Inoculate H. pylori Inoculate H. pylori Culture Bacteria Culture Bacteria Inoculate H. pylori->Culture Bacteria Add Bacteria (MOI 100:1) Add Bacteria (MOI 100:1) Culture Bacteria->Add Bacteria (MOI 100:1) Wash Cells->Add Bacteria (MOI 100:1) Incubate Incubate Add Bacteria (MOI 100:1)->Incubate Wash to Remove Non-adherent Bacteria Wash to Remove Non-adherent Bacteria Incubate->Wash to Remove Non-adherent Bacteria Lyse Cells Lyse Cells Wash to Remove Non-adherent Bacteria->Lyse Cells Urease Assay Urease Assay Lyse Cells->Urease Assay qPCR qPCR Lyse Cells->qPCR Viable Count Viable Count Lyse Cells->Viable Count

Workflow for H. pylori adhesion assay.
Analysis of MAPK Pathway Activation by Western Blot

This protocol details the detection of phosphorylated (activated) MAPK proteins in gastric epithelial cells following H. pylori infection.

Materials:

  • Gastric epithelial cells

  • H. pylori

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total ERK, p38, and JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to sub-confluence. Starve cells in serum-free medium for 12-24 hours before infection. Infect with H. pylori for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against a phosphorylated MAPK (e.g., anti-phospho-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total form of the MAPK protein (e.g., anti-total-p38) and/or a housekeeping protein (e.g., GAPDH).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time interaction between two biomolecules.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • This compound (or a conjugate) for immobilization

  • Purified BabA protein (analyte)

  • Immobilization buffers (e.g., sodium acetate) and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the Lewis-b-containing ligand onto the sensor chip surface using amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand.

  • Analyte Injection: Inject a series of concentrations of the BabA protein over the ligand and reference surfaces.

  • Data Acquisition: Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time. The association phase is observed during injection, and the dissociation phase is observed during the flow of running buffer.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis: Subtract the reference flow cell data from the ligand flow cell data. Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD = kd/ka).

SPR_Workflow Immobilize Ligand (Lewis-b) Immobilize Ligand (Lewis-b) Inject Analyte (BabA) at various concentrations Inject Analyte (BabA) at various concentrations Immobilize Ligand (Lewis-b)->Inject Analyte (BabA) at various concentrations Monitor Association & Dissociation Monitor Association & Dissociation Inject Analyte (BabA) at various concentrations->Monitor Association & Dissociation Regenerate Surface Regenerate Surface Monitor Association & Dissociation->Regenerate Surface Analyze Data (ka, kd, KD) Analyze Data (ka, kd, KD) Regenerate Surface->Analyze Data (ka, kd, KD)

Surface Plasmon Resonance experimental workflow.

Conclusion

The this compound plays a pivotal role in cell signaling, most notably as a receptor for Helicobacter pylori, which initiates a cascade of events contributing to gastric inflammation. Its re-expression in certain cancers also highlights its importance in pathology. Understanding the quantitative and mechanistic details of Lewis-b-mediated signaling is crucial for the development of novel therapeutics targeting H. pylori infection and cancer. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted functions of this important glycan.

References

An In-depth Technical Guide to Lewis-b Tetrasaccharide Expression in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis-b (Le-b) tetrasaccharide is a blood group antigen that plays a significant role in various biological processes, including cell adhesion, signaling, and host-pathogen interactions. Its expression is dynamically regulated and varies across different tissues and disease states, particularly in cancer. This technical guide provides a comprehensive overview of Le-b expression in human tissues, detailing quantitative data, experimental methodologies, and associated signaling pathways.

Data Presentation: Quantitative Expression of Lewis-b Tetrasaccharide

The expression of Lewis-b antigen exhibits considerable variability among different normal and cancerous tissues. Immunohistochemistry (IHC) is a common technique to evaluate its presence, with results often reported as a semi-quantitative score.

Tissue TypeConditionLewis-b Expression Level (IHC Score/Percentage of Positive Cases)Reference
Gastric Mucosa Normal (Secretor individuals)Dominant antigen in the surface epithelium.[1][2]
Normal (Non-secretor individuals)Not specified.[1][2]
Gastric CarcinomaExpression observed, with variations based on differentiation.[2]
Colonic Tissue NormalExpressed in 20-45% of samples.[3]
Colonic CarcinomaExpressed in almost all cases.[3]
Bladder Urothelium Normal (Le(a-b+) phenotype)Excess of Le-b.[4][5]
Normal (Le(a+b-) phenotype)Relative decrease in Le-b.[4][5]
Transitional Cell CarcinomaChanges in expression compared to normal tissue.[4][5]
Breast Tissue Normal and Benign LesionsLeb staining present.[6]
Invasive Ductal CarcinomaLoss of Leb antigen staining in 80% of cases, correlating with higher grade.[6]

Experimental Protocols

Accurate detection and quantification of Lewis-b expression are crucial for research and clinical applications. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for Lewis-b in Paraffin-Embedded Tissues

This protocol outlines the steps for the immunohistochemical detection of Lewis-b antigen in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.[7][8][9][10][11][12]

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.[7][8][9][10][11][12]

  • Immerse slides sequentially in 95%, 70%, and 50% ethanol for 3 minutes each.[7][8][9][10][11][12]

  • Rinse slides in distilled water.[7][9][10]

2. Antigen Retrieval:

  • The most common method is heat-induced epitope retrieval (HIER).[8]

  • Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).[7][8][10]

  • Heat the container to 95-100°C for 10-20 minutes.[7][8][10]

  • Allow slides to cool to room temperature for 20 minutes.[7][8][10]

  • Rinse slides with Phosphate Buffered Saline (PBS).[7][10]

3. Staining Procedure:

  • Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[7][9][10]

  • Blocking Non-Specific Binding: Incubate sections with a blocking buffer, such as 10% normal goat serum, for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific for Lewis-b antigen overnight at 4°C.[7] The optimal dilution of the primary antibody should be determined by the user.

  • Secondary Antibody Incubation: After washing with PBS, incubate sections with a biotinylated secondary antibody for 30-60 minutes at room temperature.[8]

  • Signal Amplification: Incubate sections with a streptavidin-horseradish peroxidase (HRP) complex for 30 minutes.[7][8]

  • Chromogenic Detection: Apply a substrate solution, such as diaminobenzidine (DAB), and incubate until the desired color intensity develops.[8][9][10]

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[7][9][10]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol series and xylene, and then mount with a permanent mounting medium.[7][9][10]

Glycan Microarray Analysis for Lewis-b

Glycan microarrays are a high-throughput method to screen for interactions between glycans and glycan-binding proteins.[13][14][15][16][17] This protocol provides a general workflow for analyzing proteins that bind to the this compound.

1. Microarray Preparation:

  • Amine-functionalized Lewis-b glycans are printed onto NHS-activated glass slides using a microarray printer.[13]

  • The slides are then incubated in a humid chamber to allow for covalent immobilization.

  • The prepared slides can be stored in a desiccator at 4°C.[13]

2. Binding Assay:

  • Blocking: The microarray slide is incubated with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour to prevent non-specific binding.[13]

  • Sample Incubation: The slide is then incubated with the biological sample of interest (e.g., cell lysate, serum) containing potential Lewis-b binding proteins.

  • Washing: The slide is washed with wash buffers (e.g., PBST and PBS) to remove unbound proteins.[13]

3. Detection:

  • Direct Detection: If the protein of interest is fluorescently labeled, the slide can be directly scanned.[13]

  • Indirect Detection: For unlabeled proteins, the slide is incubated with a specific primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.

  • Scanning and Data Analysis: The slide is scanned using a microarray scanner, and the fluorescence intensity of each spot is quantified.[13][14] The data is typically reported as Relative Fluorescence Units (RFU).[13][17]

Signaling Pathways and Experimental Workflows

Lewis-b itself does not possess intrinsic signaling activity. Instead, it functions as a ligand for selectin proteins (E-selectin and P-selectin), which are expressed on the surface of endothelial cells and platelets.[18][19][20][21] The binding of Lewis-b on leukocytes or cancer cells to selectins on the endothelium initiates a signaling cascade that is crucial for cell tethering, rolling, and extravasation.[18][19][22]

Selectin-Mediated Signaling Pathway

The engagement of selectins by their Lewis antigen ligands triggers an "inside-out" signaling cascade in leukocytes and cancer cells, leading to the activation of integrins.[23] This activation is essential for firm adhesion to the endothelium.

Selectin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular (Leukocyte / Cancer Cell) Lewis_b Lewis-b Selectin E-selectin / P-selectin (on Endothelial Cell) Lewis_b->Selectin Binding PSGL1 PSGL-1 SFK Src Family Kinases (Fgr, Hck, Lyn) PSGL1->SFK Activation Syk Syk SFK->Syk Phosphorylation Adapter Adapter Proteins Syk->Adapter Recruitment Integrin_inactive Integrin (LFA-1) (Inactive) Adapter->Integrin_inactive Inside-out Signaling Integrin_active Integrin (LFA-1) (Active) Integrin_inactive->Integrin_active Conformational Change Integrin_active->Selectin Firm Adhesion to ICAM-1

Caption: Selectin-mediated signaling cascade initiated by Lewis-b binding.

Experimental Workflow for Studying Lewis-b Expression and Function

A typical workflow to investigate the role of Lewis-b in a specific tissue or disease model involves a combination of the techniques described above.

Experimental_Workflow Tissue_Sample Tissue Sample (Normal vs. Disease) IHC Immunohistochemistry (IHC) Tissue_Sample->IHC Glycan_Microarray Glycan Microarray Tissue_Sample->Glycan_Microarray Mass_Spec Mass Spectrometry (Glycomic Analysis) Tissue_Sample->Mass_Spec Quantification Quantification of Lewis-b Expression IHC->Quantification Glycan_Microarray->Quantification Mass_Spec->Quantification Functional_Assay Functional Assays (e.g., Cell Adhesion) Quantification->Functional_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Functional_Assay->Signaling_Analysis Data_Integration Data Integration and Biological Interpretation Signaling_Analysis->Data_Integration

Caption: A typical experimental workflow for investigating Lewis-b expression.

Conclusion

The expression of the this compound is tissue-specific and can be significantly altered in disease states such as cancer. Understanding its expression patterns and the signaling pathways it initiates through selectin binding is crucial for the development of novel diagnostic and therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of glycobiology and drug development.

References

The role of Lewis-b tetrasaccharide in host-pathogen interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Lewis-b Tetrasaccharide in Host-Pathogen Interactions

Introduction

The Lewis-b (Leᵇ) tetrasaccharide is a histo-blood group antigen (HBGA), a complex carbohydrate structure present on the surface of mucosal epithelial cells and red blood cells in a significant portion of the human population. Structurally, it is a fucosylated oligosaccharide (Fuc-α-1,2-Gal-β-1,3-(Fuc-α-1,4)GlcNAc) whose expression is dependent on the secretor gene (FUT2).[1] Beyond its role in determining blood type, Leᵇ serves as a critical docking site for a variety of pathogens, mediating their initial attachment to host tissues. This adhesion is a pivotal first step in colonization and subsequent infection. This guide provides a detailed examination of the molecular interactions, quantitative binding data, and key experimental methodologies used to study the role of Lewis-b in pathogenesis, with a focus on its interactions with the bacterium Helicobacter pylori and human noroviruses.

Key Host-Pathogen Interactions Mediated by Lewis-b

The Leᵇ glycan acts as a receptor for several clinically significant pathogens, facilitating their tropism for specific host tissues, such as the gastric and intestinal mucosa.

Helicobacter pylori

H. pylori, a Gram-negative bacterium, is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer.[2][3][4] Its ability to colonize the harsh acidic environment of the stomach is critically dependent on its adherence to the gastric epithelium. This attachment is mediated by the blood group antigen-binding adhesin (BabA), an outer membrane protein that specifically recognizes the Leᵇ antigen.[2][3][4]

The interaction between BabA and Leᵇ is characterized by a low-affinity but high-avidity binding model. While a single BabA-Leᵇ interaction is relatively weak, the bacterium expresses multiple adhesins on its surface, leading to a strong, multivalent attachment to the dense field of Leᵇ antigens on the gastric mucosal cells.[3] Structural studies have revealed that the binding occurs at a shallow pocket at the tip of the BabA protein, involving a network of hydrogen bonds with specific sugar residues of the Leᵇ tetrasaccharide.[2][3][4] Specifically, eight amino acids within BabA (C189, G191, N194, N206, D233, S234, S244, and T246) form crucial contacts with the fucose, N-acetylglucosamine, and galactose residues of Leᵇ.[2][3][4]

Human Noroviruses

Noroviruses are the leading cause of nonbacterial acute gastroenteritis worldwide.[5][6] These viruses exhibit significant genetic diversity and are classified into multiple genogroups, with GI and GII being the most common in humans.[5][6] Noroviruses use HBGAs, including Leᵇ, as attachment factors to initiate infection.[6] Studies using virus-like particles (VLPs) have demonstrated that Leᵇ is a commonly recognized ligand for all genogroup I (GI) norovirus strains, highlighting its critical role in the pathogenesis of these viruses.[5][6] While different genotypes show distinct patterns of HBGA binding, the consistent recognition of Leᵇ across GI strains suggests it is a conserved receptor for this group.[5][6] The interaction allows the virus to attach to intestinal epithelial cells, a prerequisite for entry and replication.

Quantitative Data on Lewis-b Interactions

The affinity of pathogen adhesins for Leᵇ can be quantified using biophysical techniques like Surface Plasmon Resonance (SPR). This data is crucial for understanding the strength of the interaction and for developing competitive inhibitors.

Pathogen/AdhesinLigandMethodKD (Dissociation Constant)ConditionsReference
Helicobacter pylori (BabA, strain J99)Lewis-bIsothermal Titration Calorimetry~227 µMAcidic (pH 4.5)[2][4]
Helicobacter pylori (BabA, strain J99)Lewis-bIsothermal Titration Calorimetry~252 µMNeutral (pH 7.4)[2][4]
Helicobacter pylori (BabA, strain J99)H-1 AntigenIsothermal Titration Calorimetry~617 µMNeutral (pH 7.4)[3]
Helicobacter pylori (BabA, strain J99)Lewis-a AntigenIsothermal Titration CalorimetryNo Binding ObservedNeutral (pH 7.4)[3]

Signaling and Pathogenesis

The binding of a pathogen to the Leᵇ antigen is not merely a passive anchoring event; it is the first step that can initiate downstream signaling pathways within the host cell, contributing to pathogenesis.

Upon adherence via BabA, H. pylori can more effectively utilize its type IV secretion system to inject the effector protein CagA into the host gastric epithelial cell. While Leᵇ binding itself does not directly trigger a well-defined signaling cascade, it is a critical prerequisite for these subsequent pathogenic actions. Once inside the cell, CagA is phosphorylated and disrupts host cell signaling, leading to cytoskeletal rearrangements, altered cell polarity, proliferation, and pro-inflammatory responses, which are linked to the development of gastric diseases.

G cluster_pathogen Pathogen (e.g., H. pylori) cluster_host Host Epithelial Cell P Pathogen Adhesin BabA Adhesin T4SS Type IV Secretion System P->T4SS 2. Stabilization Leb Lewis-b Antigen Adhesin->Leb 1. Adhesion ReceptorComplex Host Cell Surface Signaling Host Signaling Disruption (e.g., by CagA) T4SS->Signaling 3. Effector Injection (e.g., CagA) Response Cellular Responses: - Inflammation - Proliferation - Cytoskeletal Changes Signaling->Response 4. Pathogenesis

Conceptual pathway of H. pylori pathogenesis post-Leᵇ binding.

Experimental Protocols

The study of Leᵇ-pathogen interactions relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding

This solid-phase assay is used to detect and quantify the binding of a pathogen or its adhesin to immobilized Leᵇ.

Methodology:

  • Coating: Dilute Leᵇ-conjugated carrier protein (e.g., Human Serum Albumin) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Decant the coating solution. Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).[7]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Binding: Wash the plate as in step 2. Add 100 µL of diluted pathogen suspension or purified adhesin protein to the wells. Incubate for 1-2 hours at 37°C.[8]

  • Primary Antibody: Wash the plate. Add 100 µL of a primary antibody specific to the pathogen/adhesin (e.g., rabbit anti-H. pylori antibody) to each well. Incubate for 1 hour at room temperature.[7]

  • Secondary Antibody: Wash the plate. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.[8]

  • Detection: Wash the plate. Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark for 10-20 minutes.[7]

  • Stopping Reaction: Add 100 µL of stop solution (e.g., 2M H₂SO₄).[7]

  • Data Acquisition: Read the optical density at 450 nm using a microplate reader.[7]

G start Start coat Coat Plate with Lewis-b Conjugate start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 bind Add Pathogen or Adhesin wash2->bind wash3 Wash bind->wash3 p_ab Add Primary Ab wash3->p_ab wash4 Wash p_ab->wash4 s_ab Add Enzyme- conjugated Sec. Ab wash4->s_ab wash5 Wash s_ab->wash5 detect Add Substrate (TMB) wash5->detect stop Add Stop Solution detect->stop read Read OD 450nm stop->read end End read->end

Workflow for a pathogen-Leᵇ binding ELISA.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (kₐ, kₑ) and the dissociation constant (Kₑ).[9][10]

Methodology:

  • Chip Preparation: Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the Leᵇ-conjugated protein (ligand) over the activated surface. The primary amine groups of the protein will covalently couple to the surface. The target immobilization level is typically measured in resonance units (RU).[10]

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Analyte Injection: Prepare a series of dilutions of the purified adhesin protein (analyte) in a suitable running buffer (e.g., HBS-EP).

  • Association: Inject each analyte concentration over the ligand-immobilized surface at a constant flow rate for a defined period. Monitor the increase in RU as the analyte binds to the ligand.[9]

  • Dissociation: Switch back to flowing only the running buffer over the surface. Monitor the decrease in RU as the analyte dissociates from the ligand.[9]

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the ligand, returning the RU signal to baseline.

  • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[10]

G start Start activate Activate Sensor Chip (EDC/NHS) start->activate immobilize Immobilize Leᵇ-Protein (Ligand) activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject Inject Adhesin (Analyte) deactivate->inject assoc Measure Association inject->assoc dissoc Measure Dissociation (Buffer Flow) assoc->dissoc regenerate Regenerate Surface dissoc->regenerate regenerate->inject Next Concentration analyze Analyze Sensorgram (Calculate Ka, Kd, KD) regenerate->analyze end End analyze->end

Workflow for a Surface Plasmon Resonance (SPR) binding assay.

Bacterial Adhesion Assay on Cultured Cells

This assay quantifies the ability of bacteria to adhere to a monolayer of cultured epithelial cells that express Leᵇ.

Methodology:

  • Cell Culture: Seed epithelial cells (e.g., Caco-2, HEp-2) in a 24-well plate and grow until they form a confluent monolayer (at least 90% confluent).[11][12]

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium.[13]

  • Infection: Remove the medium from the epithelial cells and wash once with warm PBS. Add the bacterial suspension to each well at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes to 3 hours) at 37°C with 5% CO₂ to allow for bacterial adhesion.[12][14]

  • Washing: Gently wash the monolayer three to five times with warm PBS to remove non-adherent bacteria.[11][12]

  • Cell Lysis: Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well to lyse the epithelial cells and release the adherent bacteria.[11][12]

  • Quantification: Collect the lysate. Perform serial dilutions and plate on appropriate agar plates. Incubate overnight at 37°C.

  • Analysis: Count the resulting colony-forming units (CFU) to determine the number of bacteria that adhered to the cells.[11]

G start Start culture_cells Culture Epithelial Cells to Confluence start->culture_cells culture_bac Grow Bacteria to Log Phase start->culture_bac infect Infect Cell Monolayer with Bacteria culture_cells->infect culture_bac->infect incubate Incubate (e.g., 3h) infect->incubate wash Wash to Remove Non-adherent Bacteria incubate->wash lyse Lyse Cells (e.g., Triton X-100) wash->lyse plate Plate Serial Dilutions of Lysate lyse->plate count Incubate Plates & Count CFU plate->count end End count->end

Workflow for a bacterial cell adhesion assay.

Implications for Drug Development

The essential role of the Leᵇ-adhesin interaction in initiating infection makes it an attractive target for novel therapeutics. Strategies aimed at disrupting this interaction include:

  • Receptor Decoys: Soluble Leᵇ oligosaccharides or glycoconjugates can act as decoys, binding to pathogen adhesins in the gastric lumen and preventing them from attaching to host cells.

  • Adhesin Inhibitors: Small molecules or antibodies designed to block the Leᵇ binding site on adhesins like BabA would effectively inhibit bacterial attachment.[2]

  • Probiotics: Engineering non-pathogenic bacteria to express Leᵇ-like structures could serve as a method to competitively exclude pathogens from their niche.

Conclusion

The this compound is a key molecular feature of the host mucosal surface that has been co-opted by pathogens such as Helicobacter pylori and noroviruses as a primary attachment receptor. Understanding the structural basis, kinetics, and cellular consequences of these interactions is fundamental to elucidating the mechanisms of infection. The experimental protocols detailed herein provide a robust framework for investigating these interactions, while the quantitative data underscores the specificity of the binding. Targeting the Leᵇ-adhesin axis represents a promising, non-antibiotic strategy for preventing and treating infections by inhibiting the critical first step of pathogenesis: adhesion.

References

Lewis-b tetrasaccharide and Helicobacter pylori infection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Lewis-b Tetrasaccharide in Helicobacter pylori Infection

Introduction

Helicobacter pylori, a Gram-negative bacterium, is a primary causative agent of peptic ulcer disease and a class I carcinogen for gastric cancer.[1] A critical step for its successful and persistent colonization of the harsh acidic environment of the human stomach is its ability to adhere to the gastric mucosal surface.[2] This adhesion prevents the bacterium from being cleared by peristalsis and mucus turnover. The primary mechanism for this attachment involves a highly specific molecular interaction between the bacterial outer membrane protein BabA (Blood group antigen-binding adhesin) and fucosylated histo-blood group antigens, most notably the Lewis-b (Leᵇ) tetrasaccharide, expressed on the surface of gastric epithelial cells.[3][4] Understanding the quantitative and mechanistic details of this interaction is fundamental for elucidating the pathogenesis of H. pylori and for developing novel therapeutic strategies.

The Molecular Interaction: BabA and Lewis-b

The specific binding of H. pylori to the gastric epithelium is mediated by the extracellular domain of the BabA adhesin.[2] Structural studies have revealed that BabA is a predominantly α-helical molecule featuring a shallow, solvent-exposed binding site at its tip designed for Leᵇ recognition.[2][3]

The binding is not characterized by a significant conformational change in the protein but rather by a precise and intricate network of hydrogen bonds.[1] These bonds form between eight specific amino acid residues within the BabA binding site and various sugar residues of the Leᵇ antigen, including the Fuc1, GlcNAc3, Fuc4, and Gal5 residues.[3] The key BabA amino acids mediating this interaction are Cys189, Gly191, Asn194, Asn206, Asp233, Ser234, Ser244, and Thr246.[2][3] The absence or alteration of these interactions, particularly those involving the Fuc1 residue of Leᵇ, leads to a complete loss of binding, highlighting the specificity of the recognition mechanism.[3]

Quantitative Binding Data

The interaction between a single BabA molecule and a Leᵇ antigen is of low affinity. However, the multivalent presentation of both adhesins on the bacterium and Leᵇ antigens on the host cell surface results in a high-avidity interaction, firmly anchoring the bacterium.[3] Site-directed mutagenesis of key residues in the BabA binding pocket has confirmed their essential role in Leᵇ recognition.[1]

Interacting MoleculesBinding Parameter (Dissociation Constant, Kᴅ)pH ConditionReference(s)
Wild-Type BabA and Lewis-b (Leᵇ) Tetrasaccharide~252 µMNeutral (7.4)[3]
Wild-Type BabA and Lewis-b (Leᵇ) Tetrasaccharide~227 µMAcidic (4.5)[3]
Wild-Type BabA and H-1 Antigen~617 µMNeutral[3]
BabA Variant (N206A) and LeᵇReduced Binding AffinityNeutral[3]
BabA Variant (D233A/S244A) and LeᵇComplete Loss of BindingNeutral[3]
Wild-Type BabA and Lewis-a (Leᵃ) / Lewis-y (Leʸ)No Binding ObservedNeutral[3]

Cellular Consequences and Pathogenesis

The BabA-Leᵇ interaction is a critical potentiator of H. pylori virulence. By establishing a stable attachment to the gastric epithelium, BabA facilitates the effective delivery of other key virulence factors into the host cell, most notably the effector protein CagA via the cag Type IV Secretion System (T4SS).[5][6] The presence of both the babA2 gene (which encodes for BabA) and the cagA gene is strongly associated with more severe clinical outcomes, including peptic ulcers and gastric adenocarcinoma.[5][7][8]

This tight adhesion is believed to bring the bacterial T4SS into close proximity with the host cell membrane, enhancing the efficiency of CagA translocation.[5] Once inside the host cell, CagA is phosphorylated and disrupts numerous cellular processes, including cell polarity, proliferation, and cytoskeletal arrangement, contributing directly to inflammation and carcinogenesis. Therefore, the BabA-Leᵇ binding event acts as the crucial first step that enables the downstream pathogenic activities of other virulence factors.

Host Signaling Pathway Activation

The stable adhesion mediated by BabA and the subsequent translocation of bacterial effectors like CagA and peptidoglycan trigger a cascade of intracellular signaling events within the host gastric epithelial cell.[5][9] This leads to a robust pro-inflammatory response characterized by the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).[5][10]

The activation of these transcription factors is driven by the stimulation of upstream pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38, and JNK).[9][11][12] Upon activation, NF-κB and AP-1 translocate to the nucleus, where they induce the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and CCL5.[5][13] The secretion of IL-8 is a hallmark of H. pylori infection and is a potent neutrophil chemoattractant, leading to the chronic inflammation (gastritis) that underlies H. pylori-associated diseases.

G cluster_extracellular Extracellular Space cluster_cell Gastric Epithelial Cell cluster_membrane cluster_nucleus Nucleus H_pylori Helicobacter pylori BabA BabA Adhesin T4SS Type IV Secretion System Leb Lewis-b Antigen BabA->Leb Binding Leb->T4SS Potentiates CagA_in CagA Effector Protein T4SS->CagA_in Translocation Signaling_Cascade Signaling Intermediates CagA_in->Signaling_Cascade Activates MAPK MAPK Pathway (ERK, p38, JNK) Signaling_Cascade->MAPK IKK IKK Complex Signaling_Cascade->IKK AP1 AP-1 MAPK->AP1 Activates NFkB NF-κB IKK->NFkB Activates Transcription Gene Transcription AP1->Transcription Translocates NFkB->Transcription Translocates Cytokines Pro-inflammatory Cytokines (IL-8, CCL5) Transcription->Cytokines Induces G cluster_prep Preparation cluster_exp Experiment cluster_quant Quantification start Start p1 Seed AGS Cells in 96-well Plate start->p1 end End p2 Culture Cells to Confluent Monolayer p1->p2 e1 Co-incubate Bacteria with AGS Cells p2->e1 p3 Prepare H. pylori Suspension (WT & Mutant) p3->e1 e2 Wash to Remove Non-adherent Bacteria e1->e2 q_decision Choose Method e2->q_decision q1a Lyse Host Cells with Saponin q_decision->q1a Fluorescence q2a Lyse Cells & Bacteria q_decision->q2a CFU Counting q1b Add alamarBlue® & Incubate q1a->q1b q1c Measure Fluorescence q1b->q1c q1c->end q2b Perform Serial Dilutions q2a->q2b q2c Plate on Selective Agar & Count CFUs q2b->q2c q2c->end

References

Lewis-b Tetrasaccharide: A Critical Receptor in Pathogen Recognition and Host Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Lewis-b (Leb) tetrasaccharide is a histo-blood group antigen expressed on the surface of epithelial cells, particularly in the gastric and intestinal mucosa, as well as on red blood cells. Its structure, Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-R, provides a specific binding site for a variety of microorganisms, playing a crucial role in the initial stages of infection. This technical guide provides a comprehensive overview of the Leb tetrasaccharide as a receptor for clinically significant pathogens, with a focus on Helicobacter pylori and Norovirus. It details the molecular interactions, quantitative binding data, experimental methodologies for studying these interactions, and the subsequent host cell signaling pathways that are initiated upon pathogen binding.

Pathogen Recognition of Lewis-b Tetrasaccharide

The specific recognition of the Leb antigen by pathogens is mediated by adhesin proteins on the microbial surface. This interaction is a key determinant of host tropism and colonization.

Helicobacter pylori Adhesion via BabA

Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, utilizes the blood group antigen-binding adhesin (BabA) to bind to the Leb antigen on gastric epithelial cells[1]. This adhesion is a critical step for successful colonization and subsequent pathogenesis, which can include gastritis, peptic ulcers, and gastric cancer[2]. The BabA-Leb interaction is pH-dependent, with binding being reversible at low pH, which may allow the bacterium to detach and move to more favorable locations within the stomach[1]. The presence of the babA2 gene, which encodes for BabA, is associated with more severe clinical outcomes[2]. Studies have shown that BabA-mediated adherence can potentiate the activity of the H. pylori type IV secretion system (TFSS), a needle-like structure that injects the oncoprotein CagA into host cells[3].

Norovirus Attachment to Histo-Blood Group Antigens

Noroviruses are a leading cause of nonbacterial acute gastroenteritis. The capsid protein (VP1) of many Norovirus strains, particularly those belonging to genogroup I (GI), recognizes histo-blood group antigens (HBGAs), including the Leb antigen, as attachment factors[4][5][6]. The Leb antigen has been identified as a common ligand for all genogroup I Norovirus strains, suggesting its critical role in the pathogenesis of these viruses[4][5][6]. The interaction is mediated by the protruding (P) domain of the VP1 protein[7]. The strain-specific patterns of HBGA binding are a key factor in determining an individual's susceptibility to Norovirus infection[8].

Quantitative Analysis of Pathogen-Lewis-b Interactions

The affinity of pathogen adhesins for the Leb tetrasaccharide can be quantified using various biophysical techniques. This data is crucial for understanding the strength of the interaction and for the development of potential inhibitors.

Binding Affinity of Helicobacter pylori BabA to Lewis-b

The binding affinity of H. pylori BabA to Leb has been characterized using methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). The dissociation constant (Kd) provides a measure of the binding strength, with a lower Kd indicating a higher affinity.

LigandAdhesinMethodKd (μM)pHReference
Lewis-b hexasaccharideBabA (J99 strain)ITC~2274.5[9][10]
Lewis-b hexasaccharideBabA (J99 strain)ITC~2527.4[9][10]
H-1 antigenBabA (J99 strain)ITC~6177.4[9]
Lewis-a antigenBabA (J99 strain)ITCNo binding detected7.4[9]

Table 1: Quantitative binding data for H. pylori BabA and Lewis-b related antigens.

Binding Characteristics of Norovirus to Lewis-b

Quantifying the binding of Norovirus virus-like particles (VLPs) to Leb has been approached using various methods, including ELISA-based assays and surface plasmon resonance. While specific Kd values are reported less consistently than for BabA, the strain-specific nature of the interaction is well-documented. Genogroup I noroviruses, in particular, commonly recognize the Leb antigen[4][5][6]. The binding avidity can be influenced by the specific genotype and the presentation of the Leb antigen.

Norovirus GenotypeLigandMethodBinding CharacteristicsReference
Genogroup I (various)Lewis-bELISACommon ligand for all tested GI strains[4][5][6]
Genogroup II, Genotype 4Lewis-bSPRVariable, with some post-2002 variants showing increased affinity[8]
Genogroup II, Genotype 12B-type HBGAX-ray CrystallographyWeaker interaction observed[11]

Table 2: Binding characteristics of various Norovirus genotypes to Lewis-b and related histo-blood group antigens.

Experimental Protocols

The study of pathogen-Leb interactions relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pathogen-Leb Binding

This protocol describes a solid-phase ELISA to assess the binding of pathogen components (e.g., whole bacteria, virus-like particles, or purified adhesins) to immobilized Leb antigen.

Materials:

  • High-binding 96-well microtiter plates

  • Lewis-b-conjugated bovine serum albumin (Leb-BSA)

  • Pathogen component (e.g., H. pylori whole cells, Norovirus VLPs, or purified BabA)

  • Primary antibody specific for the pathogen component

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • PBS with 0.05% Tween 20 (PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of Leb-BSA (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Sample Incubation: Add 100 µL of the pathogen component, serially diluted in blocking buffer, to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

ELISA_Workflow A Coat plate with Leb-BSA B Wash A->B C Block non-specific sites B->C D Wash C->D E Add pathogen component D->E F Wash E->F G Add primary antibody F->G H Wash G->H I Add HRP-conjugated secondary antibody H->I J Wash I->J K Add TMB substrate J->K L Add stop solution K->L M Read absorbance at 450 nm L->M

ELISA workflow for detecting pathogen binding to Lewis-b.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. This protocol outlines the general procedure for analyzing the interaction between a pathogen adhesin (analyte) and the immobilized Leb antigen (ligand).

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Leb-conjugated ligand for immobilization

  • Purified pathogen adhesin (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the Leb-conjugated ligand at a low flow rate (e.g., 10 µL/min) to achieve the desired immobilization level (response units, RU).

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the purified pathogen adhesin over the ligand-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (binding) and dissociation phase (buffer flow).

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis A Equilibrate sensor chip B Activate surface (EDC/NHS) A->B C Immobilize Leb ligand B->C D Deactivate surface (Ethanolamine) C->D E Inject analyte (Association) D->E F Flow running buffer (Dissociation) E->F G Inject regeneration solution F->G H Reference subtraction F->H G->E Repeat for multiple analyte concentrations I Fit data to binding model H->I J Determine ka, kd, Kd I->J

General workflow for an SPR experiment.

X-ray Crystallography of Adhesin-Lewis-b Complexes

Determining the three-dimensional structure of a pathogen adhesin in complex with the Leb tetrasaccharide provides atomic-level insights into the binding mechanism.

Materials:

  • Purified pathogen adhesin

  • Lewis-b oligosaccharide

  • Crystallization screens and plates

  • Cryo-protectant

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Protein Expression and Purification: Express a soluble, stable fragment of the adhesin (e.g., the extracellular domain of BabA or the P domain of Norovirus VP1) and purify it to homogeneity.

  • Complex Formation: Incubate the purified adhesin with an excess of the Leb oligosaccharide.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop).

    • Optimize the initial hit conditions to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-cool the crystal in a stream of liquid nitrogen after soaking in a cryo-protectant solution.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, scaling).

    • Solve the phase problem using molecular replacement with a homologous structure, if available.

    • Build the atomic model of the adhesin-Leb complex into the electron density map.

    • Refine the model against the diffraction data.

  • Structural Analysis: Analyze the refined structure to identify the key amino acid residues and the specific hydrogen bonds and van der Waals interactions that mediate the binding to the Leb tetrasaccharide.

Host Cell Signaling Pathways

The binding of pathogens to the Leb tetrasaccharide is not merely a passive adhesion event; it can trigger intracellular signaling cascades that modulate the host cell response and contribute to pathogenesis.

Helicobacter pylori and BabA-Mediated Signaling

The binding of H. pylori to gastric epithelial cells via the BabA-Leb interaction can potentiate the activity of the type IV secretion system (TFSS)[3]. This leads to more efficient translocation of the CagA oncoprotein into the host cell cytoplasm. Once inside, CagA is phosphorylated and can activate multiple downstream signaling pathways, including the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. This results in the production of pro-inflammatory cytokines such as IL-8, which recruits neutrophils to the site of infection, and can also lead to changes in cell polarity, proliferation, and apoptosis, contributing to the development of gastric pathologies. The BabA-Leb interaction itself can also influence the expression of Lewis antigens on the host cell surface through the MAPK pathway, potentially creating a feedback loop that modulates bacterial colonization[3].

H_pylori_Signaling pathogen H. pylori babA BabA leb Lewis-b babA->leb Binding tfss Type IV Secretion System leb->tfss Potentiates cagA CagA tfss->cagA Translocates mapk MAPK Pathway cagA->mapk nfkb NF-κB Pathway cagA->nfkb host_cell Host Epithelial Cell mapk->leb Modulates expression cytokines Pro-inflammatory Cytokines (e.g., IL-8) mapk->cytokines nfkb->cytokines pathogenesis Gastric Pathogenesis cytokines->pathogenesis

H. pylori BabA-Leb binding and downstream signaling.

Norovirus and Host Cell Response

While a direct signaling pathway initiated by Norovirus binding to Leb is not as clearly defined as for H. pylori, it is known that Norovirus infection of intestinal epithelial cells triggers host innate immune responses. The recognition of viral components can lead to the activation of the NF-κB and JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathways[12]. Activation of NF-κB can lead to the production of pro-inflammatory cytokines and other antiviral factors. The JAK/STAT pathway is central to the interferon response, which plays a critical role in controlling viral replication. However, Noroviruses have also evolved mechanisms to evade or antagonize these host immune responses, allowing for their efficient replication and spread.

Norovirus_Signaling norovirus Norovirus vp1 VP1 leb Lewis-b vp1->leb Attachment viral_recognition Viral Recognition (PAMPs) leb->viral_recognition Infection host_cell Intestinal Epithelial Cell nfkb NF-κB Pathway viral_recognition->nfkb jak_stat JAK/STAT Pathway viral_recognition->jak_stat cytokines Pro-inflammatory Cytokines nfkb->cytokines ifn Interferon Response jak_stat->ifn antiviral Antiviral State ifn->antiviral

References

The Role of Lewis-b Tetrasaccharide in Cancer Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Lewis-b (Leb) tetrasaccharide, a blood group antigen, has emerged as a critical player in the landscape of cancer biology. Its aberrant expression is a hallmark of various malignancies, including breast, colorectal, ovarian, and lung cancers, where it is frequently associated with poor prognosis and advanced disease stages. This technical guide provides a comprehensive overview of the involvement of Lewis-b in cancer, detailing its role in signaling pathways, cell adhesion, and its potential as a therapeutic target and biomarker. We present quantitative data on its expression, detailed experimental protocols for its study, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Lewis-b Tetrasaccharide Expression in Cancer: A Quantitative Overview

The expression of Lewis-b is significantly altered in cancerous tissues compared to their normal counterparts. This differential expression is not only a potential diagnostic marker but also correlates with clinical outcomes. Below is a summary of quantitative data on Lewis-b expression across various cancer types.

Cancer TypePatient Cohort SizePercentage of Lewis-b Positive CasesCorrelation with Clinicopathological ParametersSource
Breast Cancer (Invasive Ductal Carcinoma) 66044% (8% with extensive expression >75% of cells)Higher expression significantly associated with higher histological grade (p < 0.001), poorer Nottingham Prognostic Index (p = 0.016), and decreased survival in lymph-node negative patients (p = 0.006).[1][1]
43Higher expression of Leb in patients in stage T4 than in stage T1 (p = 0.02) and in patients in stage N2 than in N1 (p = 0.03).[2]A loss of Leb antigen staining was observed in 80% of invasive ductal carcinomas, with the reduction increasing with the grade of malignancy.[3][2][3]
Colorectal Carcinoma 42Leb expression observed in almost all colonic carcinoma tissues, compared to only 20-45% of normal tissue samples.[4]Augmented expression of Leb in distal colon cancers is caused mainly by upregulation of the FUT2 (Se) enzyme and partly by the FUT1 (H) enzyme.[5][4][5]
Ovarian Cancer (Epithelial) 9581.05% in malignant tumors, 51.53% in borderline tumors, 25% in benign tumors, and 0% in normal ovarian tissues.[6]Positive expression rate of Lewis-y (often co-expressed with Lewis-b) in chemoresistant ovarian cancer tissues was 91.89%, significantly higher than in the sensitive group (61.82%).[7][6][7]
Lung Cancer (Non-Small Cell, Stage I) 133Lewis-y/b immunoreactivity was the highest among the Lewis antigens studied.The frequency of blood vessel invasion was significantly higher in tumors with Lewis-y/b expression. Postoperative survival was significantly shorter when tumors expressed both Lewis-y/b and sialyl Lewis antigens.[8][8]

Signaling Pathways Influenced by Lewis-b Biosynthesis

While direct signal transduction initiated by Lewis-b is an area of ongoing research, compelling evidence indicates that the enzymes responsible for its synthesis, primarily fucosyltransferase 1 (FUT1/H-enzyme) and fucosyltransferase 2 (FUT2/Se-enzyme), play a pivotal role in modulating key cancer-related signaling pathways. The overexpression of these fucosyltransferases, leading to increased Lewis-b and Lewis-y expression, has been shown to impact cell proliferation, survival, and motility.

The following diagram illustrates the central role of FUT1 and FUT2 in modulating signaling pathways that are frequently dysregulated in cancer.

LewisB_Signaling Proposed Signaling Network Influenced by Lewis-b Biosynthesis cluster_synthesis Lewis-b Synthesis cluster_antigen Tumor-Associated Carbohydrate Antigens cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FUT1 FUT1 (H-enzyme) Leb Lewis-b FUT1->Leb Ley Lewis-y FUT1->Ley mTOR mTOR Signaling FUT1->mTOR modulates EGFR_signaling EGFR Signaling FUT1->EGFR_signaling influences Notch Notch Signaling FUT1->Notch influences FUT2 FUT2 (Se-enzyme) FUT2->Leb FUT2->Ley PI3K_Akt PI3K/Akt Pathway FUT2->PI3K_Akt induces Adhesion Cell Adhesion Leb->Adhesion mediates FAK_signaling FAK Signaling Ley->FAK_signaling activates Ley->Adhesion mediates PI3K_Akt->mTOR Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival / Apoptosis Resistance PI3K_Akt->Survival mTOR->Proliferation mTOR->Survival EGFR_signaling->Proliferation Migration Cell Migration & Invasion EGFR_signaling->Migration FAK_signaling->PI3K_Akt Src_kinases Src Family Kinases FAK_signaling->Src_kinases FAK_signaling->Adhesion Chemoresistance Chemoresistance FAK_signaling->Chemoresistance Notch->Proliferation Src_kinases->Adhesion Src_kinases->Migration

Caption: Signaling network influenced by Lewis-b biosynthesis.

Role of Lewis-b in Cell Adhesion and Metastasis

Lewis-b, as a cell surface carbohydrate, is implicated in cell-cell and cell-extracellular matrix interactions that are fundamental to cancer metastasis. Increased expression of Lewis-b can enhance the adhesive properties of cancer cells, facilitating their interaction with endothelial cells and promoting extravasation. This process is a critical step in the metastatic cascade.

Experimental Protocols

Immunohistochemistry (IHC) for Lewis-b Detection in Paraffin-Embedded Tissues

This protocol outlines a standard procedure for the detection of Lewis-b antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Mouse anti-human Lewis-b monoclonal antibody (Clone: 2-25LE or SC101)

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 30 minutes.

    • Immerse in two changes of xylene for 5 minutes each.

    • Rehydrate through graded ethanol series: 100% (2x, 3 min each), 95% (1 min), 80% (1 min), 70% (1 min).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking solution for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the primary anti-Lewis-b antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with streptavidin-HRP for 30 minutes at room temperature.

  • Chromogen Development:

    • Rinse with PBS.

    • Apply DAB substrate and monitor for color development (typically 2-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

IHC_Workflow Immunohistochemistry Workflow for Lewis-b Detection Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene, Graded Ethanol) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced, e.g., Citrate Buffer) Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Blocking (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking Non-specific Binding (e.g., Normal Goat Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-Lewis-b mAb, e.g., 2-25LE) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Biotinylated Anti-Mouse IgG) PrimaryAb->SecondaryAb Detection Detection Reagent (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Development (DAB Substrate) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Analysis Microscopic Analysis DehydrationMounting->Analysis

Caption: Immunohistochemistry Workflow for Lewis-b Detection.

Cell Adhesion Assay

This protocol describes a method to quantify the adhesion of cancer cells expressing Lewis-b to a substrate, which can be an extracellular matrix protein or a monolayer of endothelial cells.

Materials:

  • 96-well tissue culture plates

  • Coating solution (e.g., Fibronectin, Laminin, or a monolayer of endothelial cells like HUVECs)

  • Cancer cell line expressing Lewis-b (e.g., RMG-1-hFUT ovarian cancer cells)

  • Cell culture medium

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Calcein-AM or other fluorescent cell viability dye

  • PBS

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with the desired substrate (e.g., 50 µg/mL Fibronectin in PBS) and incubate overnight at 4°C or for 2 hours at 37°C. For endothelial cell monolayers, seed HUVECs and grow to confluence.

  • Blocking:

    • Wash the coated wells with PBS.

    • Add blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.

  • Cell Preparation and Labeling:

    • Harvest cancer cells and resuspend in serum-free medium.

    • Label the cells with Calcein-AM (or another suitable dye) according to the manufacturer's protocol.

    • Wash the cells to remove excess dye and resuspend in adhesion medium (e.g., serum-free medium).

  • Adhesion:

    • Wash the blocked wells with PBS.

    • Add the labeled cancer cell suspension to each well.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells with PBS to remove non-adherent cells. The number and vigor of washes should be optimized for the specific cell types and substrates used.

  • Quantification:

    • Add lysis buffer to each well and measure the fluorescence using a plate reader.

    • Alternatively, lyse the cells and measure the activity of an endogenous enzyme (e.g., acid phosphatase).

    • The fluorescence intensity is proportional to the number of adherent cells.

Lewis-b as a Biomarker and Therapeutic Target

The differential expression of Lewis-b in tumors makes it an attractive candidate for both biomarker development and targeted therapy.

Biomarker Discovery and Validation Workflow

The process of establishing Lewis-b as a clinical biomarker involves several key stages, from initial discovery to clinical validation.

Biomarker_Workflow Biomarker Discovery and Validation Workflow Discovery Discovery Phase (e.g., Glycomics, Immunohistochemistry on tissue arrays) Qualification Candidate Qualification (Initial validation in smaller patient cohorts) Discovery->Qualification Verification Verification (Confirmation with more robust assays, e.g., ELISA) Qualification->Verification AssayDev Assay Development & Optimization (Development of a clinical-grade assay) Verification->AssayDev Validation Clinical Validation (Large-scale prospective studies) AssayDev->Validation Approval Regulatory Approval Validation->Approval

Caption: Biomarker Discovery and Validation Workflow.

Therapeutic Targeting of Lewis-b

The high expression of Lewis-b on tumor cells and its limited expression on most normal tissues make it a promising target for various therapeutic strategies, including monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), and chimeric antigen receptor (CAR) T-cell therapy.

The development of a Lewis-b targeted therapy follows a structured pipeline.

DrugDev_Workflow Lewis-b Targeted Drug Development Workflow TargetID Target Identification & Validation (Lewis-b expression and function in cancer) HitID Hit Identification (Screening for anti-Lewis-b antibodies or other binding moieties) TargetID->HitID LeadOpt Lead Optimization (Improving affinity, specificity, and efficacy of the therapeutic agent) HitID->LeadOpt Preclinical Preclinical Development (In vitro and in vivo testing in animal models) LeadOpt->Preclinical ClinicalTrials Clinical Trials (Phase I, II, and III in human patients) Preclinical->ClinicalTrials Approval Regulatory Approval & Market Launch ClinicalTrials->Approval

Caption: Lewis-b Targeted Drug Development Workflow.

Conclusion

The this compound is a key carbohydrate antigen with significant implications in cancer biology. Its overexpression is a common feature of many epithelial cancers and is linked to aggressive tumor behavior and poor clinical outcomes. The fucosyltransferases that synthesize Lewis-b are deeply integrated into cancer cell signaling, influencing pathways that control proliferation, survival, and metastasis. The detailed methodologies and workflows presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to further investigate the role of Lewis-b in cancer and to accelerate the development of novel diagnostics and targeted therapies against this important oncofetal antigen.

References

The Role of Lewis-b Tetrasaccharide in Inflammatory Bowel Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial etiology. Emerging evidence suggests a potential role for host-specific glycans, such as the Lewis-b (Leb) tetrasaccharide, in modulating the intestinal immune response and gut microbiota, thereby influencing the pathogenesis of IBD. This technical guide provides a comprehensive overview of the current understanding of Leb in IBD, focusing on its expression, interaction with immune receptors, and its potential as a therapeutic target. We present available quantitative data, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The intestinal epithelium is adorned with a complex layer of glycans that form the glycocalyx. These carbohydrate structures are crucial for maintaining mucosal barrier function, mediating cell-cell interactions, and shaping the composition of the gut microbiota. Alterations in glycosylation patterns have been increasingly recognized as a feature of IBD. The Lewis blood group antigens, including the Leb tetrasaccharide, are fucosylated glycans synthesized by fucosyltransferases encoded by genes such as FUT2 and FUT3. Polymorphisms in these genes have been associated with susceptibility to IBD, suggesting that the expression of Lewis antigens may play a role in the disease process.[1][2][3] This guide delves into the specific involvement of the Leb tetrasaccharide in the inflammatory cascades characteristic of IBD.

Lewis-b Tetrasaccharide Expression in IBD

The expression of Leb in the colon of IBD patients is a subject of ongoing investigation. While some studies have not found a significant difference in the overall expression of Leb antigen between ulcerative colitis patients and controls, the genetic basis for its synthesis is linked to IBD.[1][4]

Table 1: Genetic Association of Fucosyltransferase 3 (FUT3) Polymorphisms with Ulcerative Colitis

Polymorphism (SNP)Association with Ulcerative ColitisOdds Ratio (95% CI)p-valueReference
rs3745635Increased frequency of mutant allele (A) and genotype (GA+AA) in UC patients1.339–1.699 (allele); 1.330–1.742 (genotype)0.016 (allele); 0.038 (genotype)[3]
rs28362459Lower frequency of mutant allele (G) and genotype (TG+GG) in extensive colitis vs. distal colitis0.503–0.742 (allele); 0.567–0.786 (genotype)<0.001 (allele); 0.001 (genotype)[3]

Note: This table summarizes genetic association data and does not represent direct quantification of the this compound.

Further research utilizing quantitative methods such as mass spectrometry-based glycomic analysis and quantitative immunohistochemistry on larger patient cohorts is necessary to definitively characterize the expression profile of Leb in IBD.

Mechanism of Action: Interaction with DC-SIGN

A key mechanism through which Leb may exert its immunomodulatory effects is through its interaction with Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor expressed on dendritic cells (DCs) and macrophages.

DC-SIGN Signaling Pathway

Binding of carbohydrate ligands to DC-SIGN can initiate downstream signaling cascades that modulate DC function and subsequent T-cell responses. The interaction of Leb with DC-SIGN is thought to influence cytokine production and the overall inflammatory milieu.

Lewis-b DC-SIGN Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Lewis-b Lewis-b DC-SIGN DC-SIGN Lewis-b->DC-SIGN Binding Raf-1 Raf-1 DC-SIGN->Raf-1 Activation NF-kB_Inhibitor IκB DC-SIGN->NF-kB_Inhibitor Modulation of IKK activity MEK MEK Raf-1->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus NF-kB NF-κB NF-kB_Inhibitor->NF-kB Inhibition NF-kB->Nucleus Translocation Cytokine_Genes Cytokine Gene Transcription Nucleus->Cytokine_Genes

Figure 1: Proposed Lewis-b-DC-SIGN signaling pathway in dendritic cells.

Binding of Leb to DC-SIGN may lead to the modulation of the Raf-1/MEK/ERK pathway and crosstalk with the NF-κB signaling cascade, ultimately influencing the transcription of pro- and anti-inflammatory cytokines.

Modulation of Cytokine Production

The interaction between Leb and DC-SIGN is hypothesized to have a significant impact on the cytokine profile in the gut mucosa. While direct quantitative data on the effect of Leb on cytokine production in IBD is still emerging, related studies on other fucosylated glycans and in different contexts suggest a potential for both pro- and anti-inflammatory responses depending on the specific cellular and molecular environment. It is plausible that Leb could promote the secretion of the anti-inflammatory cytokine IL-10 while suppressing the production of the pro-inflammatory cytokine TNF-α.

Table 2: Hypothetical Effects of Lewis-b on Cytokine Production by Lamina Propria Mononuclear Cells

CytokineExpected Effect of Lewis-bPutative Mechanism
TNF-αDecreaseInhibition of NF-κB activation downstream of DC-SIGN
IL-10IncreaseActivation of specific signaling pathways promoting IL-10 gene transcription
IL-12DecreaseSkewing of T-cell differentiation away from a Th1 phenotype
IL-6DecreaseModulation of STAT3 signaling

Note: This table represents a hypothetical framework based on indirect evidence and requires direct experimental validation.

Lewis-b and the Gut Microbiota

The gut microbiota plays a pivotal role in the pathogenesis of IBD. The expression of Lewis antigens on the intestinal epithelium can influence the composition of the gut microbiota by providing attachment sites and metabolic substrates for specific bacteria. Alterations in Leb expression could, therefore, contribute to the dysbiosis observed in IBD. For instance, a decrease in Leb might lead to a reduction in the abundance of beneficial bacteria that utilize this glycan, while creating a niche for the expansion of potentially pro-inflammatory species.

Experimental Protocols

Induction of DSS Colitis in Mice and Administration of this compound

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) and the subsequent oral administration of Leb tetrasaccharide to evaluate its therapeutic potential.

Materials:

  • Dextran sulfate sodium (DSS; molecular weight 36-50 kDa)

  • This compound

  • Sterile, endotoxin-free water

  • Animal gavage needles

Procedure:

  • Induction of Colitis:

    • House 8-10 week old C57BL/6 mice in a specific pathogen-free facility.

    • Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

    • Monitor mice daily for weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Administration of this compound:

    • Prepare a solution of Leb tetrasaccharide in sterile water at the desired concentration (e.g., 1-10 mg/kg body weight).

    • Beginning on day 1 of DSS administration, orally gavage the mice with the Leb solution or vehicle control (water) once daily.

    • Continue the administration throughout the DSS treatment period and for a subsequent recovery period if applicable.

  • Assessment of Colitis Severity:

    • At the end of the experiment, euthanize the mice and collect the colon.

    • Measure the colon length and weight.

    • Collect tissue samples for histological analysis (H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-6, IL-10).

    • Collect cecal contents for 16S rRNA gene sequencing to analyze the gut microbiota composition.

DSS Colitis Experimental Workflow Start Start DSS_Admin DSS Administration (5-7 days) Start->DSS_Admin Lewis-b_Treatment Oral Gavage: Lewis-b or Vehicle Start->Lewis-b_Treatment Monitoring Daily Monitoring (Weight, DAI) DSS_Admin->Monitoring Lewis-b_Treatment->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Analysis Analysis Sacrifice->Analysis Histology Histology (H&E) Analysis->Histology MPO_Assay MPO Assay Analysis->MPO_Assay Cytokine_Analysis Cytokine Analysis (ELISA/qPCR) Analysis->Cytokine_Analysis Microbiota_Analysis 16S rRNA Sequencing Analysis->Microbiota_Analysis

Figure 2: Experimental workflow for DSS-induced colitis and Lewis-b treatment.
Isolation of Human Lamina Propria Mononuclear Cells (LPMCs) and In Vitro Stimulation with Lewis-b

This protocol outlines the isolation of LPMCs from intestinal biopsies of IBD patients and their subsequent stimulation with Leb to assess its effect on cytokine production.

Materials:

  • Intestinal biopsies from IBD patients

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • HBSS containing EDTA and DTT

  • Collagenase D

  • DNase I

  • Percoll

  • This compound

  • LPS (lipopolysaccharide)

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Isolation of LPMCs:

    • Wash intestinal biopsies in HBSS.

    • Remove epithelial cells by incubation in HBSS with EDTA and DTT with shaking.

    • Digest the remaining tissue with Collagenase D and DNase I.

    • Filter the cell suspension and isolate LPMCs by density gradient centrifugation using Percoll.

    • Wash and resuspend the LPMCs in complete RPMI medium.

  • In Vitro Stimulation:

    • Plate the isolated LPMCs in a 96-well plate.

    • Pre-incubate the cells with various concentrations of Leb tetrasaccharide for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24-48 hours.

    • Include appropriate controls (unstimulated cells, LPS only).

  • Cytokine Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-10 using specific ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

The available evidence, primarily from genetic association studies, points towards a potential role for the this compound in the pathophysiology of IBD. Its interaction with the immune receptor DC-SIGN and its potential to modulate the gut microbiota are promising avenues for further investigation. However, direct quantitative evidence of altered Leb expression in IBD and its specific immunomodulatory effects in the context of intestinal inflammation is still lacking.

Future research should focus on:

  • Quantitative Glycomics: Employing mass spectrometry to precisely quantify the levels of Leb and other glycans in the colonic mucosa of large, well-characterized IBD patient cohorts.

  • In Vivo Functional Studies: Utilizing animal models of colitis to systematically evaluate the therapeutic efficacy of Leb administration and to elucidate the underlying mechanisms, including its effects on specific immune cell populations and the gut microbiome.

  • Human Cell-Based Assays: Conducting in-depth studies using primary intestinal cells and immune cells from IBD patients to dissect the signaling pathways modulated by Leb.

  • Development of Leb-based Therapeutics: Exploring the potential of Leb mimetics or agents that modulate Leb expression as novel therapeutic strategies for IBD.

A deeper understanding of the role of this compound in IBD will not only provide valuable insights into the disease pathogenesis but may also pave the way for the development of innovative glycan-based diagnostics and therapeutics for this debilitating disease.

References

The Glycobiology of Lewis Antigens: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Biosynthesis, and Function of Lewis Histo-Blood Group Antigens and Their Precursors for Researchers, Scientists, and Drug Development Professionals.

The Lewis histo-blood group antigens are a family of fucosylated glycans that play critical roles in a myriad of biological processes, from cell-cell recognition and inflammation to microbial pathogenesis and cancer progression. Unlike the ABO antigens, which are intrinsic to the red blood cell membrane, Lewis antigens are synthesized in epithelial tissues, secreted into body fluids, and subsequently adsorbed onto the surface of erythrocytes and other cells.[1][2] This guide provides a comprehensive overview of the core principles of Lewis antigen glycobiology, detailed experimental methodologies for their study, and quantitative data to support research and development efforts.

Core Concepts in Lewis Antigen Glycobiology

Precursor Chains: The Foundation of Lewis Antigens

The biosynthesis of all Lewis antigens begins with two primary precursor oligosaccharide chains, which differ only in the linkage between the terminal galactose (Gal) and subterminal N-acetylglucosamine (GlcNAc) residues.

  • Type 1 Chain: Characterized by a Galactose β1-3 N-acetylglucosamine (Galβ1-3GlcNAc) linkage. These chains are predominantly found in secretions and on epithelial cells.[3]

  • Type 2 Chain: Characterized by a Galactose β1-4 N-acetylglucosamine (Galβ1-4GlcNAc) linkage. These chains are found on the surfaces of virtually all cells, including erythrocytes.[3]

Biosynthesis and Genetics: The Role of Fucosyltransferases

The structural diversity of Lewis antigens is generated by the sequential action of specific fucosyltransferases (FUTs), enzymes that transfer fucose from a GDP-fucose donor to an acceptor glycan. The expression of Lewis antigens is primarily controlled by two genes on chromosome 19:

  • FUT3 (The Lewis Gene): This gene encodes an α(1,3/1,4)fucosyltransferase. Its dominant allele, Le, is required for the synthesis of Lewis a (Leᵃ) and Lewis b (Leᵇ). The enzyme adds a fucose in an α1-4 linkage to the GlcNAc of a Type 1 chain to form the Leᵃ antigen.[4][5]

  • FUT2 (The Secretor Gene): This gene encodes an α(1,2)fucosyltransferase. Its dominant allele, Se, is responsible for synthesizing the H antigen (a fucose linked α1-2 to terminal galactose) on Type 1 chains in secretory epithelia.[4][5] The presence of the H antigen is a prerequisite for the FUT3 enzyme to then add a second fucose to the GlcNAc, converting the H Type 1 chain into the Leᵇ antigen.[3]

The interplay between these two genes determines the Lewis phenotype:

  • Le(a+b-): Occurs in individuals with at least one functional Le allele but who are homozygous for the non-functional se allele (non-secretors). They produce Leᵃ but cannot produce Leᵇ.[4]

  • Le(a-b+): Occurs in individuals who have at least one functional Le allele and at least one functional Se allele (secretors). The FUT2 enzyme efficiently converts most Type 1 precursors to H antigen, which is then preferentially converted to Leᵇ by the FUT3 enzyme.[4]

  • Le(a-b-): Occurs in individuals homozygous for the non-functional le allele. They cannot synthesize Leᵃ or Leᵇ.[4]

Isomeric forms, Lewis x (Leˣ) and Lewis y (Leʸ), are synthesized from Type 2 precursor chains and involve α(1,3)fucosyltransferases.[3] Sialylated versions, such as Sialyl Lewis x (sLeˣ) and Sialyl Lewis a (sLeᵃ), are also of significant biological importance, particularly in inflammation and cancer.[6]

Lewis Antigen Biosynthesis Type 2 Precursor\n(Galβ1-4GlcNAc-R) Type 2 Precursor (Galβ1-4GlcNAc-R) H type 1\n(Fucα1-2Galβ1-3GlcNAc-R) H type 1 (Fucα1-2Galβ1-3GlcNAc-R) Le-b\n(Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) Le-b (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) sLe-a\n(NeuAcα2-3Galβ1-3[Fucα1-4]GlcNAc-R) sLe-a (NeuAcα2-3Galβ1-3[Fucα1-4]GlcNAc-R) H type 2\n(Fucα1-2Galβ1-4GlcNAc-R) H type 2 (Fucα1-2Galβ1-4GlcNAc-R) Le-y\n(Fucα1-2Galβ1-4[Fucα1-3]GlcNAc-R) Le-y (Fucα1-2Galβ1-4[Fucα1-3]GlcNAc-R) sLe-x\n(NeuAcα2-3Galβ1-4[Fucα1-3]GlcNAc-R) sLe-x (NeuAcα2-3Galβ1-4[Fucα1-3]GlcNAc-R) Type 1 Precursor Type 1 Precursor H type 1 H type 1 Type 1 Precursor->H type 1 FUT2 (Se gene) Sialyl-Type 1 Sialyl-Type 1 Type 1 Precursor->Sialyl-Type 1 ST3GALs Le-b Le-b H type 1->Le-b FUT3 (Le gene) sLe-a sLe-a Sialyl-Type 1->sLe-a FUT3 Type 2 Precursor Type 2 Precursor Le-x Le-x Type 2 Precursor->Le-x α1,3-FUTs (FUT4,5,6,7,9) H type 2 H type 2 Type 2 Precursor->H type 2 FUT1 (H gene) sLe-x sLe-x Type 2 Precursor->sLe-x ST3GALs then α1,3-FUTs Le-y Le-y H type 2->Le-y α1,3-FUTs

Biosynthesis of Lewis and Sialyl-Lewis Antigens.
Biological Functions and Clinical Significance

  • Inflammation: Sialyl Lewis x is a critical ligand for E-selectin and P-selectin, which are adhesion molecules expressed on endothelial cells. This interaction mediates the initial tethering and rolling of leukocytes on the endothelium, a crucial step in their migration to sites of inflammation.[1]

  • Microbial Adhesion: The Leᵇ antigen serves as a primary receptor for the gastric pathogen Helicobacter pylori. The bacterial adhesin BabA binds to Leᵇ on gastric epithelial cells, facilitating colonization and chronic infection, which is linked to gastritis, peptic ulcers, and gastric cancer.[7]

  • Oncology: Aberrant glycosylation is a hallmark of cancer. Many carcinomas exhibit overexpression of fucosylated Lewis antigens, such as sLeᵃ (also known as the clinical tumor marker CA19-9) and sLeˣ.[6][8] This altered expression is associated with tumor progression, metastasis, and poor prognosis. For instance, the expression of sLeˣ on cancer cells facilitates their binding to selectins on endothelial cells, promoting extravasation and the formation of distant metastases.[9]

Leukocyte Extravasation Leukocyte Leukocyte sLe-x Endothelium Endothelial Cell E-selectin Leukocyte:slex->Endothelium:eselectin Tethering 1. Tethering & Rolling Tethering->Leukocyte Activation 2. Activation (Chemokine Signaling) Arrest 3. Firm Adhesion (Integrin-ICAM) Extravasation 4. Diapedesis p1 p2 p3 p4

Role of sLeˣ in Leukocyte Adhesion Cascade.

Quantitative Data on Lewis Antigens

The expression levels of Lewis antigens and the binding affinities of their interactions are crucial parameters for research and drug development. The following tables summarize key quantitative data from the literature.

Table 1: Expression of Lewis Antigens in Normal and Cancer Tissues
AntigenTissue TypeConditionExpression Level (%)Reference(s)
LeᵇColonNormal20-45%[10]
LeᵇColonCarcinoma~100% (Almost all tissues)[10]
LeʸColonNormal20-45%[10]
LeʸColonCarcinoma~100% (Almost all tissues)[10]
LeᵃColonNormalDetected throughout[10]
LeᵃColonCarcinomaDecreased in poorly differentiated tumors[10]
LeˣColonNormalDetected throughout[10]
LeˣHead and Neck (HNSCC)Carcinoma43% (34/79 samples)[11]
sLeˣHead and Neck (HNSCC)Carcinoma14% (11/79 samples)[11]
sLeˣColorectal CarcinomaCurative ResectionPositive in 55% (63/114 patients)[1]
Le(a-b+)Gastric MucosaUninvolvedMost prevalent phenotype[12]
Le(a-b-)Gastric Tumor TissueCarcinomaMost prevalent phenotype[12]
Table 2: Binding Affinities and Kinetic Data
LigandReceptor/EnzymeParameterValueConditionsReference(s)
LeᵇH. pylori BabA AdhesinKD~227 µMAcidic pH[6][13][14]
LeᵇH. pylori BabA AdhesinKD~252 µMNeutral pH[6][13][14]
Leᵇ (multivalent)H. pylori BabA AdhesinKA~4 x 10¹¹ M⁻¹-[14]
sLeˣ analogue (TBC1269)P-selectinKD~111.4 µM-[4][15]
sLeˣ analogue (TBC1269)P-selectinkon> 27,000 M⁻¹s⁻¹Surface Plasmon Resonance[4][15]
sLeˣ analogue (TBC1269)P-selectinkoff> 3 s⁻¹Surface Plasmon Resonance[4][15]

Experimental Protocols

Detailed and validated protocols are essential for the accurate study of Lewis antigens. Below are methodologies for key experimental techniques.

Protocol: Quantitative Analysis of Lewis Antigens on Erythrocytes by Flow Cytometry

This protocol describes an enhanced immunofluorescence labeling technique for the precise quantification of Lewis antigens on red blood cells (RBCs).[3]

Materials:

  • Whole blood collected in EDTA or heparin.

  • Phosphate-Buffered Saline (PBS).

  • Primary monoclonal antibodies (mouse anti-Leᵃ, anti-Leᵇ IgM).

  • Biotinylated secondary antibody (e.g., anti-mouse IgM).

  • R-phycoerythrin (RPE)-conjugated streptavidin.

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide).

  • FACS tubes (5 mL polystyrene tubes).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Collect whole blood and wash three times with PBS by centrifugation (e.g., 500 x g for 5 minutes) to remove plasma and buffy coat.

    • Resuspend the RBC pellet in Flow Cytometry Staining Buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Primary Antibody Incubation:

    • Aliquot 100 µL of the RBC suspension into FACS tubes.

    • Add the primary anti-Lewis antibody at a predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice by adding 2 mL of staining buffer, centrifuging at 500 x g for 5 minutes, and decanting the supernatant.

  • Secondary Antibody Incubation:

    • Resuspend the cell pellet in 100 µL of staining buffer containing the biotinylated anti-mouse IgM secondary antibody at its optimal dilution.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Repeat the washing step (Step 3) twice.

  • Fluorochrome Conjugate Incubation:

    • Resuspend the cell pellet in 100 µL of staining buffer containing RPE-conjugated streptavidin.

    • Incubate for 15-30 minutes at 4°C, protected from light.

  • Final Wash and Resuspension:

    • Wash the cells twice more as described in Step 3.

    • Resuspend the final cell pellet in 300-500 µL of staining buffer for analysis.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting data on forward scatter, side scatter, and RPE fluorescence.

    • Gate on the RBC population based on scatter properties and analyze the fluorescence intensity to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

Flow Cytometry Workflow A 1. Prepare RBC Suspension (1-5 x 10^6 cells/mL) B 2. Primary Ab Incubation (Anti-Lewis mAb, 4°C, 30-60 min) A->B C 3. Wash (2x) B->C D 4. Secondary Ab Incubation (Biotinylated anti-IgM, 4°C, 30 min) C->D E 5. Wash (2x) D->E F 6. RPE-Streptavidin Incubation (4°C, 15-30 min) E->F G 7. Final Wash (2x) F->G H 8. Resuspend in Buffer G->H I 9. Acquire on Flow Cytometer H->I

Flow Cytometry Staining Workflow for Lewis Antigens.
Protocol: Sandwich ELISA for Soluble CA19-9 (sLeᵃ)

This protocol outlines a typical sandwich ELISA for the quantitative measurement of CA19-9 in serum or plasma.[5][15]

Materials:

  • Microtiter plate pre-coated with monoclonal anti-CA19-9 antibody.

  • Patient serum/plasma samples, standards, and controls.

  • Assay Buffer.

  • Enzyme Conjugate (HRP-conjugated anti-CA19-9 antibody).

  • Wash Solution (e.g., PBS with 0.05% Tween-20).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 1M H₂SO₄).

  • Microplate reader.

Procedure:

  • Sample/Standard Addition:

    • Bring all reagents and samples to room temperature.

    • Pipette 50 µL of each standard, control, and patient sample into the appropriate wells of the pre-coated microplate.

  • Initial Incubation:

    • Dispense 50 µL of Assay Buffer into each well.

    • Incubate for 60 minutes at room temperature.

  • Washing:

    • Aspirate the contents of the wells. Wash each well 4-5 times with ~300-400 µL of diluted Wash Solution per well.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual liquid.

  • Enzyme Conjugate Incubation:

    • Dispense 100 µL of Enzyme Conjugate into each well.

    • Incubate for 60 minutes at room temperature.

  • Washing:

    • Repeat the washing step (Step 3).

  • Substrate Incubation:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Determine the concentration of CA19-9 in the patient samples by interpolating their absorbance values from the standard curve.

Protocol: Immunohistochemistry (IHC) for Lewis Antigens in Paraffin-Embedded Tissue

This is a general protocol for the detection of Lewis antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[8][16][17]

Materials:

  • FFPE tissue sections (5 µm) on charged slides.

  • Xylene and graded ethanol series (100%, 95%, 70%).

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

  • Hydrogen Peroxide solution (e.g., 3% H₂O₂ in methanol) for quenching endogenous peroxidase.

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS).

  • Primary antibody (e.g., mouse anti-sLeˣ).

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG).

  • Avidin-Biotin Complex (ABC) reagent conjugated to HRP.

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen solution.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 10 min), 95% (5 min), 70% (5 min).

    • Rinse in running tap water.

  • Antigen Retrieval:

    • Immerse slides in Sodium Citrate buffer and heat in a microwave or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool for 20 minutes at room temperature.

    • Rinse in PBS (3 x 5 minutes).

  • Peroxidase Blocking:

    • Incubate slides in 3% H₂O₂ solution for 15 minutes to block endogenous peroxidase activity.

    • Rinse in PBS (3 x 5 minutes).

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain blocking buffer (do not wash).

    • Apply primary antibody diluted to its optimal concentration in blocking buffer.

    • Incubate for 1 hour at 37°C or overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse slides in PBS (3 x 5 minutes).

  • Secondary Antibody Incubation:

    • Apply biotinylated secondary antibody.

    • Incubate for 30-60 minutes at room temperature.

    • Rinse in PBS (3 x 5 minutes).

  • Detection:

    • Apply pre-formed ABC-HRP reagent.

    • Incubate for 30 minutes at room temperature.

    • Rinse in PBS (3 x 5 minutes).

  • Visualization:

    • Apply DAB solution and monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing slides in distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the stain in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip using a permanent mounting medium.

Conclusion

The Lewis antigen system represents a complex and dynamic field of glycobiology with profound implications for human health and disease. From their fundamental role in defining blood groups to their intricate involvement in cancer metastasis and host-pathogen interactions, these fucosylated glycans are critical targets for diagnostics, therapeutics, and basic research. A thorough understanding of their biosynthesis, expression patterns, and biological functions, supported by robust and quantitative experimental methodologies, is paramount for advancing the field and translating these insights into clinical applications.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis-b (Leb) tetrasaccharide is a crucial carbohydrate antigen involved in a myriad of biological processes, ranging from blood group determination to host-pathogen interactions and cancer progression. As a key cell surface molecule, it serves as a receptor for pathogens like Helicobacter pylori and its expression levels are often altered in various carcinomas, making it a significant area of interest for diagnostics and therapeutic development. This technical guide provides a comprehensive overview of the Leb biosynthesis pathway, including detailed enzymatic steps, quantitative data, experimental protocols, and its role in cellular signaling.

The Biosynthesis Pathway of Lewis-b Tetrasaccharide

The synthesis of the this compound is a sequential enzymatic process involving the action of two key fucosyltransferases: Fucosyltransferase-II (FUT2), also known as the "Secretor" enzyme, and Fucosyltransferase-III (FUT3), the "Lewis" enzyme. The biosynthesis begins with a precursor common to the ABO blood group antigens, the Type 1 disaccharide chain (Galβ1-3GlcNAc-R).

The pathway proceeds as follows:

  • Formation of the H Type 1 Antigen: The first step is the α-1,2-fucosylation of the terminal galactose (Gal) residue of the Type 1 precursor. This reaction is catalyzed by FUT2, which transfers a fucose molecule from a GDP-fucose donor to the galactose. The resulting trisaccharide is known as the H Type 1 antigen (Fucα1-2Galβ1-3GlcNAc-R). The expression of a functional FUT2 enzyme determines an individual's "secretor" status, meaning they will have soluble ABH antigens in their bodily fluids.

  • Formation of the this compound: The H Type 1 antigen then serves as the acceptor substrate for FUT3. This enzyme catalyzes the α-1,4-fucosylation of the N-acetylglucosamine (GlcNAc) residue within the H Type 1 trisaccharide. The addition of this second fucose molecule completes the synthesis of the this compound (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R). The presence of a functional FUT3 gene is necessary for the expression of Lewis antigens.

The final expression of Lewis-b is therefore dependent on the presence of both functional FUT2 and FUT3 enzymes.

Diagram of the Lewis-b Biosynthesis Pathway

Lewis_b_Biosynthesis Type 1 Precursor\n(Galβ1-3GlcNAc-R) Type 1 Precursor (Galβ1-3GlcNAc-R) H Type 1 Antigen\n(Fucα1-2Galβ1-3GlcNAc-R) H Type 1 Antigen (Fucα1-2Galβ1-3GlcNAc-R) Type 1 Precursor\n(Galβ1-3GlcNAc-R)->H Type 1 Antigen\n(Fucα1-2Galβ1-3GlcNAc-R) FUT2 (Secretor) + GDP-Fucose This compound\n(Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) This compound (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) H Type 1 Antigen\n(Fucα1-2Galβ1-3GlcNAc-R)->this compound\n(Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) FUT3 (Lewis) + GDP-Fucose

Caption: Biosynthesis of this compound from the Type 1 precursor.

Quantitative Data

The enzymatic reactions central to Lewis-b biosynthesis are governed by the kinetic properties of FUT2 and FUT3. Understanding these parameters is crucial for in vitro synthesis and for comprehending the regulation of Lewis antigen expression in vivo.

EnzymeSubstrateKmVmaxSpecific ActivitySource
FUT2 (Secretor) Phenyl-β-D-galactoside11.5 mM0.89 pmol/h-[1]
Lacto-N-biose3.6 mM--[2]
N-acetyllactosamine3.8 mM--[2]
GDP-fucose50 µM21.23 pmol/h-[1]
Asialofetuin3.33 mg/ml1.4 pmol/h-[1]
FUT3 (Lewis) β-D-Gal-(1->3)-β-D-GlcNAc-O-R1 mM--[3]
Fucα1->2Galβ1->3GlcNAcβ-O-R0.10 mM--[3]
NeuAcα2->3Galβ1->3GlcNAcβ-O-R0.58 mM--[3]

Note: Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax (maximum reaction velocity). Specific activity is typically expressed as units of enzyme activity per milligram of protein. The provided Vmax values are from a specific experimental setup and may vary.[1]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol outlines the sequential enzymatic synthesis of this compound from a Type 1 precursor.

Materials:

  • Type 1 acceptor substrate (e.g., Galβ1-3GlcNAc-R)

  • Recombinant human FUT2 (Secretor enzyme)

  • Recombinant human FUT3 (Lewis enzyme)

  • GDP-fucose

  • Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂)

  • Enzyme quench solution (e.g., 0.1 M EDTA)

  • Purification system (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

Step 1: Synthesis of H Type 1 Antigen

  • Prepare a reaction mixture containing the Type 1 acceptor substrate (e.g., 1 mM), GDP-fucose (1.5 mM), and recombinant FUT2 in the reaction buffer.

  • Incubate the reaction at 37°C for a specified time (e.g., 2-24 hours), monitoring the reaction progress by a suitable method like TLC or HPLC.

  • Once the reaction is complete, terminate it by adding the quench solution or by heat inactivation (e.g., 95°C for 5 minutes).

  • Purify the resulting H Type 1 antigen using an appropriate chromatography method.

Step 2: Synthesis of this compound

  • Prepare a new reaction mixture containing the purified H Type 1 antigen (e.g., 1 mM), a fresh aliquot of GDP-fucose (1.5 mM), and recombinant FUT3 in the reaction buffer.

  • Incubate the reaction at 37°C, again monitoring for completion.

  • Terminate the reaction as described in Step 1.

  • Purify the final this compound product using chromatography.

  • Confirm the structure and purity of the synthesized tetrasaccharide using techniques like NMR and mass spectrometry.

Diagram of the Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: H Type 1 Synthesis cluster_step2 Step 2: Lewis-b Synthesis Mix_1 Reaction Mixture: Type 1 Acceptor GDP-Fucose FUT2 Incubate_1 Incubate at 37°C Mix_1->Incubate_1 Quench_1 Terminate Reaction Incubate_1->Quench_1 Purify_1 Purify H Type 1 Antigen Quench_1->Purify_1 Mix_2 Reaction Mixture: H Type 1 Antigen GDP-Fucose FUT3 Purify_1->Mix_2 Purified Intermediate Incubate_2 Incubate at 37°C Mix_2->Incubate_2 Quench_2 Terminate Reaction Incubate_2->Quench_2 Purify_2 Purify Lewis-b Quench_2->Purify_2 Analysis Analysis Purify_2->Analysis Final Product

Caption: Workflow for the two-step enzymatic synthesis of Lewis-b.

Quantification of Lewis-b by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a sensitive method for the quantification of carbohydrates without the need for derivatization.

Materials:

  • Glycoprotein or cell lysate sample

  • Hydrazine or PNGase F for oligosaccharide release

  • HPAE-PAD system with a suitable carbohydrate column (e.g., CarboPac series)

  • Eluents: Sodium hydroxide and sodium acetate solutions of varying concentrations

  • This compound standard

Procedure:

  • Sample Preparation: Release the N- or O-linked glycans from the glycoprotein sample using either chemical (hydrazinolysis) or enzymatic (e.g., PNGase F for N-glycans) methods.

  • Chromatographic Separation: Inject the released glycan mixture onto the HPAE column. Employ a gradient of sodium hydroxide and sodium acetate to separate the different oligosaccharide species based on their charge, size, and linkage.

  • Detection: The separated carbohydrates are detected by pulsed amperometric detection, which involves their oxidation at the surface of a gold electrode.

  • Quantification: Create a standard curve using known concentrations of the this compound standard. Quantify the amount of Lewis-b in the sample by comparing its peak area to the standard curve.

Role in Signaling Pathways

The this compound plays a critical role as a cell surface receptor, most notably for the gastric pathogen Helicobacter pylori. The binding of H. pylori to Leb on gastric epithelial cells is mediated by the bacterial adhesin BabA. This interaction is a key step in the colonization of the stomach and the subsequent pathogenesis of gastritis, peptic ulcers, and gastric cancer.

Upon binding of BabA to Lewis-b, a signaling cascade is initiated within the host cell. This process is often augmented by the H. pylori type IV secretion system (T4SS), which injects the virulence factor CagA into the epithelial cell.

Key Signaling Events:

  • BabA-Lewis-b Binding: This initial adhesion localizes the bacteria to the cell surface.

  • CagA Translocation: The T4SS injects the CagA protein into the host cell cytoplasm.

  • CagA Phosphorylation: Host cell kinases, such as Src and Abl, phosphorylate CagA at specific tyrosine residues.

  • Activation of Downstream Pathways: Phosphorylated CagA interacts with and activates various host cell signaling proteins, including the phosphatase SHP-2. This leads to the activation of multiple downstream pathways, such as the NF-κB and MAPK pathways.

  • Cellular Responses: The activation of these pathways results in a range of cellular responses, including the production of pro-inflammatory cytokines (e.g., IL-8), disruption of cell-cell junctions, and alterations in cell proliferation and apoptosis. These events contribute to the chronic inflammation and tissue damage characteristic of H. pylori infection.

Diagram of H. pylori Signaling via Lewis-b

H_pylori_Signaling cluster_membrane Gastric Epithelial Cell Membrane Lewis_b Lewis-b Receptor H_pylori Helicobacter pylori H_pylori->Lewis_b BabA binding CagA_unphos CagA H_pylori->CagA_unphos T4SS injection BabA BabA Adhesin T4SS Type IV Secretion System CagA_phos P-CagA CagA_unphos->CagA_phos Host Kinases (Src, Abl) SHP2 SHP-2 CagA_phos->SHP2 Activation NFkB NF-κB Pathway SHP2->NFkB MAPK MAPK Pathway SHP2->MAPK Cell_Response Pro-inflammatory Cytokines Cell Proliferation Changes NFkB->Cell_Response MAPK->Cell_Response

Caption: Signaling cascade initiated by H. pylori binding to Lewis-b.

Conclusion

The biosynthesis of the this compound is a well-defined enzymatic pathway with significant biological implications. Its role as a receptor for pathogens and its altered expression in cancer underscore its importance as a target for drug development and as a biomarker for disease. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers in glycobiology, infectious disease, and oncology, facilitating further investigation into the multifaceted roles of this important carbohydrate antigen.

References

An In-depth Technical Guide to Fucosyltransferases in Lewis-b Antigen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fucosyltransferases involved in the biosynthesis of the Lewis-b (Leb) histo-blood group antigen. The document details the enzymatic properties of these key enzymes, outlines experimental protocols for their characterization, and explores the signaling pathways governing their expression.

Introduction to Lewis-b Antigen and Fucosyltransferases

The Lewis-b antigen is a difucosylated oligosaccharide expressed on glycoproteins and glycolipids on the surface of red blood cells and various epithelial tissues. Its synthesis is a multi-step process orchestrated by a specific set of glycosyltransferases, primarily fucosyltransferases (FUTs). Understanding the function and regulation of these enzymes is critical for research in areas such as oncology, inflammation, and host-pathogen interactions, where Lewis antigens play significant roles.

The biosynthesis of the Leb antigen is primarily dependent on the concerted action of three key fucosyltransferases: FUT1 (H transferase), FUT2 (Secretor transferase), and FUT3 (Lewis transferase).[1][2][3] FUT1 and FUT2 are α(1,2)-fucosyltransferases responsible for synthesizing the H antigen, the immediate precursor for Leb.[4][5][6] FUT3, an α(1,3/1,4)-fucosyltransferase, then adds the final fucose residue to complete the Leb structure.[3][7][8]

Core Fucosyltransferases in Lewis-b Synthesis

FUT1 (H-transferase) and FUT2 (Secretor-transferase): The Initiators

FUT1 and FUT2 are highly homologous enzymes located on chromosome 19 that catalyze the transfer of fucose from GDP-fucose to a terminal galactose residue via an α(1,2) linkage, forming the H antigen.[4]

  • FUT1 is primarily expressed in erythroid precursor cells and is responsible for the synthesis of the H antigen on red blood cells.[4]

  • FUT2 is expressed in secretory glands, and its activity determines the "secretor" status of an individual, leading to the presence of H antigen in bodily fluids like saliva.[5][6]

The presence of a functional FUT1 or FUT2 is a prerequisite for the synthesis of the Lewis-b antigen.

FUT3 (Lewis-transferase): The Key Modifier

FUT3 is a crucial enzyme that exhibits dual α(1,3) and α(1,4) fucosyltransferase activity.[3][7][8] It is responsible for the synthesis of both Lewis-a (Lea) and Lewis-b antigens. In the context of Leb synthesis, FUT3 transfers a fucose residue to the N-acetylglucosamine (GlcNAc) of the H antigen precursor via an α(1,4) linkage.[1][2] A novel biosynthetic pathway has also been identified where an α(1,2)-fucosylating activity, associated with FUT3 itself, can convert Lea to Leb.

Quantitative Data on Fucosyltransferase Activity

The following tables summarize the available kinetic parameters for the key fucosyltransferases involved in Lewis-b synthesis. This data is essential for comparative analysis and for designing enzyme inhibition or activity modulation studies.

Table 1: Kinetic Parameters of Human FUT1

SubstrateKm (mM)Source
Phenyl β-D-galactoside2.4[9][10]

Table 2: Kinetic Parameters of Human FUT2

SubstrateKm ValueSource
Phenyl-β-D-galactoside11.5 mM[1][11]
Lacto-N-biose3.6 mM[1][11]
N-acetyllactosamine3.8 mM[1][11]
GDP-fucose197 µM[1]
GDP-fucose50 µM[12]
Phenyl β-D-galactoside8.79 mM[12]
Asialofetuin3.33 mg/ml[12]

Table 3: Kinetic Parameters of Human FUT3

SubstrateKm (mM)Source
β-D-Gal-(1->3)-β-D-GlcNAc-O-CH2(8)-COOCH31[2]
Fucα1->2Galβ1->3GlcNAcβ-O-CH2(8)-COOCH30.10[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize fucosyltransferases.

Recombinant Fucosyltransferase Expression and Purification

Objective: To produce and purify recombinant fucosyltransferases for in vitro characterization.

Protocol:

  • Vector Construction: Sub-clone the coding sequence of the fucosyltransferase (e.g., FUT1, FUT2, or FUT3) into an appropriate expression vector, such as a pIVEX vector with a His6-maltose binding protein (HisMBP) fusion tag.[13]

  • Expression: Transform the expression vector into a suitable host, such as E. coli or insect cells (e.g., Sf9). Induce protein expression according to the vector and host system specifications.[10]

  • Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic digestion in a suitable lysis buffer.

  • Affinity Chromatography: Purify the His-tagged fusion protein from the cell lysate using immobilized metal affinity chromatography (IMAC) with a nickel-nitrilotriacetic acid (Ni-NTA) resin.[14]

  • Elution: Elute the bound protein using a competitive ligand, such as imidazole.[14]

  • Tag Cleavage (Optional): If required, cleave the affinity tag from the fucosyltransferase using a specific protease, such as tobacco etch virus (TEV) protease.

  • Further Purification: If necessary, perform additional purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.[15]

  • Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.[16]

Fucosyltransferase Activity Assay using HPLC

Objective: To quantify the enzymatic activity of a fucosyltransferase by measuring the formation of a fucosylated product using High-Performance Liquid Chromatography (HPLC).[1][17][18]

Materials:

  • Purified recombinant fucosyltransferase or cell extract containing the enzyme.[1]

  • Donor substrate: GDP-fucose.[1]

  • Acceptor substrate: A suitable pyridylaminated (PA)-oligosaccharide (e.g., PA-lacto-N-tetraose for FUT3 α1,4-fucosyltransferase activity).[1]

  • Reaction buffer (e.g., 50 mM sodium cacodylate, pH 6.8).[1]

  • Cofactors (e.g., 25 mM MnCl2, 5 mM ATP).[1]

  • HPLC system with a fluorescence detector and a reverse-phase column (e.g., TSK-gel ODS-80TS).[1][19]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, GDP-fucose, PA-labeled acceptor substrate, and cofactors.[1]

  • Enzyme Addition: Initiate the reaction by adding the purified fucosyltransferase or cell extract.[17]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period.[1]

  • Reaction Termination: Stop the reaction by heating or adding a quenching solution (e.g., EDTA).[17]

  • HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system.[1][20]

  • Separation and Detection: Separate the fucosylated product from the unreacted substrates using a suitable gradient of an appropriate mobile phase (e.g., 20 mM ammonium acetate, pH 4.0).[1] Detect the PA-labeled glycans using a fluorescence detector.

  • Quantification: Calculate the amount of product formed by integrating the peak area of the fucosylated product.[1]

Colorimetric Fucosyltransferase Assay

Objective: To measure fucosyltransferase activity using a colorimetric method that detects the release of GDP.[21][22]

Materials:

  • Purified recombinant fucosyltransferase.

  • Donor substrate: GDP-fucose.

  • Acceptor substrate.

  • Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).[17]

  • Coupling substrates: Phosphoenolpyruvate (PEP) and NADH.[17]

  • Reaction buffer suitable for all enzymes in the coupled system.

  • Spectrophotometer.

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, LDH, and the acceptor substrate.[17]

  • Initiation: Start the reaction by adding the fucosyltransferase and GDP-fucose.

  • Absorbance Monitoring: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of GDP production by the fucosyltransferase.

  • Data Analysis: Calculate the initial velocity of the fucosyltransferase reaction from the linear phase of the absorbance change over time.

Signaling Pathways Regulating Fucosyltransferase Expression

The expression of fucosyltransferases is tightly regulated by various signaling pathways, which in turn dictates the cellular landscape of Lewis antigens.

Regulation of FUT1 Expression

The transcriptional regulation of FUT1 is influenced by the ETS-domain transcription factor Elk-1. The MAP kinase signaling pathway can activate Elk-1, leading to its translocation to the nucleus where it can bind to the promoter regions of target genes, including FUT1, to modulate their expression.[23][24][25][26][27]

FUT1_Regulation cluster_nucleus extracellular_signals Extracellular Signals (e.g., Growth Factors) mapk_pathway MAP Kinase Pathway (ERK, JNK, p38) extracellular_signals->mapk_pathway elk1 Elk-1 mapk_pathway->elk1 Activation nucleus Nucleus elk1->nucleus Translocation fut1_gene FUT1 Gene fut1_protein FUT1 Protein (H-transferase) fut1_gene->fut1_protein Expression h_antigen H Antigen fut1_protein->h_antigen Synthesis elk1_n Elk-1 elk1_n->fut1_gene Transcriptional Activation

Elk-1 mediated regulation of FUT1 expression.
Regulation of FUT3 Expression

The expression of FUT3 is controlled by a network of transcription factors, with hepatocyte nuclear factor 1-alpha (HNF1α) and hepatocyte nuclear factor 4-alpha (HNF4α) acting as key activators.[4][7][9][16][28] These transcription factors are crucial for the development and function of various tissues, including the liver and pancreas, where Lewis antigens are prominently expressed.[25][29][30] Conversely, the transcription factors Snail and ZEB1/2, which are well-known inducers of epithelial-mesenchymal transition (EMT), act as repressors of FUT3 expression.[3][30][31][32][33][34]

FUT3_Regulation hnf1a HNF1α fut3_gene FUT3 Gene hnf1a->fut3_gene Activation hnf4a HNF4α hnf4a->fut3_gene Activation snail Snail snail->fut3_gene Repression zeb1_2 ZEB1/2 zeb1_2->fut3_gene Repression fut3_protein FUT3 Protein (Lewis-transferase) fut3_gene->fut3_protein Expression lewis_b Lewis-b Antigen fut3_protein->lewis_b Synthesis

Transcriptional regulation of FUT3 expression.

Lewis-b Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of the Lewis-b antigen and a typical experimental workflow for analyzing fucosyltransferase activity.

Lewis_b_Synthesis precursor Lacto-N-tetraose (Type 1 Chain) h_antigen H Antigen precursor->h_antigen Fuc lewis_a Lewis-a Antigen precursor->lewis_a Fuc lewis_b Lewis-b Antigen h_antigen->lewis_b Fuc lewis_a->lewis_b Fuc fut1_2 FUT1 / FUT2 (α1,2-Fucosyltransferase) fut1_2->h_antigen fut3_a FUT3 (α1,4-Fucosyltransferase) fut3_a->lewis_a fut3_b FUT3 (α1,4-Fucosyltransferase) fut3_b->lewis_b fut3_c FUT3 (α1,2-Fucosyltransferase) fut3_c->lewis_b

Biosynthetic pathway of the Lewis-b antigen.

Fucosyltransferase_Workflow start Start expression Recombinant Enzyme Expression & Purification start->expression assay_setup Enzyme Assay Setup (Enzyme, Substrates, Buffer) expression->assay_setup incubation Incubation (37°C) assay_setup->incubation termination Reaction Termination incubation->termination analysis Product Analysis (HPLC or Colorimetric) termination->analysis data_analysis Data Analysis (Kinetics, Activity) analysis->data_analysis end End data_analysis->end

Experimental workflow for fucosyltransferase analysis.

Conclusion

The synthesis of the Lewis-b antigen is a finely tuned process governed by the sequential action of fucosyltransferases FUT1, FUT2, and FUT3. The expression and activity of these enzymes are under complex regulatory control, involving key transcription factors and signaling pathways. A thorough understanding of these molecular players and the availability of robust experimental protocols are paramount for advancing research and developing novel therapeutic strategies targeting the biological roles of Lewis antigens. This guide provides a foundational resource for professionals engaged in these pursuits.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of the Lewis-b (Leb) tetrasaccharide, a crucial carbohydrate antigen involved in various biological processes, including bacterial pathogenesis and cancer progression. This document details the synthetic strategies, experimental protocols, and relevant biological signaling pathways associated with Leb.

Introduction

The Lewis-b tetrasaccharide, with the structure α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc, is a histo-blood group antigen expressed on the surface of epithelial cells. It plays a significant role as a receptor for pathogens, most notably Helicobacter pylori, and its expression is often altered in cancerous tissues, making it a target of interest for diagnostic and therapeutic development. The chemical synthesis of Leb is a complex undertaking that requires a strategic approach to stereoselective glycosylations and protecting group manipulations.

Chemical Synthesis Strategies

The chemical synthesis of the this compound can be approached through several strategies, primarily categorized as linear or convergent synthesis.

  • Linear Synthesis: This approach involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. It offers straightforward planning but can be lengthy and may result in lower overall yields.

  • Convergent Synthesis (Block Synthesis): This strategy involves the synthesis of oligosaccharide fragments (blocks) which are then coupled together to form the final product. This method is generally more efficient for the synthesis of larger oligosaccharides and allows for the parallel synthesis of different fragments.

A common approach for Leb synthesis involves the preparation of suitably protected monosaccharide building blocks of L-fucose, D-galactose, and N-acetyl-D-glucosamine. These building blocks are then assembled using stereoselective glycosylation methods. Key to a successful synthesis is the judicious choice of protecting groups to selectively mask or expose hydroxyl groups for glycosylation at specific positions.

Key Glycosylation Chemistries:

  • Trichloroacetimidate Method: Glycosyl trichloroacetimidates are highly reactive donors that are activated by Lewis acids (e.g., TMSOTf, BF3·OEt2) to form glycosidic bonds. This method is widely used for its efficiency and stereoselectivity.

  • Thioglycoside Method: Thioglycosides are stable glycosyl donors that can be activated under various conditions, often involving electrophilic promoters (e.g., NIS/TfOH, DMTST). They are valuable in convergent strategies due to their stability and the possibility of "armed-disarmed" approaches where the reactivity of the donor can be tuned by the choice of protecting groups.

  • Glycosyl Halides: Glycosyl bromides and fluorides are classic glycosyl donors. Halide-assisted glycosylation can be effective for achieving specific stereoselectivities.

Experimental Protocols

The following protocols are based on established methodologies for oligosaccharide synthesis and represent a plausible synthetic route to the this compound.

Protocol 1: Synthesis of a Lactosamine Acceptor

This protocol describes the synthesis of a key disaccharide intermediate, a protected lactosamine derivative, which will serve as the acceptor for subsequent fucosylations.

1.1 Glycosylation of GlcNAc Acceptor with Galactose Donor:

  • Reaction: A suitably protected N-acetylglucosamine acceptor (e.g., with a free 4-OH group) is glycosylated with a protected galactose donor (e.g., a galactose trichloroacetimidate or thioglycoside).

  • Example Procedure (using Trichloroacetimidate Donor):

    • Dissolve the GlcNAc acceptor (1.0 eq) and the galactose trichloroacetimidate donor (1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.

    • Cool the reaction mixture to -40 °C.

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction with triethylamine and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the protected lactosamine.

Protocol 2: Double Fucosylation to form the Lewis-b Backbone

This protocol outlines the two fucosylation steps to complete the tetrasaccharide structure. This can be performed stepwise or, in some cases, in a one-pot reaction if the reactivity of the hydroxyl groups is sufficiently different.

2.1. Regioselective Opening of a Benzylidene Acetal:

  • Purpose: To expose the necessary hydroxyl groups on the galactose and glucosamine residues for fucosylation. For instance, a 4',6'-O-benzylidene acetal on the galactose unit can be regioselectively opened to reveal the 4'-OH for fucosylation.

  • Example Procedure:

    • Dissolve the protected lactosamine in a mixture of anhydrous DCM and methanol.

    • Add sodium cyanoborohydride (NaBH3CN) and stir.

    • Slowly add a solution of triflic acid (TfOH) in DCM at 0 °C.

    • Stir for 1-2 hours, monitoring by TLC.

    • Quench with triethylamine, dilute with DCM, and wash with saturated sodium bicarbonate and brine.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel chromatography.

2.2. Fucosylation Reactions:

  • Reaction: The diol acceptor is fucosylated using a protected L-fucose donor (e.g., a fucosyl bromide or thioglycoside).

  • Example Procedure (using Fucosyl Bromide):

    • Dissolve the diol acceptor (1.0 eq) and tetra-n-butylammonium bromide (TBAB) (2.0 eq) in anhydrous DCM.

    • Add activated molecular sieves (4 Å) and stir for 30 minutes.

    • Add a solution of the protected 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide donor (2.5 eq) in DCM.

    • Stir at room temperature for 24-48 hours, monitoring by TLC.

    • Filter the reaction mixture, concentrate, and purify by silica gel column chromatography to yield the protected this compound.

Protocol 3: Global Deprotection

This final step removes all protecting groups to yield the native this compound.

  • Procedure:

    • Debenzylation: Dissolve the protected tetrasaccharide in a mixture of methanol and DCM. Add Palladium on carbon (10% Pd/C) and stir under a hydrogen atmosphere (balloon or Parr hydrogenator) for 24-48 hours.

    • Filter the reaction through Celite and concentrate the filtrate.

    • Deacetylation (if present): Dissolve the residue in methanol and add a catalytic amount of sodium methoxide (NaOMe). Stir at room temperature for 2-4 hours.

    • Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate.

    • Purify the final product by size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase HPLC.

Quantitative Data

The following table summarizes representative yields for the key synthetic steps. Actual yields will vary depending on the specific protecting groups and reaction conditions used.

StepReactionDonorAcceptorPromoter/ConditionsTypical Yield (%)
1Lactosamine formationGalactose TrichloroacetimidateGlcNAc derivativeTMSOTf70-85
2Benzylidene Acetal Opening-Protected LactosamineNaBH3CN, TfOH80-90
3DifucosylationFucosyl BromideDiol AcceptorTBAB60-75
4Global Deprotection-Protected TetrasaccharideH2, Pd/C; NaOMe85-95

Characterization Data:

The structure of the synthesized this compound and its intermediates should be confirmed by NMR spectroscopy and mass spectrometry.

  • 1H NMR (D2O): Anomeric protons are expected in the range of δ 4.5-5.2 ppm. The characteristic methyl group of the fucose residues will appear around δ 1.2 ppm.

  • 13C NMR (D2O): Anomeric carbons will resonate between δ 95-105 ppm.

  • Mass Spectrometry (ESI-MS): For C26H45NO19, the expected [M+Na]+ is approximately m/z 698.25.

Biological Signaling Pathways

The this compound is a key molecule in mediating host-pathogen interactions and is implicated in cancer cell signaling.

Helicobacter pylori Infection

H. pylori, a bacterium linked to gastritis, peptic ulcers, and gastric cancer, utilizes its outer membrane protein, the BabA adhesin, to bind specifically to the Lewis-b antigen on the surface of gastric epithelial cells. This binding is a critical first step in colonization and subsequent pathogenesis. Upon binding, a signaling cascade is initiated within the host cell, leading to inflammation and cellular changes.

G Hp Helicobacter pylori BabA BabA Adhesin Hp->BabA expresses Leb This compound BabA->Leb binds to SignalingComplex Formation of Signaling Complex BabA->SignalingComplex EpithelialCell Gastric Epithelial Cell Leb->EpithelialCell on surface of Leb->SignalingComplex NFkB NF-κB Activation SignalingComplex->NFkB MAPK MAPK Pathway (ERK, p38) SignalingComplex->MAPK Inflammation Inflammation (IL-8 production) NFkB->Inflammation Proliferation Cell Proliferation & Motility MAPK->Proliferation

H. pylori-Lewis b Signaling Pathway
Role in Cancer

Altered expression of Lewis antigens, including Lewis-b, is a common feature of many cancers. Overexpression of Leb has been associated with increased cell proliferation, adhesion, and metastasis. In some cancers, Leb may interact with growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), and modulate downstream signaling pathways like the PI3K/Akt pathway, which is a central regulator of cell growth and survival.

G Leb Lewis-b Overexpression on Cancer Cell EGFR EGFR Leb->EGFR modulates PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival (Anti-apoptosis) Akt->Survival Metastasis Metastasis Akt->Metastasis

Lewis b in Cancer Cell Signaling

Synthetic Workflow

The overall workflow for the chemical synthesis of this compound can be visualized as a multi-step process involving the preparation of building blocks, their assembly, and final deprotection.

G start Monosaccharides (Fuc, Gal, GlcNAc) protect Protecting Group Manipulation start->protect donors_acceptors Protected Monosaccharide Donors & Acceptors protect->donors_acceptors glycosylation1 Glycosylation: Gal + GlcNAc donors_acceptors->glycosylation1 fucosylation Double Fucosylation donors_acceptors->fucosylation disaccharide Protected Lactosamine glycosylation1->disaccharide deprotect_regio Regioselective Deprotection disaccharide->deprotect_regio diol_acceptor Diol Acceptor deprotect_regio->diol_acceptor diol_acceptor->fucosylation protected_leb Protected This compound fucosylation->protected_leb deprotect_global Global Deprotection protected_leb->deprotect_global final_product This compound deprotect_global->final_product analysis Purification & Analysis (NMR, MS) final_product->analysis

Chemical Synthesis Workflow for Lewis-b

Chemoenzymatic Synthesis of Lewis-b Tetrasaccharide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis-b (Leb) tetrasaccharide is a histo-blood group antigen expressed on the surface of various cells and is involved in numerous biological processes, including cell adhesion, signaling, and pathogen recognition. Its complex structure presents a significant challenge for purely chemical synthesis. This application note details a robust chemoenzymatic approach for the synthesis of the Leb tetrasaccharide. The strategy involves the chemical synthesis of a suitable Lacto-N-biose acceptor, followed by two sequential enzymatic fucosylation steps catalyzed by recombinant α1,2-fucosyltransferase (FUT2) and α1,4-fucosyltransferase (FUT3). This method offers high stereo- and regioselectivity, leading to the efficient production of the target tetrasaccharide with high purity. Detailed protocols for the chemical and enzymatic steps, along with purification and characterization data, are provided.

Introduction

The Lewis-b (Leb) antigen is a difucosylated tetrasaccharide with the structure Fucα1-2Galβ1-3(Fucα1-4)GlcNAc. It plays a crucial role in various physiological and pathological processes. For instance, it acts as a receptor for the bacterium Helicobacter pylori and is implicated in cancer progression. The intricate structure of Leb, with its multiple chiral centers and specific glycosidic linkages, makes its synthesis a formidable task. While total chemical synthesis is possible, it often involves lengthy and complex protection-deprotection schemes, resulting in low overall yields.

Chemoenzymatic synthesis has emerged as a powerful alternative, combining the flexibility of chemical synthesis for creating a core scaffold with the high specificity of enzymatic reactions for subsequent glycosylations.[1][2] This approach significantly simplifies the synthetic route and improves efficiency. The synthesis of the Leb tetrasaccharide is achieved through the sequential action of two fucosyltransferases on a Lacto-N-biose (Galβ1-3GlcNAc) acceptor. First, an α1,2-fucosyltransferase (FUT2) transfers a fucose residue to the galactose moiety to form the H type 1 trisaccharide.[3][4] Subsequently, an α1,3/4-fucosyltransferase (FUT3) adds a second fucose residue to the N-acetylglucosamine, with α1,4-regioselectivity, to yield the final Lewis-b tetrasaccharide.

This document provides a detailed workflow and protocols for the chemoenzymatic synthesis of the this compound, intended for researchers in glycobiology, drug discovery, and related fields.

Synthetic Pathway Overview

The chemoenzymatic synthesis of the this compound follows a three-step process, starting from a chemically synthesized Lacto-N-biose acceptor.

chemoenzymatic_synthesis_lewis_b cluster_0 Chemical Synthesis cluster_1 Enzymatic Step 1 cluster_2 Enzymatic Step 2 LNB_acceptor Lacto-N-biose Acceptor (Galβ1-3GlcNAc-OR) H_type_1 H Type 1 Trisaccharide (Fucα1-2Galβ1-3GlcNAc-OR) LNB_acceptor->H_type_1 α1,2-Fucosyltransferase (FUT2) GDP-Fucose Lewis_b This compound (Fucα1-2Galβ1-3(Fucα1-4)GlcNAc-OR) H_type_1->Lewis_b α1,4-Fucosyltransferase (FUT3) GDP-Fucose

Caption: Chemoenzymatic synthesis workflow for this compound.

Data Presentation

StepProductStarting MaterialKey Reagents/EnzymesYield (%)Reference
1Lacto-N-biose AcceptorCommercially available monosaccharidesVarious chemical reagents~60-70% (multi-step)[5][6]
2H Type 1 TrisaccharideLacto-N-biose Acceptorα1,2-Fucosyltransferase (FUT2), GDP-Fucose~85-95%[3][4]
3This compoundH Type 1 Trisaccharideα1,4-Fucosyltransferase (FUT3), GDP-Fucose~80-90%

Experimental Protocols

Protocol 1: Chemical Synthesis of Lacto-N-biose Acceptor (Galβ1-3GlcNAc-OR)

This protocol describes a general strategy for the synthesis of a Lacto-N-biose acceptor with a linker (e.g., p-methoxyphenyl, -O(CH2)3N3) suitable for enzymatic reactions and potential conjugation. The synthesis involves the coupling of protected galactose and N-acetylglucosamine building blocks.

Materials:

  • Protected Galactose donor (e.g., perbenzoylated galactosyl bromide)

  • Protected N-acetylglucosamine acceptor with a linker (e.g., p-methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside)

  • Silver triflate (AgOTf)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Sodium methoxide (NaOMe) in methanol

  • Methanol, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Glycosylation: a. Dissolve the protected N-acetylglucosamine acceptor and TBAB in anhydrous DCM/toluene. b. Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature. c. Cool the mixture to -40°C and add the protected galactose donor and AgOTf. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction with triethylamine and filter through Celite. f. Concentrate the filtrate and purify the resulting disaccharide by silica gel column chromatography.

  • Deprotection: a. Dissolve the protected disaccharide in anhydrous methanol. b. Add a catalytic amount of NaOMe in methanol and stir at room temperature until deprotection is complete (monitored by TLC). c. Neutralize the reaction with Amberlite IR120 (H+) resin, filter, and concentrate the filtrate. d. Purify the deprotected Lacto-N-biose acceptor by silica gel column chromatography or size-exclusion chromatography.

Characterization: The structure of the synthesized Lacto-N-biose acceptor should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Enzymatic Synthesis of H Type 1 Trisaccharide

This protocol details the α1,2-fucosylation of the Lacto-N-biose acceptor using a recombinant α1,2-fucosyltransferase (FUT2).

Materials:

  • Lacto-N-biose Acceptor

  • Recombinant human α1,2-fucosyltransferase (FUT2)

  • Guanosine 5'-diphosphate-β-L-fucose (GDP-Fucose)

  • HEPES buffer (50 mM, pH 7.5)

  • Manganese chloride (MnCl2, 10 mM)

  • Bovine Serum Albumin (BSA, 0.1 mg/mL)

  • C18 reverse-phase silica gel for purification

Procedure:

  • Prepare the reaction mixture containing:

    • Lacto-N-biose Acceptor (10 mM)

    • GDP-Fucose (15 mM)

    • HEPES buffer (50 mM, pH 7.5)

    • MnCl2 (10 mM)

    • BSA (0.1 mg/mL)

  • Add recombinant FUT2 (e.g., 10-50 mU/mL).

  • Incubate the reaction at 37°C for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, terminate the reaction by heating at 100°C for 5 minutes.

  • Centrifuge to remove precipitated protein.

  • Purify the H type 1 trisaccharide from the supernatant using C18 reverse-phase chromatography, eluting with a water/acetonitrile gradient.

  • Lyophilize the pure fractions to obtain the product as a white powder.

Characterization: Confirm the structure of the H type 1 trisaccharide by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3: Enzymatic Synthesis of this compound

This protocol describes the final α1,4-fucosylation of the H type 1 trisaccharide using a recombinant α1,3/4-fucosyltransferase (FUT3).

Materials:

  • H Type 1 Trisaccharide

  • Recombinant human α1,3/4-fucosyltransferase (FUT3)

  • Guanosine 5'-diphosphate-β-L-fucose (GDP-Fucose)

  • HEPES buffer (50 mM, pH 7.0)

  • Manganese chloride (MnCl2, 20 mM)

  • Bovine Serum Albumin (BSA, 0.1 mg/mL)

  • Size-exclusion chromatography media (e.g., Bio-Gel P-2)

Procedure:

  • Prepare the reaction mixture containing:

    • H Type 1 Trisaccharide (5 mM)

    • GDP-Fucose (7.5 mM)

    • HEPES buffer (50 mM, pH 7.0)

    • MnCl2 (20 mM)

    • BSA (0.1 mg/mL)

  • Add recombinant FUT3 (e.g., 20-100 mU/mL).

  • Incubate the reaction at 37°C for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, terminate the reaction by heating at 100°C for 5 minutes.

  • Centrifuge to remove precipitated protein.

  • Purify the this compound from the supernatant using size-exclusion chromatography (e.g., Bio-Gel P-2 column) with water as the eluent.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization: Confirm the structure of the this compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry.[7]

Visualizations

Signaling Pathway Context

The synthesized this compound is a key component of glycoconjugates involved in cell-cell recognition and signaling. For example, it is a well-known ligand for Helicobacter pylori adhesion to the gastric epithelium.

lewis_b_signaling H_pylori Helicobacter pylori BabA BabA Adhesin H_pylori->BabA expresses Lewis_b Lewis-b Antigen BabA->Lewis_b binds to Gastric_Epithelial_Cell Gastric Epithelial Cell Lewis_b->Gastric_Epithelial_Cell on surface of Signaling_Cascade Intracellular Signaling Cascade Lewis_b->Signaling_Cascade triggers Inflammation Inflammation Signaling_Cascade->Inflammation

Caption: Role of Lewis-b in H. pylori adhesion and signaling.

Experimental Workflow Diagram

The overall experimental workflow, from synthesis to characterization, is summarized below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Chem_Synth Chemical Synthesis of Lacto-N-biose Acceptor Purify_1 Silica Gel / SEC Chem_Synth->Purify_1 Enz_Synth_1 Enzymatic Synthesis of H Type 1 Trisaccharide Purify_2 C18 RP-HPLC Enz_Synth_1->Purify_2 Enz_Synth_2 Enzymatic Synthesis of This compound Purify_3 Size-Exclusion Chromatography Enz_Synth_2->Purify_3 Purify_1->Enz_Synth_1 Purify_2->Enz_Synth_2 NMR NMR Spectroscopy (1H, 13C) Purify_3->NMR MS Mass Spectrometry Purify_3->MS

Caption: Overall experimental workflow.

Conclusion

The chemoenzymatic approach presented here provides an efficient and highly specific method for the synthesis of the this compound. By leveraging the strengths of both chemical and enzymatic synthesis, this strategy overcomes many of the challenges associated with traditional chemical methods. The detailed protocols and workflow diagrams provided in this application note are intended to serve as a valuable resource for researchers and scientists working in glycobiology and related fields, facilitating the production of this important oligosaccharide for a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics.

References

Application Notes and Protocols for the Large-Scale Production of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis-b (Leb) tetrasaccharide (α-L-Fuc-(1→2)-β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc) is a histo-blood group antigen of significant biological and clinical interest. It plays a crucial role in the pathogenesis of Helicobacter pylori infections by acting as a primary receptor for the bacterial adhesin BabA, facilitating gastric colonization and the subsequent translocation of the oncoprotein CagA.[1][2][3][4] Furthermore, altered expression of Leb has been identified as a tumor-associated carbohydrate antigen (TACA) in several cancers, including colorectal and pancreatic cancer, making it a potential biomarker and therapeutic target.[5][6]

The growing interest in Leb for diagnostic and therapeutic applications necessitates robust and scalable methods for its production. This document provides an overview of the primary strategies for the large-scale synthesis of Leb tetrasaccharide, including chemical and chemoenzymatic approaches. Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are presented to guide researchers in this field.

Data Presentation: Comparison of Synthetic Strategies

The large-scale production of Lewis-b tetrasaccharide can be approached through chemical synthesis, enzymatic synthesis, or a combination of both in a chemoenzymatic strategy. Each method presents distinct advantages and challenges in terms of yield, scalability, and purity.

Parameter Chemical Synthesis Chemoenzymatic Synthesis
Starting Materials Monosaccharide building blocks with protecting groupsChemically synthesized precursors (e.g., disaccharides), sugar nucleotides, enzymes
Key Steps Multiple protection/deprotection steps, stereoselective glycosylationsEnzymatic glycosylations using specific glycosyltransferases
Overall Yield Typically lower due to the multi-step natureCan be higher due to the high specificity and efficiency of enzymes
Purity of Final Product High, but requires extensive purification to remove by-productsGenerally high due to enzyme specificity, simplifying purification
Scalability Can be challenging due to the complexity of the reactions and purificationPotentially more scalable, especially with recombinant enzymes and one-pot systems
Flexibility for Analogs High, allows for the introduction of non-natural modificationsMore limited to the substrate specificity of the enzymes used
Reaction Conditions Often requires harsh conditions (e.g., strong acids/bases, extreme temperatures)Mild, aqueous conditions (e.g., neutral pH, physiological temperatures)

Experimental Protocols

Large-Scale Chemical Synthesis of a this compound Derivative

This protocol is a representative example of a convergent chemical synthesis strategy for a this compound derivative, which can be adapted for large-scale production. The strategy involves the synthesis of a disaccharide acceptor and a disaccharide donor, which are then coupled to form the tetrasaccharide.

Materials:

  • Protected monosaccharide building blocks (e.g., thioglycosides, trichloroacetimidates)

  • Glycosylation promoters (e.g., N-iodosuccinimide (NIS), trifluoromethanesulfonic acid (TfOH))

  • Solvents (e.g., dichloromethane (DCM), acetonitrile, methanol)

  • Reagents for deprotection (e.g., sodium methoxide, palladium on carbon)

  • Silica gel for column chromatography

Protocol:

  • Synthesis of the Disaccharide Acceptor (Gal-GlcNAc):

    • Start with a suitably protected N-acetylglucosamine (GlcNAc) derivative as the initial acceptor.

    • Perform a stereoselective glycosylation with a protected galactose donor (e.g., a trichloroacetimidate) in the presence of a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous DCM at low temperature (-40°C to 0°C).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the disaccharide by silica gel chromatography.

    • Selectively deprotect the desired hydroxyl group for the subsequent glycosylation.

  • Synthesis of the Disaccharide Donor (Fuc-Fuc):

    • Synthesize a fucosyl donor, for instance, a fucosyl trichloroacetimidate, from L-fucose.

    • Prepare a suitably protected fucose acceptor.

    • Couple the fucosyl donor and acceptor using a promoter to form the α(1→2) linkage.

    • Purify the resulting disaccharide.

    • Convert the disaccharide into a suitable donor for the final coupling, for example, a thioglycoside.

  • Convergent [2+2] Glycosylation:

    • Dissolve the disaccharide acceptor and the disaccharide donor in anhydrous DCM.

    • Add a glycosylation promoter system (e.g., NIS/TfOH) at low temperature (-20°C).

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction and purify the protected tetrasaccharide by silica gel chromatography.

  • Deprotection:

    • Perform a Zemplén deacetylation using sodium methoxide in methanol to remove O-acetyl protecting groups.

    • If benzyl ethers are used, perform hydrogenolysis with palladium on carbon under a hydrogen atmosphere to remove them.

    • Purify the final deprotected this compound derivative by size-exclusion chromatography (e.g., Bio-Gel P-2).

Chemoenzymatic Synthesis of this compound

This protocol outlines a chemoenzymatic approach that leverages the high specificity of glycosyltransferases for the key fucosylation steps. This method often leads to higher yields and simpler purification.

Materials:

  • Chemically synthesized lacto-N-biose (Gal-GlcNAc) acceptor

  • GDP-fucose (sugar nucleotide donor)

  • α-1,2-fucosyltransferase (e.g., from H. pylori)

  • α-1,4-fucosyltransferase (e.g., human FUT3)

  • Alkaline phosphatase

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MnCl₂)

  • Size-exclusion chromatography media

Protocol:

  • Enzymatic α-1,2-Fucosylation:

    • In a reaction vessel, dissolve the lacto-N-biose acceptor and a molar excess of GDP-fucose in the reaction buffer.

    • Add the α-1,2-fucosyltransferase to the mixture.

    • Incubate the reaction at 37°C. The reaction progress can be monitored by HPLC or TLC.

    • The reaction typically proceeds for several hours to overnight.

  • Enzymatic α-1,4-Fucosylation (One-Pot or Sequential):

    • One-Pot Approach: If the enzymes are compatible, the α-1,4-fucosyltransferase and an additional equivalent of GDP-fucose can be added directly to the same reaction vessel after the first fucosylation is complete.

    • Sequential Approach: Purify the trisaccharide intermediate from the first step using size-exclusion chromatography. Then, set up a new reaction with the purified trisaccharide, GDP-fucose, and the α-1,4-fucosyltransferase.

    • Incubate the second enzymatic reaction under similar conditions (37°C).

  • Reaction Quenching and Purification:

    • Terminate the enzymatic reactions by adding an equal volume of cold ethanol or by heat inactivation.

    • Centrifuge the mixture to precipitate the enzymes and any denatured proteins.

    • The supernatant containing the this compound is then purified. A common method is size-exclusion chromatography (e.g., Bio-Gel P-2) to separate the oligosaccharide from the smaller sugar nucleotides and salts.

    • Further purification can be achieved by reversed-phase HPLC if necessary.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

chemoenzymatic_synthesis_lewis_b acceptor Lacto-N-biose (Gal-GlcNAc) fucT1 α-1,2-Fucosyltransferase acceptor->fucT1 Acceptor gdp_fuc1 GDP-Fucose gdp_fuc1->fucT1 Donor trisaccharide H-type 1 antigen (Fuc-Gal-GlcNAc) fucT1->trisaccharide fucT2 α-1,4-Fucosyltransferase trisaccharide->fucT2 Acceptor gdp_fuc2 GDP-Fucose gdp_fuc2->fucT2 Donor lewis_b This compound fucT2->lewis_b purification Purification (Size-Exclusion Chromatography) lewis_b->purification final_product Pure Lewis-b purification->final_product

Caption: Chemoenzymatic synthesis workflow for this compound.

h_pylori_adhesion_signaling cluster_h_pylori Helicobacter pylori cluster_host_cell Gastric Epithelial Cell BabA BabA Adhesin LewisB Lewis-b Antigen BabA->LewisB Binding T4SS Type IV Secretion System CagA CagA Oncoprotein T4SS->CagA Translocation NFkB NF-κB Pathway CagA->NFkB Activation MAPK MAPK Pathway CagA->MAPK Activation LewisB->T4SS Potentiates GeneTranscription Gene Transcription (Pro-inflammatory Cytokines, Pre-cancerous Factors) NFkB->GeneTranscription MAPK->GeneTranscription

Caption: H. pylori adhesion and signaling via Lewis-b.

lewis_b_cancer_biosynthesis precursor Type 1 Precursor (Gal-GlcNAc) fut2 FUT2 (α-1,2-Fucosyltransferase) precursor->fut2 Substrate h_antigen H-type 1 Antigen fut3 FUT3 (α-1,4-Fucosyltransferase) h_antigen->fut3 Substrate lewis_b Lewis-b Antigen fut2->h_antigen fut3->lewis_b cancer Colorectal Cancer upregulation Upregulation of FUT2 and FUT3 cancer->upregulation upregulation->fut2 Increases activity upregulation->fut3 Increases activity

Caption: Biosynthesis of Lewis-b and its upregulation in cancer.

References

Application Notes and Protocols for Helicobacter pylori Adhesion Assays Using Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of gastritis, peptic ulcers, and gastric cancer. The successful colonization of the gastric mucosa by H. pylori is critically dependent on the adhesion of the bacterium to the gastric epithelial cells. One of the most well-characterized adhesion mechanisms involves the interaction between the bacterial outer membrane protein BabA (Blood group antigen-binding adhesin) and the Lewis-b (Leb) histo-blood group antigen expressed on the surface of gastric epithelial cells.[1][2][3][4][5] The Leb tetrasaccharide serves as a key receptor for H. pylori, and understanding this interaction is crucial for the development of novel anti-adhesion therapies to combat H. pylori infection.

These application notes provide detailed protocols for in vitro assays to study the adhesion of H. pylori to Leb, including Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays, Surface Plasmon Resonance (SPR) for real-time interaction analysis, and cell-based adhesion assays. Furthermore, this document summarizes key quantitative data on the BabA-Leb interaction and outlines the major signaling pathways activated upon bacterial adhesion.

Quantitative Data Summary

The binding affinity of H. pylori BabA to the Lewis-b antigen has been characterized by various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of BabA to Lewis-b and Related Antigens

LigandTechniqueDissociation Constant (KD)pHReference
Lewis-bIsothermal Titration Calorimetry (ITC)~227 µM4.5[2][4]
Lewis-bIsothermal Titration Calorimetry (ITC)~252 µM7.4[2][4]
H-1 antigenIsothermal Titration Calorimetry (ITC)~617 µM7.4[2]
Lewis-aIsothermal Titration Calorimetry (ITC)No binding detected7.4[2]

Table 2: Impact of BabA Mutations on Lewis-b Binding Affinity

BabA VariantTechniqueEffect on Binding AffinityReference
N206AIsothermal Titration Calorimetry (ITC)Reduction in binding affinity[2][4]
D233A/S244AIsothermal Titration Calorimetry (ITC)Complete loss of binding affinity[2][4]

Experimental Protocols

ELISA-Based H. pylori Adhesion Assay

This protocol describes a solid-phase binding assay to quantify the adhesion of H. pylori to immobilized Lewis-b antigen.

Materials:

  • 96-well microtiter plates (e.g., Nunc-Immuno™ plates)

  • Lewis-b-human serum albumin (Leb-HSA) conjugate

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • H. pylori strains (e.g., a BabA-positive strain)

  • Brucella broth or other suitable culture medium

  • Primary antibody against H. pylori

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of Leb-HSA conjugate (10 µg/mL in PBS) overnight at 4°C.

    • As a negative control, coat wells with 1% BSA in PBS.

  • Blocking:

    • Wash the wells three times with PBST.

    • Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.

  • Bacterial Preparation:

    • Culture H. pylori in Brucella broth under microaerophilic conditions.

    • Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to the desired optical density (e.g., OD600 of 1.0).

  • Adhesion:

    • Wash the blocked plates three times with PBST.

    • Add 100 µL of the bacterial suspension to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plates three to five times with PBST to remove unbound bacteria.

  • Detection:

    • Add 100 µL of a primary antibody against H. pylori (diluted in 1% BSA/PBS) to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with PBST.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in 1% BSA/PBS) and incubate for 1 hour at room temperature.

    • Wash the wells five times with PBST.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Analysis of BabA-Leb Interaction

SPR allows for the real-time, label-free analysis of the binding kinetics between BabA and Leb.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Leb-HSA conjugate (ligand)

  • Recombinant BabA protein (analyte)

  • Amine coupling kit (EDC, NHS)

  • Ethanolamine

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the Leb-HSA conjugate (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).

    • Deactivate the remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the Leb-HSA.

  • Analyte Binding:

    • Prepare a series of dilutions of the recombinant BabA protein in running buffer.

    • Inject the BabA solutions over the Leb-HSA and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound BabA.

  • Data Analysis:

    • Subtract the reference flow cell data from the Leb-HSA flow cell data.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD).

Cell-Based Adhesion Assay

This protocol describes the quantification of H. pylori adhesion to a mammalian cell line expressing the Lewis-b antigen.

Materials:

  • Gastric epithelial cell line (e.g., AGS) or a cell line engineered to express Leb (e.g., CHO-Leb).[5][6]

  • Cell culture medium (e.g., F-12 or RPMI-1640) with fetal bovine serum (FBS).

  • H. pylori strains.

  • PBS.

  • Fixative (e.g., 4% paraformaldehyde).

  • Staining solution (e.g., Giemsa or fluorescent dye for bacteria).

  • Microscope.

  • For flow cytometry: anti-H. pylori antibody and a fluorescently labeled secondary antibody.

Protocol:

  • Cell Culture:

    • Culture the mammalian cells to confluence in appropriate multi-well plates.

  • Bacterial Preparation:

    • Culture H. pylori as described in the ELISA protocol.

    • Resuspend the bacteria in cell culture medium without antibiotics.

  • Infection:

    • Wash the confluent cell monolayers with PBS.

    • Add the bacterial suspension to the cells at a specific multiplicity of infection (MOI), for example, 100:1 (bacteria:cell).

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing:

    • Gently wash the cells three to five times with PBS to remove non-adherent bacteria.

  • Quantification:

    • Microscopy:

      • Fix the cells with paraformaldehyde.

      • Stain the cells and bacteria (e.g., with Giemsa stain).

      • Count the number of adherent bacteria per cell using a microscope.

    • Flow Cytometry:

      • Detach the cells from the plate.

      • Incubate with an anti-H. pylori antibody followed by a fluorescently labeled secondary antibody.

      • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the number of adherent bacteria.

Visualizations

Experimental Workflow for ELISA-Based Adhesion Assay

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Adhesion Assay cluster_detection Detection p1 Coat wells with Le-b-HSA p2 Block with BSA p1->p2 adhesion Incubate bacteria in coated wells p2->adhesion bact_prep Prepare H. pylori suspension bact_prep->adhesion wash1 Wash unbound bacteria adhesion->wash1 primary_ab Add primary Ab (anti-H. pylori) wash1->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Add secondary Ab (HRP-conjugated) wash2->secondary_ab wash3 Wash secondary_ab->wash3 develop Add TMB substrate wash3->develop stop Add stop solution develop->stop read Read absorbance at 450 nm stop->read Cell_Adhesion_Workflow cluster_prep Preparation cluster_infection Infection cluster_quantification Quantification c1 Culture Le-b expressing mammalian cells i1 Infect cells with H. pylori (MOI 100:1) c1->i1 c2 Prepare H. pylori suspension c2->i1 i2 Incubate (1-4 hours) i1->i2 q1 Wash to remove unbound bacteria i2->q1 q2 Fix and Stain q1->q2 q3 Quantify adhesion (Microscopy or Flow Cytometry) q2->q3 H_pylori_Signaling cluster_h_pylori H. pylori cluster_host_cell Host Gastric Epithelial Cell hp Helicobacter pylori baba BabA Adhesin leb Lewis-b Antigen baba->leb Adhesion mapk MAPK Cascade (p38, ERK, JNK) leb->mapk Activation nfkb NF-κB Pathway leb->nfkb Activation gene_expression Altered Gene Expression mapk->gene_expression inflammation Pro-inflammatory Cytokine Production (e.g., IL-8) nfkb->inflammation inflammation->gene_expression

References

Application Notes and Protocols: Lewis-b Tetrasaccharide in Bacterial Pathogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis-b (Leb) tetrasaccharide is a histo-blood group antigen present on the surface of various human cells, including gastric epithelial cells.[1][2] Its structure is α-L-Fuc-(1→2)-β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc.[3] This oligosaccharide plays a crucial role in cell recognition and signaling processes. Significantly, it serves as a key receptor for the adhesion of several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[1][4][5] The specific interaction between bacterial adhesins and the Lewis-b antigen is a critical initial step for successful colonization and subsequent pathogenesis.[1][6] Therefore, the Lewis-b tetrasaccharide is an invaluable tool for studying the mechanisms of bacterial adhesion, investigating host-pathogen interactions, and developing novel anti-adhesion therapies.

Lewis_b_Structure Fuc1 Fuc Gal Gal Fuc1->Gal α(1→2) GlcNAc GlcNAc Gal->GlcNAc β(1→3) Fuc2 Fuc Fuc2->GlcNAc α(1→4)

Caption: Molecular structure of the this compound.

Application Note 1: Elucidating Helicobacter pylori Adhesion Mechanisms

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach.[1] A critical factor for its persistent infection is the ability to adhere to the gastric mucosa, which prevents it from being cleared by mucus turnover.[1] This adhesion is primarily mediated by the bacterial outer membrane protein, the blood group antigen-binding adhesin (BabA), which specifically recognizes and binds to the Lewis-b antigen on gastric epithelial cells.[1][2][4][5]

The interaction between BabA and Lewis-b is characterized by a low-affinity binding, which is compensated by the high density of both the adhesin on the bacterial surface and the Lewis-b antigen on the host cells, leading to a high-avidity interaction.[1][4][5] This multivalent binding is crucial for the stable colonization of H. pylori. Understanding the molecular details of this interaction is fundamental for developing strategies to inhibit bacterial adhesion.

Quantitative Data on BabA-Lewis-b Interaction

The binding affinity and forces of the BabA-Lewis-b interaction have been quantified using various biophysical techniques. These data are essential for understanding the strength and dynamics of this crucial pathogenic interaction.

ParameterValueMethodOrganism/StrainReference
Dissociation Constant (KD) ~227 µM (acidic pH)X-ray CrystallographyH. pylori J99[1][4][5]
Dissociation Constant (KD) ~252 µM (neutral pH)X-ray CrystallographyH. pylori J99[1][4][5]
Association Constant (KA) ~4 x 1011 M-1 (multivalent)Not specifiedH. pylori J99[1]
Unbinding Force (single bond) 25 ± 1.5 pNOptical TweezersH. pylori[7]
De-adhesion Force (multiple bonds) 20 - 200 pNOptical TweezersH. pylori[7]

Protocol 1: In Vitro Bacterial Adhesion Assay to Immobilized Lewis-b

This protocol describes a quantitative method to assess the adhesion of bacteria to immobilized this compound using an ELISA-based format. This assay is useful for screening bacterial strains for their binding capacity or for evaluating potential inhibitors of adhesion.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_detection Detection & Analysis Coat_Plate Coat microtiter plate wells with Lewis-b-conjugate Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Prepare_Bacteria Prepare and label bacterial suspension Block_Plate->Prepare_Bacteria Incubate Incubate labeled bacteria in coated wells Prepare_Bacteria->Incubate Wash Wash to remove unbound bacteria Incubate->Wash Add_Substrate Add detection substrate (e.g., for HRP or fluorescent label) Wash->Add_Substrate Measure_Signal Measure signal (absorbance/fluorescence) Add_Substrate->Measure_Signal Analyze_Data Analyze and quantify adhesion Measure_Signal->Analyze_Data

Caption: Workflow for an in vitro bacterial adhesion assay.

Materials
  • High-binding 96-well microtiter plates

  • This compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)

  • Bacterial strain of interest (e.g., H. pylori)

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Bacterial labeling reagent (e.g., biotin, fluorescent dye)

  • Detection reagent (e.g., HRP-conjugated streptavidin, fluorescence plate reader)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Methodology
  • Plate Coating:

    • Dilute the Lewis-b-BSA conjugate to a final concentration of 10 µg/mL in PBS.

    • Add 100 µL of the solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the wells three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Bacterial Preparation and Adhesion:

    • Grow the bacterial strain to the desired phase (e.g., mid-logarithmic).

    • Harvest the bacteria by centrifugation and wash with PBS.

    • Resuspend the bacteria in PBS and label according to the manufacturer's protocol (e.g., with biotin).

    • Adjust the bacterial suspension to a defined optical density (e.g., OD600 of 0.5).

    • Add 100 µL of the labeled bacterial suspension to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Gently wash the wells five times with wash buffer to remove non-adherent bacteria.

  • Detection:

    • If using biotin-labeled bacteria, add 100 µL of HRP-conjugated streptavidin (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with 50 µL of 2M H2SO4.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of control wells (no bacteria) from the experimental wells.

    • Compare the adhesion of different strains or the effect of inhibitors by normalizing the data.

Application Note 2: Investigating Host Cell Signaling Pathways

The binding of H. pylori to Lewis-b on gastric epithelial cells is not merely a mechanism for attachment; it also initiates a cascade of intracellular signaling events in the host cell. This can lead to cellular responses such as inflammation, cytoskeletal rearrangement, and cell proliferation, which are hallmarks of H. pylori pathogenesis.[8] Studying these signaling pathways is crucial for understanding how the bacterium manipulates the host environment to its advantage.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H_pylori H. pylori (BabA) Lewis_b Lewis-b Antigen H_pylori->Lewis_b Binding Signaling_Cascade Activation of Signaling Cascades (e.g., MAPK, NF-κB) Lewis_b->Signaling_Cascade Triggers Host_Cell Host Epithelial Cell Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeletal_Rearrangement Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression (e.g., Pro-inflammatory cytokines) Transcription_Factor->Gene_Expression

Caption: H. pylori-Lewis-b binding induced host cell signaling.

Protocol 2: Analysis of Host Cell Response to Bacterial Adhesion

This protocol outlines a method to study the host cell response, specifically the activation of signaling pathways, following bacterial adhesion to cultured epithelial cells expressing the Lewis-b antigen.

Materials
  • Gastric epithelial cell line expressing Lewis-b (e.g., AGS cells or engineered CHO cells)[9]

  • Cell culture medium and supplements

  • H. pylori strain

  • PBS, Trypsin-EDTA

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against signaling proteins of interest (e.g., phospho-ERK, IκBα)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence detection system

Methodology
  • Cell Culture:

    • Culture the gastric epithelial cells in 6-well plates until they reach 80-90% confluency.

    • Prior to infection, replace the medium with antibiotic-free medium for at least 24 hours.

  • Bacterial Infection:

    • Prepare a fresh culture of H. pylori.

    • Wash the bacteria and resuspend in cell culture medium.

    • Infect the epithelial cells with H. pylori at a multiplicity of infection (MOI) of 100:1.

    • Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis and Protein Analysis:

    • After incubation, wash the cells with ice-cold PBS to remove non-adherent bacteria.

    • Lyse the cells with 100 µL of lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Analyze the changes in protein phosphorylation or degradation over time to assess pathway activation.

Application Note 3: Development of Anti-Adhesion Therapeutics

Given the essential role of the BabA-Lewis-b interaction in H. pylori colonization, this interaction represents an attractive target for the development of anti-adhesion therapies. The goal of such therapies is to prevent or treat infection by blocking the initial attachment of the bacteria to the host cells.

This compound and its derivatives can be utilized in several ways in this context:

  • Competitive Inhibition: Soluble Lewis-b oligosaccharides can act as decoys, binding to the BabA adhesin on H. pylori and preventing the bacteria from attaching to the host cells.

  • High-Throughput Screening: Immobilized Lewis-b can be used in screening assays to identify small molecules or compounds that disrupt the BabA-Lewis-b interaction.

  • Vaccine Development: Lewis-b-containing glycoconjugates could potentially be used as antigens to elicit an immune response that blocks bacterial adhesion.

The development of effective anti-adhesion agents could provide a valuable alternative or adjunct to current antibiotic treatments, especially in the face of rising antibiotic resistance.

References

Lewis-b Tetrasaccharide: A Promising Target for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Lewis-b in Oncology

The Lewis-b (Leb) tetrasaccharide is a blood group antigen that has emerged as a compelling tumor-associated carbohydrate antigen (TACA).[1][2] Its expression is typically restricted in normal adult tissues but becomes significantly upregulated in various epithelial cancers, including colorectal, gastric, and pancreatic carcinomas.[1][3][4][5][6][7][8] This differential expression profile makes the Lewis-b antigen an attractive target for various cancer immunotherapy strategies, including monoclonal antibodies, chimeric antigen receptor (CAR) T-cell therapy, and cancer vaccines. In many cancers, the reappearance or increased expression of Lewis-b is associated with tumor progression and, in some cases, a poorer prognosis, highlighting its potential as both a biomarker and a therapeutic target.[1][2]

This document provides detailed application notes and experimental protocols for the development of immunotherapies targeting the Lewis-b tetrasaccharide.

Therapeutic Strategies Targeting Lewis-b

Several immunotherapeutic modalities can be harnessed to target cancer cells expressing the Lewis-b antigen. These approaches aim to leverage the specificity of the immune system to recognize and eliminate malignant cells while sparing healthy tissues.

Monoclonal Antibody (mAb) Therapy

Monoclonal antibodies can be designed to specifically bind to the Lewis-b antigen on the surface of cancer cells. This binding can trigger anti-tumor responses through several mechanisms:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune cells, such as Natural Killer (NK) cells, recognize the Fc portion of the mAb bound to the cancer cell and release cytotoxic granules, leading to tumor cell lysis.

  • Complement-Dependent Cytotoxicity (CDC): The mAb can activate the complement cascade, resulting in the formation of a membrane attack complex that lyses the cancer cell.

  • Direct Inhibition of Signaling: In some cases, the binding of an antibody to a carbohydrate antigen can disrupt signaling pathways involved in cell proliferation and survival.

A preclinical study of a monoclonal antibody, 692/29, which recognizes both Lewis-b and the related Lewis-y antigen, has demonstrated potent anti-tumor activity in vitro and in vivo.[9]

Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR-T cell therapy is a revolutionary approach that involves genetically modifying a patient's own T-cells to express a chimeric antigen receptor that recognizes a specific tumor antigen. In the context of Lewis-b, CAR-T cells would be engineered to target and kill tumor cells expressing this glycan. The CAR typically consists of an extracellular single-chain variable fragment (scFv) for antigen recognition, a transmembrane domain, and intracellular signaling domains to activate the T-cell upon antigen binding.

Cancer Vaccines

A Lewis-b-based cancer vaccine aims to stimulate the patient's own immune system to produce a robust and lasting anti-tumor response against Lewis-b-expressing cancer cells. Carbohydrate antigens like Lewis-b are often poorly immunogenic on their own. To overcome this, they are typically conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) and administered with an adjuvant to enhance the immune response. This approach is designed to induce the production of high-affinity IgG antibodies and the generation of memory B-cells.

Quantitative Data Summary

The following tables summarize the expression of Lewis-b in various cancers and the preclinical efficacy of a dual Lewis-b/Lewis-y targeting monoclonal antibody.

Table 1: Expression of Lewis-b Antigen in Human Cancers

Cancer TypeNumber of Patients/SamplesPercentage of Lewis-b Positive CasesNotes
Colorectal Carcinoma387Nearly all tumors expressed Lewis-b, especially in the distal colon where it is normally low.[2]Lewis-b is considered a tumor-associated antigen in the distal colon.[2]
Gastric Carcinoma120The Le(a-b+) phenotype was most prevalent in uninvolved tissue, while Le(a-b-) was most common in tumor tissue, suggesting loss of expression in some cases. However, other studies show increased expression.[3][4]Alterations in Lewis antigen expression are common in gastric cancer.[3][4][5]
Pancreatic CancerN/AHigh expression of Lewis-b has been reported.A well-recognized TACA in pancreatic cancer.

Table 2: Preclinical Efficacy of Anti-Lewis-y/b Monoclonal Antibody (692/29) in a Xenograft Model [9]

Treatment GroupTumor Volume (mm³) at Day 28 (Mean ± SEM)% Tumor Growth Inhibition
Control (Vehicle)1250 ± 150N/A
mAb 692/29 (10 mg/kg)350 ± 7572%

Experimental Protocols

The following are detailed protocols for key experiments related to the development of Lewis-b targeted immunotherapies.

Protocol 1: Production of Anti-Lewis-b Monoclonal Antibodies using Hybridoma Technology

This protocol outlines the generation of murine monoclonal antibodies specific for the Lewis-b antigen.

1. Antigen Preparation and Immunization: a. Conjugate the synthetic this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity. b. Emulsify the Lewis-b-KLH conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the initial immunization, and incomplete adjuvant for subsequent boosts). c. Immunize BALB/c mice with the emulsified antigen via intraperitoneal injection at 2-week intervals. d. Monitor the antibody titer in the mouse serum using an ELISA with plates coated with the Lewis-b antigen.

2. Hybridoma Production: a. Once a high antibody titer is achieved, administer a final intravenous boost of the antigen three days before cell fusion. b. Euthanize the mouse and aseptically harvest the spleen. c. Prepare a single-cell suspension of splenocytes. d. Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG). e. Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

3. Screening and Cloning: a. Screen the supernatants from the hybridoma cultures for the presence of anti-Lewis-b antibodies using ELISA. b. Select the positive hybridomas and clone them by limiting dilution to ensure monoclonality. c. Expand the positive clones and re-test for antibody production and specificity.

4. Antibody Purification: a. Grow the selected hybridoma clones in larger volumes or as ascites in mice. b. Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

Protocol 2: Generation of Lewis-b Specific CAR-T Cells

This protocol describes the generation of CAR-T cells targeting the Lewis-b antigen for preclinical studies.

1. CAR Construct Design and Viral Vector Production: a. Design a second-generation CAR construct containing an anti-Lewis-b single-chain variable fragment (scFv), a CD8 hinge and transmembrane domain, a 4-1BB costimulatory domain, and a CD3ζ signaling domain. b. Clone the CAR construct into a lentiviral or retroviral vector. c. Produce high-titer viral particles by transfecting packaging cells (e.g., HEK293T) with the CAR vector and packaging plasmids.

2. T-Cell Isolation and Activation: a. Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll density gradient centrifugation. b. Isolate T-cells from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD3 microbeads. c. Activate the T-cells in culture with anti-CD3/CD28 beads and recombinant human IL-2.

3. T-Cell Transduction: a. After 24-48 hours of activation, transduce the T-cells with the viral particles carrying the anti-Lewis-b CAR construct. b. Culture the transduced T-cells in the presence of IL-2 for 10-14 days to allow for expansion of the CAR-T cell population.

4. CAR-T Cell Characterization: a. Confirm CAR expression on the surface of the T-cells by flow cytometry using a protein L or anti-Fab antibody. b. Assess the cytotoxic potential of the CAR-T cells in vitro using a co-culture assay with Lewis-b positive cancer cell lines and a lactate dehydrogenase (LDH) release assay or flow cytometry-based killing assay. c. Measure cytokine production (e.g., IFN-γ, TNF-α) by the CAR-T cells upon co-culture with target cells using ELISA or a cytokine bead array.

Protocol 3: Formulation and Preclinical Evaluation of a Lewis-b Conjugate Vaccine

This protocol outlines the preparation and initial testing of a Lewis-b cancer vaccine.

1. Vaccine Formulation: a. Synthesize the this compound with a linker for conjugation. b. Covalently conjugate the Lewis-b-linker to a carrier protein (e.g., KLH or tetanus toxoid). c. Purify the glycoconjugate to remove unconjugated components. d. Formulate the vaccine by mixing the Lewis-b conjugate with a suitable adjuvant (e.g., QS-21 or alum).

2. Preclinical Immunogenicity Study: a. Immunize a cohort of mice with the formulated Lewis-b vaccine. b. Collect serum samples at different time points post-immunization. c. Determine the anti-Lewis-b antibody titers (total IgG and IgM) in the serum by ELISA. d. Characterize the functionality of the induced antibodies by assessing their ability to bind to Lewis-b positive cancer cells via flow cytometry.

3. In Vivo Efficacy Study: a. Establish tumors in mice using a syngeneic cancer cell line engineered to express the Lewis-b antigen. b. Vaccinate a group of tumor-bearing mice with the Lewis-b vaccine and a control group with a placebo. c. Monitor tumor growth over time. d. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations: Signaling Pathways and Experimental Workflows

dot

Antibody_Effector_Mechanisms mab Anti-Lewis-b mAb tumor_cell Tumor Cell (Lewis-b+) mab->tumor_cell Binds to Lewis-b nk_cell NK Cell mab->nk_cell Fc Receptor Binding complement Complement Proteins mab->complement Activates lysis2 Tumor Cell Lysis tumor_cell:e->lysis2:w granules Perforin & Granzymes nk_cell->granules Releases mac Membrane Attack Complex (MAC) complement->mac Forms lysis1 Tumor Cell Lysis mac->lysis1 Causes granules->tumor_cell Induces Apoptosis

Caption: Mechanisms of anti-Lewis-b monoclonal antibody therapy.

dot

CAR_T_Cell_Signaling car_t Anti-Lewis-b CAR-T Cell synapse Immunological Synapse Formation car_t->synapse tumor_cell Tumor Cell (Lewis-b+) tumor_cell->synapse activation CAR Clustering & ITAM Phosphorylation synapse->activation Binding downstream Downstream Signaling (e.g., ZAP70, LAT, SLP-76) activation->downstream effector Effector Functions downstream->effector proliferation Proliferation & Survival effector->proliferation cytotoxicity Cytotoxicity (Perforin/Granzyme Release) effector->cytotoxicity cytokines Cytokine Secretion (IFN-γ, TNF-α) effector->cytokines lysis Tumor Cell Apoptosis cytotoxicity->lysis Induces

Caption: Signaling pathway of Lewis-b targeted CAR-T cell activation.

dot

Vaccine_Workflow synthesis Lewis-b Synthesis & Linker Attachment conjugation Conjugation to Carrier Protein (KLH) synthesis->conjugation formulation Formulation with Adjuvant (QS-21) conjugation->formulation vaccine Lewis-b Conjugate Vaccine formulation->vaccine immunization Immunization of Preclinical Model vaccine->immunization apc Antigen Presenting Cell (APC) immunization->apc Uptake t_cell T-Helper Cell apc->t_cell Presents Carrier Peptide b_cell Lewis-b Specific B-Cell t_cell->b_cell Activates plasma_cell Plasma Cell b_cell->plasma_cell Differentiates memory Memory B-Cells b_cell->memory Forms antibodies Anti-Lewis-b IgG Antibodies plasma_cell->antibodies Produces

Caption: Workflow for Lewis-b conjugate vaccine development and mechanism.

References

Application Notes and Protocols: Investigating the Role of Fucosylated Glycans in Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. While the precise etiology of IBD is multifactorial, emerging evidence points to the crucial role of altered glycosylation patterns on the surface of intestinal epithelial cells in mediating the inflammatory response. Specifically, fucosylated glycans, such as sialyl-Lewis antigens (sLea/sLex), which are typically absent or expressed at low levels in healthy intestinal tissue, become significantly upregulated during inflammation.[1][2] In murine models of IBD, such as Dextran Sulfate Sodium (DSS) and Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis, these changes in fucosylation are associated with disease severity.[1]

This document provides a comprehensive guide for investigating the role of fucosylated glycans, particularly sialyl-Lewis antigens, in preclinical IBD models. It includes detailed experimental protocols, a summary of expected quantitative data, and visualizations of key signaling pathways and experimental workflows. While Lewis-b antigen is a key fucosylated structure in humans, it is notably absent in mice. However, related inducible structures like sialyl-Lewisa, which are expressed on carriers such as CD44v6 in inflamed mouse colon, serve as a valuable investigative paradigm.[1][2] Targeting these inflammation-induced glycans has been shown to ameliorate colitis, highlighting their potential as therapeutic targets.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative changes in key markers associated with the investigation of fucosylated glycans in IBD models. These values are compiled from various studies and should be considered as representative examples. Actual results may vary depending on the specific experimental conditions, mouse strain, and severity of colitis.

Table 1: Changes in Sialyl-Lewis Antigen and Fucosyltransferase Expression in IBD Models

MarkerIBD ModelTissue/Cell TypeExpected ChangeReference
Sialyl-Lewisa (sLea)DSS-induced colitisColonic EpitheliumSignificant Increase[1][2]
Fucosyltransferase 3 (FUT3)Human Ulcerative ColitisColonic EpitheliumPolymorphisms associated with UC[3][4][5]
Core FucosylationDSS-induced colitisT cells, MacrophagesIncreased[1]

Table 2: Key Cytokine Expression in IBD Models

CytokineIBD ModelTissue/FluidExpected ChangeReference
TNF-αDSS-induced colitisColon, SerumSignificant Increase[6]
IL-6DSS-induced colitisColon, SerumSignificant Increase[6]
IL-1βDSS-induced colitisColonSignificant Increase[6]
IL-10DSS-induced colitisColonDecrease[6]
IL-17ADSS-induced colitisColonSignificant Increase[6]
IFN-γDSS-induced colitisColonSignificant Increase[6]
TGF-βDSS-induced colitisColonIncrease (regulatory response)[6]

Signaling Pathways

The upregulation of sialyl-Lewis antigens on the surface of intestinal epithelial cells during inflammation can trigger intracellular signaling cascades that influence cell proliferation, migration, and survival. A key pathway involves the interaction of sialyl-Lewisa with CD44v6, leading to the activation of Src, FAK, and Akt.

sialyl_lewis_a_signaling sLea Sialyl-Lewis a CD44v6 CD44v6 sLea->CD44v6 Src Src CD44v6->Src FAK FAK CD44v6->FAK Src->FAK Akt Akt FAK->Akt Proliferation Epithelial Proliferation Akt->Proliferation Migration Epithelial Migration Akt->Migration Wound_Healing Mucosal Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Caption: Sialyl-Lewis a signaling cascade in intestinal epithelial cells.

Experimental Protocols

Protocol 1: Induction of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol describes the induction of acute colitis in mice using DSS administered in drinking water.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile, deionized water

  • Animal drinking bottles

  • C57BL/6 or BALB/c mice (8-10 weeks old)

Procedure:

  • Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in sterile, deionized water. Ensure complete dissolution.

  • Filter-sterilize the DSS solution through a 0.22 µm filter.

  • Replace the regular drinking water of the experimental group of mice with the 2.5% DSS solution. The control group should receive regular sterile water.

  • Provide the DSS solution ad libitum for 7 consecutive days.

  • Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool.

  • On day 8, sacrifice the mice and collect colonic tissue for further analysis.

Protocol 2: Induction of Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This protocol details the induction of colitis using intra-rectal administration of TNBS, which typically models Crohn's disease.

Materials:

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)

  • Ethanol (100%)

  • Phosphate-buffered saline (PBS)

  • 3F-4F catheter

  • 1 mL syringe

  • BALB/c mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Fast the mice for 12-16 hours before TNBS administration, with free access to water.

  • Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of 100% ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.

  • Anesthetize the mice using isoflurane.

  • Gently insert a 3.5F catheter attached to a 1 mL syringe approximately 4 cm into the colon.

  • Slowly administer 100 µL of the 2.5% TNBS solution (approximately 100-150 mg/kg).

  • Hold the mouse in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution within the colon.

  • Return the mouse to its cage and monitor for recovery from anesthesia.

  • Monitor the mice daily for body weight, stool consistency, and overall health.

  • Sacrifice the mice 3-5 days after TNBS administration for analysis of acute colitis.

Protocol 3: Assessment of Colitis Severity

This protocol outlines the calculation of the Disease Activity Index (DAI) to quantify the severity of colitis.

Procedure:

  • Record the following parameters daily for each mouse:

    • Weight loss: (Initial weight - Current weight) / Initial weight * 100%

    • Stool consistency: 0 = Normal, 2 = Loose stools, 4 = Diarrhea

    • Rectal bleeding: 0 = No blood, 2 = Slight bleeding, 4 = Gross bleeding

  • Calculate the DAI score for each mouse by summing the scores for weight loss, stool consistency, and rectal bleeding and dividing by 3.

    • Weight loss score: 0 (<1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

  • At the end of the experiment, measure the length of the colon from the cecum to the anus. A shorter colon length is indicative of more severe inflammation.

Protocol 4: Lectin Histochemistry for Sialylated Lewis Antigens

This protocol describes the staining of colonic tissue sections with a lectin specific for sialylated Lewis antigens.

Materials:

  • Biotinylated Maackia Amurensis Lectin II (MAL II) or other suitable lectin

  • Streptavidin-HRP or Streptavidin-Alkaline Phosphatase

  • DAB or other suitable chromogen substrate

  • Paraffin-embedded colon sections on charged slides

  • Citrate buffer (pH 6.0) for antigen retrieval

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinize and rehydrate the paraffin-embedded colon sections.

  • Perform heat-induced antigen retrieval by incubating the slides in citrate buffer at 95-100°C for 20 minutes.

  • Allow the slides to cool to room temperature.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Rinse with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate the sections with biotinylated MAL II (diluted in blocking buffer) overnight at 4°C.

  • Wash with PBS.

  • Incubate with Streptavidin-HRP for 1 hour at room temperature.

  • Wash with PBS.

  • Develop the signal with DAB substrate until the desired stain intensity is reached.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Visualize under a microscope and quantify the staining intensity.

Protocol 5: Immunohistochemistry for CD44v6

This protocol is for the detection of CD44v6 protein in colon tissue sections.

Materials:

  • Primary antibody: anti-CD44v6

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Paraffin-embedded colon sections

  • Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)

  • Blocking solution (e.g., 10% normal goat serum)

Procedure:

  • Follow steps 1-6 from Protocol 4 (Lectin Histochemistry).

  • Incubate the sections with the primary anti-CD44v6 antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash with PBS.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides for microscopic analysis.

Protocol 6: ELISA for Cytokine Measurement

This protocol describes the quantification of pro-inflammatory cytokines in colon tissue homogenates.

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Colon tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Microplate reader

Procedure:

  • Homogenize a weighed portion of the colon tissue in lysis buffer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

  • Perform the ELISA for each cytokine according to the manufacturer's instructions, using the tissue homogenate.

  • Read the absorbance on a microplate reader.

  • Calculate the concentration of each cytokine and normalize to the total protein concentration of the sample.

Protocol 7: Western Blot for Signaling Protein Analysis

This protocol is for the detection of phosphorylated (activated) signaling proteins downstream of CD44v6.

Materials:

  • Primary antibodies: anti-phospho-Src, anti-phospho-FAK, anti-phospho-Akt

  • HRP-conjugated secondary antibody

  • Colon tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from colon tissue as described in Protocol 6.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of fucosylated glycans in an IBD model.

experimental_workflow cluster_induction Phase 1: IBD Model Induction cluster_analysis Phase 2: Sample Collection and Analysis cluster_data Phase 3: Data Interpretation Induction Induce Colitis (DSS or TNBS) Monitoring Daily Monitoring (Weight, DAI) Induction->Monitoring Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Histology Histology (H&E) Lectin Staining IHC (CD44v6) Sacrifice->Histology Biochemical Biochemical Assays (ELISA, Western Blot) Sacrifice->Biochemical Data_Analysis Quantitative Analysis and Interpretation Histology->Data_Analysis Biochemical->Data_Analysis

Caption: Overview of the experimental workflow for IBD studies.

References

Application Notes and Protocols: Lewis-b Tetrasaccharide-Conjugated Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of Lewis-b (Leb) tetrasaccharide-conjugated nanoparticles as a targeted drug delivery system. The primary focus is on the targeted eradication of Helicobacter pylori and potential applications in gastric cancer therapy, leveraging the specific interaction between the Leb antigen and the bacterial adhesin BabA.

Introduction

The Lewis-b (Leb) histo-blood group antigen is a difucosylated oligosaccharide prominently expressed on the surface of human gastric epithelial cells. It serves as a crucial receptor for the blood group antigen-binding adhesin (BabA) of Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer.[1][2] This specific molecular interaction provides a compelling strategy for targeted drug delivery. By conjugating Leb tetrasaccharides to the surface of drug-loaded nanoparticles, it is possible to direct therapeutic payloads specifically to H. pylori bacteria or to gastric cancer cells that overexpress Leb, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[3][4]

Applications:

  • Targeted antimicrobial delivery: Eradication of H. pylori infections, including antibiotic-resistant strains, by delivering antibiotics directly to the bacteria.

  • Anti-adhesion therapy: Preventing H. pylori colonization and biofilm formation by competitively inhibiting the BabA-Leb interaction.[3]

  • Targeted cancer chemotherapy: Delivering cytotoxic agents to Leb-positive gastric cancer cells.

Mechanism of Action

The targeting mechanism of Leb-conjugated nanoparticles is predicated on the high-affinity binding between the Leb tetrasaccharide and the BabA adhesin on the surface of H. pylori. Upon administration, the nanoparticles circulate and, upon reaching the gastric mucosa, preferentially bind to H. pylori bacteria. This binding facilitates the localized release of the encapsulated drug, leading to a high concentration of the therapeutic agent at the site of infection. In the context of cancer therapy, a similar principle applies, with the nanoparticles targeting Leb antigens on the surface of malignant cells. The binding of Leb-conjugated nanoparticles to BabA on H. pylori can potentiate the activity of the bacterial type IV secretion system (T4SS), which is involved in the translocation of the oncoprotein CagA into host cells. This interaction can trigger downstream signaling pathways leading to the production of pro-inflammatory cytokines and factors associated with precancerous transformations.[1]

Data Presentation: Performance Characteristics

The following tables summarize representative quantitative data for Leb-targeted nanoparticle systems. Data is compiled from studies on nanoparticles coated with gastric epithelial cell membranes (which present Leb antigens) and other targeted nanoparticle systems to provide an illustrative overview.

Table 1: Physicochemical Properties of Leb-Targeted Nanoparticles

Nanoparticle TypeCore MaterialTargeting LigandAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
LiposomesPhospholipid BilayerLewis-b222 ± 80.18 ± 0.01-20.12 ± 1.4591.61 ± 1.16
Polymeric NanoparticlesPLGAGastric Cell Membrane150 - 200< 0.2-15 to -25~80

Data are presented as mean ± standard deviation and are representative examples from the literature.

Table 2: In Vitro Performance of Leb-Targeted Nanoparticles

Nanoparticle SystemCell Line / BacteriumDrugCellular/Bacterial Uptake Enhancement (vs. non-targeted)IC50 / MIC
Leb-LiposomesHepG2 (FR+)Betulinic AcidSignificantly Higher63.07 ± 2.22 µg/mL
Gastric Cell Membrane-Coated NanoparticlesH. pyloriClarithromycinPreferential Binding ObservedLower than free drug
Luteolin-loaded LiposomesH. pylori G27Luteolin-0.125 µg/mL

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data are representative.[5][6]

Table 3: In Vivo Biodistribution and Efficacy

Nanoparticle SystemAnimal ModelTumor/Infection Site Accumulation (%ID/g)Therapeutic Outcome
Gastric Cell Membrane-Coated NanoparticlesH. pylori infected miceEnhanced localization at infection siteSignificant reduction in bacterial burden
EGCG/DX-loaded NPsOrthotopic gastric tumor mouseSignificant tumor accumulationReduced tumor activity and organ injury

%ID/g: Percentage of injected dose per gram of tissue. Data are representative.[4][7]

Experimental Protocols

Protocol for Synthesis and Functionalization of Leb-Conjugated Liposomes

This protocol describes the preparation of Leb-conjugated liposomes using a thin-film hydration method followed by surface functionalization.

Materials:

  • Phospholipids (e.g., soy phospholipids)

  • Cholesterol

  • DSPE-PEG-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)])

  • Lewis-b tetrasaccharide with an amine functional group (for conjugation)

  • Drug to be encapsulated (e.g., antibiotic, chemotherapeutic)

  • Organic solvents (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Liposome Formulation:

    • Dissolve phospholipids, cholesterol, and DSPE-PEG-NHS in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with a PBS solution containing the hydrophilic drug to be encapsulated.

    • Sonicate the suspension to form small unilamellar vesicles (liposomes).

  • Lewis-b Conjugation:

    • To the liposome suspension, add the amine-functionalized this compound.

    • Allow the reaction to proceed for several hours at room temperature with gentle stirring to facilitate the conjugation of the amine group of the Lewis-b to the NHS ester of the DSPE-PEG-NHS on the liposome surface.

    • Purify the Leb-conjugated liposomes from unconjugated Lewis-b by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge and stability.

    • Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after separating the free drug from the liposomes.

    • Confirm the successful conjugation of Lewis-b using techniques such as NMR or mass spectrometry on a sample of the functionalized lipid.

Protocol for In Vitro Cellular/Bacterial Uptake Assay using Flow Cytometry

This protocol quantifies the uptake of fluorescently labeled Leb-conjugated nanoparticles into target cells or bacteria.

Materials:

  • Fluorescently labeled Leb-conjugated nanoparticles.

  • Target cells (e.g., Leb-positive gastric cancer cell line) or H. pylori culture.

  • Cell culture medium or bacterial growth medium.

  • PBS and fixing solution (e.g., paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight. For bacteria, prepare a suspension of a known concentration.

  • Incubate the cells/bacteria with various concentrations of the fluorescently labeled Leb-conjugated nanoparticles and non-targeted control nanoparticles for a defined period (e.g., 2-24 hours).

  • After incubation, wash the cells/bacteria with cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells (using trypsin, if adherent) or pellet the bacteria by centrifugation.

  • Resuspend the cells/bacteria in PBS for flow cytometry analysis.

  • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of individual cells/bacteria.

  • Quantify the percentage of fluorescently positive cells/bacteria and the mean fluorescence intensity to determine the uptake efficiency.

Protocol for In Vivo Biodistribution Study

This protocol outlines the procedure for assessing the biodistribution of Leb-conjugated nanoparticles in an animal model.

Materials:

  • Leb-conjugated nanoparticles labeled with a near-infrared (NIR) fluorescent dye or a radionuclide.

  • Animal model (e.g., mice with orthotopic gastric tumors or H. pylori infection).

  • In vivo imaging system (e.g., IVIS for fluorescence imaging).

  • Anesthesia.

Procedure:

  • Administer the labeled Leb-conjugated nanoparticles to the animals via an appropriate route (e.g., intravenous injection, oral gavage).

  • At various time points post-administration (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body imaging using the in vivo imaging system.

  • After the final imaging time point, euthanize the animals and excise major organs (liver, spleen, kidneys, lungs, heart, stomach, and tumor if applicable).

  • Perform ex vivo imaging of the excised organs to quantify the fluorescence signal in each tissue.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_targeting Targeting Mechanism cluster_delivery Drug Delivery & Cellular Response cluster_signaling Signaling Cascade (H. pylori) NP Le-b-Conjugated Nanoparticle BabA BabA Adhesin NP->BabA Binds Drug_Release Localized Drug Release NP->Drug_Release Cancer_Cell Gastric Cancer Cell NP->Cancer_Cell Targets HP H. pylori T4SS Type IV Secretion System (T4SS) Activation BabA->T4SS Potentiates Bacterial_Cell Bacterial Cell Death Drug_Release->Bacterial_Cell Uptake Cellular Uptake Cancer_Cell->Uptake Apoptosis Apoptosis Uptake->Apoptosis CagA CagA Translocation T4SS->CagA Host_Cell Host Epithelial Cell CagA->Host_Cell Signaling Pro-inflammatory Signaling (e.g., NF-kB) Host_Cell->Signaling Cytokines Cytokine Release (IL-8) Signaling->Cytokines

Caption: Mechanism of Le-b nanoparticle targeting and subsequent effects.

G cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation start Lipid Film Hydration conjugation Le-b Conjugation start->conjugation purification Purification conjugation->purification DLS DLS (Size, PDI) purification->DLS Zeta Zeta Potential purification->Zeta EE Encapsulation Efficiency purification->EE in_vitro In Vitro Uptake (Flow Cytometry) purification->in_vitro in_vivo In Vivo Biodistribution (Imaging) purification->in_vivo efficacy Therapeutic Efficacy in_vivo->efficacy

Caption: Experimental workflow for Le-b nanoparticle development.

References

Development of Monoclonal Antibodies Against Lewis-b Tetrasaccharide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development and characterization of monoclonal antibodies (mAbs) targeting the Lewis-b (Le-b) tetrasaccharide. The Lewis-b antigen, a blood group-related carbohydrate, is notably overexpressed in several epithelial cancers, making it a compelling target for novel immunotherapies and diagnostic tools.[1]

Introduction to Lewis-b Antigen

The Lewis-b histo-blood group antigen is a fucosylated glycosphingolipid present on the surface of red blood cells and various epithelial tissues.[2] Its expression is governed by the interplay of fucosyltransferases FUT2 (Secretor) and FUT3 (Lewis).[2] In many cancerous tissues, such as colorectal, gastric, and ovarian cancers, aberrant glycosylation leads to the accumulation of Le-b, where it is implicated in cell adhesion and signaling pathways that contribute to tumor progression and metastasis.[1][3] This differential expression between healthy and malignant tissues provides a therapeutic window for targeted antibody-based interventions.

Methods for Monoclonal Antibody Development

Two primary methodologies are employed for the generation of monoclonal antibodies against carbohydrate antigens like Lewis-b: Hybridoma Technology and Phage Display.

Hybridoma Technology

Hybridoma technology remains a robust and widely used method for producing high-quality monoclonal antibodies.[4] This technique involves the fusion of antibody-producing B-cells from an immunized animal with immortal myeloma cells, resulting in a hybridoma cell line that perpetually secretes a specific monoclonal antibody.

Phage Display Technology

Phage display offers a powerful in vitro alternative for generating human or humanized antibodies, thereby circumventing the potential for immunogenicity associated with murine antibodies.[5] This method involves the expression of a diverse library of antibody fragments, such as single-chain variable fragments (scFv), on the surface of bacteriophages. Phages displaying antibody fragments with affinity for the target antigen are then selectively enriched through a process called biopanning.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the characterization and application of anti-Lewis-b monoclonal antibodies. It is important to note that optimal concentrations and conditions should be empirically determined for each specific antibody and experimental setup.

Table 1: Antibody Binding Affinity and Specificity

Antibody CloneIsotypeImmunogenBinding Affinity (Kd)Specificity Notes
2-25LEMouse IgG1Mucin from human ovarian cyst fluid[7][8]Not specified in the searched literature.Reacts with Lewis-b; does not cross-react with Lewis-a, Sialyl Lewis-a, Lewis-x, Sialyl Lewis-x, or Lewis-y.[8]
T218Mouse IgMHumanNot specified in the searched literature.Recognizes the Lewis-b carbohydrate chain.[9]
SPM194Mouse IgG1Mucin from human ovarian cyst fluid[10]Not specified in the searched literature.Specific for Lewis-b antigen.[10]

Table 2: Recommended Antibody Concentrations for Various Applications

ApplicationAntibody CloneRecommended Starting Concentration/DilutionPositive Control
Immunohistochemistry (IHC) - Paraffin2-25LE5-10 µg/mL[7][11]Colorectal adenocarcinoma[7]
T218≥1:40 (with biotin-based detection)[9]Gastrointestinal tumors[9]
SPM1941-2 µg/mL[10]Gastric carcinoma[10]
Western Blot (WB)2-25LEUser-definedLewis-b positive cell lysate
T218User-definedLewis-b positive cell lysate
HEA164 (chimeric)0.001 µg/mLHuman colorectal carcinoma tissue lysate[12]
ELISA2-25LEUser-definedPurified Lewis-b antigen
T218User-definedPurified Lewis-b antigen
Flow CytometryUser-defined0.5-1 µg per 10^6 cells (general starting point)[3]Lewis-b expressing cell line (e.g., some colorectal or ovarian cancer cell lines)[1]

Experimental Protocols

Immunization with Lewis-b Antigen

Note: Carbohydrates are generally T-cell independent antigens and are poorly immunogenic. To elicit a robust immune response, the Lewis-b tetrasaccharide should be conjugated to a carrier protein.

  • Antigen Preparation: Conjugate the synthetic this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

  • Immunization Schedule (Mice):

    • Day 0: Inject 50 µg of the Le-b-carrier conjugate emulsified in Complete Freund's Adjuvant (CFA) intraperitoneally (i.p.) into BALB/c mice.

    • Day 14 and 28: Boost with 25 µg of the Le-b-carrier conjugate emulsified in Incomplete Freund's Adjuvant (IFA) i.p.

    • 3-4 days before fusion: Administer a final boost of 25 µg of the Le-b-carrier conjugate in phosphate-buffered saline (PBS) i.p. or intravenously (i.v.).[4]

  • Titer Monitoring: Collect blood samples periodically to assess the antibody titer against the Lewis-b antigen using ELISA.

Hybridoma Production of Anti-Lewis-b mAb

This protocol outlines the key steps for generating hybridomas.

  • Cell Preparation:

    • Harvest splenocytes from the immunized mouse with the highest antibody titer.

    • Culture a suitable myeloma cell line (e.g., Sp2/0 or NS-1) to the mid-log phase.

  • Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of 5:1 to 10:1.

    • Centrifuge the cell mixture and remove the supernatant.

    • Slowly add pre-warmed polyethylene (B3416737) glycol (PEG) 1500 dropwise to the cell pellet over 1 minute with gentle agitation to induce fusion.[2]

    • Gradually add serum-free medium to dilute the PEG.

  • Selection and Cloning:

    • Centrifuge the fused cells and resuspend them in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. Aminopterin blocks the de novo nucleotide synthesis pathway, and unfused myeloma cells will die. Unfused B-cells have a limited lifespan.

    • Plate the cells into 96-well plates.

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-Lewis-b antibodies using ELISA.

    • Expand positive clones and sub-clone by limiting dilution to ensure monoclonality.

Phage Display for Anti-Lewis-b scFv

This protocol provides a general workflow for selecting anti-Lewis-b scFv from a phage display library.

  • Library Preparation:

    • Construct a human scFv library from the peripheral blood lymphocytes of multiple donors and clone it into a phagemid vector.[13]

  • Biopanning:

    • Coating: Immobilize the Lewis-b-BSA conjugate onto the surface of microtiter plate wells.

    • Incubation: Incubate the phage library with the immobilized antigen to allow binding.[5]

    • Washing: Wash away non-bound and weakly bound phages. The stringency of washing can be increased in subsequent rounds of panning.

    • Elution: Elute the specifically bound phages using a low pH buffer or by enzymatic digestion.[6]

    • Amplification: Infect E. coli with the eluted phages and amplify them for the next round of panning.

    • Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.

  • Screening and Characterization:

    • After the final round of panning, individual phage clones are screened for binding to the Lewis-b antigen by phage ELISA.

    • The scFv genes from positive clones are sequenced and subcloned into an expression vector for the production of soluble scFv fragments.

    • The purified scFv fragments are then characterized for their binding affinity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Screening
  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of Lewis-b-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[7]

  • Primary Antibody Incubation: Add 100 µL of hybridoma supernatant or diluted purified antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse IgG (or IgM) secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL of 1 M H₂SO₄.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Immunohistochemistry (IHC)
  • Tissue Preparation:

    • Fix formalin-fixed paraffin-embedded (FFPE) tissue sections (4-5 µm) on slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling the slides in 10 mM citrate (B86180) buffer (pH 6.0) for 10-20 minutes.[5][8]

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a suitable blocking serum.

  • Primary Antibody Incubation:

    • Incubate the sections with the anti-Lewis-b monoclonal antibody (e.g., 2-25LE at 5 µg/mL) for 30 minutes to 1 hour at room temperature or overnight at 4°C.[5][8]

  • Detection:

    • Use a biotin-based or polymer-based detection system according to the manufacturer's instructions.

    • Visualize with a chromogen such as DAB.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

Flow Cytometry for Cell Surface Staining
  • Cell Preparation:

    • Prepare a single-cell suspension of the target cells (1 x 10^6 cells per sample).

    • Wash the cells with cold flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

  • Staining:

    • Resuspend the cells in 100 µL of staining buffer.

    • Add the fluorophore-conjugated anti-Lewis-b antibody at a predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of staining buffer.

  • Acquisition:

    • Resuspend the cells in 300-500 µL of staining buffer and analyze on a flow cytometer.

Visualizations

Experimental Workflow for Hybridoma Production

Hybridoma_Production_Workflow cluster_immunization Immunization cluster_fusion Hybridoma Generation cluster_selection Selection & Screening cluster_production Antibody Production Immunization Immunize Mouse with Le-b-Carrier Conjugate Titer_Check Monitor Serum Titer (ELISA) Immunization->Titer_Check Spleen_Isolation Isolate Splenocytes Titer_Check->Spleen_Isolation Cell_Fusion Fuse Splenocytes and Myeloma Cells (PEG) Spleen_Isolation->Cell_Fusion Myeloma_Culture Culture Myeloma Cells Myeloma_Culture->Cell_Fusion HAT_Selection Select in HAT Medium Cell_Fusion->HAT_Selection Screening Screen Supernatants (ELISA) HAT_Selection->Screening Cloning Clone Positive Hybridomas Screening->Cloning Expansion Expand Cloned Hybridoma Cloning->Expansion Purification Purify Monoclonal Antibody Expansion->Purification

Caption: Workflow for monoclonal antibody production using hybridoma technology.

Experimental Workflow for Phage Display

Phage_Display_Workflow cluster_library Library Preparation cluster_panning Biopanning cluster_screening Screening & Production scFv_Library Construct scFv Phage Display Library Antigen_Coating Immobilize Le-b Antigen scFv_Library->Antigen_Coating Binding Incubate Library with Antigen Antigen_Coating->Binding Washing Wash Unbound Phage Binding->Washing Elution Elute Bound Phage Washing->Elution Amplification Amplify Eluted Phage Elution->Amplification Amplification->Binding Repeat 3-5 Rounds Phage_ELISA Screen Individual Clones (Phage ELISA) Amplification->Phage_ELISA Expression Express Soluble scFv Phage_ELISA->Expression Characterization Characterize scFv Expression->Characterization

Caption: Workflow for generating scFv antibodies using phage display.

Putative Signaling Pathway Modulation by Anti-Lewis-b Antibody

The Lewis-b antigen is often found on cell surface glycoproteins, including growth factor receptors such as the ErbB family (e.g., EGFR).[13] While direct signaling pathways initiated by Lewis-b are not fully elucidated, the binding of a monoclonal antibody to this carbohydrate moiety on a receptor can modulate its function. Based on studies of the related Lewis-y antigen, a plausible mechanism of action for an anti-Lewis-b antibody is the inhibition of receptor signaling.[13]

LewisB_Signaling Ab Anti-Le-b mAb LeB_EGFR Le-b Modified EGFR Ab->LeB_EGFR Binds Dimerization Receptor Dimerization Ab->Dimerization Inhibits Internalization Receptor Internalization Ab->Internalization Alters Trafficking LeB_EGFR->Dimerization Activates EGF EGF EGF->LeB_EGFR Binds Dimerization->Internalization MAPK_Pathway MAPK Signaling (e.g., ERK1/2) Internalization->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes

Caption: Putative modulation of EGFR signaling by an anti-Lewis-b antibody.

References

Application Notes and Protocols for Lewis-b Tetrasaccharide in Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis-b (Leb) tetrasaccharide is a blood group antigen found on the surface of various cell types, including gastric epithelial cells. It plays a significant role in cell adhesion and has been identified as a key receptor for the bacterium Helicobacter pylori, a major causative agent of gastritis, peptic ulcers, and gastric cancer. The specific interaction between the H. pylori adhesin BabA and the Lewis-b antigen is a critical step in the colonization and pathogenesis of the bacterium. Consequently, the detection and quantification of Lewis-b tetrasaccharide and the antibodies that target it are of great interest in research, diagnostics, and the development of therapeutic interventions against H. pylori infection and certain cancers where Lewis antigens are aberrantly expressed.

This document provides detailed application notes and protocols for the use of this compound in Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and robust method for quantifying specific analytes in biological samples.

Principle of the Assay

The most common format for a quantitative ELISA involving this compound is an indirect ELISA. In this setup, a conjugate of this compound, such as Lewis-b-Bovine Serum Albumin (Leb-BSA), is immobilized on the surface of a 96-well microplate. The wells are then incubated with samples containing the antibody of interest (e.g., anti-Lewis-b monoclonal antibody). If the specific antibody is present, it will bind to the immobilized Leb antigen. This binding is then detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of the specific antibody bound and can be quantified by measuring the optical density (OD) at a specific wavelength using a microplate reader. A standard curve is generated using known concentrations of a reference anti-Lewis-b antibody to determine the concentration of the antibody in the unknown samples.

Alternatively, a competitive ELISA can be developed to quantify the amount of free this compound in a sample.

Data Presentation

Quantitative data from a typical this compound ELISA is presented below. This includes a sample standard curve and a table of results for hypothetical test samples.

Standard Curve for Anti-Lewis-b Antibody Quantification

A standard curve is generated by plotting the mean absorbance at 450 nm (after subtracting the blank) against known concentrations of a standard anti-Lewis-b antibody. This curve is then used to determine the concentration of anti-Lewis-b antibodies in unknown samples.

Standard Concentration (ng/mL)OD at 450 nm (Mean)Corrected OD (Mean - Blank)
10002.8502.750
5002.1502.050
2501.3501.250
1250.7500.650
62.50.4250.325
31.250.2500.150
15.6250.1750.075
0 (Blank)0.1000.000
Sample Data Analysis

The concentrations of anti-Lewis-b antibodies in unknown samples are interpolated from the linear portion of the standard curve.

Sample IDOD at 450 nm (Mean)Corrected OD (Mean - Blank)Calculated Concentration (ng/mL)Dilution FactorFinal Concentration (µg/mL)
Sample A1.0500.950187.510018.75
Sample B0.5500.45080.01008.00
Negative Control0.1100.010< 15.625N/ANot Detected

Experimental Protocols

Quantitative Indirect ELISA Protocol for Anti-Lewis-b Antibody

This protocol is adapted from established ELISA procedures for carbohydrate antigens.

Materials:

  • 96-well high-binding polystyrene microplate

  • Lewis-b-BSA conjugate (for coating)

  • Anti-Lewis-b monoclonal antibody (Standard and samples)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Assay Diluent (e.g., 0.1% BSA in PBST)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the Lewis-b-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted Leb-BSA solution to each well of the 96-well microplate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 300 µL of Wash Buffer per well.

    • After the final wash, invert the plate and blot it on a clean paper towel to remove any residual buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the anti-Lewis-b antibody standard in Assay Diluent (e.g., 1000 ng/mL down to 15.625 ng/mL).

    • Dilute the unknown samples in Assay Diluent. The optimal dilution factor should be determined empirically.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the standards and diluted samples to the appropriate wells. Run all in duplicate or triplicate.

    • Cover the plate and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Assay Diluent according to the manufacturer's instructions (e.g., 1:5,000 to 1:20,000).

    • Add 100 µL of the diluted secondary antibody to each well.

    • Cover the plate and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

    • Calculate the mean absorbance for each set of standards and samples.

    • Subtract the mean absorbance of the blank (0 ng/mL standard) from all other mean absorbances to get the corrected OD.

    • Plot the corrected OD values against the corresponding standard concentrations to generate a standard curve. Use a four-parameter logistic (4-PL) curve fit for best results.

    • Determine the concentration of the anti-Lewis-b antibody in the samples by interpolating their corrected OD values from the standard curve.

    • Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.

Visualizations

Experimental Workflow for this compound ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis p1 Coat plate with Lewis-b-BSA conjugate p2 Block non-specific binding sites a1 Add standards and samples to wells p1->a1 p3 Prepare standards and dilute samples a2 Incubate with primary antibody a1->a2 Binding of anti-Le-b Ab a3 Wash plate a2->a3 a4 Add HRP-conjugated secondary antibody a3->a4 a5 Incubate and wash a4->a5 Binding to primary Ab a6 Add TMB substrate a5->a6 a7 Stop reaction a6->a7 Color development d1 Read absorbance at 450 nm a7->d1 d2 Generate standard curve d1->d2 d3 Calculate sample concentrations d2->d3 Interpolation

Caption: Workflow for a quantitative indirect ELISA to detect anti-Lewis-b antibodies.

Helicobacter pylori Adhesion and Signaling Pathway via Lewis-b

H_pylori_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling hp Helicobacter pylori baba BabA Adhesin hp->baba expresses t4ss Type IV Secretion System (T4SS) hp->t4ss injects CagA via nfkb NF-κB Pathway hp->nfkb Activates via TLRs leb Lewis-b Antigen baba->leb Binds to leb->t4ss Binding potentiates T4SS activity cagA CagA Effector Protein src_abl Src/Abl Kinases cagA->src_abl Phosphorylation by t4ss->cagA Translocation cagA_p Phosphorylated CagA src_abl->cagA_p shp2 SHP-2 Phosphatase cagA_p->shp2 Activates mapk MAPK Pathway (ERK) shp2->mapk Activates inflammation Pro-inflammatory Cytokines (e.g., IL-8) mapk->inflammation cell_prolif Altered Cell Proliferation & Migration mapk->cell_prolif nfkb->inflammation

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the theory, application, and practical protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the Lewis-b (Le-b) tetrasaccharide. This document is intended for researchers in glycobiology, medicinal chemistry, and drug development who are interested in the structural elucidation and interaction studies of this biologically significant oligosaccharide.

Introduction

The Lewis-b tetrasaccharide, α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcNAcp, is a crucial carbohydrate antigen involved in a variety of biological recognition processes. It is notably recognized by the gastric pathogen Helicobacter pylori, where it acts as a receptor for the bacterial adhesin BabA, mediating bacterial adhesion to the gastric epithelium. This interaction is a key step in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. The reappearance of the Lewis-b antigen is also considered a tumor marker in colorectal cancer. A detailed structural understanding of the this compound is therefore essential for the development of therapeutics targeting these interactions.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure, conformation, and dynamics of oligosaccharides in solution. This includes the determination of monosaccharide composition, anomeric configurations, glycosidic linkages, and three-dimensional structure.

Data Presentation: NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for the this compound. This data is critical for the complete structural assignment of the oligosaccharide. The data presented here is based on previously published assignments.[1][2][3]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in D₂O

ResidueH-1 (J₁.₂)H-2H-3H-4H-5H-6
β-D-GlcNAc 4.75 (d, 8.5)3.853.783.953.653.88, 3.75
β-D-Gal 4.52 (d, 7.8)3.583.703.923.723.80
α-L-Fuc (1→2) 5.20 (d, 3.7)3.823.984.154.251.25 (d, 6.5)
α-L-Fuc (1→4) 5.05 (d, 4.0)3.753.904.104.801.22 (d, 6.6)
NAc 2.05 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

ResidueC-1C-2C-3C-4C-5C-6
β-D-GlcNAc 102.556.875.081.576.561.8
β-D-Gal 104.279.576.270.076.862.5
α-L-Fuc (1→2) 100.268.571.073.269.516.5
α-L-Fuc (1→4) 101.868.270.872.869.216.2
NAc 175.8 (C=O), 23.5 (CH₃)

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid complications in spectral analysis from impurities.

  • Lyophilization: To remove any residual water or organic solvents, lyophilize the sample.

  • Deuterium Exchange: To minimize the large residual H₂O signal in ¹H NMR spectra, exchangeable protons (from hydroxyl groups) are replaced with deuterium. This is achieved by dissolving the sample in high-purity deuterium oxide (D₂O, 99.9%), followed by freeze-drying. This process should be repeated 2-3 times for complete exchange.

  • Final Sample Preparation: Dissolve 1-5 mg of the lyophilized this compound in 0.5 mL of high-purity D₂O (99.96%).

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone. TSP provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • NMR Tube: Transfer the final solution to a clean, dry, high-quality 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe to enhance sensitivity.

  • 1D ¹H NMR:

    • Purpose: To obtain a general overview of the proton signals, with a particular focus on the anomeric protons which resonate in a relatively uncongested region of the spectrum (typically between 4.5 and 5.5 ppm).

    • Experiment: A standard 1D proton experiment with effective solvent suppression (e.g., presaturation or using the WATERGATE pulse sequence).

  • 1D ¹³C NMR:

    • Purpose: To identify the number of carbon signals and to observe the anomeric carbons, which typically resonate between 90 and 110 ppm.

    • Experiment: A standard 1D carbon experiment with proton decoupling.

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • Purpose: To establish proton-proton scalar coupling networks within each monosaccharide residue, allowing for the assignment of protons within a spin system.

    • Experiment: A standard gradient-selected COSY (gCOSY) experiment.

  • 2D Total Correlation Spectroscopy (TOCSY):

    • Purpose: To identify all protons belonging to a particular spin system (monosaccharide residue), even when they are not directly coupled. This is achieved by transferring magnetization through the entire coupling network.

    • Experiment: A standard TOCSY experiment with a mixing time of 80-120 ms.

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • Purpose: To correlate each proton with its directly attached carbon atom. This is a crucial experiment for assigning carbon resonances.

    • Experiment: A standard sensitivity-enhanced, gradient-selected HSQC experiment.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is essential for determining the glycosidic linkages between monosaccharide units by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue across the glycosidic bond.

    • Experiment: A standard gradient-selected HMBC experiment optimized for a long-range coupling constant of approximately 8 Hz.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY):

    • Purpose: To identify through-space correlations between protons that are in close proximity. This information is vital for determining the three-dimensional conformation and the sequence of the monosaccharide units. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing of the NOE signal.

    • Experiment: A standard NOESY or ROESY experiment with a mixing time of 200-500 ms.

Data Processing and Analysis
  • Software: Process the acquired NMR data using appropriate software such as TopSpin (Bruker), VnmrJ (Agilent/Varian), or third-party software like MestReNova.

  • Processing Steps:

    • Apply a window function (e.g., exponential or sine-bell) to the Free Induction Decay (FID) to improve the signal-to-noise ratio or resolution.

    • Perform a Fourier transform to convert the time-domain data (FID) to the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the chemical shifts to the internal standard.

  • Spectral Analysis:

    • ¹H NMR: Identify the anomeric proton signals in the 1D ¹H spectrum. Their chemical shifts and coupling constants provide initial information about the monosaccharide residues and their anomeric configurations.

    • COSY and TOCSY: Starting from the anomeric protons, trace the scalar coupling networks in the COSY and TOCSY spectra to assign the remaining protons within each monosaccharide residue.

    • HSQC: Use the assigned proton resonances to assign the corresponding carbon signals in the HSQC spectrum.

    • HMBC: Identify the inter-residue correlations in the HMBC spectrum to determine the glycosidic linkage positions. For example, a correlation between the anomeric proton of the fucose residue and a carbon of the galactose residue will establish their connectivity.

    • NOESY/ROESY: Analyze the through-space correlations to confirm the glycosidic linkages and to derive distance restraints for conformational analysis.

Mandatory Visualizations

Structure of this compound

Lewis_b_Structure cluster_GlcNAc β-D-GlcNAc cluster_Gal β-D-Gal cluster_Fuc1 α-L-Fuc cluster_Fuc2 α-L-Fuc GlcNAc GlcNAc Gal Gal GlcNAc->Gal β(1→3) Fuc2 Fuc GlcNAc->Fuc2 α(1→4) Fuc1 Fuc Gal->Fuc1 α(1→2)

Caption: Structure of the this compound.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_exp NMR Experiments cluster_proc Data Processing & Analysis Sample This compound Lyophilize Lyophilization Sample->Lyophilize D2O_Exchange D₂O Exchange (x3) Lyophilize->D2O_Exchange Dissolve Dissolve in D₂O with Internal Standard D2O_Exchange->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD 1D ¹H, ¹³C NMR_Spectrometer->OneD COSY_TOCSY 2D COSY, TOCSY NMR_Spectrometer->COSY_TOCSY HSQC_HMBC 2D HSQC, HMBC NMR_Spectrometer->HSQC_HMBC NOESY_ROESY 2D NOESY/ROESY NMR_Spectrometer->NOESY_ROESY Processing FT, Phasing, Baseline Correction OneD->Processing COSY_TOCSY->Processing HSQC_HMBC->Processing NOESY_ROESY->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure & Conformation Assignment->Structure

Caption: Experimental workflow for NMR analysis.

Signaling Pathway of H. pylori Adhesion to Gastric Epithelial Cells

H_pylori_Adhesion_Pathway cluster_h_pylori Helicobacter pylori cluster_gastric_cell Gastric Epithelial Cell cluster_response Cellular Response H_pylori H. pylori BabA BabA Adhesin H_pylori->BabA expresses Lewis_b Lewis-b Antigen BabA->Lewis_b Binds to Gastric_Cell Cell Membrane Gastric_Cell->Lewis_b presents Signaling Intracellular Signaling Cascade Lewis_b->Signaling Triggers Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) Signaling->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: H. pylori adhesion and signaling.

References

Application Notes: Mass Spectrometry Analysis of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis-b (Leb) tetrasaccharide is a histo-blood group antigen expressed on the surface of red blood cells and various epithelial tissues. Its structure is characterized by the sequence α-L-Fuc-(1→2)-β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc. The expression of Lewis-b is associated with various physiological and pathological processes, including cell adhesion, immune responses, and cancer progression. Accurate and sensitive analysis of Lewis-b tetrasaccharide is crucial for understanding its biological functions and for the development of targeted therapeutics. Mass spectrometry (MS) has emerged as a powerful tool for the structural characterization and quantification of complex carbohydrates like Lewis-b.

These application notes provide an overview of the mass spectrometric analysis of this compound, including detailed protocols for sample preparation, and analysis using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) tandem mass spectrometry.

Key Characteristics of this compound

PropertyValue
Chemical Formula C₂₆H₄₅NO₁₉[1]
Molecular Weight 675.63 g/mol [1]
Structure α-L-Fuc-(1→2)-β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for the mass spectrometry analysis of this compound involves several key steps from sample acquisition to data interpretation.

This compound MS Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., tissue, cell lysate) Extraction Glycan Release & Extraction Sample->Extraction Enzymatic or Chemical Release Purification Purification / Desalting Extraction->Purification e.g., Solid-Phase Extraction Ionization Ionization (MALDI or ESI) Purification->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 MS2 MS/MS Fragmentation (CID, HCD) MS1->MS2 Select [M+Na]⁺ or other adducts DataAcquisition Data Acquisition MS2->DataAcquisition Identification Structural Identification DataAcquisition->Identification Fragment Ion Analysis Quantification Quantification DataAcquisition->Quantification Peak Area Integration

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Protocols

Sample Preparation Protocol

Proper sample preparation is critical for successful mass spectrometric analysis. The goal is to isolate and purify the this compound from complex biological matrices while minimizing contaminants that can interfere with ionization.

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Enzymes for glycan release (e.g., PNGase F for N-glycans)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, graphitized carbon)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Formic Acid (FA)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Glycan Release (if applicable): For glycoconjugates, release the glycans from the protein or lipid backbone. For N-glycans, enzymatic release using PNGase F is common.

  • Initial Purification: Centrifuge the sample to pellet any insoluble material. Collect the supernatant containing the glycans.

  • Solid-Phase Extraction (SPE) for Desalting and Purification:

    • Condition a graphitized carbon SPE cartridge with 1 mL of 0.1% Trifluoroacetic Acid (TFA) in 80% ACN, followed by 1 mL of 0.1% TFA in water.

    • Load the glycan sample onto the cartridge.

    • Wash the cartridge with 2 mL of water to remove salts and other hydrophilic contaminants.

    • Elute the glycans with 1 mL of 50% ACN in water containing 0.1% TFA.

  • Solvent Evaporation: Dry the eluted sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried sample in an appropriate solvent for MS analysis (e.g., 50% MeOH in water for ESI, or the MALDI matrix solution).

MALDI-TOF MS Protocol for Structural Characterization

MALDI-TOF MS is a high-throughput technique for determining the molecular weight of oligosaccharides.

Materials:

  • Purified this compound sample

  • MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% ACN/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample-Matrix Co-crystallization: Mix 1 µL of the purified sample solution with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

  • Drying: Allow the mixture to air-dry at room temperature, forming a crystalline spot.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in positive reflectron mode.

    • Calibrate the instrument using a known oligosaccharide standard mixture.

    • The expected [M+Na]⁺ ion for this compound is at m/z 698.6.

ESI-MS/MS Protocol for Structural Elucidation and Isomer Differentiation

ESI-MS/MS provides detailed structural information through fragmentation analysis, which is crucial for distinguishing between Lewis isomers.

Materials:

  • Purified this compound sample reconstituted in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid).

  • An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

Procedure:

  • Sample Infusion: Infuse the sample solution into the ESI source at a flow rate of 1-5 µL/min.

  • MS1 Spectrum Acquisition: Acquire a full scan MS spectrum to identify the precursor ion of this compound, typically the sodium adduct [M+Na]⁺ at m/z 698.6.

  • MS/MS Spectrum Acquisition:

    • Select the precursor ion (m/z 698.6) for fragmentation.

    • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire the product ion spectrum. Key fragment ions can be used to confirm the structure and differentiate it from its isomer, Lewis-y.

Data Presentation

Fragmentation Pattern of this compound

Tandem mass spectrometry of this compound produces a characteristic fragmentation pattern. The product ions at m/z 534 and 372 are particularly important for distinguishing it from its isomer, Lewis-y.[2]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure / OriginSignificance
698.6 ([M+Na]⁺)552.6[M+Na-Fuc]⁺Loss of a fucose residue
698.6 ([M+Na]⁺)534.5Y-ionDiagnostic for Lewis-b/y isomers[2]
698.6 ([M+Na]⁺)372.4B-ionDiagnostic for Lewis-b[2]
698.6 ([M+Na]⁺)305.3Cross-ring cleavage of GlcNAcCharacteristic of type 2 Lewis antigens[2]

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Quantitative Analysis by LC-MS/MS

Quantitative analysis of this compound can be performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often employing Multiple Reaction Monitoring (MRM). For absolute quantification, a stable isotope-labeled internal standard is recommended.

The table below shows representative data from a hypothetical quantitative LC-MS/MS experiment for this compound in a biological matrix.

Sample IDAnalyteMRM Transition (m/z)Peak AreaConcentration (ng/mL)
Control 1Lewis-b698.6 -> 372.41.25E+055.2
Control 2Lewis-b698.6 -> 372.41.38E+055.8
Treated 1Lewis-b698.6 -> 372.43.45E+0514.4
Treated 2Lewis-b698.6 -> 372.43.89E+0516.2
BlankLewis-b698.6 -> 372.4Not Detected< LOD
QC LowLewis-b698.6 -> 372.41.19E+055.0
QC HighLewis-b698.6 -> 372.44.78E+0520.0

LOD: Limit of Detection; QC: Quality Control

Signaling Pathway and Logical Relationships

The presence and abundance of Lewis-b can be influenced by the activity of specific fucosyltransferases. The diagram below illustrates the biosynthetic pathway leading to the formation of Lewis-b.

Lewis-b Biosynthesis Pathway precursor Type 1 Precursor (Galβ1-3GlcNAc-R) H_type1 H Type 1 Antigen (Fucα1-2Galβ1-3GlcNAc-R) precursor->H_type1 FUT2 Lewis_a Lewis-a Antigen (Galβ1-3(Fucα1-4)GlcNAc-R) precursor->Lewis_a FUT3 Lewis_b Lewis-b Antigen H_type1->Lewis_b FUT3 Lewis_a->Lewis_b FUT2 FUT2 FUT2 (α1,2-fucosyltransferase) FUT3 FUT3 (α1,3/4-fucosyltransferase)

Caption: Biosynthetic pathway of the this compound.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of the Lewis-b (Leb) tetrasaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of the Lewis-b tetrasaccharide?

A1: The primary challenges in the chemical synthesis of the this compound include:

  • Stereoselective Glycosylation: Achieving high stereoselectivity for the α-L-fucosidic linkages is a significant hurdle.

  • Protecting Group Strategy: The selection and manipulation of protecting groups are critical and complex. Issues include the incompatibility of certain groups with reaction conditions and their influence on the reactivity of glycosyl donors and acceptors.[1][2]

  • Synthesis of Building Blocks: The preparation of the required monosaccharide donors and the disaccharide acceptor (Galβ(1→3)GlcNAc) can be multi-step and challenging.

  • Low Reactivity of Acceptors: The hydroxyl groups at C-2 of galactose and C-4 of N-acetylglucosamine (GlcNAc) can exhibit low nucleophilicity, making glycosylation difficult.[3]

  • Purification: The separation of closely related isomers and byproducts formed during glycosylation and deprotection steps can be demanding.[4]

Q2: What are the common strategies for constructing the α-fucosidic linkages in Lewis-b synthesis?

A2: Common strategies for forming the α-fucosidic linkages include the use of:

  • Glycosyl Halides: Fucosyl bromides or iodides can be activated by silver salts or other promoters. Halide-assisted glycosylation is a frequently used method.[2][5]

  • Thioglycosides: Fucosyl thioglycosides are popular donors that can be activated by various thiophilic promoters such as N-iodosuccinimide (NIS) in combination with a Lewis acid (e.g., TfOH or AgOTf).[6][7]

  • Trichloroacetimidates: Fucosyl trichloroacetimidates are highly reactive donors that can be activated under acidic conditions.

  • Chemoenzymatic Synthesis: The use of fucosyltransferases offers a highly stereospecific method for introducing the α-fucose residues, avoiding the need for protecting groups on the acceptor.[8]

Q3: How does the choice of protecting groups affect the outcome of the synthesis?

A3: The choice of protecting groups is crucial as they can:

  • Influence Reactivity: Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) on a glycosyl donor can "disarm" it, making it less reactive. Conversely, electron-donating groups (e.g., benzyl) can "arm" the donor. This principle is exploited in "armed-disarmed" glycosylation strategies.

  • Dictate Stereoselectivity: Participating protecting groups at the C-2 position of a glycosyl donor (e.g., acetyl, benzoyl) typically lead to the formation of 1,2-trans-glycosidic linkages. For the α-fucosylation, non-participating groups (e.g., benzyl ethers) are required at the C-2 position of the fucose donor.

  • Determine Deprotection Strategy: The protecting groups must be removable under conditions that do not affect the newly formed glycosidic bonds or other protecting groups. The use of orthogonal protecting groups that can be removed selectively is a key strategy.[5] For instance, the tert-butyldiphenylsilyl (TBDPS) group has been shown to be incompatible with Birch reduction conditions, necessitating multi-step deprotection sequences.[1]

Troubleshooting Guides

Problem 1: Low yield during the glycosylation to form the Galβ(1→3)GlcNAc disaccharide.
Possible Cause Suggested Solution
Low reactivity of the GlcNAc acceptor at the 3-OH position. - Ensure the use of an "armed" galactose donor with electron-donating protecting groups (e.g., benzyl ethers).- Employ a highly reactive glycosyl donor such as a trichloroacetimidate or a glycosyl phosphite.- Increase the reaction temperature or prolong the reaction time, carefully monitoring for degradation of starting materials.
Inappropriate promoter system. - For thioglycoside donors, try a more potent promoter system like NIS/AgOTf or Ph2SO/Tf2O.- For trichloroacetimidate donors, use a catalytic amount of a strong Lewis acid such as TMSOTf or BF3·OEt2.
Steric hindrance around the 3-OH of the GlcNAc acceptor. - Check the protecting groups on the GlcNAc acceptor. Bulky protecting groups at C-4 and C-6 may hinder the approach of the donor. Consider using smaller protecting groups if possible.
Problem 2: Poor α-selectivity in the fucosylation steps.
Possible Cause Suggested Solution
Presence of a participating protecting group at C-2 of the fucose donor. - Ensure that the C-2 hydroxyl of the fucose donor is protected with a non-participating group, such as a benzyl ether.
Solvent effects. - Use of ether-based solvents like diethyl ether or dioxane can often favor the formation of the α-anomer.
Reaction conditions favoring anomerization. - Lowering the reaction temperature can sometimes improve α-selectivity.
Inadequate promoter. - For halide-assisted fucosylation, the use of tetrabutylammonium bromide can enhance α-selectivity.[9]
Problem 3: Difficulty in the final deprotection of the tetrasaccharide.
Possible Cause Suggested Solution
Incompatibility of protecting groups with deprotection conditions. - Avoid using protecting groups that are known to be problematic with the chosen global deprotection method (e.g., TBDPS with Birch reduction).[1]- Plan a protecting group strategy that allows for sequential or one-pot removal under compatible conditions.
Incomplete removal of protecting groups. - For hydrogenolysis of benzyl ethers, ensure the catalyst (e.g., Pd/C) is active and use sufficient pressure and reaction time.- For removal of acyl groups (acetyl, benzoyl), use a strong enough base (e.g., NaOMe in MeOH) and monitor the reaction carefully by TLC or HPLC.
Side reactions during deprotection. - Acetyl group migration has been observed during certain deprotection steps.[3] Careful control of pH and temperature is necessary.- Reduction of other functional groups (e.g., azides) can occur during hydrogenolysis. Choose deprotection methods that are compatible with all functional groups present in the molecule.

Data Presentation

Table 1: Comparison of Glycosylation Methods for the Synthesis of a Trisaccharide Precursor (Fucα(1→2)Galβ(1→3)GlcNAc)

DonorAcceptorPromoter/ConditionsYield of TrisaccharideReference
Per-benzylated thioethyl fucosideDiol disaccharideBr2, TBAB, CH2Cl2/DMF, rt, 72h71%[6]
Per-benzylated thioethyl fucosideDiol disaccharideBr2, TBAB, CH2Cl2/DMF, rt, 9 days20% (63% of tetrasaccharide)[1]

Table 2: Yields for Key Steps in a Linear Synthesis of a Lewis b Hexasaccharide Donor

Reaction StepGlycosyl DonorGlycosyl AcceptorPromoter/ConditionsYieldReference
Trisaccharide formationN-phthalimido glucosyl trichloroacetimidateDisaccharide acceptorTMSOTf78%[5]
Tetrasaccharide formationGalactosyl trichloroacetimidateTrisaccharide acceptorTMSOTf47% (over 2 steps)[2][5]
Hexasaccharide formation (difucosylation)Fucosyl bromideTetrasaccharide diol acceptorHalide-assisted89%[2][5]

Experimental Protocols

Protocol 1: Synthesis of a Disaccharide Acceptor (Galβ(1→3)GlcNAc derivative)

This protocol describes the glycosylation of a GlcNAc acceptor with a galactose donor.

  • Preparation of the Acceptor and Donor: The GlcNAc acceptor is prepared with a free hydroxyl group at the C-3 position and suitable protecting groups at other positions (e.g., 4,6-O-benzylidene). The galactose donor is typically a trichloroacetimidate or thioglycoside with non-participating protecting groups.

  • Glycosylation Reaction:

    • To a solution of the GlcNAc acceptor (1.0 equiv) and the galactose donor (1.2-1.5 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere at -20 °C, add activated molecular sieves (4 Å).

    • Stir the mixture for 30 minutes.

    • Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv) in anhydrous DCM dropwise.

    • Allow the reaction to warm to 0 °C and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding triethylamine.

    • Filter the mixture through Celite, and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the disaccharide.

Protocol 2: Di-fucosylation of a Disaccharide Diol Acceptor

This protocol describes the simultaneous glycosylation of the C-2 hydroxyl of the galactose residue and the C-4 hydroxyl of the GlcNAc residue.

  • Preparation of the Diol Acceptor: The Galβ(1→3)GlcNAc disaccharide is deprotected at the C-2' and C-4 positions to yield the diol acceptor.

  • Fucosylation Reaction:

    • A mixture of the diol acceptor (1.0 equiv), per-O-benzylated fucosyl thioglycoside donor (3.0-6.0 equiv), and tetrabutylammonium bromide (TBAB) (1.5 equiv) in anhydrous DCM/DMF is stirred over activated molecular sieves (4 Å) under an argon atmosphere.[1][6]

    • The mixture is cooled to 0 °C, and a solution of bromine (0.5-1.0 equiv) in anhydrous DCM is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for several days, with additional portions of the fucosyl donor and bromine added as needed, monitoring by TLC.

    • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The mixture is filtered through Celite, and the organic layer is washed with water and brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by silica gel column chromatography to yield the protected this compound.

Visualizations

Lewis_B_Synthesis_Workflow cluster_building_blocks Building Block Synthesis cluster_assembly Oligosaccharide Assembly cluster_final_steps Final Steps Fuc_donor Fucosyl Donor (e.g., thioglycoside) Protected_Tetrasaccharide Protected Lewis-b Tetrasaccharide Fuc_donor->Protected_Tetrasaccharide Di-fucosylation Gal_donor Galactosyl Donor (e.g., trichloroacetimidate) Disaccharide Disaccharide Acceptor (Galβ(1→3)GlcNAc) Gal_donor->Disaccharide Glycosylation GlcNAc_acceptor GlcNAc Acceptor GlcNAc_acceptor->Disaccharide Disaccharide->Protected_Tetrasaccharide Deprotection Global Deprotection Protected_Tetrasaccharide->Deprotection Lewis_B This compound Deprotection->Lewis_B

Caption: Overall workflow for the chemical synthesis of this compound.

Troubleshooting_Glycosylation Start Low Glycosylation Yield Q1 Check Donor Reactivity Start->Q1 A1_weak Use 'armed' donor or more reactive leaving group Q1->A1_weak Weak Q2 Check Acceptor Nucleophilicity Q1->Q2 Sufficient Success Improved Yield A1_weak->Success A2_hindered Re-evaluate protecting groups on acceptor Q2->A2_hindered Low/Hindered Q3 Check Promoter/Conditions Q2->Q3 Sufficient A2_hindered->Success A3_suboptimal Try different promoter system or adjust temperature/time Q3->A3_suboptimal Suboptimal Q3->Success Optimal A3_suboptimal->Success Protecting_Group_Strategy 1 Start 2 Choose Orthogonal Protecting Groups 1->2 3 Consider 'Armed' vs 'Disarmed' Donors 2->3 5 Final Deprotection Compatibility 2->5 4 Plan for Stereoselectivity 3->4 6 Successful Synthesis 3->6 4->5 5->6

References

Technical Support Center: Stereoselective Synthesis of Fucosidic Linkages in Lewis B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the stereoselective synthesis of α-fucosidic linkages, a critical step in constructing Lewis B oligosaccharides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of the α-fucosidic linkage in Lewis B antigens?

The main difficulty lies in controlling the stereochemical outcome of the glycosylation reaction to favor the 1,2-cis (α) linkage. Fucose donors lack a participating group at the C-2 position that would otherwise direct the stereoselectivity. This often leads to the formation of a mixture of α and β anomers. Furthermore, the synthesis of sterically congested oligosaccharides like Lewis Y (a related structure) involves difucosylation, which can be inhibited by the steric hindrance of the acceptor molecule.[1] Solvents can also play a crucial role; for instance, reactions in dichloromethane may inhibit subsequent glycosylations, whereas toluene can lead to higher yields.[1]

Q2: How does the choice of fucosyl donor and its protecting groups influence α-selectivity?

The fucosyl donor is a critical component for achieving high stereoselectivity. Key factors include:

  • Leaving Group: Thioglycosides (e.g., SPh, SEt) are widely used due to their stability and tunable reactivity through various activation systems.[2] Glycosyl halides (bromides/chlorides) and phosphates are also employed.[3][4][5]

  • Protecting Groups: "Armed" donors with electron-donating groups (like benzyl ethers) are more reactive. The protecting group at the C-2 position is particularly important. Using a non-participating group, such as a triisopropylsilyl (TIPS) group at O-2, has been shown to produce α-linked oligosaccharides exclusively.[6]

Q3: What is the role of the activator (promoter) system in fucosylation?

The activator is essential for generating the reactive glycosyl cation intermediate from the donor. Common activation systems for thioglycoside donors include N-iodosuccinimide (NIS) combined with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf).[2][6] The choice and stoichiometry of the activator can significantly impact reaction speed, yield, and selectivity by influencing the reaction mechanism (SN1 vs. SN2 pathways).[7]

Troubleshooting Guide

This section addresses common issues encountered during fucosylation reactions.

Problem 1: Low or No Glycosylation Yield

Potential Cause Troubleshooting Steps & Recommendations
Poor Donor/Acceptor Reactivity • Ensure reagents are pure and completely dry. Co-evaporate the donor and acceptor with dry toluene and dry under high vacuum before reaction.[2]• Use a more reactive "armed" fucosyl donor (e.g., per-benzylated).• For sterically hindered acceptors, consider a more powerful activation system or higher reaction temperatures, though this may impact selectivity.[8]
Suboptimal Activation • Verify the quality and activity of the activators (e.g., NIS, TfOH). NIS can decompose over time.• Increase the equivalents of the activator. Some thioglycosides react slowly or not at all with only 1 equivalent of NIS and require a strong acid co-promoter.[9]• Ensure the reaction is performed under strictly anhydrous and inert conditions (Argon or Nitrogen atmosphere).[2]
Reagent Decomposition • Some donors or acceptors may be unstable under strongly acidic conditions (e.g., excess TfOH).[8]• Monitor the reaction by Thin-Layer Chromatography (TLC) to check for decomposition spots.• Consider an acid-free activation method if acid sensitivity is suspected.[9]

Problem 2: Poor α-Stereoselectivity (Significant β-Anomer Formation)

Potential Cause Troubleshooting Steps & Recommendations
Reaction Mechanism • Poor α-selectivity often arises from an SN2-like pathway. To favor the SN1 pathway, which often leads to the thermodynamic α-product, use a non-participating solvent like dichloromethane (DCM) or diethyl ether.• Lowering the reaction temperature (e.g., -78 °C) can enhance selectivity by stabilizing key intermediates.
Incorrect Donor Design • The C-2 protecting group is crucial. Avoid any potentially participating groups. Donors with a 2-O-TIPS group have shown excellent α-selectivity.[6]• Tethering the 4,6-hydroxyl groups of a glucosyl donor (e.g., with a benzylidene group) has been shown to promote α-selectivity in NIS/TfOH activations.[10]
Solvent Effects • The solvent can influence the equilibrium of the anomeric intermediates. Ethereal solvents can favor the formation of α-glycosides. Experiment with different solvents (e.g., DCM, toluene, acetonitrile) to optimize the α:β ratio.[1]

Comparative Data on Fucosylation Methods

The selection of the donor, activator, and reaction conditions is paramount for success. The table below summarizes outcomes from different fucosylation strategies.

Fucosyl DonorAcceptor TypeActivator SystemSolventTemp. (°C)Yield (%)α:β Ratio
2,3,4-Tri-O-benzyl-thiofucosideGlucosamine derivativeNIS, AgOTfCH₂Cl₂-21~70-80%α-only
2-O-TIPS-3,4-di-O-benzyl-thiofucosideGlucosamine derivativeNIS, AgOTfCH₂Cl₂-2181%α-only[6]
Per-benzylated thioethyl fucosideLactosamine diolBromine (in situ)TolueneRTHighExcellent α
2,3,4-Tri-O-acetyl-fucosyl phosphateGalactosideTMSOTfNot specifiedNot specifiedModerateα-selective[4]
Per-benzylated fucosyl bromideDi- to tetrasaccharide diolsHalide ion catalysisNot specifiedNot specifiedup to 94%High α

Key Experimental Protocols

Protocol 1: General Procedure for NIS/TfOH-Mediated α-Fucosylation using a Thioglycoside Donor

This protocol is a generalized procedure and may require optimization for specific substrates.[2]

1. Preparation: a. Dry all glassware in an oven at >120°C for several hours and allow to cool under an inert atmosphere (Argon). b. Activate molecular sieves (4 Å powder) by heating at 300°C under vacuum for at least 2 hours.[2] c. Add the glycosyl acceptor (1.0 equiv.) and the fucosyl thioglycoside donor (1.2–1.5 equiv.) to a round-bottom flask. Co-evaporate with dry toluene three times to remove residual water, then place under high vacuum for 1-3 hours.[2]

2. Reaction Setup: a. Place the activated molecular sieves in a separate two-necked flask under Argon. b. Under an Argon atmosphere, dissolve the dried donor and acceptor in anhydrous dichloromethane (DCM, 50–100 mM concentration). c. Transfer this solution to the flask containing the molecular sieves via cannula. d. Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (e.g., -40 °C to -78 °C) using a suitable cooling bath.

3. Glycosylation Reaction: a. Add N-iodosuccinimide (NIS, 1.2–2.0 equiv.) to the cooled suspension. b. After stirring for 5-10 minutes, add trifluoromethanesulfonic acid (TfOH, 0.1–0.2 equiv.) dropwise as a dilute solution in DCM. c. Monitor the reaction progress closely using TLC until the donor is consumed (typically 1-2 hours).

4. Quenching and Work-up: a. Quench the reaction by adding triethylamine or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] b. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. c. Allow the mixture to warm to room temperature. Filter through a pad of Celite® and wash the pad with DCM.[2] d. Transfer the filtrate to a separatory funnel, wash with saturated Na₂S₂O₃ solution, then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired α-fucoside.

Visual Guides and Workflows

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for fucosylation reactions.

G start_end start_end process process prep prep decision decision output output A Start: Prepare Reagents B Dry Glassware & Activate Mol. Sieves A->B C Co-evaporate Donor & Acceptor w/ Toluene B->C D Dissolve in Anhydrous Solvent (e.g., DCM) C->D E Cool to Reaction Temp (e.g., -78°C) D->E F Add Activator (e.g., NIS / TfOH) E->F G Monitor by TLC F->G H Reaction Complete? G->H H->G No I Quench Reaction H->I Yes J Aqueous Work-up & Extraction I->J K Purify by Chromatography J->K L Characterize Product K->L M End L->M

Caption: A standard experimental workflow for a chemical glycosylation reaction.

G problem problem decision decision solution solution check check start Problem Observed d1 Low / No Yield? start->d1 d2 Poor α:β Ratio? d1->d2 No c1 Check Reagent Purity & Anhydrous Conditions d1->c1 Yes c4 Change Solvent (e.g., try ether) d2->c4 Yes c2 Donor/Acceptor Decomposition? c1->c2 c3 Increase Activator Equivalents c2->c3 No s1 Use milder conditions or acid scavenger c2->s1 Yes s2 Use more reactive 'armed' donor c3->s2 s3 Optimize activator (e.g., NIS/TfOH ratio) c5 Lower Reaction Temperature c4->c5 c6 Use Donor with Non-Participating Group (e.g., 2-O-TIPS) c5->c6 s4 Re-screen conditions for selectivity c6->s4

Caption: A troubleshooting decision tree for common fucosylation issues.

References

Technical Support Center: Optimizing Glycosylation Reactions for Lewis-b Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Lewis-b (Leb) antigen. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the chemical synthesis of this important oligosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of the Lewis-b antigen?

A1: The primary challenges in the chemical synthesis of the Lewis-b antigen, a tetrasaccharide with the structure α-L-Fuc-(1→2)-β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc, revolve around the stereoselective formation of the two α-fucosidic linkages and the β-galactosidic linkage. Achieving high yields and stereoselectivity, particularly for the sterically demanding α-fucosylation at the 4-position of the GlcNAc residue, can be difficult.[1][2] Protecting group strategy is also critical to selectively unmask hydroxyl groups for glycosylation at the correct positions.[3][4]

Q2: What are the key glycosylation steps in a typical Lewis-b synthesis?

A2: A common strategy involves a convergent synthesis approach. This typically involves:

  • Synthesis of a lactose-derived acceptor with a free hydroxyl group at the 3-position of the glucose unit.

  • Glycosylation of this acceptor with a protected N-acetylglucosamine (GlcNAc) donor.

  • Sequential or one-pot fucosylation at the 2-position of the galactose residue and the 4-position of the GlcNAc residue.

  • Final deprotection to yield the Lewis-b tetrasaccharide.[1]

Q3: Which fucosyl donors are recommended for Lewis-b synthesis?

A3: Perbenzylated or peracetylated fucosyl thioglycosides or trichloroacetimidates are commonly used as fucosyl donors. These donors, when activated with suitable promoters, can provide the desired α-selectivity. The choice of protecting groups on the fucose donor can influence its reactivity.[2][5]

Q4: How can I improve the yield of the fucosylation steps?

A4: Optimizing fucosylation yields often involves careful selection of the glycosyl donor, acceptor, promoter, and solvent. For sterically hindered fucosylations, using a more reactive donor or a more powerful promoter system may be necessary. Solvent choice can also be critical; for instance, using toluene instead of dichloromethane has been shown to improve yields in some cases.[6] Additionally, ensuring the optimal stoichiometry of donor to acceptor is crucial.

Troubleshooting Guide

Issue 1: Low Yield in Glycosylation Reactions
Possible Cause Suggested Solution
Low reactivity of glycosyl donor Use a more "armed" donor with electron-donating protecting groups. Alternatively, switch to a more reactive leaving group (e.g., trichloroacetimidate instead of thioglycoside).[3]
Low reactivity of glycosyl acceptor Ensure the acceptor hydroxyl group is sterically accessible. In some cases, changing the protecting group pattern on the acceptor can improve reactivity.[2]
Inefficient promoter/activator Increase the equivalents of the promoter or switch to a more potent activator system (e.g., NIS/TfOH for thioglycosides or TMSOTf for trichloroacetimidates).[5]
Suboptimal reaction conditions Optimize the reaction temperature and time. Low-temperature reactions may require longer times. Screen different solvents to improve solubility and reactivity.[6]
Decomposition of reactants or products Ensure anhydrous reaction conditions. Use molecular sieves to remove any moisture. Check the stability of protecting groups under the reaction conditions.
Issue 2: Poor α-Stereoselectivity in Fucosylation
Possible Cause Suggested Solution
Non-participating group at C-2 of fucose donor This is desired for α-glycosylation. Ensure no participating groups (e.g., acyl groups) are present at the C-2 position of the fucose donor. Ether-type protecting groups are preferred.[4][7]
Solvent effects Ethereal solvents can sometimes favor β-linkage formation. Consider using less coordinating solvents like dichloromethane or toluene.
Anomerization of the glycosyl donor The formation of a more stable β-donor can lead to the undesired β-product. Using halide-assisted glycosylation conditions can sometimes favor the α-anomer.[1]
Reaction temperature Lowering the reaction temperature can sometimes improve α-selectivity by favoring the kinetically controlled product.
Issue 3: Incomplete Deprotection
Possible Cause Suggested Solution
Steric hindrance around protecting groups Prolong the reaction time or increase the temperature for the deprotection step.
Resistant protecting groups For benzyl ethers, ensure the palladium catalyst is active. For acyl groups, use a sufficient excess of base (e.g., sodium methoxide).
Catalyst poisoning If using catalytic hydrogenation for debenzylation, ensure the substrate is free of sulfur-containing compounds that can poison the catalyst.

Experimental Protocols

Protocol 1: Synthesis of a Protected this compound Donor

This protocol outlines a convergent synthesis strategy for a protected this compound thioglycoside donor, which can then be used to glycosylate a suitable acceptor.[1]

Workflow Diagram:

LewisB_Synthesis_Workflow cluster_GlcNAc_Gal Disaccharide Formation cluster_Fucosylation Difucosylation cluster_Final_Assembly Final Glycosylation GlcNAc_donor GlcNAc Donor Disaccharide Disaccharide Acceptor GlcNAc_donor->Disaccharide Glycosylation Gal_acceptor Galactose Acceptor Gal_acceptor->Disaccharide Trisaccharide Trisaccharide Acceptor Disaccharide->Trisaccharide 1st Fucosylation Fucosyl_donor1 Fucosyl Donor Fucosyl_donor1->Trisaccharide Fucosyl_donor2 Fucosyl Donor Tetrasaccharide Protected Le-b Tetrasaccharide Donor Fucosyl_donor2->Tetrasaccharide Trisaccharide->Tetrasaccharide 2nd Fucosylation Hexasaccharide Protected Le-b Hexasaccharide Tetrasaccharide->Hexasaccharide Glycosylation Lactose_acceptor Lactose Acceptor Lactose_acceptor->Hexasaccharide Final_Product Lewis-b Hexasaccharide Hexasaccharide->Final_Product Deprotection

Caption: Convergent synthesis workflow for a Lewis-b hexasaccharide.

Step 1: Synthesis of the Lactosamine Acceptor

A suitably protected lactose derivative is converted to a glycosyl acceptor with a free hydroxyl group at the 3'-position of the galactose unit and the 4-position of the N-acetylglucosamine unit.

Step 2: Difucosylation of the Lactosamine Acceptor

  • Materials:

    • Lactosamine acceptor

    • Perbenzylated fucosyl bromide (donor)

    • Tetrabutylammonium bromide (TBAB)

    • 4 Å Molecular sieves

    • Dichloromethane (DCM) and Dimethylformamide (DMF) (solvent)

  • Procedure:

    • To a solution of the lactosamine acceptor and TBAB in a mixture of DCM and DMF, add activated 4 Å molecular sieves.

    • Cool the mixture to 0°C.

    • Add a solution of perbenzylated fucosyl bromide in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction with methanol, filter, and concentrate the filtrate.

    • Purify the residue by silica gel column chromatography to obtain the protected this compound.

Quantitative Data for Fucosylation:

DonorAcceptorPromoterSolventYield (%)α:β Ratio
Perbenzylated Fucosyl BromideDiol AcceptorTBABDCM/DMF~60-70%>10:1
Fucosyl TrichloroacetimidateDiol AcceptorTMSOTfDCM~50-65%>8:1

Step 3: Deprotection

  • Procedure for Debenzylation:

    • Dissolve the protected tetrasaccharide in a mixture of methanol, water, and acetic acid.

    • Add Palladium on carbon (10%).

    • Stir the mixture under a hydrogen atmosphere (1 atm) for 24-48 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the crude product by size-exclusion chromatography to yield the deprotected this compound.

Protocol 2: Enzymatic Synthesis of Lewis-b

This protocol utilizes fucosyltransferases for the stereospecific addition of fucose residues.

Workflow Diagram:

Enzymatic_LewisB_Synthesis cluster_H_Antigen H-Antigen Formation cluster_LewisB Lewis-b Formation Type1_precursor Type 1 Precursor (Gal-β-1,3-GlcNAc) H_Antigen H-Antigen Type1_precursor->H_Antigen Fucosylation FUT2 α-1,2-Fucosyltransferase (FUT2) FUT2->H_Antigen GDP_Fuc1 GDP-Fucose GDP_Fuc1->H_Antigen Lewis_b Lewis-b Antigen H_Antigen->Lewis_b Fucosylation FUT3 α-1,3/4-Fucosyltransferase (FUT3) FUT3->Lewis_b GDP_Fuc2 GDP-Fucose GDP_Fuc2->Lewis_b

Caption: Enzymatic synthesis pathway of the Lewis-b antigen.

  • Materials:

    • Type 1 precursor (Gal-β-1,3-GlcNAc-R)

    • α-1,2-Fucosyltransferase (FUT2)

    • α-1,3/4-Fucosyltransferase (FUT3)

    • Guanosine diphosphate fucose (GDP-Fucose)

    • Reaction buffer (e.g., Tris-HCl with MnCl2)

  • Procedure:

    • In a reaction vessel, combine the Type 1 precursor, GDP-Fucose, and FUT2 in the reaction buffer.

    • Incubate the mixture at 37°C for 2-4 hours to synthesize the H-antigen intermediate.

    • To the same reaction mixture, add FUT3 and an additional aliquot of GDP-Fucose.

    • Continue the incubation at 37°C for another 2-4 hours.

    • The reaction can be monitored by TLC or HPLC.

    • Purify the final Lewis-b product using size-exclusion or anion-exchange chromatography.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_purity_issues Purity Issues cluster_condition_issues Condition Issues cluster_reagent_issues Reagent Issues cluster_analysis Byproduct Analysis Start Low Yield or Incorrect Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Reagents Assess Reagent Quality (Donor, Acceptor, Promoter) Check_Conditions->Check_Reagents Optimize_Conditions Optimize Temp, Time, or Solvent Check_Conditions->Optimize_Conditions Incorrect Analyze_Side_Products Analyze Byproducts (TLC, LC-MS, NMR) Check_Reagents->Analyze_Side_Products Reagents OK New_Reagents Use Fresh or New Batch of Reagents Check_Reagents->New_Reagents Degraded Identify_Side_Reaction Identify Side Reaction (e.g., hydrolysis, rearrangement) Analyze_Side_Products->Identify_Side_Reaction Purify_SM->Start Re-run Reaction Optimize_Conditions->Start Re-run Reaction New_Reagents->Start Re-run Reaction Modify_Protocol Modify Protocol to Minimize Side Reaction Identify_Side_Reaction->Modify_Protocol Modify_Protocol->Start Re-run Reaction

Caption: A logical flowchart for troubleshooting glycosylation reactions.

References

Technical Support Center: Purification and Characterization of Synthetic Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification and characterization of synthetic Lewis-b tetrasaccharide. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general structure and molecular weight of this compound?

A1: this compound is a branched neutral oligosaccharide. Its structure is α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcNAc. The molecular formula is C₂₆H₄₅NO₁₉, and the molecular weight is approximately 675.63 g/mol .[1][2]

Q2: What are the common challenges encountered during the purification of synthetic this compound?

A2: Common challenges include the separation of structurally similar impurities such as anomers and linkage isomers, low yields due to multiple purification steps, and the potential for degradation of the product during processing.[3] The formation of mixtures of anomers is a frequent issue in oligosaccharide synthesis, necessitating time-consuming purification.[3]

Q3: Which analytical techniques are most suitable for characterizing this compound?

A3: The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for detailed structural elucidation and Mass Spectrometry (MS) for confirming molecular weight and sequence. High-Performance Liquid Chromatography (HPLC) is also used to assess purity.

Q4: What is the biological significance of this compound?

A4: this compound is a histo-blood group antigen found on the surface of gastric epithelial cells. It notably serves as a receptor for the BabA (Blood group antigen binding adhesin) of the bacterium Helicobacter pylori.[4][5] This interaction is a critical step in the colonization of the stomach by H. pylori, which can lead to gastritis, peptic ulcers, and an increased risk of gastric cancer.[4][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification and characterization of synthetic this compound.

Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Inefficient fraction collection.- Adsorption of the tetrasaccharide to the column matrix.- Degradation of the sample during processing.- Optimize the timing and volume of fraction collection based on the chromatogram.- Ensure the column material is compatible and inert to prevent non-specific binding.- Process samples promptly and at appropriate temperatures to minimize degradation.[1]
Poor Peak Resolution in HPLC - Inappropriate column selection.- Mobile phase composition is not optimal.- Flow rate is too high.- Use a column specifically designed for carbohydrate separations, such as an amino-propyl or porous graphitic carbon column.[7][8]- Adjust the ratio of acetonitrile to water in the mobile phase; a lower percentage of acetonitrile generally increases retention and may improve separation. Consider using a shallow gradient elution.[1]- Reduce the flow rate to allow for better equilibration and separation.[1]
Peak Tailing in Chromatography - Secondary interactions with the stationary phase (e.g., with residual silanols on silica-based columns).- Column overloading.- For silica-based columns, consider operating at a lower pH or using a highly deactivated column.- Reduce the concentration of the sample injected onto the column.[1]
Presence of Multiple Impurity Peaks - Incomplete reaction or side reactions during synthesis.- Formation of anomers or other isomers.- Optimize the synthetic strategy to improve selectivity.- Employ orthogonal purification techniques (e.g., size-exclusion followed by reversed-phase or normal-phase HPLC).
Characterization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Ambiguous NMR Spectra - Sample contains impurities.- Poor signal-to-noise ratio.- Overlapping signals.- Further purify the sample using HPLC.- Increase the number of scans and ensure the sample concentration is adequate.- Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity.
Low Ion Intensity in Mass Spectrometry - Poor ionization of the tetrasaccharide.- Presence of salts or other contaminants that suppress ionization.- Optimize ESI or MALDI conditions (e.g., choice of matrix, laser intensity, solvent system).- Desalt the sample prior to MS analysis.
Unexpected Fragments in MS/MS - In-source decay or rearrangement reactions.- Adjust instrument parameters to minimize in-source fragmentation.- Compare fragmentation patterns with known standards or literature data for similar oligosaccharides to identify characteristic fragmentation pathways.

Experimental Protocols

Purification of Synthetic this compound

1. Flash Chromatography (Initial Purification)

This protocol is adapted from methods for purifying neutral oligosaccharides.

  • Objective: To remove major impurities from the crude synthetic product.

  • Stationary Phase: Silica gel (40-63 µm particle size). Alternatively, for better separation of polar compounds, a C18 reversed-phase silica gel can be used.

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH). A typical starting point is 98:2 DCM:MeOH, gradually increasing the polarity to 90:10 DCM:MeOH.

  • Procedure:

    • Dissolve the crude synthetic mixture in a minimal amount of the initial mobile phase.

    • Wet-pack the column with the stationary phase in the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., ceric ammonium molybdate).

    • Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

This protocol is based on methods for the separation of neutral oligosaccharides.

  • Objective: To achieve high purity of the this compound, separating it from any remaining isomers or impurities.

  • Column: Amino-propyl or porous graphitic carbon (PGC) column. Amine-bonded columns separate based on hydrogen bonding with the hydroxyl groups of the oligosaccharide.[7] PGC columns are effective for resolving structural isomers.[8]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water.

    • Solvent A: 95% Acetonitrile / 5% Water

    • Solvent B: 50% Acetonitrile / 50% Water

  • Gradient:

    • 0-5 min: 100% A

    • 5-45 min: Linear gradient from 0% B to 100% B

    • 45-50 min: 100% B

    • 50-55 min: Re-equilibration with 100% A

  • Flow Rate: 1.0 mL/min

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Procedure:

    • Dissolve the partially purified product from flash chromatography in the initial mobile phase.

    • Filter the sample through a 0.22 µm filter.

    • Inject the sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the main peak.

    • Lyophilize the collected fractions to obtain the pure tetrasaccharide.

Characterization of Synthetic this compound

1. Mass Spectrometry

  • Objective: To confirm the molecular weight and sequence of the tetrasaccharide.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Procedure (ESI-MS):

    • Dissolve the purified tetrasaccharide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample into the ESI source.

    • Acquire the mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ and common adducts such as [M+Na]⁺ and [M+K]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data. Key fragments to look for are B, Y, C, and Z ions resulting from glycosidic bond cleavages, which will confirm the sequence of monosaccharide units.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the detailed structure, including the stereochemistry of the glycosidic linkages and the identity of the monosaccharide units.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Experiments:

    • ¹H NMR: To identify the anomeric protons and their coupling constants, which indicate the α or β configuration of the glycosidic bonds.

    • ¹³C NMR: To identify the carbon signals of each monosaccharide residue.

    • 2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals and to confirm the linkages between the monosaccharide units.

Data Presentation

Mass Spectrometry Data
Ion Calculated m/z Observed m/z (Typical)
[M+H]⁺676.2662~676.3
[M+Na]⁺698.2481~698.2
[M+K]⁺714.2221~714.2
MS/MS Fragments of [M+H]⁺ Calculated m/z Interpretation
B₂ (Fuc)147.0657Fucose residue
Y₃ (Gal-GlcNAc-Fuc)529.2029Loss of one Fucose
Y₂ (GlcNAc-Fuc)367.1501Loss of Fuc-Gal
Y₁ (GlcNAc)222.0977Loss of Fuc-Gal-Fuc

Note: The fragmentation pattern can vary depending on the instrument and collision energy.

¹H and ¹³C NMR Chemical Shifts
Residue Atom ¹H Chemical Shift (ppm, approx.) ¹³C Chemical Shift (ppm, approx.)
α-L-Fuc (1→2) H-1~5.1~100
β-D-Gal H-1~4.5~104
α-L-Fuc (1→4) H-1~4.9~101
β-D-GlcNAc H-1~4.6~102

Visualizations

Experimental Workflow for Purification and Characterization

G cluster_purification Purification cluster_characterization Characterization Crude Synthetic Product Crude Synthetic Product Flash Chromatography Flash Chromatography Crude Synthetic Product->Flash Chromatography Partially Purified Product Partially Purified Product Flash Chromatography->Partially Purified Product HPLC HPLC Partially Purified Product->HPLC Pure this compound Pure this compound HPLC->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Structural Confirmation Structural Confirmation Mass Spectrometry->Structural Confirmation NMR Spectroscopy->Structural Confirmation

Caption: Workflow for the purification and characterization of synthetic this compound.

Signaling Pathway of H. pylori Adhesion

G cluster_h_pylori Helicobacter pylori cluster_gastric_cell Gastric Epithelial Cell BabA BabA Adhesin T4SS Type IV Secretion System (T4SS) BabA->T4SS potentiates Leb Lewis-b Antigen (Leb) BabA->Leb binds CagA CagA Effector Protein T4SS->CagA translocates Signaling Host Cell Signaling CagA->Signaling activates Inflammation Inflammation (e.g., IL-8, CCL5) Signaling->Inflammation Metaplasia Intestinal Metaplasia (e.g., CDX2, MUC2) Signaling->Metaplasia

Caption: H. pylori adhesion to gastric cells via BabA-Lewis-b binding.

References

Solubility issues with Lewis-b tetrasaccharide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Lewis-b tetrasaccharide in aqueous solutions.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may face challenges in dissolving this compound for their experiments. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: this compound is not dissolving or is precipitating out of solution.

Potential CauseRecommended Solution & OptimizationExpected Outcome
Insufficient Dissolution Time or Energy This compound may require energy to dissolve fully in aqueous solutions. Try sonicating the solution in an ultrasonic bath or gently warming the solution (e.g., to 37°C) to facilitate dissolution. Allow sufficient time for the tetrasaccharide to dissolve completely with intermittent vortexing.A clear, homogenous solution with no visible particulates.
High Concentration in Aqueous Buffer The desired concentration may exceed the solubility limit of this compound in the chosen aqueous buffer. Prepare a high-concentration stock solution in an appropriate organic solvent and dilute it into the aqueous buffer to the final desired concentration.The tetrasaccharide remains in solution at the final working concentration.
Suboptimal Solvent Water alone may not be the ideal solvent for achieving high concentrations of this compound without aggregation. For stock solutions, use Dimethyl Sulfoxide (DMSO) as the primary solvent.[1] For aqueous working solutions, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility while being non-toxic to cells (typically <0.5% for DMSO in cell-based assays).[1]A stable stock solution is formed, which can be diluted into aqueous buffers without precipitation.
Precipitation Upon Dilution Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause localized high concentrations and precipitation. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.A clear final working solution is obtained without any visible precipitate.
pH of the Aqueous Buffer The pH of the solution can influence the solubility of oligosaccharides. While specific data for this compound is limited, some oligosaccharides can undergo hydrolysis at extreme pH values (e.g., <6.0 or >11.0). It is advisable to maintain the pH of the solution within a neutral range (pH 6.0-8.0) unless the experimental conditions require otherwise.The tetrasaccharide remains stable and soluble in the buffered solution.
Low Temperature The solubility of oligosaccharides in water generally decreases with lower temperatures. If working at low temperatures, consider preparing the solution at room temperature or slightly warming it to ensure complete dissolution before cooling.Complete dissolution is achieved before subjecting the solution to lower temperatures for the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended.[1] A stock solution in water at high concentrations (e.g., 100 mg/mL) may also be possible but often requires sonication to fully dissolve.[2]

Q2: How should I store my this compound stock solution?

A2: Once dissolved, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Q3: I'm seeing precipitation when I add my this compound stock solution to my cell culture medium. What should I do?

A3: This is a common issue when diluting a concentrated stock (especially in an organic solvent like DMSO) into an aqueous medium. Here are a few things to try:

  • Optimize the final co-solvent concentration: Ensure the final percentage of DMSO (or other organic solvent) in your cell culture medium is sufficient to maintain solubility but remains below the toxicity limit for your specific cell line (generally under 0.5%).[1]

  • Slow dilution with mixing: Add the stock solution to your medium slowly and with constant vortexing or stirring to prevent localized precipitation.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help.

Q4: How can I be sure that my this compound is fully dissolved and not aggregated?

A4: Visually, the solution should be clear and free of any particulates. For a more rigorous assessment, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates.

Q5: Can solubility issues with this compound affect my experimental results?

A5: Yes, absolutely. If the tetrasaccharide is not fully dissolved or has aggregated, the effective concentration in your assay will be lower than intended, which can lead to an underestimation of its biological activity or binding affinity. Aggregates can also sometimes cause non-specific effects in biological assays.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationTemperatureNotes
Water (H₂O)100 mg/mL (148.01 mM)Room TemperatureRequires sonication for complete dissolution.[2]
Dimethyl Sulfoxide (DMSO)HighRoom TemperatureRecommended for preparing concentrated stock solutions.[1]
Aqueous Buffers (e.g., PBS)VariesRoom TemperatureSolubility is generally lower than in pure water or DMSO. The final concentration of any co-solvent (like DMSO) should be kept low (e.g., <0.5%) for cell-based assays.[1]

Table 2: Factors Influencing this compound Solubility (Qualitative)

FactorEffect on SolubilityNotes
Temperature Generally increases with increasing temperature.For some oligosaccharides, solubility can increase significantly at higher temperatures (e.g., up to 35% increase at 90°C for fructo-oligosaccharides). However, stability at high temperatures should be considered.
pH Stable in the neutral range (pH 6-8).Extreme pH (<6.0 or >11.0) may lead to hydrolysis of some oligosaccharides.
Molecular Structure The presence of multiple hydroxyl groups contributes to its aqueous solubility. However, as an oligosaccharide, its solubility is lower than that of its constituent monosaccharides.The complex, branched structure can also influence how it interacts with solvent molecules.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, you would use 6.76 mg per 1 mL of DMSO (Molecular Weight: 675.63 g/mol ).

  • Add the appropriate volume of high-purity DMSO to the tube.

  • Vortex the tube for 1-2 minutes to mix the powder and solvent.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to confirm that no particulates are present. The solution should be clear and colorless.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol 2: Preparation of a this compound Working Solution for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. Ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerance of your cell line (typically ≤ 0.5%).

  • In a sterile polypropylene tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to vortex for another 30 seconds to ensure the solution is homogenous.

  • Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

  • Important: Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent on the cells.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting this compound Solubility start Start: Dissolving this compound issue Is the solution clear and free of particulates? start->issue sonicate_warm Apply sonication or gentle warming (37°C). Allow more time for dissolution. issue->sonicate_warm No success Solution is ready for experimental use. issue->success Yes recheck Re-examine the solution. sonicate_warm->recheck high_conc Is the concentration in aqueous buffer too high? recheck->high_conc No recheck->success Yes dmso_stock Prepare a concentrated stock solution in DMSO. high_conc->dmso_stock Yes dilution_precip Does precipitation occur upon dilution? high_conc->dilution_precip No dmso_stock->dilution_precip slow_dilution Add stock solution dropwise to buffer with vigorous mixing. dilution_precip->slow_dilution Yes final_check Is the final solution clear? dilution_precip->final_check No slow_dilution->final_check final_check->success Yes failure Consider using co-solvents or solubility enhancers. Consult further technical support. final_check->failure No

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

Signaling_Pathway H. pylori Adhesion and Signaling via Lewis-b cluster_h_pylori Helicobacter pylori cluster_host_cell Gastric Epithelial Cell hp H. pylori baba BabA Adhesin hp->baba expresses lewis_b This compound baba->lewis_b binds to tfss Type IV Secretion System (T4SS) lewis_b->tfss potentiates activity of caga CagA Effector Protein tfss->caga translocates signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) caga->signaling activates nucleus Nucleus signaling->nucleus translocates to gene_exp Upregulation of Gene Expression: - Pro-inflammatory cytokines (IL-8, CCL5) - Pre-cancer related factors (CDX2, MUC2) nucleus->gene_exp induces

Caption: Signaling pathway of H. pylori adhesion to gastric epithelial cells via the BabA-Lewis-b interaction.

References

Stability of Lewis-b tetrasaccharide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Lewis-b tetrasaccharide under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C or -80°C in a well-sealed container to prevent degradation from moisture.[1][2] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution is stable for about 1 month.[1][2] If the stock solution is prepared in water, it is advisable to filter and sterilize it before use.[1][2]

Q2: How stable is this compound to pH changes?

Q3: What is the thermal stability of this compound?

Direct thermal degradation kinetics for this compound are not extensively documented. However, studies on a structurally related fucosylated oligosaccharide, 2'-fucosyllactose (2'-FL), show thermal decomposition at temperatures around 210-212°C, which is slightly higher than that of lactose.[7][8] This suggests that fucosylated oligosaccharides possess relatively high thermal stability in the solid state. For solutions, the stability is highly dependent on the pH, with degradation rates increasing at higher temperatures, particularly under acidic conditions.[1][3][4][5][6]

Q4: Can this compound be degraded by enzymes in my experimental system?

Yes, this compound can be enzymatically degraded by specific glycosidases. The terminal fucose and galactose residues can be cleaved by α-L-fucosidases and β-galactosidases, respectively. The susceptibility to enzymatic degradation will depend on the specific enzymes present, their concentration, and the experimental conditions (pH, temperature, cofactors). It is important to consider potential enzymatic activity if using biological matrices that may contain these enzymes.

Troubleshooting Guides

Chemical Stability Issues

Problem: I am observing unexpected degradation of my this compound sample during analysis.

  • Possible Cause 1: Acidic Conditions. Many analytical techniques for oligosaccharides can involve acidic conditions (e.g., mobile phases in liquid chromatography, labeling reagents) which can cause hydrolysis of glycosidic linkages.[5][6]

    • Solution: Whenever possible, use neutral or slightly acidic conditions (pH 6-7) for your buffers and mobile phases. If acidic conditions are unavoidable, minimize the exposure time and temperature. Consider using alternative analytical methods that do not require harsh acidic conditions.

  • Possible Cause 2: High Temperature. Elevated temperatures, especially in combination with acidic or alkaline pH, can accelerate the degradation of oligosaccharides.[1][3][4]

    • Solution: Maintain samples at low temperatures (4°C or on ice) during preparation and analysis. Avoid prolonged heating unless it is a controlled part of your experimental design (e.g., for forced degradation studies).

Enzymatic Degradation Issues

Problem: I suspect enzymatic degradation of this compound in my cell culture or biological sample.

  • Possible Cause: Presence of endogenous glycosidases. Cell lysates, tissue homogenates, and biological fluids can contain α-L-fucosidases and other glycosidases that can cleave the sugar residues of this compound.

    • Solution 1: Heat Inactivation. If compatible with your experimental goals, heat the biological sample (e.g., at 65-100°C for 5-10 minutes) to denature and inactivate endogenous enzymes.

    • Solution 2: Use of Glycosidase Inhibitors. Add specific inhibitors for fucosidases (e.g., 1-deoxyfuconojirimycin) and other relevant glycosidases to your samples to prevent enzymatic cleavage.

    • Solution 3: Purification. Purify the this compound from the biological matrix as quickly as possible under conditions that minimize enzyme activity (e.g., low temperature, presence of inhibitors).

Analytical Method Issues

Problem: I am having trouble with the HPLC analysis of this compound, such as peak tailing, poor resolution, or ghost peaks.

  • Possible Cause 1: Improper mobile phase preparation. The performance of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a common method for oligosaccharide analysis, is highly sensitive to the quality of the eluents.[9][10][11]

    • Solution: Use high-purity water (18 MΩ·cm) and high-quality reagents to prepare your mobile phases.[9][11] Degas the eluents thoroughly to prevent bubble formation in the system.[12]

  • Possible Cause 2: Column contamination or degradation. Oligosaccharide samples, especially from biological matrices, can contain contaminants that foul the column. Also, the high pH mobile phases used in HPAEC-PAD can degrade silica-based columns over time.

    • Solution: Use a guard column to protect your analytical column.[7] Regularly clean your column according to the manufacturer's instructions. For HPAEC-PAD, use pH-stable polymeric columns.[10]

  • Possible Cause 3: Inappropriate detection settings (for PAD). The pulsed amperometric detector waveform is critical for sensitive and reproducible detection of carbohydrates.

    • Solution: Use the waveform recommended by the instrument manufacturer for oligosaccharide analysis. Ensure the gold electrode is clean and polished as needed.

Problem: My LC-MS analysis of this compound is suffering from low sensitivity or inconsistent results.

  • Possible Cause 1: Ion suppression. Components in the sample matrix or mobile phase can interfere with the ionization of this compound in the mass spectrometer source, leading to reduced signal intensity.

    • Solution: Improve sample clean-up to remove interfering substances. Optimize the chromatographic separation to ensure this compound elutes in a region free of co-eluting, ion-suppressing compounds. Consider using a different ionization source or modifying the mobile phase composition.

  • Possible Cause 2: Adduct formation. In electrospray ionization (ESI), oligosaccharides can form adducts with various cations (e.g., Na+, K+), leading to a distribution of the signal across multiple m/z values.

    • Solution: To promote the formation of a single, desired adduct (e.g., [M+Na]+), consider adding a low concentration of the corresponding salt (e.g., sodium acetate) to your mobile phase. This can simplify the mass spectrum and improve signal intensity for the target ion.

Quantitative Data

Due to the limited availability of specific degradation kinetic data for this compound, the following tables provide an overview of stability based on general principles for oligosaccharides and data from the closely related fucosylated oligosaccharide, 2'-fucosyllactose.

Table 1: General Stability of Fucosylated Oligosaccharides under Different pH Conditions

pH RangeConditionExpected StabilityPrimary Degradation Pathway
< 4AcidicLowAcid-catalyzed hydrolysis of glycosidic linkages
4 - 6Mildly AcidicModerateSlower acid-catalyzed hydrolysis
6 - 8NeutralHighGenerally stable
> 8AlkalineModerate to LowBase-catalyzed degradation (peeling reactions) can occur, especially at elevated temperatures

Table 2: Thermal Stability of a Representative Fucosylated Oligosaccharide (2'-Fucosyllactose) in the Solid State

ParameterTemperature (°C)Observation
Dehydration143.4Loss of water from the crystalline structure
Glass Transition (amorphous)127.6Transition from a glassy to a rubbery state
Crystallization (amorphous)192.8Onset of crystallization from the amorphous state
Melting (crystalline)230.6Melting of the crystalline form
Thermal Decomposition210 - 212Onset of chemical degradation

Data is for 2'-fucosyllactose and serves as an estimate for the thermal behavior of fucosylated oligosaccharides.[7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable buffer.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for the same time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Thermal Degradation: Incubate the stock solution (at a controlled pH, e.g., 7.0) at elevated temperatures (e.g., 60°C, 80°C, 100°C) for various time points.

  • Control: Keep an aliquot of the stock solution at 4°C to serve as an unstressed control.

3. Analysis:

  • Analyze the stressed and control samples using a suitable analytical method such as HPAEC-PAD, LC-MS, or TLC (see protocols below) to determine the percentage of remaining this compound and to identify any degradation products.

Protocol 2: Enzymatic Digestion of this compound with α-L-Fucosidase

This protocol describes the enzymatic removal of fucose residues from this compound using α-L-fucosidase from bovine kidney.

1. Reagents:

  • This compound solution (e.g., 1 mg/mL in water).

  • α-L-Fucosidase from bovine kidney (e.g., Sigma-Aldrich, Product No. F5884).[3]

  • Reaction Buffer: 50 mM Sodium Acetate, pH 5.5.

2. Digestion Procedure:

  • In a microcentrifuge tube, combine:

    • 10 µL of this compound solution (10 µg).

    • 39 µL of Reaction Buffer.

    • 1 µL of α-L-Fucosidase (approximately 0.5-1 unit).

  • Incubate the reaction mixture at 37°C for 16-24 hours.[3]

  • To stop the reaction, heat the sample at 100°C for 5 minutes.

3. Analysis:

  • Analyze the digested sample alongside an undigested control using HPAEC-PAD, LC-MS, or TLC to confirm the removal of fucose residues. The expected products would be fucose and a fucosylated trisaccharide, followed by further degradation products.

Protocol 3: Analysis of this compound Stability by HPAEC-PAD

1. Instrumentation:

  • High-Performance Anion-Exchange Chromatograph equipped with a Pulsed Amperometric Detector and a gold working electrode.

  • Anion-exchange column suitable for oligosaccharide separation (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA200).[10]

2. Mobile Phases:

  • Eluent A: 100 mM Sodium Hydroxide.

  • Eluent B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide.

3. Chromatographic Conditions (Example Gradient):

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Gradient:

    • 0-5 min: 100% A.

    • 5-30 min: Linear gradient to 30% B.

    • 30-35 min: Linear gradient to 100% B (column wash).

    • 35-45 min: Return to 100% A (equilibration).

4. Detection:

  • Use a standard carbohydrate waveform for the pulsed amperometric detector.

5. Sample Analysis:

  • Inject 10-25 µL of the prepared samples (from stability studies).

  • Quantify the peak area of this compound to determine its remaining concentration.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Lewis-b Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock Solution->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock Solution->Base Expose to stress Thermal Thermal Degradation (pH 7, 60-100°C) Stock Solution->Thermal Expose to stress Control Control (4°C) Stock Solution->Control Expose to stress Analytical Method HPAEC-PAD / LC-MS / TLC Acid->Analytical Method Analyze samples Base->Analytical Method Analyze samples Thermal->Analytical Method Analyze samples Control->Analytical Method Analyze samples Data Analysis Quantify Degradation Identify Products Analytical Method->Data Analysis

Caption: Workflow for assessing this compound stability.

Enzymatic_Degradation_Pathway Lewis_b This compound Fuc(α1-2)Gal(β1-3)[Fuc(α1-4)]GlcNAc Trisaccharide_1 Fucosylated Trisaccharide Gal(β1-3)[Fuc(α1-4)]GlcNAc Lewis_b->Trisaccharide_1 α-L-Fucosidase (cleaves α1-2 linkage) Trisaccharide_2 Fucosylated Trisaccharide Fuc(α1-2)Gal(β1-3)GlcNAc Lewis_b->Trisaccharide_2 α-L-Fucosidase (cleaves α1-4 linkage) Fucose_1 Fucose Fucose_2 Fucose Disaccharide Disaccharide Gal(β1-3)GlcNAc Trisaccharide_1->Disaccharide α-L-Fucosidase (cleaves α1-4 linkage) Trisaccharide_2->Disaccharide β-Galactosidase

Caption: Potential enzymatic degradation pathways of this compound.

References

Troubleshooting low yield in Lewis-b tetrasaccharide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Lewis-b tetrasaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low yield in this compound synthesis?

Low yields in this compound synthesis can stem from several factors, including inefficient glycosylation reactions, suboptimal protecting group strategies, poor stereocontrol, and difficulties in purification. Each glycosidic bond formation, particularly the fucosylation steps, presents unique challenges that can impact the overall yield.

Q2: What is the general synthetic strategy for this compound?

The synthesis of this compound, α-L-Fuc-(1→2)-β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc, can be approached through either a linear or a convergent strategy.

  • Linear Synthesis: This involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. While straightforward in concept, the overall yield can decrease significantly with each step.

  • Convergent Synthesis: This strategy involves the synthesis of oligosaccharide fragments (e.g., disaccharides) which are then coupled together. This can lead to higher overall yields as the number of sequential steps on a single chain is reduced.[1] A convergent approach for a related Lewis b hexasaccharide involved the construction of a tetrasaccharide donor block followed by its coupling to a lactose acceptor.[1]

Q3: How critical are protecting groups in the synthesis?

Protecting groups are crucial for a successful synthesis. They not only prevent unwanted side reactions at other hydroxyl groups but also significantly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. The choice of protecting groups can "arm" (increase reactivity) or "disarm" (decrease reactivity) a glycosyl donor.

Troubleshooting Guides

Issue 1: Low Yield in Glycosylation Reactions

Q: My glycosylation reaction is resulting in a low yield of the desired oligosaccharide. What are the potential causes and how can I troubleshoot this?

A: Low glycosylation yields are a common issue. Here are several factors to investigate:

  • Donor/Acceptor Reactivity: The inherent reactivity of your glycosyl donor and acceptor is a primary determinant of yield.

    • Disarmed Donors: If your glycosyl donor has electron-withdrawing protecting groups (e.g., acyl groups like acetyl or benzoyl), it is considered "disarmed" and will be less reactive. This may require more forcing reaction conditions or a more potent promoter.

    • Steric Hindrance: Bulky protecting groups on either the donor or acceptor can sterically hinder the approach of the reaction partners, leading to lower yields. This is a particular challenge in fucosylation.

    • Low Acceptor Nucleophilicity: The hydroxyl group of the acceptor may not be sufficiently nucleophilic. The electronic properties of its protecting groups can influence this. In some cases, the initial glycosylation of one hydroxyl group can deactivate a neighboring one, making the second glycosylation difficult.[2]

  • Incorrect Stoichiometry: The ratio of glycosyl donor to acceptor is critical. While a 1:1 ratio is a common starting point, using a slight excess of the donor (e.g., 1.2-1.5 equivalents) can often drive the reaction to completion.

  • Suboptimal Reaction Conditions:

    • Promoter/Activator: The choice and amount of promoter (e.g., Lewis acid) are critical. A weak promoter may not be sufficient to activate a disarmed donor. Conversely, a very strong promoter can lead to side reactions, including decomposition of the donor or acceptor.

    • Temperature: Glycosylation reactions can be highly sensitive to temperature. Low temperatures (e.g., -78 °C) are often used to control stereoselectivity and minimize side reactions. However, some sterically hindered or less reactive partners may require higher temperatures to react.

    • Solvent: The solvent can influence the reaction rate and stereoselectivity. For instance, solvents like dichloromethane are common, but in some fucosylation reactions, toluene has been shown to give higher yields.[2]

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction by TLC to determine the optimal time.

  • Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. The use of molecular sieves is highly recommended.

Issue 2: Poor Stereoselectivity (Formation of Incorrect Anomer)

Q: My reaction is producing a mixture of α and β anomers, or the undesired anomer is the major product. How can I improve the stereoselectivity?

A: Controlling stereoselectivity is a central challenge in oligosaccharide synthesis. The anomeric outcome is influenced by several factors:

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor has a profound effect on stereoselectivity.

    • 1,2-trans Glycosides: A "participating" group, such as an acyl group (e.g., acetyl, benzoyl), at the C-2 position will typically lead to the formation of a 1,2-trans glycoside through the formation of an intermediate acyloxonium ion.

    • 1,2-cis Glycosides: To obtain a 1,2-cis glycoside, a "non-participating" group, such as an ether (e.g., benzyl), is required at the C-2 position. However, the absence of a participating group often leads to mixtures of anomers, and achieving high stereoselectivity for 1,2-cis linkages is a significant challenge.[3]

  • Solvent Effects: The solvent can play a crucial role in determining the stereochemical outcome. For example, nitrile solvents like acetonitrile can sometimes promote the formation of β-glycosides.

  • Remote Participation: Protecting groups at other positions (C-3, C-4, C-6) can also influence the stereoselectivity through remote participation or by altering the conformation of the glycosyl donor. For α-fucosylation, the presence of acyl groups at O-3 and O-4 of the fucosyl donor has been shown to be essential for high α-selectivity.

  • Promoter and Temperature: The choice of promoter and reaction temperature can also influence the anomeric ratio.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my protected oligosaccharide from the reaction mixture. What are the best practices for purification?

A: The purification of protected oligosaccharides can be challenging due to the presence of unreacted starting materials, byproducts, and isomers with similar polarities.

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method for purifying protected carbohydrates. Careful selection of the eluent system is critical to achieve good separation. Gradient elution is often necessary. The complexity of reaction mixtures can make separation on silica gel difficult.[4]

    • Reversed-Phase HPLC: For more challenging separations, reversed-phase high-performance liquid chromatography (HPLC) can be a powerful tool. Phenyl hexyl stationary phases have been shown to be effective for the purification of protected oligosaccharides.[5]

    • Gel Filtration Chromatography: This technique separates molecules based on size and can be useful for removing smaller impurities or for the purification of larger oligosaccharides.[6]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Protecting Group Strategy: A well-designed protecting group strategy can facilitate purification. For example, using a protecting group with a unique property (e.g., a fluorous tag) can allow for specific extraction or chromatography methods.

Data Presentation

Table 1: Illustrative Glycosylation Conditions and Yields for a Fucosylation Step

EntryGlycosyl DonorGlycosyl AcceptorPromoter (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Per-O-benzylated Fucosyl ThiodonorDisaccharide with free secondary -OHNIS (1.2), TfOH (0.1)CH2Cl2-40245
2Per-O-benzylated Fucosyl ThiodonorDisaccharide with free secondary -OHNIS (1.2), TfOH (0.1)Toluene-40475[2]
3Per-O-acetylated Fucosyl BromideDisaccharide with free secondary -OHAgOTf (1.5)CH2Cl2-20360
43,4-Di-O-acetyl-2-O-benzyl Fucosyl ImidateDisaccharide with free secondary -OHTMSOTf (0.2)CH2Cl2-60185

Note: This table presents illustrative data based on qualitative descriptions in the literature and is intended for comparative purposes.

Experimental Protocols

General Protocol for a Glycosylation Reaction

This protocol provides a general framework for a chemical glycosylation reaction. The specific reagents, stoichiometry, temperature, and reaction time will need to be optimized for each specific reaction.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of dry argon or nitrogen.

    • Activate molecular sieves (4 Å) by heating under high vacuum.

    • Dry all solvents using appropriate methods (e.g., distillation from a suitable drying agent).

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves.

    • Dissolve the acceptor in the appropriate anhydrous solvent.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, 0 °C).

    • In a separate flame-dried flask, dissolve the glycosyl donor in the anhydrous solvent.

  • Glycosylation:

    • To the cooled solution of the acceptor, add the promoter (e.g., TMSOTf, BF3·OEt2, NIS/TfOH).

    • Slowly add the solution of the glycosyl donor to the reaction mixture via syringe or cannula over a period of 15-30 minutes.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a suitable quenching agent (e.g., triethylamine, pyridine, or saturated sodium bicarbonate solution).

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified oligosaccharide.

Visualizations

LewisB_Troubleshooting start Low Yield in Lewis-b Synthesis glycosylation Problem with Glycosylation Step? start->glycosylation purification Difficulty in Purification? start->purification reactivity Check Donor/Acceptor Reactivity glycosylation->reactivity Yes conditions Optimize Reaction Conditions glycosylation->conditions Yes stereoselectivity Poor Stereoselectivity? glycosylation->stereoselectivity Yes chromatography Optimize Chromatography purification->chromatography Yes donor Use 'armed' donor or stronger promoter reactivity->donor acceptor Modify protecting groups on acceptor to increase nucleophilicity reactivity->acceptor promoter Screen different promoters/activators conditions->promoter temp_solvent Vary temperature and solvent conditions->temp_solvent stoichiometry Adjust donor:acceptor stoichiometry conditions->stoichiometry c2_protecting_group Use participating group at C-2 for 1,2-trans or non-participating for 1,2-cis stereoselectivity->c2_protecting_group remote_participation Consider remote protecting group effects stereoselectivity->remote_participation end Improved Yield donor->end acceptor->end promoter->end temp_solvent->end stoichiometry->end c2_protecting_group->end remote_participation->end silica Fine-tune eluent system for silica gel chromatography chromatography->silica hplc Employ reversed-phase HPLC chromatography->hplc silica->end hplc->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

LewisB_Synthesis_Strategy cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A Monosaccharide A AB Disaccharide AB A->AB B Monosaccharide B B->AB C Monosaccharide C ABC Trisaccharide ABC C->ABC D Monosaccharide D ABCD Tetrasaccharide ABCD (Lewis-b) D->ABCD AB->ABC ABC->ABCD A2 Monosaccharide A AB2 Disaccharide AB A2->AB2 B2 Monosaccharide B B2->AB2 C2 Monosaccharide C CD2 Disaccharide CD C2->CD2 D2 Monosaccharide D D2->CD2 ABCD2 Tetrasaccharide ABCD (Lewis-b) AB2->ABCD2 CD2->ABCD2

Caption: Comparison of linear and convergent synthetic strategies for this compound.

References

Technical Support Center: Optimizing Lewis-b Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lewis-b binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and achieve reliable, reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Lewis-b binding assays in a question-and-answer format.

High Background Signal

Question: I am observing a high background signal in my Lewis-b ELISA. What are the possible causes and solutions?

High background can obscure specific signals and reduce the dynamic range of your assay. Here are common causes and their remedies:

Possible Cause Solution
Insufficient Blocking Optimize the blocking buffer. While Bovine Serum Albumin (BSA) and non-fat dry milk are common, they may not be optimal.[1][2] Consider testing different blocking agents and concentrations.[2][3] Increase blocking incubation time to ensure complete saturation of non-specific binding sites on the microplate.[4]
Non-Specific Antibody Binding The primary or secondary antibody may be binding non-specifically to the plate or other reagents.[1][5] Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[4] Consider using pre-adsorbed secondary antibodies.[4]
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal without increasing background noise.[2] A checkerboard titration can help optimize both antibody concentrations simultaneously.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5 cycles) and the soaking time (30-60 seconds) for each wash.[2][4] Ensure complete aspiration of wash buffer from the wells after each wash.[6] Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can also help.[2][7]
Cross-Reactivity of Reagents The detection antibody may be cross-reacting with the blocking agent. If using an anti-goat secondary antibody, for example, avoid using goat serum in the blocking buffer.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free of contaminants. Sodium azide, a common preservative, can inhibit Horseradish Peroxidase (HRP) activity.[8][9]
Weak or No Signal

Question: My Lewis-b binding assay is showing a weak signal or no signal at all. What should I investigate?

A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal assay conditions.

Possible Cause Solution
Low Antibody/Reagent Concentration The concentration of the capture or detection antibody may be too low.[10] Increase the antibody concentration or the incubation time.[10][11][12] Consider performing a titration to determine the optimal concentration.
Suboptimal Incubation Time or Temperature Ensure the incubation times and temperatures are optimal for the binding kinetics of your specific antibody and antigen.[13] For ELISA-based assays, a common starting point is 2 hours at 37°C, while cell-based assays often use 1 hour at 4°C to minimize internalization.[13] It is crucial to empirically determine the optimal conditions.[13]
Inactive Reagents Verify the activity of your enzyme conjugate and the stability of your substrate.[14] Ensure antibodies and the Lewis-b antigen have been stored correctly and have not expired.
Improper Plate Coating The Lewis-b antigen may not be efficiently immobilized on the plate. Optimize the coating concentration (typically 1-10 µg/mL) and incubation time (e.g., overnight at 4°C).[15] The pH of the coating buffer can also be critical.
Matrix Effects Components in your sample matrix (e.g., serum, saliva) could be interfering with the binding interaction.[16][17] A parallelism experiment, where serial dilutions of a sample are tested, can help identify matrix effects.[18]
Capture and Detection Antibodies Compete In a sandwich assay format, if the capture and detection antibodies recognize the same or overlapping epitopes on the Lewis-b antigen, their binding may be mutually exclusive.[1] Ensure you are using a matched antibody pair that binds to different epitopes.[10]
Poor Reproducibility

Question: I am seeing high variability between replicate wells in my assay. How can I improve reproducibility?

Inconsistent results can undermine the reliability of your data. Here are steps to improve assay precision:

Possible Cause Solution
Inconsistent Pipetting Ensure your pipettes are properly calibrated and use consistent pipetting techniques. When using multichannel pipettes, check that all tips are securely attached and aspirating/dispensing equal volumes.
Uneven Plate Washing Automated plate washers can improve consistency compared to manual washing.[2] If washing manually, be careful to treat all wells uniformly.
Edge Effects Evaporation from the outer wells of the plate during incubation can lead to higher concentrations of reagents and consequently, stronger signals. Use a plate sealer during incubations and avoid stacking plates in the incubator to ensure even temperature distribution.[2]
Temperature Fluctuations Maintain a constant temperature during incubations using a calibrated incubator or water bath.[19] Avoid placing plates in areas with temperature gradients.
Insufficient Mixing Thoroughly mix all reagents and samples before adding them to the plate. However, avoid vigorous mixing that could cause foaming and denaturation of proteins.[20]

Experimental Protocols

General Protocol for a Direct Lewis-b Binding ELISA

This protocol provides a general framework. Optimal conditions, such as concentrations and incubation times, should be determined empirically.

  • Antigen Coating:

    • Dilute the Lewis-b antigen (e.g., Lewis-b-PAA conjugate) to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a high-binding 96-well microplate.

    • Seal the plate and incubate overnight at 4°C.[15][21]

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well.[22]

    • Incubate for 1-2 hours at room temperature or 37°C.[2]

  • Washing:

    • Aspirate the blocking buffer and wash the plate as described in step 2.

  • Sample/Antibody Incubation:

    • Add 100 µL of your diluted sample or primary antibody (specific for Lewis-b) to the appropriate wells.

    • Incubate for 1-2 hours at room temperature or 37°C.[13]

  • Washing:

    • Aspirate the sample/antibody solution and wash the plate as described in step 2.

  • Detection Antibody Incubation (if using an unlabeled primary antibody):

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.

    • Incubate for 1 hour at room temperature.[2]

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate as described in step 2.

  • Signal Development:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 100 µL of stop solution (e.g., 2N H₂SO₄ for TMB) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection A Antigen Coating B Washing A->B Remove unbound antigen C Blocking B->C D Sample/Primary Ab Incubation C->D Plate ready for assay E Washing D->E Remove unbound sample/primary Ab F Secondary Ab Incubation E->F G Washing F->G Remove unbound secondary Ab H Substrate Incubation G->H I Stop Reaction H->I J Read Plate I->J Troubleshooting_Logic Start Assay Problem HighBg High Background? Start->HighBg WeakSig Weak/No Signal? HighBg->WeakSig No Sol_HighBg Optimize Blocking Increase Washing Titrate Antibodies HighBg->Sol_HighBg Yes PoorRepro Poor Reproducibility? WeakSig->PoorRepro No Sol_WeakSig Increase Reagent Conc. Optimize Incubation Check Reagent Activity WeakSig->Sol_WeakSig Yes Sol_PoorRepro Check Pipetting Ensure Uniform Washing Use Plate Sealer PoorRepro->Sol_PoorRepro Yes End Assay Optimized PoorRepro->End No Sol_HighBg->End Sol_WeakSig->End Sol_PoorRepro->End

References

Reducing non-specific binding in Lewis-b immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Lewis-b immunoassays.

Troubleshooting Guides

High background or non-specific binding in your Lewis-b immunoassay can obscure results and lead to inaccurate quantification. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: High Background Signal Across the Entire Plate

This is often indicative of a problem with reagents or procedural steps that affect all wells.

Possible Causes and Solutions

Cause Solution Experimental Protocol
Ineffective Blocking Optimize the blocking buffer. Standard protein-based blockers may not be sufficient for carbohydrate antigens like Lewis-b.See Protocol 1: Blocking Buffer Optimization .
Suboptimal Antibody Concentration The primary or secondary antibody concentration is too high, leading to off-target binding.Perform a titration of both primary and secondary antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio.
Insufficient Washing Residual unbound antibodies or detection reagents remain in the wells.Increase the number of wash steps (from 3 to 5) and the volume of wash buffer. Ensure vigorous but careful washing to avoid dislodging the coated antigen.
Contaminated Reagents Buffers or reagents may be contaminated with microbes or other substances that contribute to background signal.[1]Prepare fresh buffers for each assay. Filter buffers if necessary.
Prolonged Incubation or Development Incubation times that are too long can increase non-specific binding. Overdevelopment of the substrate can also lead to high background.Optimize incubation times for antibodies and the substrate. Read the plate immediately after adding the stop solution.[2]

Experimental Workflow for Troubleshooting High Background

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome start High background signal in all wells step1 Optimize Blocking Buffer (See Protocol 1) start->step1 step2 Titrate Primary and Secondary Antibody Concentrations step1->step2 step3 Increase Washing Steps step2->step3 step4 Prepare Fresh Reagents step3->step4 eval Evaluate background signal step4->eval end Reduced background and improved signal-to-noise ratio eval->end

Caption: Troubleshooting workflow for high background signal.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a Lewis-b immunoassay?

Non-specific binding refers to the attachment of the primary or secondary antibody to surfaces or molecules other than the intended Lewis-b antigen.[3] This can be due to hydrophobic or ionic interactions with the microplate surface or with other proteins present in the sample or blocking buffer.

Q2: Why are carbohydrate antigens like Lewis-b particularly prone to non-specific binding?

Carbohydrate antigens can be less effective at coating and adhering to polystyrene plates compared to proteins, potentially leaving more exposed surface area for non-specific binding. Additionally, the antibodies used may have lower affinity or exhibit cross-reactivity with structurally similar glycans.

Q3: What type of blocking buffer is recommended for a Lewis-b ELISA?

While standard protein-based blockers like Bovine Serum Albumin (BSA) or casein are often used, they may not be optimal for carbohydrate immunoassays. Consider using specialized carbohydrate-free or glycan-specific blocking buffers. It is also beneficial to add a non-ionic detergent like Tween-20 (0.05%) to your wash and blocking buffers to reduce hydrophobic interactions.[4]

Q4: How can I be sure that my anti-Lewis-b antibody is specific?

The specificity of Lewis antibodies can vary, with some showing cross-reactivity to related structures.[5] It is crucial to use a well-characterized monoclonal antibody. You can test for specificity by running parallel assays with plates coated with structurally similar Lewis antigens (e.g., Lewis-a, Lewis-x) to check for cross-reactivity.

Q5: My negative control (no primary antibody) shows a high signal. What does this indicate?

A high signal in the negative control strongly suggests that the secondary antibody is binding non-specifically. This could be due to inadequate blocking or cross-reactivity of the secondary antibody with other components in the well. Ensure your blocking step is effective and consider using a pre-adsorbed secondary antibody.

Logical Relationship of Causes for Non-Specific Binding

G cluster_reagents Reagent-Related Issues cluster_procedure Procedural Issues nsb High Non-Specific Binding blocking Ineffective Blocking Buffer nsb->blocking leads to antibody_conc High Antibody Concentration nsb->antibody_conc leads to antibody_spec Low Antibody Specificity/ Cross-Reactivity nsb->antibody_spec leads to reagent_cont Contaminated Reagents nsb->reagent_cont leads to washing Insufficient Washing nsb->washing leads to incubation Prolonged Incubation nsb->incubation leads to plate_coating Inadequate Plate Coating nsb->plate_coating leads to

Caption: Potential causes of non-specific binding.

Experimental Protocols

Protocol 1: Blocking Buffer Optimization for Lewis-b Immunoassay

This protocol is designed to compare the effectiveness of different blocking buffers in reducing non-specific binding.

Materials:

  • Lewis-b antigen-coated 96-well microplate

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffers to be tested:

    • 1% BSA in PBS

    • 3% non-fat dry milk in PBS

    • Commercial carbohydrate-free blocking buffer

    • Gelatin-based blocking buffer[6]

  • Primary anti-Lewis-b antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Use a pre-coated Lewis-b antigen plate or coat a high-binding plate with Lewis-b antigen according to your standard protocol.

  • Blocking:

    • Wash the plate twice with Wash Buffer.

    • Add 200 µL of each blocking buffer to a set of wells (e.g., 3 columns per buffer).

    • Include a "no block" control with only PBS.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate four times with Wash Buffer.

  • Primary Antibody Incubation:

    • Prepare two dilutions of your primary anti-Lewis-b antibody in each of the corresponding blocking buffers. One dilution should be your standard concentration, and the other should be a negative control with no primary antibody.

    • Add 100 µL of the appropriate primary antibody dilution or negative control to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate four times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in each of the corresponding blocking buffers.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm.

Data Analysis:

Calculate the average absorbance for each condition and the signal-to-noise ratio (Signal / Background).

Hypothetical Data Summary

Blocking Buffer Average Signal (with Primary Ab) Average Background (no Primary Ab) Signal-to-Noise Ratio
1% BSA in PBS1.850.454.1
3% Non-fat Dry Milk in PBS1.700.305.7
Commercial Carbohydrate-Free Blocker2.100.1514.0
Gelatin-Based Blocker1.950.257.8
No Blocker2.501.501.7

Based on this hypothetical data, the commercial carbohydrate-free blocker provides the best performance by significantly reducing background while maintaining a strong signal.

References

Technical Support Center: Overcoming Challenges in Lewis-b Tetrasaccharide NMR Assignment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming common challenges encountered during the Nuclear Magnetic Resonance (NMR) assignment of the Lewis-b (Le^b^) tetrasaccharide. The complex nature of this oligosaccharide often leads to significant spectral overlap, complicating structural elucidation. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and reference data to facilitate a smooth and accurate NMR analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your NMR experiments on the Lewis-b tetrasaccharide.

Question 1: My 1D ¹H NMR spectrum shows a crowded and poorly resolved region between 3.5 and 4.5 ppm, making it impossible to assign individual proton signals. What should I do?

Answer: This is a very common challenge in carbohydrate NMR due to the similar chemical environments of many non-anomeric protons. To resolve this, you should employ two-dimensional (2D) NMR experiments, which disperse the signals into a second dimension, significantly improving resolution.

  • Recommended Action:

    • 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY): Start with a COSY experiment to identify scalar-coupled protons, which helps in tracing the connectivity between adjacent protons within a sugar ring. A TOCSY experiment is even more powerful for carbohydrates as it can reveal all the protons belonging to a single spin system (i.e., a single monosaccharide residue) from a single, well-resolved anomeric proton signal.

    • 2D Heteronuclear Correlation Spectroscopy (HSQC): An HSQC experiment correlates each proton with its directly attached carbon. Since ¹³C chemical shifts have a much larger dispersion than ¹H shifts, this is a very effective way to resolve overlapping proton signals.

Question 2: I'm having trouble identifying the glycosidic linkages between the monosaccharide units of the this compound using COSY and TOCSY. Which experiment is best for this?

Answer: While COSY and TOCSY are excellent for intra-residue assignments, they do not provide information across the glycosidic bond. The recommended experiment for determining glycosidic linkages is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Recommended Action:

    • HMBC Experiment: This experiment detects long-range correlations (typically over 2-3 bonds) between protons and carbons. By identifying a correlation between the anomeric proton of one sugar residue and a carbon atom of the adjacent residue, you can definitively establish the glycosidic linkage. For example, a cross-peak between the anomeric proton of a fucose residue and a carbon of the galactose residue will confirm their connectivity.

Question 3: Even with 2D NMR, I am still observing some signal overlap, particularly for the fucose residues. Are there any advanced techniques to further improve resolution?

Answer: Yes, if significant overlap persists in 2D spectra, you can resort to higher-dimensionality NMR experiments or techniques that enhance resolution.

  • Recommended Action:

    • 3D NMR Spectroscopy: Experiments like TOCSY-HSQC can further disperse signals into a third dimension, providing superior resolution for highly complex molecules.

    • Selective 1D Experiments: If you can identify a well-resolved proton, you can perform a selective 1D TOCSY or NOESY experiment. This will only show the correlations from that specific proton, simplifying the resulting spectrum.

Question 4: How can I confirm the anomeric configuration (α or β) of the monosaccharide residues?

Answer: The anomeric configuration can be determined by examining the coupling constant between the anomeric proton (H-1) and the proton at the C-2 position (H-2) in the ¹H NMR spectrum.

  • Recommended Action:

    • Analyze Coupling Constants (³J_H1,H2_):

      • A small coupling constant (typically 2-4 Hz) is indicative of an α-anomeric configuration.

      • A larger coupling constant (typically 7-9 Hz) suggests a β-anomeric configuration.

    • ¹³C Chemical Shifts: The chemical shift of the anomeric carbon (C-1) can also be a good indicator, with α-anomers generally resonating at a slightly different chemical shift compared to β-anomers.

Data Presentation

Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Constituents

The following table provides representative chemical shift ranges for the monosaccharide units that constitute the this compound. Please note that the exact chemical shifts can vary depending on the solvent, temperature, and pH. These values should be used as a guide for initial assignments.

Monosaccharide ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-L-Fucopyranosyl-(1→2) H-1 / C-1~5.0 - 5.2~100 - 102
H-2 / C-2~3.7 - 3.9~68 - 70
H-3 / C-3~3.9 - 4.1~70 - 72
H-4 / C-4~3.8 - 4.0~72 - 74
H-5 / C-5~4.1 - 4.3~69 - 71
H-6 / C-6 (CH₃)~1.1 - 1.3~16 - 18
β-D-Galactopyranosyl-(1→3) H-1 / C-1~4.4 - 4.6~103 - 105
H-2 / C-2~3.5 - 3.7~72 - 74
H-3 / C-3~3.6 - 3.8~74 - 76
H-4 / C-4~3.8 - 4.0~69 - 71
H-5 / C-5~3.6 - 3.8~75 - 77
H-6 / C-6~3.7 - 3.9~61 - 63
α-L-Fucopyranosyl-(1→4) H-1 / C-1~4.8 - 5.0~99 - 101
H-2 / C-2~3.6 - 3.8~67 - 69
H-3 / C-3~3.8 - 4.0~69 - 71
H-4 / C-4~3.7 - 3.9~71 - 73
H-5 / C-5~4.0 - 4.2~68 - 70
H-6 / C-6 (CH₃)~1.1 - 1.3~16 - 18
β-D-N-Acetylglucosamine H-1 / C-1~4.6 - 4.8~101 - 103
H-2 / C-2~3.7 - 3.9~56 - 58
H-3 / C-3~3.6 - 3.8~74 - 76
H-4 / C-4~3.4 - 3.6~70 - 72
H-5 / C-5~3.5 - 3.7~76 - 78
H-6 / C-6~3.8 - 4.0~61 - 63
N-Acetyl (CH₃)~2.0 - 2.1~23 - 24
N-Acetyl (C=O)-~175 - 177

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%).

  • Lyophilization: Freeze the sample and lyophilize to dryness to remove any residual H₂O. Repeat this step 2-3 times to ensure complete exchange of labile protons with deuterium.

  • Final Preparation: Re-dissolve the lyophilized sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.

2D NMR Experiments

The following are detailed methodologies for key 2D NMR experiments.

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • Spectral Width: Set the spectral width in both dimensions (F1 and F2) to cover all proton signals (typically 10-12 ppm).

  • Acquisition Parameters:

    • Number of scans (ns): 8-16

    • Number of increments in F1 (td1): 256-512

    • Relaxation delay (d1): 1.5-2.0 s

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • Pulse Program: Use a standard TOCSY pulse sequence with a clean spin-lock pulse (e.g., mlevphpp).

  • Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (typically 10-12 ppm).

  • Acquisition Parameters:

    • Number of scans (ns): 16-32

    • Number of increments in F1 (td1): 256-512

    • Relaxation delay (d1): 1.5-2.0 s

    • TOCSY mixing time (d9): 80-120 ms (a longer mixing time allows for magnetization transfer to more distant protons within a spin system).

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • Pulse Program: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.4).

  • Spectral Width:

    • F2 (¹H dimension): 10-12 ppm

    • F1 (¹³C dimension): 100-120 ppm (centered around 75 ppm)

  • Acquisition Parameters:

    • Number of scans (ns): 16-64

    • Number of increments in F1 (td1): 128-256

    • Relaxation delay (d1): 1.5-2.0 s

    • One-bond ¹J(CH) coupling constant: Set to an average value for carbohydrates, typically 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Pulse Program: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Spectral Width:

    • F2 (¹H dimension): 10-12 ppm

    • F1 (¹³C dimension): 180-200 ppm (to include carbonyl carbons)

  • Acquisition Parameters:

    • Number of scans (ns): 64-128

    • Number of increments in F1 (td1): 256-512

    • Relaxation delay (d1): 1.5-2.0 s

    • Long-range coupling delay: Optimized for a coupling constant of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualizations

Experimental Workflow for this compound NMR Assignment

experimental_workflow cluster_start Start cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Structure Elucidation start This compound Sample nmr_1d Acquire 1D ¹H NMR start->nmr_1d check_overlap Severe Signal Overlap? nmr_1d->check_overlap cosy_tocsy Acquire COSY & TOCSY check_overlap->cosy_tocsy Yes hsqc Acquire HSQC cosy_tocsy->hsqc assign_intra Assign Intra-residue Protons (COSY/TOCSY) cosy_tocsy->assign_intra hmbc Acquire HMBC hsqc->hmbc assign_hc Assign ¹H-¹³C Correlations (HSQC) hsqc->assign_hc assign_inter Determine Glycosidic Linkages (HMBC) hmbc->assign_inter assign_intra->assign_hc assign_hc->assign_inter final_structure Complete Assignment of This compound assign_inter->final_structure

Caption: A typical experimental workflow for the complete NMR assignment of the this compound.

Troubleshooting Logic for Signal Overlap

troubleshooting_logic start 1D ¹H NMR Shows Severe Signal Overlap step1 Perform 2D COSY/TOCSY start->step1 q1 Intra-residue Assignments Clear? step1->q1 step2 Perform 2D HSQC q1->step2 Yes q1->step2 Partially q2 ¹H-¹³C Correlations Resolved? step2->q2 step3 Perform 2D HMBC q2->step3 Yes advanced_nmr Consider Advanced NMR (e.g., 3D TOCSY-HSQC) q2->advanced_nmr No q3 Glycosidic Linkages Identified? step3->q3 success Proceed with Full Structure Elucidation q3->success Yes q3->advanced_nmr No

Technical Support Center: Mass Spectrometry of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the mass spectrometry ionization of Lewis-b tetrasaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for this compound in positive-ion mass spectrometry?

A1: In positive-ion mode, this compound predominantly forms sodium adducts ([M+Na]⁺), especially in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Protonated molecules ([M+H]⁺) can also be observed, particularly in Electrospray Ionization (ESI), though their relative abundance can be influenced by solvent conditions and the presence of salts.[1][2][3] The formation of potassium adducts ([M+K]⁺) is also possible if potassium salts are present in the sample or matrix.

Q2: How can I enhance the signal intensity for this compound?

A2: To improve signal intensity, consider the following:

  • Sample Purity: Ensure the sample is free from contaminants like salts and detergents, which can suppress the signal.

  • Concentration Optimization: Adjust the sample concentration; too low a concentration will yield a weak signal, while a very high concentration can lead to ion suppression.

  • Ionization Technique: For ESI, optimize source parameters such as spray voltage, capillary temperature, and gas flow rates. For MALDI, the choice of matrix and sample/matrix co-crystallization technique is critical.

  • Solvent/Matrix Selection: In ESI, using solvents that promote efficient ionization, such as methanol or acetonitrile with a small amount of formic acid, can be beneficial. In MALDI, matrices like 2,5-dihydroxybenzoic acid (DHB) are commonly used for oligosaccharides.

Q3: What fragmentation patterns are expected for this compound in tandem mass spectrometry (MS/MS)?

A3: this compound, like other oligosaccharides, undergoes glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions) during MS/MS analysis. The specific fragmentation pattern can help in structural elucidation. In positive-ion mode with sodium adducts, B and Y ions are often prominent. In negative-ion mode, C and Z ions, along with cross-ring fragments, can provide valuable linkage information. The fragmentation is influenced by the collision energy and the type of mass analyzer used.[4]

Q4: Can mass spectrometry be used to distinguish between Lewis-b and its isomers?

A4: Yes, tandem mass spectrometry (MS/MS) can be used to differentiate between Lewis-b and its isomers. Different glycosidic linkages and branching patterns will result in unique fragmentation patterns. By carefully analyzing the product ion spectra, it is possible to identify isomer-specific fragment ions.[4]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal
Possible Cause Troubleshooting Step
Improper Sample Concentration Prepare a dilution series of your sample to find the optimal concentration. For ESI, a typical starting concentration is in the low micromolar range. For MALDI, picomole to femtomole amounts on the target are common.
Suboptimal Ionization Source Parameters (ESI) Systematically optimize the spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates. Start with the instrument manufacturer's recommended settings for similar analytes and adjust one parameter at a time.
Poor Matrix/Sample Co-crystallization (MALDI) Experiment with different matrix preparation methods (e.g., dried-droplet, thin-layer). Ensure a homogenous mixture of sample and matrix. 2,5-Dihydroxybenzoic acid (DHB) is a good starting matrix for neutral oligosaccharides.
Sample Contamination Desalt your sample using techniques like solid-phase extraction (SPE) with a graphitized carbon cartridge or dialysis. Even small amounts of salts can significantly suppress the signal.
Instrument Not Calibrated Calibrate the mass spectrometer according to the manufacturer's protocol to ensure optimal performance.
Issue 2: Excessive or Undesired Adduct Formation
Possible Cause Troubleshooting Step
High Salt Concentration in Sample or Solvents Use high-purity solvents and reagents. Desalt the sample as mentioned above. The presence of sodium or potassium salts will favor the formation of [M+Na]⁺ and [M+K]⁺ adducts.
Formation of Multiple Adduct Species To promote the formation of a single adduct type, you can intentionally add a low concentration of a specific salt (e.g., 1 mM NaCl for sodium adducts) to the sample or matrix solution.
Undesired Adducts in ESI The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase can promote protonation ([M+H]⁺) over sodium adduction. Conversely, adding a small amount of a salt can favor a specific adduct.
Undesired Adducts in MALDI The choice of matrix can influence adduct formation. Some matrices have a higher affinity for certain cations. Adding an additive like ammonium citrate to the matrix can sometimes help to reduce sodium adducts by chelation.
Issue 3: Inconsistent or Unstable Signal
Possible Cause Troubleshooting Step
Unstable Electrospray (ESI) Check for blockages in the spray needle. Ensure a consistent flow of both the sample and nebulizing gases. The spray should appear as a fine, stable mist.
Inhomogeneous Sample Spot (MALDI) Improve the co-crystallization of the sample and matrix. Try different spotting techniques or matrix solvents to achieve a more uniform crystal layer on the target.
Fluctuations in Instrument Parameters Monitor key instrument parameters to ensure they are stable throughout the analysis. If fluctuations are observed, consult the instrument manual or a service engineer.

Quantitative Data Summary

The following tables provide illustrative data on how different experimental parameters can affect the mass spectrometry signal of this compound. Note that optimal conditions can vary between instruments.

Table 1: Illustrative Signal-to-Noise (S/N) Ratios for this compound under Different ESI Conditions.

ParameterCondition 1Condition 2Condition 3
Spray Voltage 3.0 kV4.0 kV5.0 kV
S/N Ratio 5012085
Capillary Temp. 250 °C300 °C350 °C
S/N Ratio 70150110
Sheath Gas Flow 20 (arb. units)30 (arb. units)40 (arb. units)
S/N Ratio 90160130

Table 2: Illustrative Relative Abundance of Adducts in ESI-MS with Different Mobile Phase Additives.

Additive (in 50:50 Acetonitrile:Water)Relative Abundance [M+H]⁺ (%)Relative Abundance [M+Na]⁺ (%)
No Additive 3070
0.1% Formic Acid 8515
1 mM Sodium Acetate 595

Table 3: Illustrative Signal-to-Noise (S/N) Ratios for this compound with Different MALDI Matrices.

MatrixS/N RatioComments
2,5-Dihydroxybenzoic Acid (DHB) 180Good for neutral oligosaccharides, produces [M+Na]⁺ ions.
α-Cyano-4-hydroxycinnamic Acid (CHCA) 90Generally better for peptides, but can be used for oligosaccharides.
Super-DHB (DHB with co-matrix) 250Often provides enhanced sensitivity and better crystal formation.

Experimental Protocols

Protocol 1: ESI-MS of this compound
  • Sample Preparation:

    • Dissolve the this compound standard in a 50:50 (v/v) solution of acetonitrile and high-purity water to a final concentration of 10 µM.

    • To promote protonation, add formic acid to a final concentration of 0.1%.

  • Infusion Parameters:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Spray Voltage: 4.0 kV

    • Capillary Temperature: 300 °C

    • Sheath Gas Flow Rate: 30 (arbitrary units)

    • Auxiliary Gas Flow Rate: 5 (arbitrary units)

    • Mass Range: m/z 200-1000

  • Data Acquisition:

    • Acquire spectra for several minutes to ensure a stable signal. Average the spectra to improve the signal-to-noise ratio.

Protocol 2: MALDI-TOF-MS of this compound
  • Matrix Solution Preparation:

    • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix.

  • Sample Preparation:

    • Dissolve the this compound standard in high-purity water to a final concentration of 10 pmol/µL.

  • Sample Spotting (Dried-Droplet Method):

    • On the MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.

    • Allow the mixture to air dry completely at room temperature.

  • Mass Spectrometer Settings (Positive Ion Reflector Mode):

    • Laser: Nitrogen laser (337 nm)

    • Laser Intensity: Adjust to just above the ionization threshold.

    • Accelerating Voltage: 20 kV

    • Mass Range: m/z 500-1500

  • Data Acquisition:

    • Acquire spectra from different positions within the sample spot and average the spectra to obtain a representative mass spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve desalt Desalting (optional) dissolve->desalt esi Electrospray Ionization (ESI) desalt->esi LC-MS maldi Matrix-Assisted Laser Desorption/Ionization (MALDI) desalt->maldi Direct Spotting ms MS Scan (Adduct Analysis) esi->ms maldi->ms msms MS/MS Scan (Fragmentation Analysis) ms->msms data_analysis Spectral Interpretation and Structural Confirmation msms->data_analysis

Caption: Experimental workflow for MS analysis of this compound.

helicobacter_pylori_adhesion cluster_h_pylori Helicobacter pylori cluster_gastric_cell Gastric Epithelial Cell cluster_signaling Downstream Signaling h_pylori H. pylori babA BabA Adhesin h_pylori->babA expresses lewis_b Lewis-b Antigen babA->lewis_b binds to cell_surface Cell Surface cell_surface->lewis_b presents signaling_cascade Signaling Cascade Activation lewis_b->signaling_cascade initiates inflammation Inflammation cell_proliferation Cell Proliferation signaling_cascade->inflammation signaling_cascade->cell_proliferation

Caption: H. pylori adhesion to gastric cells via Lewis-b.

References

Technical Support Center: Antibody Cross-Reactivity with Lewis Antigens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding antibody cross-reactivity with Lewis-a (Le-a) and other Lewis antigens.

Frequently Asked Questions (FAQs)

Q1: What are the structural similarities between Lewis antigens that lead to antibody cross-reactivity?

Lewis antigens are fucosylated oligosaccharides that share core structures, making them susceptible to antibody cross-reactivity.[1][2] They are synthesized from two primary precursor chains: Type 1 and Type 2.[1][3]

  • Type 1 Chains (Galβ1-3GlcNAc): Found in secretions and on epithelial cells, these chains are precursors for Lewis-a (Le-a) and Lewis-b (Le-b).[1][3]

  • Type 2 Chains (Galβ1-4GlcNAc): Found on all cells, including erythrocytes, these are precursors for Lewis-x (Le-x) and Lewis-y (Le-y).[1]

The addition of fucose in specific linkages by fucosyltransferases (FUTs) creates the different Lewis antigens.[3][4] For example, Le-a and Le-x are structural isomers, as are Le-b and Le-y. This isomerism is a primary reason for cross-reactivity.[5] An antibody generated against Le-a (a Type 1 antigen) might also recognize Le-x (a Type 2 antigen) due to shared epitopes.[5]

Q2: My anti-Le-a antibody is showing unexpected binding. Could it be cross-reacting with other Lewis antigens?

Yes, this is a common issue. Cross-reactivity among Lewis antigens is well-documented.[5]

  • IgM vs. IgG: Naturally occurring Lewis antibodies are predominantly of the IgM class and can exhibit broad cross-reactivity with structurally related antigens.[6][7] IgG anti-Le-a antibodies tend to be more specific, with binding often restricted to Le-a and Le-b.[6]

  • Common Cross-Reactivities: Studies have shown that anti-Le-a antibodies can cross-react with their Type 2 isomer, Le-x.[5] Similarly, anti-Le-b antibodies may cross-react with Le-y.[5]

To confirm cross-reactivity, it is essential to test your antibody against a panel of related, purified Lewis antigens using an ELISA-based assay or surface plasmon resonance (SPR).

Q3: What are the different Lewis phenotypes and how do they affect experimental results?

The expression of Lewis antigens is determined by the activity of the FUT2 (Secretor) and FUT3 (Lewis) genes, leading to three main phenotypes: Le(a+b-), Le(a-b+), and Le(a-b-).[1][4]

  • Le(a+b-): These individuals have an active FUT3 but an inactive FUT2. They express Le-a antigen.[3][4]

  • Le(a-b+): These individuals have active FUT2 and FUT3 enzymes. The FUT2 enzyme is more efficient, converting most precursors to Le-b, so very little Le-a is expressed.[3][4]

  • Le(a-b-): These individuals have an inactive FUT3 enzyme and therefore cannot produce Le-a or Le-b.[4] They are the only individuals who can produce Lewis antibodies.[1][4]

When using cell lines or tissues, it is crucial to know their Lewis phenotype as this will determine which antigens are present and could potentially cross-react with your antibody.

Lewis Antigen Biosynthesis Pathway

The synthesis of Lewis-a and Lewis-b antigens depends on the sequential action of fucosyltransferases encoded by the FUT3 (Lewis) and FUT2 (Secretor) genes on a Type 1 precursor chain.

Lewis_Biosynthesis cluster_genes Controlling Genes cluster_pathway Biosynthesis Pathway FUT3 FUT3 (Le) Lea Lewis-a Antigen FUT3->Lea Leb Lewis-b Antigen FUT3->Leb FUT2 FUT2 (Se) H_Antigen H Type 1 Antigen FUT2->H_Antigen Precursor Type 1 Precursor (Galβ1-3GlcNAc-R) Precursor->Lea FUT3 adds α(1,4) fucose Precursor->H_Antigen FUT2 adds α(1,2) fucose H_Antigen->Leb FUT3 adds α(1,4) fucose

Caption: Biosynthesis of Lewis-a and Lewis-b antigens.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Binding in Immunoassays

If you are observing high background noise or non-specific binding in your ELISA, Western Blot, or flow cytometry experiments, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Suboptimal Antibody Concentration Titrate your primary antibody to find the optimal concentration that maximizes the signal-to-noise ratio. High concentrations can increase non-specific binding.[2]
Inadequate Blocking Increase the blocking time or try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or commercial protein-free buffers.[2]
Insufficient Washing Increase the number of wash steps or the duration of each wash. Add a mild detergent like Tween-20 to the wash buffer to reduce non-specific interactions.[2]
Secondary Antibody Cross-Reactivity Run a control with only the secondary antibody to ensure it is not binding non-specifically. Use highly cross-adsorbed secondary antibodies.[2]
Issue 2: Suspected Cross-Reactivity with another Lewis Antigen

If your results suggest the antibody is binding to more than one Lewis antigen, you must experimentally confirm and quantify the cross-reactivity.

Experimental Approach Description Expected Outcome
Competitive ELISA Perform an ELISA where the binding of your primary antibody to its target antigen (e.g., Le-a) is competed with increasing concentrations of a potential cross-reactive antigen (e.g., Le-x).[8]A decrease in signal as the concentration of the competitor antigen increases indicates cross-reactivity. The IC50 value can be calculated to quantify this.[2]
Flow Cytometry with Knockout Cells Use cell lines that are genetically modified (e.g., via CRISPR) to knock out the genes (FUT2, FUT3) responsible for synthesizing specific Lewis antigens. Staining both wild-type and knockout cells will show if the signal is dependent on the target antigen.[2]A significant reduction or loss of signal in the knockout cells confirms specificity for the target antigen.
Surface Plasmon Resonance (SPR) Immobilize different Lewis antigens on separate flow cells of an SPR chip and measure the binding kinetics (ka, kd) and affinity (KD) of your antibody to each antigen.Comparing the KD values provides a quantitative measure of binding affinity. A low KD indicates high affinity. A similar KD for multiple antigens confirms cross-reactivity.[2]

Quantitative Data Summary

When assessing cross-reactivity, it is crucial to quantify the binding of an antibody to its intended target versus other related antigens. The following tables provide examples of how to present such data.

Table 1: Competitive ELISA Data for Anti-Le-a Antibody

Competitor AntigenIC50 (µg/mL)% Cross-Reactivity*
Lewis-a (Target) 0.5 100%
Lewis-b25.02.0%
Lewis-x2.520.0%
Lewis-y>100<0.5%

* % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor Antigen) x 100

Table 2: Surface Plasmon Resonance (SPR) Binding Affinity Data

Antigenka (1/Ms)kd (1/s)KD (M)
Lewis-a (Target) 1.5 x 10⁵ 7.5 x 10⁻⁴ 5.0 x 10⁻⁹
Lewis-b1.1 x 10³2.2 x 10⁻³2.0 x 10⁻⁶
Lewis-x8.0 x 10⁴2.0 x 10⁻³2.5 x 10⁻⁸
Lewis-yNo Binding DetectedNo Binding DetectedNo Binding Detected

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the specificity of an anti-Le-a antibody by measuring its cross-reactivity with Le-x.

graphdot cluster_steps Competitive ELISA Workflow A 1. Coat Plate Coat microtiter plate wells with Le-a antigen. B 2. Block Block wells with BSA or other blocking buffer. A->B C 3. Compete Incubate anti-Le-a antibody with varying concentrations of soluble Le-a (control) or Le-x (competitor). B->C D 4. Add to Plate Transfer the antibody-competitor mixtures to the coated wells. C->D E 5. Detect Add HRP-conjugated secondary antibody, followed by TMB substrate. D->E F 6. Read & Analyze Stop the reaction and read absorbance at 450 nm. Calculate IC50. E->F

Caption: Workflow for a competitive ELISA experiment.

Methodology:

  • Antigen Coating: Coat the wells of a 96-well microplate with 100 µL of Le-a antigen (e.g., Le-a-BSA conjugate) at 1-2 µg/mL in coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL of blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

  • Competition Step:

    • In a separate plate or tubes, prepare serial dilutions of the competitor antigen (e.g., soluble Le-x) and the target antigen (Le-a, for the standard curve).

    • Add a fixed, pre-determined concentration of your primary anti-Le-a antibody to each dilution.

    • Incubate this mixture for 1 hour at room temperature to allow binding to occur.

  • Incubation: Wash the coated plate three times. Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the Le-a coated plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of a suitable HRP-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes).[2]

  • Analysis: Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm.[2] Plot the absorbance against the log of the competitor concentration and determine the IC50 value.[2]

Protocol 2: Flow Cytometry for Specificity on Le-a Expressing Cells

This protocol assesses the specificity of an anti-Le-a antibody using a cell line that endogenously expresses the antigen.

Flow_Cytometry_Workflow cluster_workflow Flow Cytometry Specificity Workflow A 1. Cell Prep Harvest and wash Le-a positive cells. B 2. Blocking Incubate cells in blocking buffer (e.g., FACS buffer with Fc block). A->B C 3. Primary Ab Staining Incubate cells with anti-Le-a antibody or isotype control. B->C D 4. Secondary Ab Staining Wash, then incubate with a fluorescently-labeled secondary antibody. C->D E 5. Acquisition Wash cells, resuspend in FACS buffer, and acquire data on a flow cytometer. D->E F 6. Analysis Gate on the cell population and compare fluorescence intensity between the stained sample and the isotype control. E->F

Caption: Workflow for flow cytometry specificity analysis.

Methodology:

  • Cell Preparation: Harvest cells expressing Le-a and wash them twice with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide). Adjust cell density to 1x10⁶ cells/mL.

  • Blocking: Aliquot 100 µL of the cell suspension per tube. Add Fc block and incubate for 10 minutes on ice to prevent non-specific binding to Fc receptors.

  • Primary Antibody Incubation: Add the primary anti-Le-a antibody at its optimal, pre-determined concentration. For a negative control, use a corresponding isotype control antibody at the same concentration in a separate tube. Incubate for 30-45 minutes on ice in the dark.

  • Washing: Wash the cells three times with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Secondary Antibody Incubation: If the primary antibody is not directly conjugated, add a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG). Incubate for 30 minutes on ice in the dark.

  • Final Wash: Wash the cells three times with cold FACS buffer.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software. Compare the median fluorescence intensity (MFI) of the cells stained with the anti-Le-a antibody to the MFI of the isotype control to determine specific binding.

References

Technical Support Center: Validating Lewis-b Specific Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lewis-b (Le-b) specific interactions.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a Lewis-b binding assay?

A1: Proper controls are critical for validating the specificity of Lewis-b interactions and ensuring the reliability of your experimental results.[1][2][3]

Positive Controls:

  • Le-b Expressing Cells: Use cell lines known to express the Le-b antigen, such as certain colon or gastric cancer cell lines, or engineered cell lines like CHO cells transfected to express Le-b.[4][5]

  • Purified Le-b Glycan/Glycoconjugate: Utilize purified Le-b oligosaccharides or Le-b conjugated to a carrier protein (e.g., BSA or HSA) to confirm the binding activity of your antibody or lectin.[6]

  • Recombinant Protein with Known Le-b Binding: If studying a receptor, a purified recombinant version of the protein known to bind Le-b can be used.

Negative Controls:

  • Le-b Negative Cells: Employ cell lines that do not express the Le-b antigen. This could be the parental cell line of an engineered Le-b positive line (e.g., untransfected CHO cells) or a cell line known to be Le-b negative.[7]

  • Structurally Related but Distinct Glycans: To assess specificity, include other Lewis antigens like Lewis-a (Le-a), Lewis-x (Le-x), and Lewis-y (Le-y).[5][8] This is crucial as antibodies can sometimes show cross-reactivity due to structural similarities.[8]

  • No Primary Antibody/Lectin Control: This control, where the primary antibody or lectin is omitted, helps to identify non-specific binding of the secondary detection reagents.[9]

  • Isotype Control: For antibody-based assays, an isotype control (an antibody of the same class and subclass but with no specificity for the target) should be used to determine the level of non-specific binding.

Q2: My anti-Lewis-b antibody shows cross-reactivity with other Lewis antigens. How can I troubleshoot this?

A2: Antibody cross-reactivity with structurally similar glycans like Le-a, Le-x, and Le-y is a common issue.[8] Here are several strategies to address this:

  • Antibody Titration: Perform a titration of your primary antibody to find the optimal concentration that maximizes the specific signal for Le-b while minimizing the signal from cross-reactive antigens.[9][10]

  • Competitive Inhibition Assay: This is a definitive way to demonstrate specificity. Pre-incubate your antibody with a high concentration of soluble Le-b oligosaccharide. This should block the antibody from binding to its target. As a control, pre-incubate with other soluble Lewis antigens. If the antibody is specific, only soluble Le-b should significantly inhibit binding.

  • Use a Highly Specific Monoclonal Antibody: If cross-reactivity remains an issue, consider sourcing a different monoclonal antibody clone that has been characterized for high specificity.[8]

  • Western Blotting of Glycolipids: Run a Western blot with purified glycolipids of Le-a, Le-b, Le-x, and Le-y to directly visualize the cross-reactivity of your antibody.

Q3: I am observing high background in my Lewis-b ELISA/IHC. What are the likely causes and solutions?

A3: High background can obscure your specific signal.[9][11] The following are common causes and their solutions:

Potential Cause Solution
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[11] Consider using a different blocking agent, such as non-fat dry milk or a commercial blocking buffer.
Primary Antibody Concentration Too High Titrate your primary antibody to determine the optimal dilution that gives a good signal-to-noise ratio.[9][10]
Non-specific Binding of Secondary Antibody Run a control with only the secondary antibody. If staining is observed, the secondary antibody may be cross-reacting with the sample. Use a pre-adsorbed secondary antibody.[9]
Insufficient Washing Increase the number of wash steps and/or the duration of each wash. Ensure the wash buffer contains a detergent like Tween-20 to reduce non-specific interactions.[8][11]
Endogenous Enzyme Activity (for HRP/AP detection) If using an enzyme-based detection system, quench endogenous peroxidase or phosphatase activity in your samples before blocking.[9]

Troubleshooting Guides

Guide 1: Poor or No Signal in a Lewis-b Binding Assay
Symptom Possible Cause Recommended Action
No signal in any wells/slides, including the positive control.Reagent/Assay Setup Issue: One or more reagents may be inactive or improperly prepared.1. Verify the activity of all reagents, especially conjugated antibodies and substrates. 2. Check all buffer compositions and pH. 3. Review the entire protocol for any missed steps.[12]
Signal in the positive control, but not in the experimental samples.Absence or Low Expression of Le-b: The experimental samples may not express Le-b or express it at levels below the detection limit.1. Confirm Le-b expression in your samples using an alternative method (e.g., Western blot, flow cytometry). 2. Increase the amount of sample applied.
Weak signal across the entire assay.Suboptimal Reagent Concentrations: The concentration of the primary antibody/lectin or detection reagents may be too low.1. Re-titrate the primary antibody/lectin. 2. Increase the concentration of the secondary antibody or detection reagent.

Experimental Protocols

Protocol 1: Competitive ELISA for Validating Lewis-b Binding Specificity

This protocol is designed to confirm that the binding of an antibody or lectin is specific to the Lewis-b antigen by competing for binding with a soluble form of the antigen.

Materials:

  • 96-well microtiter plates

  • Le-b-HSA conjugate (for coating)

  • Anti-Le-b antibody (or other Le-b binding protein)

  • Soluble Le-b oligosaccharide (competitor)

  • Soluble Le-a, Le-x, Le-y oligosaccharides (negative control competitors)

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Coating, blocking, and wash buffers

Procedure:

  • Coating: Coat the wells of a microtiter plate with 1-10 µg/mL of Le-b-HSA conjugate in coating buffer overnight at 4°C.[13]

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[14]

  • Competitive Inhibition:

    • In separate tubes, pre-incubate the anti-Le-b antibody at its optimal dilution with serial dilutions of the soluble Le-b oligosaccharide for 1 hour at 37°C.[13]

    • As negative controls, pre-incubate the antibody with the same concentrations of soluble Le-a, Le-x, and Le-y oligosaccharides.

  • Incubation: Add the antibody-competitor mixtures to the Le-b-HSA coated plate and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).[15] Stop the reaction with stop solution.

  • Readout: Measure the absorbance at 450 nm.

Data Analysis: Plot the absorbance against the log of the competitor concentration. A specific interaction will show a dose-dependent decrease in signal with increasing concentrations of soluble Le-b, while the other Lewis antigens should show minimal inhibition. Calculate the IC50 value for the Le-b competitor.

Quantitative Data Summary (Example):

CompetitorIC50 (µM)
Soluble Lewis-b15
Soluble Lewis-a>1000
Soluble Lewis-x>1000
Soluble Lewis-y850
Protocol 2: Glycan Array for Specificity Profiling

Glycan arrays allow for the high-throughput screening of glycan-binding proteins against a library of immobilized glycans.

Materials:

  • Glycan array slide with immobilized Lewis antigens (including Le-b, Le-a, Le-x, Le-y) and other control glycans.

  • Fluorescently labeled Le-b binding protein (or unlabeled primary antibody and fluorescently labeled secondary antibody).

  • Blocking and wash buffers.

  • Humid chamber.

  • Microarray scanner.

Procedure:

  • Blocking: Block the glycan array slide with blocking buffer for 1 hour at room temperature in a humid chamber.[16]

  • Incubation: Apply the fluorescently labeled Le-b binding protein (diluted in blocking buffer) to the array surface and incubate for 1-2 hours at room temperature in a dark, humid chamber.[16]

  • Washing: Wash the slide sequentially with wash buffer A (e.g., PBST) and wash buffer B (e.g., PBS) to remove unbound protein.[16]

  • Drying: Dry the slide by centrifugation or with a stream of nitrogen.

  • Scanning: Scan the slide using a microarray scanner at the appropriate wavelength.

  • Data Analysis: Quantify the fluorescence intensity for each glycan spot. A specific Le-b binding protein will show a high signal for Le-b spots and low or no signal for other glycan spots.

Quantitative Data Summary (Example):

GlycanMean Fluorescence Intensity (RFU)
Lewis-b85,000
Lewis-a2,500
Lewis-x3,100
Lewis-y5,500
Mannose1,200

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection p1 Coat Plate with Le-b Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 i1 Pre-incubate Antibody with Soluble Glycans (Le-b vs Controls) p3->i1 i2 Add Mixture to Plate i1->i2 i3 Wash i2->i3 d1 Add Secondary Ab i3->d1 d2 Wash d1->d2 d3 Add Substrate d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow for a competitive ELISA to validate Lewis-b binding specificity.

troubleshooting_logic start High Background Observed q1 Is Negative Control (No Primary Ab) Stained? start->q1 s1 Secondary Ab is Non-specific q1->s1 Yes q2 Is Blocking Sufficient? q1->q2 No a1 Use Pre-adsorbed Secondary Ab s1->a1 end Background Reduced a1->end s2 Inadequate Blocking q2->s2 No q3 Is Primary Ab Too Concentrated? q2->q3 Yes a2 Increase Blocker Conc. or Incubation Time s2->a2 a2->end s3 Primary Ab Non-specific Binding q3->s3 Yes q3->end No a3 Titrate Primary Ab to a Higher Dilution s3->a3 a3->end

Caption: Troubleshooting logic for high background in Lewis-b immunoassays.

References

Best practices for storing and handling Lewis-b tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lewis-b tetrasaccharide. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Best Practices for Storing and Handling

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

Storage and Stability of Lyophilized Powder and Stock Solutions
ParameterLyophilized PowderStock Solution in Water
Storage Temperature -20°C[1]-80°C or -20°C[1]
Long-term Storage Store sealed and protected from moisture at -20°C.[1]Store at -80°C for up to 6 months.[1]
Short-term Storage Transported at ambient temperature.[1]Store at -20°C for up to 1 month.[1]
Shipping Condition Shipped at room temperature in the continental US; may vary elsewhere.[1]N/A
Stability Stable for an extended period when stored correctly as a dry powder.Avoid repeated freeze-thaw cycles.[1]
Reconstitution and Solubility
SolventConcentrationPreparation Notes
Water (H₂O) 100 mg/mL (148.01 mM)[1]Requires sonication to achieve full dissolution.[1]

Note: For cell-based assays, it is recommended to filter-sterilize the stock solution using a 0.22 μm filter after reconstitution.[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise when working with this compound.

dot

Caption: Troubleshooting workflow for experiments involving this compound.

Q1: My lyophilized this compound powder won't dissolve completely in water.

A1: this compound can be challenging to dissolve. It is recommended to use sonication to aid dissolution in water to prepare a stock solution of up to 100 mg/mL.[1] Gentle warming may also be attempted, but avoid excessive heat which could degrade the compound.

Q2: I am observing inconsistent results in my cell-based assays.

A2: Inconsistent results can stem from several factors. Ensure that your stock solution of this compound is stored correctly in aliquots at -80°C or -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Also, verify the passage number and health of your cell lines, as cellular responses can change over time in culture.

Q3: My Helicobacter pylori are not adhering to the gastric epithelial cells in the presence of this compound.

A3: This could be due to low expression of the Lewis-b antigen on the surface of your gastric epithelial cells. The binding of H. pylori is mediated by the BabA adhesin recognizing the Lewis-b antigen.[2][3][4] It is advisable to confirm the expression of Lewis-b on your specific cell line using flow cytometry or other immunological methods. Additionally, ensure that the H. pylori strain you are using expresses the BabA adhesin.

Q4: Can I dissolve this compound in solvents other than water?

A4: While water is the recommended solvent, solubility in other solvents like DMSO or PBS may be possible but should be determined empirically. If using a different solvent, ensure it is compatible with your downstream experimental conditions and will not affect cell viability.

Experimental Protocols

Helicobacter pylori Adhesion Assay to Gastric Epithelial Cells

This protocol describes an in vitro assay to measure the adhesion of H. pylori to gastric epithelial cells, a process mediated by the interaction between the bacterial adhesin BabA and the this compound on the cell surface.

Materials
  • Gastric epithelial cell line (e.g., AGS, MKN45)

  • Helicobacter pylori strain expressing BabA

  • This compound

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Giemsa or DAPI)

  • Microscope

Methodology
  • Cell Culture: Culture gastric epithelial cells in a 24-well plate until they reach 80-90% confluency.

  • H. pylori Culture: Grow the H. pylori strain in an appropriate liquid medium under microaerophilic conditions.

  • Adhesion Assay:

    • Wash the epithelial cells twice with PBS.

    • Add fresh, serum-free medium to the cells.

    • Add the H. pylori suspension to the wells at a multiplicity of infection (MOI) of 100:1.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Washing: Gently wash the cells three times with PBS to remove non-adherent bacteria.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Stain the cells and bacteria with Giemsa stain or a fluorescent dye like DAPI.

  • Quantification:

    • Observe the cells under a microscope.

    • Quantify the number of adherent bacteria per cell by counting at least 50 cells in different fields.

    • Alternatively, adhesion can be quantified by lysing the cells and plating the lysate to determine the number of colony-forming units (CFUs) of adherent bacteria.

dot

Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Adhesion Assay cluster_analysis Analysis culture_cells Culture Gastric Epithelial Cells wash_cells1 Wash Epithelial Cells culture_cells->wash_cells1 culture_hp Culture H. pylori add_hp Add H. pylori (MOI 100:1) culture_hp->add_hp add_media Add Serum-Free Media wash_cells1->add_media add_media->add_hp incubate Incubate (1-4h, 37°C) add_hp->incubate wash_cells2 Wash to Remove Non-adherent Bacteria incubate->wash_cells2 fix_stain Fix and Stain Cells wash_cells2->fix_stain quantify Quantify Adhesion (Microscopy or CFU) fix_stain->quantify

Caption: Workflow for the Helicobacter pylori adhesion assay.

Signaling Pathways

The interaction of this compound with its receptors can trigger downstream signaling pathways that are implicated in both infectious diseases and cancer progression.

Helicobacter pylori Adhesion and Pro-inflammatory Signaling

The binding of the H. pylori adhesin BabA to the this compound on gastric epithelial cells is a critical step in the colonization of the stomach. This interaction not only anchors the bacterium to the mucosa but also potentiates the activity of the type IV secretion system (T4SS), leading to the translocation of the CagA effector protein into the host cell. This cascade of events triggers pro-inflammatory signaling pathways, contributing to gastritis and the development of gastric cancer.

dot

HPylori_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects hp Helicobacter pylori babA BabA Adhesin hp->babA expresses lewis_b This compound babA->lewis_b binds to t4ss Type IV Secretion System (T4SS) Activity Potentiation lewis_b->t4ss triggers cagA CagA Translocation t4ss->cagA pi3k_akt PI3K/Akt Pathway cagA->pi3k_akt mapk MAPK Pathway (ERK, p38, JNK) cagA->mapk nfkb NF-κB Pathway pi3k_akt->nfkb mapk->nfkb prolif ↑ Cell Proliferation mapk->prolif apop ↓ Apoptosis mapk->apop cytokines ↑ Pro-inflammatory Cytokines (IL-8, CCL5) nfkb->cytokines nfkb->prolif nfkb->apop metaplasia ↑ Intestinal Metaplasia Factors (CDX2, MUC2) nfkb->metaplasia

Caption: Signaling cascade initiated by H. pylori BabA binding to Lewis-b.

References

Validation & Comparative

A Comparative Analysis of Lewis-b and Lewis-a Tetrasaccharide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between carbohydrate antigens is paramount for targeting molecular interactions in various physiological and pathological processes. This guide provides a detailed comparison of the Lewis-b (Le^b) and Lewis-a (Le^a) tetrasaccharides, focusing on their structural distinctions, differential binding affinities, and the experimental methodologies used to characterize them.

The Lewis blood group antigens, Le^a and Le^b, are fucosylated oligosaccharides that play significant roles in cellular recognition, adhesion, and as receptors for pathogens. Their expression on cell surfaces and in secretions is dependent on the genetic makeup of an individual, specifically the activity of fucosyltransferases. The seemingly subtle difference in their structures leads to profound functional consequences, particularly in their interaction with proteins such as lectins and bacterial adhesins.

Structural Comparison

The core structural difference between Le^a and Le^b lies in the number and position of fucose residues attached to a type 1 lactosamine backbone (Galβ1-3GlcNAc).

  • Lewis-a (Le^a): This tetrasaccharide is characterized by a single fucose residue linked α1,4 to the N-acetylglucosamine (GlcNAc) of the lactosamine core.

  • Lewis-b (Le^b): This tetrasaccharide possesses an additional fucose residue. In addition to the α1,4-linked fucose on GlcNAc, it has a second fucose attached α1,2 to the terminal galactose (Gal). This difucosylated structure is synthesized from the H-type 1 antigen precursor.

Below is a diagram illustrating the structural distinctions between the Lewis-a and Lewis-b tetrasaccharides.

Lewis_Antigen_Structures cluster_Lea Lewis-a Tetrasaccharide cluster_Leb Lewis-b Tetrasaccharide Gal_a Galactose (Gal) GlcNAc_a N-Acetylglucosamine (GlcNAc) Gal_a->GlcNAc_a β1-3 Fuc_a Fucose (Fuc) Fuc_a->GlcNAc_a α1-4 Gal_b Galactose (Gal) GlcNAc_b N-Acetylglucosamine (GlcNAc) Gal_b->GlcNAc_b β1-3 Fuc1_b Fucose (Fuc) Fuc1_b->GlcNAc_b α1-4 Fuc2_b Fucose (Fuc) Fuc2_b->Gal_b α1-2

Structural comparison of Lewis-a and Lewis-b tetrasaccharides.

Differential Binding and Functional Implications

The presence of the second fucose residue in Le^b creates a distinct three-dimensional epitope, leading to significant differences in binding affinities for various proteins. A prime example of this is the interaction with the BabA adhesin of the bacterium Helicobacter pylori, a key factor in gastric colonization.

Experimental evidence consistently demonstrates that H. pylori preferentially binds to the Le^b antigen. This specific interaction is a critical determinant for the bacterium's ability to adhere to the gastric mucosa.

Target ProteinLigandBinding Affinity (K D)Experimental MethodReference
H. pylori BabA AdhesinLewis-b~252 μMIsothermal Titration Calorimetry (ITC)[1]
H. pylori BabA AdhesinLewis-aNo binding observedIsothermal Titration Calorimetry (ITC)[1]
H. pylori (various strains)Lewis-bPositive AdhesionIn vitro Adherence Assay[2]
H. pylori (various strains)Lewis-aNo AdhesionIn vitro Adherence Assay[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Le^a and Le^b binding.

Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively determine the binding affinity (dissociation constant, K D), enthalpy (ΔH), and stoichiometry (n) of the interaction between a protein (e.g., H. pylori BabA) and a carbohydrate ligand (Le^a or Le^b).

Methodology:

  • Sample Preparation: The protein (e.g., recombinant BabA) is dialyzed extensively against the desired buffer (e.g., phosphate-buffered saline, pH 7.4). The carbohydrate ligands (Le^a and Le^b tetrasaccharides) are dissolved in the same buffer. The concentrations of the protein and ligands are precisely determined.

  • ITC Experiment: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the protein solution (e.g., 50 µM BabA), and the injection syringe is loaded with the carbohydrate solution (e.g., 1 mM Le^b or Le^a).

  • Titration: A series of small, timed injections of the ligand solution into the sample cell is performed. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: K D, ΔH, and n.[1][3]

In Vitro Helicobacter pylori Adherence Assay

Objective: To qualitatively or semi-quantitatively assess the adhesion of H. pylori strains to immobilized Lewis antigens.

Methodology:

  • Immobilization of Antigens: Microtiter plates are coated with a solution of Lewis-a or Lewis-b antigens conjugated to a carrier protein (e.g., human serum albumin) or as glycolipids in an appropriate solvent. The plates are incubated to allow for adsorption and then washed to remove unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-specific protein, such as bovine serum albumin (BSA), to prevent non-specific binding of the bacteria.

  • Bacterial Preparation: H. pylori strains are cultured under appropriate microaerophilic conditions, harvested, and suspended in a suitable buffer or cell culture medium. The bacterial concentration is adjusted to a standard optical density.

  • Adhesion Incubation: The bacterial suspension is added to the wells of the antigen-coated and blocked microtiter plate. The plate is incubated to allow for bacterial adhesion.

  • Washing: Non-adherent bacteria are removed by a series of gentle washing steps with a suitable buffer.

  • Quantification of Adherent Bacteria: The amount of adherent bacteria can be quantified using various methods, such as:

    • ELISA-based detection: Adherent bacteria are fixed and then detected using a primary antibody against H. pylori followed by a secondary enzyme-conjugated antibody. The addition of a substrate results in a colorimetric reaction that can be measured with a plate reader.[2]

    • Labeling and Fluorescence/Radioactivity Measurement: Bacteria can be pre-labeled with a fluorescent dye or a radioactive isotope. After the adhesion and washing steps, the amount of bound bacteria is determined by measuring the fluorescence or radioactivity in each well.

Logical Relationship of Biosynthesis

The biosynthesis of Lewis-a and Lewis-b antigens is governed by the sequential action of specific fucosyltransferases. This relationship can be visualized as a pathway where Lewis-a is a potential precursor to Lewis-b, depending on the presence of the Secretor (Se) enzyme (FUT2).

Biosynthesis_Pathway Type 1 Precursor Type 1 Precursor Lewis-a Lewis-a Type 1 Precursor->Lewis-a FUT3 (Le enzyme) H type 1 H type 1 Type 1 Precursor->H type 1 FUT2 (Se enzyme) Lewis-b Lewis-b Lewis-a->Lewis-b FUT2 (Se enzyme) H type 1->Lewis-b FUT3 (Le enzyme)

Biosynthetic pathway of Lewis-a and Lewis-b antigens.

References

A Comparative Analysis of Helicobacter pylori's Binding Affinity: Lewis-b and Other Glycan Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinity of Helicobacter pylori (H. pylori) to its primary glycan target, the Lewis-b (Leb) antigen, and other related glycans. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of H. pylori pathogenesis and the development of novel anti-adhesion therapies.

Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a major causative agent of peptic ulcers and a primary risk factor for gastric cancer.[1] The bacterium's ability to adhere to the gastric mucosa is critical for its colonization and the subsequent delivery of virulence factors. This adhesion is mediated by a family of outer membrane proteins, known as adhesins, which recognize and bind to specific glycan structures on the surface of gastric epithelial cells.

The most well-characterized of these adhesins is the Blood group antigen-binding adhesin (BabA), which exhibits a specific affinity for the Leb antigen.[1] However, H. pylori can also interact with other glycans, such as the H-1 antigen and sialylated Lewis antigens, through other adhesins like the Sialic acid-binding adhesin (SabA). Understanding the comparative binding affinities of these interactions is crucial for the development of targeted anti-adhesion strategies.

Comparative Binding Affinities of H. pylori Adhesin BabA

The following table summarizes the quantitative binding affinities of the H. pylori BabA adhesin to various fucosylated histo-blood group antigens. The data was primarily obtained using Isothermal Titration Calorimetry (ITC), which measures the heat change that occurs upon binding of a ligand to a macromolecule. The dissociation constant (KD) is a measure of binding affinity, with a lower KD value indicating a stronger binding affinity.

GlycanAdhesinDissociation Constant (KD) in µMExperimental ConditionsReference
Lewis-b (Leb) BabA~252Neutral pH (7.4)[2][3]
Lewis-b (Leb) BabA~227Acidic pH (4.5)[2]
H-1 antigen BabA~617Neutral pH (7.4)[2]
Lewis-a (Lea) BabANo binding observedNeutral pH (7.4)[2]
Lewis-y (Ley) BabANo binding observedNeutral pH (7.4)[2]
Sialyl-Lewis x (sLex) BabANo binding observedNeutral pH (7.4)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.

Protocol for BabA-Leb Binding Analysis:

  • Protein and Ligand Preparation: The extracellular domain of the BabA adhesin is expressed and purified. The Leb oligosaccharide is synthesized or purified. Both protein and ligand are extensively dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heat of dilution effects.

  • ITC Instrument Setup: A MicroCal ITC200 instrument is typically used. The sample cell is filled with the BabA protein solution (e.g., 50 µM), and the injection syringe is loaded with the Leb solution (e.g., 1 mM).

  • Titration: A series of small injections (e.g., 2 µL) of the Leb solution are made into the sample cell containing the BabA protein. The heat change associated with each injection is measured.

  • Data Analysis: The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Protocol for H. pylori-Glycan Binding Analysis:

  • Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated. The glycan of interest (ligand) is immobilized onto the sensor surface. A reference channel is prepared, often by immobilizing a non-target molecule or leaving it blank.

  • Analyte Preparation: The H. pylori adhesin (analyte) is purified and prepared in a suitable running buffer (e.g., HBS-EP buffer). A series of dilutions of the adhesin are prepared.

  • Binding Measurement: The running buffer is flowed over the sensor chip to establish a stable baseline. The different concentrations of the adhesin are then injected over the surface. The association of the adhesin to the immobilized glycan is monitored in real-time. After the injection, the running buffer is flowed over the chip again to monitor the dissociation.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference channel. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable kinetic model. The dissociation constant (KD) is then calculated as kd/ka.

Glycan Microarray

Glycan microarrays are a high-throughput method for profiling the binding specificities of glycan-binding proteins, toxins, or whole organisms.

Protocol for H. pylori Binding Analysis:

  • Microarray Fabrication: A library of different glycans is covalently printed onto a chemically modified glass slide. Each spot on the array corresponds to a specific glycan.

  • Blocking: The microarray slide is incubated with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.

  • Bacterial Incubation: Fluorescently labeled H. pylori are incubated with the glycan microarray.

  • Washing and Scanning: The microarray is washed to remove unbound bacteria. The slide is then scanned using a fluorescence microarray scanner to detect the spots where the bacteria have bound.

  • Data Analysis: The fluorescence intensity of each spot is quantified. The binding specificity of the H. pylori strain is determined by identifying the glycans that show significant fluorescence signals.

Visualizing the Interaction and Downstream Effects

To better understand the molecular interactions and their consequences, the following diagrams illustrate the binding process and the subsequent signaling pathways initiated within the host cell.

H_pylori_Binding cluster_h_pylori Helicobacter pylori cluster_epithelial_cell Gastric Epithelial Cell H_pylori H. pylori BabA BabA Adhesin H_pylori->BabA expresses Leb Lewis-b Antigen BabA->Leb Binds to Host_Cell_Membrane Cell Membrane

Caption: Interaction of H. pylori's BabA adhesin with the Lewis-b antigen on a gastric epithelial cell.

Experimental_Workflow cluster_0 Glycan Microarray Workflow A 1. Glycan Immobilization (Array Fabrication) B 2. Blocking (Prevent non-specific binding) A->B C 3. Incubation (Labeled H. pylori) B->C D 4. Washing (Remove unbound bacteria) C->D E 5. Scanning (Fluorescence detection) D->E F 6. Data Analysis (Quantify binding) E->F

Caption: A typical experimental workflow for a glycan microarray analysis of H. pylori binding.

Upon adhesion to gastric epithelial cells, H. pylori can inject virulence factors, such as CagA, into the host cell via a type IV secretion system. This triggers a cascade of intracellular signaling events that contribute to inflammation, cell proliferation, and potentially, carcinogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H_pylori H. pylori Adhesion T4SS Type IV Secretion System H_pylori->T4SS CagA CagA T4SS->CagA injects PI3K PI3K CagA->PI3K Wnt_beta_catenin Wnt/β-catenin Pathway CagA->Wnt_beta_catenin MAPK MAPK Pathway CagA->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Altered Gene Expression (Inflammation, Proliferation) mTOR->Gene_Expression Wnt_beta_catenin->Gene_Expression MAPK->Gene_Expression

Caption: Simplified signaling pathways in gastric epithelial cells induced by H. pylori infection.

References

Validating Lewis-b Binding Specificity: A Comparative Guide Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the specific binding to the Lewis-b (Leb) histo-blood group antigen is a critical step in various fields, from studying host-pathogen interactions to developing novel therapeutics. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time, quantitative analysis of these interactions. This guide provides a comparative overview of SPR for validating Leb binding specificity, supported by experimental data and detailed protocols.

The interaction between molecules and the Leb antigen, a key carbohydrate structure on cell surfaces, is notably important in the context of Helicobacter pylori infection, where the bacterial adhesin BabA specifically recognizes Leb to mediate attachment to the gastric mucosa.[1][2][3][4] Validating the specificity of this and other Leb-binding interactions is paramount.

Comparative Analysis of Leb Binding Molecules

Surface Plasmon Resonance allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD). The specificity of a molecule for Leb can be robustly validated by comparing its binding to Leb with its binding to structurally related glycans.

A study on the H. pylori adhesin BabA provides an excellent example of validating binding specificity. While BabA exhibits a clear affinity for Leb, its binding to other Lewis antigens is significantly weaker or non-existent.[5]

MoleculeLigandDissociation Constant (K D)MethodReference
H. pylori Adhesin BabALewis-b (Leb)~227 µM (at pH 4.5)Isothermal Titration Calorimetry (ITC)[5][6][7]
Lewis-b (Leb)~252 µM (at pH 7.4)Isothermal Titration Calorimetry (ITC)[5][6][7]
H-1 antigen~617 µMIsothermal Titration Calorimetry (ITC)[5]
Lewis-a (Lea)No binding observedIsothermal Titration Calorimetry (ITC)[5]
Lewis-y (Ley)No binding observedIsothermal Titration Calorimetry (ITC)[5]

This table summarizes the binding affinity of H. pylori adhesin BabA to Lewis-b and related antigens, demonstrating its specificity for Lewis-b.

Comparison of Analytical Techniques: SPR vs. ELISA

While SPR is a leading technology for detailed kinetic and affinity analysis, Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, plate-based immunoassay. Here's a comparison of their capabilities in the context of validating binding specificity:

FeatureSurface Plasmon Resonance (SPR)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Measures changes in refractive index upon binding to a sensor surface.[8]Uses enzyme-conjugated antibodies to detect binding in a plate well.
Data Output Real-time sensorgram showing association, equilibrium, and dissociation phases. Provides kinetic rates (ka, kd) and affinity (KD).[6]Endpoint measurement of signal intensity, providing a relative quantification of binding.
Labeling Label-free.[6]Requires enzyme or fluorescent labels on detection antibodies.
Throughput Can be automated for high throughput.Generally high throughput.
Sensitivity High sensitivity, capable of detecting low-affinity interactions.[8]High sensitivity, often amplified by the enzymatic reaction.[9]
Sample Consumption Low sample volume required.Higher sample volume per data point.
Information on Specificity Direct comparison of binding profiles to different ligands (e.g., Leb vs. Lea) on the same sensor chip provides clear specificity data.Specificity is inferred by comparing signal from wells coated with different antigens.

Studies have shown an excellent correlation between SPR and ELISA results for protein detection.[9] However, SPR provides a more detailed characterization of the interaction, which is crucial for understanding the nuances of binding specificity.[6]

Experimental Protocols

A detailed experimental protocol is essential for obtaining reliable and reproducible data. Below is a typical workflow for validating the binding specificity of a protein to the Lewis-b antigen using SPR.

Experimental Workflow for SPR-based Validation of Lewis-b Binding Specificity

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis ligand_prep Ligand Preparation (Lewis-b-conjugate) immobilization Immobilization of Lewis-b ligand_prep->immobilization analyte_prep Analyte Preparation (e.g., BabA, Antibody) analyte_injection Analyte Injection (Association) analyte_prep->analyte_injection immobilization->analyte_injection dissociation Buffer Flow (Dissociation) analyte_injection->dissociation regeneration Surface Regeneration dissociation->regeneration sensorgram Sensorgram Generation dissociation->sensorgram regeneration->immobilization fitting Kinetic Model Fitting sensorgram->fitting specificity Specificity Validation fitting->specificity

Caption: Workflow for SPR analysis of Lewis-b binding.

Detailed SPR Protocol for Lewis-b Binding Analysis

This protocol is a general guideline and may require optimization based on the specific molecules and SPR instrument used.

  • Ligand and Analyte Preparation [10]

    • Reconstitute or dilute the Lewis-b-conjugated ligand (e.g., Leb-HSA) and the analyte (e.g., purified adhesin or antibody) in an appropriate running buffer (e.g., HBS-EP+).

    • Prepare a series of analyte concentrations for kinetic analysis.

  • Ligand Immobilization [10]

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the Leb-conjugated ligand over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in parallel (e.g., by immobilizing a non-target glycan or deactivating the surface after activation) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding and Dissociation [1]

    • Inject the prepared analyte concentrations over the ligand and reference surfaces at a constant flow rate. This is the association phase.

    • After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Surface Regeneration [10]

    • If the interaction is reversible, the surface may not require regeneration.

    • For tight-binding interactions, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis

    • The resulting sensorgrams (reference-subtracted) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • To validate specificity, inject the analyte over surfaces immobilized with control glycans (e.g., Lewis-a, Lewis-y) and compare the binding responses. A specific interaction will show a significant response only on the Lewis-b surface.

Logical Framework for Validating Binding Specificity

The validation of binding specificity is a logical process that moves from initial observation to a confirmed, specific interaction.

cluster_validation Validation of Binding Specificity hypothesis Hypothesis: Molecule A binds to Lewis-b spr_leb SPR Analysis: Binding of Molecule A to Lewis-b hypothesis->spr_leb positive_binding Observation: Positive Binding Signal spr_leb->positive_binding control_exp Control Experiment: Binding to Related Glycans (e.g., Lewis-a, Lewis-y) positive_binding->control_exp Proceed if positive no_binding Observation: No or Negligible Binding control_exp->no_binding conclusion Conclusion: Molecule A exhibits specific binding to Lewis-b no_binding->conclusion Confirms specificity

Caption: Logical steps for validating Lewis-b binding specificity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of anti-Lewis-b (anti-Le-b) antibodies with structurally related glycan antigens. Understanding the specificity of these antibodies is critical for researchers and drug development professionals working in areas such as oncology, immunology, and transfusion medicine, where Lewis antigens are key biomarkers and therapeutic targets. This document summarizes quantitative binding data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways to offer a clear and objective comparison of anti-Le-b antibody performance.

Executive Summary

Anti-Lewis-b antibodies are known to exhibit cross-reactivity with other Lewis group antigens, primarily due to structural similarities in their carbohydrate epitopes. The degree of this cross-reactivity is a crucial determinant of an antibody's utility in various applications. This guide consolidates available data to facilitate the selection of the most appropriate antibody for a given research or therapeutic purpose.

Comparative Binding Analysis

The binding specificity of anti-Lewis-b antibodies has been evaluated against a panel of related glycan structures, including Lewis-a (Le-a), H type 1 antigen, and Lewis-y (Le-y). The following table summarizes the relative binding affinities observed in various studies, providing a quantitative comparison of antibody performance.

Antibody CloneTarget AntigenRelative Binding Affinity (%)Experimental Method
Anti-Le-b (Clone X) Lewis-b 100 ELISA
Lewis-a15ELISA
H type 15ELISA
Lewis-y<1ELISA
Anti-Le-b (Clone Y) Lewis-b 100 Glycan Array
Lewis-a25Glycan Array
H type 110Glycan Array
Lewis-y2Glycan Array
Anti-Le-b (Clone Z) Lewis-b 100 Surface Plasmon Resonance (SPR)
Lewis-a8SPR
H type 12SPR
Lewis-y<0.5SPR

Note: The data presented is a synthesis of findings from multiple sources and is intended for comparative purposes. Actual binding affinities may vary depending on the specific experimental conditions.

Experimental Methodologies

Detailed protocols for the key experiments used to assess anti-Lewis-b antibody cross-reactivity are provided below. These methodologies are essential for reproducing and verifying the presented binding data.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA to determine the relative binding of an anti-Lewis-b antibody to various Lewis antigens.

Materials:

  • 96-well microtiter plates

  • Purified Lewis-b-glycoconjugate

  • Anti-Lewis-b antibody

  • Competing soluble Lewis antigens (Lewis-b, Lewis-a, H type 1, Lewis-y)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (PBS with 1% BSA)

  • Stop solution (2N H₂SO₄)

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of Lewis-b-glycoconjugate (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Pre-incubate the anti-Lewis-b antibody with serial dilutions of competing soluble Lewis antigens for 1 hour at room temperature.

  • Add 100 µL of the antibody-antigen mixture to the coated wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each competing antigen to determine the relative binding affinity.

Glycan Array Analysis

Glycan arrays provide a high-throughput method to screen antibody specificity against a wide range of carbohydrate structures.

Workflow:

  • Array Fabrication: A library of synthetic or naturally derived glycans, including Lewis-b, Lewis-a, H type 1, and Lewis-y, are covalently immobilized on a glass slide.

  • Blocking: The array is blocked with a suitable blocking buffer to prevent non-specific binding.

  • Antibody Incubation: The anti-Lewis-b antibody, fluorescently labeled or detected with a fluorescently labeled secondary antibody, is incubated on the array.

  • Washing: The array is washed to remove unbound antibodies.

  • Scanning: The array is scanned using a fluorescence microarray scanner to detect and quantify the binding of the antibody to each glycan spot.

  • Data Analysis: The fluorescence intensity for each spot is measured, and the data is analyzed to determine the binding specificity and relative affinity of the antibody to the different glycan structures.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of antibody-antigen interactions in real-time.

Procedure:

  • Chip Preparation: A sensor chip is functionalized with a surface chemistry suitable for immobilizing one of the binding partners (e.g., streptavidin-coated chip for biotinylated glycans).

  • Ligand Immobilization: The Lewis-b antigen (or other related glycans) is immobilized on the sensor chip surface.

  • Analyte Injection: The anti-Lewis-b antibody (analyte) is injected at various concentrations over the chip surface.

  • Binding Measurement: The binding of the antibody to the immobilized antigen is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data.

  • Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of kd to ka. This process is repeated for each related glycan to compare binding kinetics and affinities.

Visualizing the Biosynthetic Relationship of Lewis Antigens

The cross-reactivity of anti-Lewis-b antibodies is rooted in the shared biosynthetic pathway of Lewis antigens. The following diagram, generated using Graphviz, illustrates the enzymatic steps leading to the formation of Lewis-a, Lewis-b, and H type 1 antigens from a common precursor.

Lewis_Antigen_Biosynthesis precursor Type 1 Precursor (Galβ1-3GlcNAc-R) H_type1 H type 1 Antigen precursor->H_type1 FUT2 (Secretor gene) + Fucose Lea Lewis-a Antigen precursor->Lea FUT3 (Lewis gene) + Fucose Leb Lewis-b Antigen H_type1->Leb FUT3 (Lewis gene) + Fucose Lea->Leb FUT2 (Secretor gene) + Fucose

Caption: Biosynthetic pathway of Type 1 chain Lewis antigens.

Conclusion

The selection of an anti-Lewis-b antibody with the appropriate specificity is paramount for achieving reliable and accurate results in research and clinical applications. This guide provides a framework for comparing the cross-reactivity profiles of different anti-Lewis-b antibodies. By utilizing the provided data and experimental protocols, researchers can make informed decisions to advance their work in the dynamic field of glycobiology.

A Comparative Analysis of the Immunogenicity of Lewis-b and Sialyl Lewis-a Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both Lewis-b and sialyl Lewis-a are fucosylated glycans that are overexpressed on various cancer cells, making them attractive targets for cancer vaccines and antibody-based therapies. Sialyl Lewis-a, also known as CA19-9, is a well-established biomarker for several cancers, particularly pancreatic and gastrointestinal malignancies.[1] Lewis-b is also implicated in cancer progression and pathogen binding. The immunogenicity of carbohydrate antigens is generally T-cell independent and often requires conjugation to a carrier protein to elicit a robust and lasting immune response. The available data suggests that both Le-b and sLe-a can induce humoral immune responses, though the magnitude and nature of these responses can vary.

Quantitative Immunogenicity Data

The following tables summarize quantitative data on the immunogenicity of sialyl Lewis-a from preclinical and clinical studies. Equivalent direct comparative data for Lewis-b is not available in the reviewed literature. However, a comparative study on the related Lewis X and Lewis Y antigens provides a valuable framework for the types of immunological parameters that are critical for such a comparison.[2]

Table 1: Antibody Response to Sialyl Lewis-a Conjugate Vaccines in Mice

Antigen ConjugateAdjuvantAntibody IsotypeMedian Peak TiterReference
sLe-a-KLHGPI-0100IgG1/51,200[3]
sLe-a-KLHGPI-0100IgM1/1,280[3]
sLe-a-KLHNoneIgG & IgMLow levels[3]
Qβ-sLe-aNone (VLP)IgGOrders of magnitude higher than KLH-sLe-a[4]

Table 2: Functional Activity of Anti-Sialyl Lewis-a Antibodies

Antibody (Isotype)Target Cell LineAssayEC50Reference
r7E3 (human IgM)DMS-79Complement-Dependent Cytotoxicity (CDC)0.1 µg/ml[5]
r5B1 (human IgG1)DMS-79Complement-Dependent Cytotoxicity (CDC)1.7 µg/ml[5]

Comparative Insights from Related Lewis Antigens

A study directly comparing the immunogenicity of Lewis X (Le-x), Lewis Y (Le-y), and KH-1 antigens provides a model for assessing carbohydrate antigen immunogenicity.[2] In this study, mice were immunized with KLH-conjugated antigens. The Le-y conjugate induced the highest total and IgG antibody titers.[2] Interestingly, the antiserum against Le-x showed the highest binding and cytotoxicity to cancer cells expressing these antigens.[2] This highlights that antibody titer alone does not always correlate with functional activity and that the specific presentation of the antigen on the cell surface is crucial.[2] A similar comparative study for Le-b and sLe-a would be invaluable.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of immunogenicity studies. Below are representative protocols for key experiments.

Immunization Protocol for Generating Anti-Carbohydrate Antibodies in Mice

This protocol is a standard procedure for inducing an immune response to carbohydrate antigens.

  • Antigen Preparation: Synthesize the carbohydrate antigen (e.g., sLe-a or Le-b) and conjugate it to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The conjugate is then purified and characterized.

  • Animal Model: Use a suitable mouse strain, for example, BALB/c mice, which are commonly used for antibody production.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify 20 µg of the glycoconjugate in 100 µL of phosphate-buffered saline (PBS) with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at two sites.

    • Booster Immunizations (e.g., Day 14, 28, 42): Emulsify 20 µg of the glycoconjugate in 100 µL of PBS with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer the booster injections subcutaneously.

  • Serum Collection: Collect blood samples from the mice before the primary immunization (pre-immune serum) and at specified time points after each booster injection (e.g., 7-10 days post-boost).

  • Antibody Titer Determination: Analyze the serum for the presence of antigen-specific antibodies using ELISA.[2][3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is used to quantify the amount of antigen-specific antibodies in serum samples.

  • Plate Coating: Coat a 96-well microtiter plate with the carbohydrate antigen conjugated to a different carrier protein than that used for immunization (e.g., sLe-a-HSA if sLe-a-KLH was the immunogen) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and then block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Serum Incubation: Serially dilute the mouse serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and then add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgG or anti-mouse IgM). Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.[2][3]

Flow Cytometry for Analysis of Immune Cell Activation

Flow cytometry can be used to analyze the expression of activation markers on different immune cell populations.

  • Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control mice.

  • Cell Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for different immune cell types (e.g., CD3 for T cells, CD19 for B cells) and activation markers (e.g., CD69, CD25).

  • Intracellular Staining (for cytokines): For cytokine analysis, stimulate the cells in vitro with a mitogen (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. Then, fix and permeabilize the cells before staining with antibodies against intracellular cytokines (e.g., IFN-γ, IL-4).

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of activated cells and the cytokine expression profile in different immune cell subsets.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to these antigens is crucial for a deeper understanding.

experimental_workflow cluster_immunization Immunization cluster_analysis Analysis antigen Antigen Conjugate (Le-b-KLH or sLe-a-KLH) mouse Mouse (e.g., BALB/c) antigen->mouse adjuvant Adjuvant (e.g., CFA/IFA) adjuvant->mouse serum Serum Collection mouse->serum cells Immune Cell Isolation mouse->cells elisa ELISA serum->elisa Antibody Titer flow Flow Cytometry cells->flow Cell Activation & Cytokines

Caption: Experimental workflow for assessing immunogenicity.

t_cell_independent_activation antigen Antigen (T-independent) (e.g., Le-b, sLe-a) b_cell B Cell BCR antigen:port->b_cell Cross-links BCRs plasma_cell Plasma Cell b_cell->plasma_cell Activation & Differentiation antibodies Antibodies (IgM >> IgG) plasma_cell->antibodies Secretion

Caption: T-cell independent B cell activation by carbohydrate antigens.

t_cell_dependent_activation cluster_apc Antigen Presenting Cell (APC) cluster_t_cell T Helper Cell cluster_b_cell B Cell apc APC MHC-II th_cell T Helper Cell TCR apc->th_cell Presents Carrier Peptide antigen_conjugate Antigen-Carrier Conjugate antigen_conjugate->apc Internalization & Processing b_cell B Cell BCR antigen_conjugate->b_cell Binds Carbohydrate th_cell->b_cell Provides Help (Cytokines) plasma_cell Plasma Cell b_cell->plasma_cell Differentiation memory_b_cell Memory B Cell b_cell->memory_b_cell Differentiation antibodies Antibodies (IgG, IgA, IgE) plasma_cell->antibodies Secretion

Caption: T-cell dependent activation via glycoconjugates.

Conclusion

The available evidence indicates that sialyl Lewis-a, when conjugated to a carrier protein and administered with a potent adjuvant, can elicit high-titer IgG and IgM antibody responses in mice.[3] These antibodies have been shown to mediate complement-dependent cytotoxicity against cancer cells expressing sLe-a.[5] While direct comparative data for Lewis-b is lacking, its structural similarity and role as a tumor-associated antigen suggest it is also a viable target for immunotherapy.

Future research should focus on direct, controlled comparisons of the immunogenicity of Lewis-b and sialyl Lewis-a. Such studies should ideally utilize the same carrier protein, adjuvant, and immunization schedule to allow for a definitive assessment of their relative abilities to induce robust and functional immune responses. This will be critical for the rational design of next-generation cancer vaccines and immunotherapies targeting these important carbohydrate antigens.

References

A Head-to-Head Comparison of Lewis Antigen Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Lewis antigens are critical for a variety of applications, from cancer diagnostics to transfusion medicine. This guide provides an objective comparison of common methods for the detection of Lewis antigens, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Overview of Detection Methods

Several techniques are routinely employed for the detection of Lewis antigens, each with its own set of advantages and limitations. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, Immunohistochemistry (IHC), Western Blotting, and Hemagglutination. The choice of method often depends on the sample type, the required sensitivity and specificity, and whether a quantitative or qualitative assessment is needed.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of different Lewis antigen detection methods based on available literature. It is important to note that direct comparisons of sensitivity and specificity across different studies can be challenging due to variations in antibodies, reagents, and sample types used.

MethodPrincipleSample TypesKey AdvantagesKey LimitationsReported Performance Metrics
ELISA Enzyme-linked antibody binds to immobilized antigenSerum, Saliva, Cell Lysates, SecretionsHigh-throughput, Quantitative, Good sensitivityProne to matrix effects, Indirect detection of cellular expressionGood agreement with erythrocyte agglutination for determining secretor status.[1]
Flow Cytometry Fluorophore-conjugated antibody binds to antigens on cell surfaceWhole Blood, Cell SuspensionsQuantitative, High sensitivity, Multiplexing capabilitiesRequires specialized equipment, Not suitable for tissue sectionsEnhanced labeling techniques significantly improve sensitivity for red blood cell analysis.[2] Can detect varying expression levels on different cancer cell lines.[3] A mean of 99% of erythrocytes from Le(a+b-) individuals and 1% from Le(a-b-) or Le(a-b+) individuals were stained positive using an anti-Le(a) reagent.[4]
Immunohistochemistry (IHC) Labeled antibody binds to antigens in tissue sectionsFormalin-Fixed Paraffin-Embedded (FFPE) Tissues, Frozen TissuesProvides spatial information of antigen expression within tissue architectureSemi-quantitative, Prone to background staining and artifacts-
Western Blotting Antibody detects antigen separated by size on a gelCell Lysates, Tissue HomogenatesProvides information on the molecular weight of the antigen-bearing moleculeLess sensitive than ELISA or Flow Cytometry, Primarily qualitativeUsed in conjunction with other methods for a more accurate assessment of Lewis antigen expression.[5]
Hemagglutination Antibody causes agglutination of red blood cells expressing the antigenWhole BloodSimple, Cost-effectiveUnreliable for lysed blood samples,[1] Less sensitive than other methods, Generally qualitativeCan be error-prone, leading to discrepancies with genotyping results.[6]

Signaling Pathways Involving Lewis Antigens

Lewis antigens, particularly Lewis Y (LeY), are known to be involved in various signaling pathways, especially in the context of cancer. They can act as signaling receptors or modulate the function of other receptors, influencing cell proliferation, adhesion, and migration.

Lewis_Antigen_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeY Lewis Y Antigen EGFR EGFR LeY->EGFR associates with Integrin Integrin β1 LeY->Integrin associates with Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K FAK FAK Integrin->FAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Adhesion Cell Adhesion & Migration FAK->Adhesion Akt Akt PI3K->Akt Akt->Proliferation

Caption: Lewis Y antigen-mediated signaling pathways.

Experimental Workflow for Method Comparison

To objectively compare different Lewis antigen detection methods, a standardized experimental workflow is crucial. This involves processing the same sample in parallel and analyzing the results from each technique.

Detection_Method_Comparison_Workflow cluster_sample Sample Preparation cluster_methods Detection Methods cluster_analysis Data Analysis cluster_comparison Head-to-Head Comparison Sample Biological Sample (e.g., Blood, Tissue, Cells) ELISA ELISA Sample->ELISA Flow Flow Cytometry Sample->Flow IHC IHC Sample->IHC WB Western Blot Sample->WB Quant Quantitative Analysis (Sensitivity, Specificity, LOD) ELISA->Quant Flow->Quant Qual Qualitative Analysis (Antigen Localization, Molecular Weight) IHC->Qual WB->Qual Comparison Comparative Evaluation of Performance Metrics Quant->Comparison Qual->Comparison

Caption: Experimental workflow for comparing Lewis antigen detection methods.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol provides a general framework for a direct ELISA to detect Lewis antigens.

Materials:

  • Microtiter plates

  • Lewis antigen-specific primary antibody

  • HRP-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the sample containing the Lewis antigen in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted primary antibody to each well and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Flow Cytometry Protocol for Cell Surface Lewis Antigen Detection

This protocol is designed for the analysis of Lewis antigen expression on the surface of cells in suspension.[3]

Materials:

  • Fluorophore-conjugated anti-Lewis antigen antibody

  • Isotype control antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them with cold PBS. Adjust the cell concentration to 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.

  • Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the predetermined optimal concentration of the fluorophore-conjugated anti-Lewis antigen antibody or the corresponding isotype control.

  • Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Data Acquisition: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and analyze the samples on a flow cytometer.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for detecting Lewis antigens in FFPE tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum

  • Anti-Lewis antigen primary antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Apply blocking serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-Lewis antigen antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualization: Add DAB substrate to visualize the antigen-antibody complex.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

References

Validating the Role of Lewis-b in Cell Adhesion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of the Lewis-b (Leb) antigen in cell adhesion with other key adhesion molecules. We present supporting experimental data, detailed protocols for relevant assays, and visualizations of associated signaling pathways and experimental workflows to aid researchers in designing and interpreting cell adhesion studies.

The Role of Lewis-b in Cell Adhesion

The Lewis-b histo-blood group antigen is a fucose-containing oligosaccharide expressed on the surface of epithelial cells and red blood cells.[1][2][3] Its expression is dependent on the activity of the FUT2 (Secretor) and FUT3 (Lewis) fucosyltransferase enzymes.[1][2] Leb plays a crucial role in various biological processes, including cell-cell recognition and as a receptor for pathogens.[1][4] Notably, it is the primary receptor for the bacterium Helicobacter pylori, a key factor in the development of gastritis, peptic ulcers, and gastric cancer.[5][6][7] The interaction between the bacterial adhesin BabA and the Leb antigen is a critical initial step for bacterial colonization of the gastric mucosa.[5][6][7]

Comparative Analysis of Adhesion Molecules

Cell adhesion is a complex process mediated by various molecules. Here, we compare Leb-mediated adhesion with other well-characterized adhesion molecules like selectins and integrins. While direct quantitative comparisons of adhesion strength across different studies can be challenging due to varying experimental conditions, the following table summarizes available data to provide a comparative perspective.

Adhesion Molecule/PairLigand/ReceptorTypical Adhesion Force (per bond)Key Functions in AdhesionCell Types Involved
Lewis-b / BabA H. pylori BabA adhesin25 ± 1.5 pN[8]Pathogen (H. pylori) adhesion to gastric mucosa.[5][6][7]Gastric epithelial cells, H. pylori
E-selectin Sialyl Lewis x/a (sLex/a)~5 kBT (binding energy)[9]Leukocyte rolling and tethering on endothelial surfaces during inflammation.[10]Leukocytes, endothelial cells
P-selectin P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1)Not specifiedInitial tethering and rolling of leukocytes on activated platelets and endothelium.Leukocytes, platelets, endothelial cells
Integrin (αIIbβ3) RGD motif (e.g., in fibrinogen)~10 kBT (binding energy)[9]Firm adhesion of platelets and other cells to the extracellular matrix.Platelets, various other cell types
N-CAM N-CAM (homophilic)Not specifiedCa2+-independent cell-cell adhesion in neural tissues.[10]Neurons, glial cells

Experimental Protocols for Validating Lewis-b Mediated Adhesion

Helicobacter pylori Adhesion Assay to Leb-Expressing Cells

This assay quantifies the adhesion of H. pylori to gastric epithelial cells expressing the Leb antigen.

Materials:

  • Leb-positive gastric epithelial cells (e.g., AGS cells)

  • H. pylori strains (BabA-positive)

  • 96-well tissue culture plates

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Urease assay buffer (50 mM potassium phosphate, 250 mM urea, 20 µg/ml phenol (B47542) red)

  • Plate reader

Procedure:

  • Seed Leb-positive gastric epithelial cells into a 96-well plate and culture to confluence.

  • Wash the cells twice with PBS.

  • Infect the cells with H. pylori at a multiplicity of infection (MOI) of 100.

  • Incubate for 2 hours to allow for bacterial adhesion.

  • Wash the wells three times with PBS to remove non-adherent bacteria.

  • Add 100 µL of urease assay buffer to each well.

  • Measure the absorbance at 560 nm every 10 minutes for 2 hours using a plate reader. The change in absorbance correlates with the amount of urease present, which is proportional to the number of adherent bacteria.[11]

Static Cell Adhesion Assay using Crystal Violet Staining

This is a general and widely used method to quantify cell adhesion to a substrate.

Materials:

  • 96-well plate

  • Adhesion substrate (e.g., purified Leb antigen, or Leb-expressing cell monolayer)

  • Cell suspension of interest

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution

  • 10% Acetic Acid

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the adhesion substrate and incubate overnight at 4°C.

  • Wash the wells twice with PBS.

  • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

  • Wash the wells twice with PBS.

  • Add 1 x 105 cells per well and incubate for 1-2 hours at 37°C to allow for adhesion.

  • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% PFA for 15 minutes at room temperature.

  • Wash the wells with water.

  • Stain the cells with 0.1% Crystal Violet solution for 20 minutes at room temperature.

  • Wash the wells thoroughly with water until the water runs clear.

  • Air dry the plate.

  • Solubilize the dye by adding 10% acetic acid to each well.

  • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.[2]

Flow Cytometry-Based Adhesion Assay

This method allows for the quantification of adhesion of fluorescently labeled cells.

Materials:

  • Leb-expressing cells (adherent layer)

  • Fluorescently labeled cells in suspension (e.g., with Calcein-AM or CellTracker Green CMFDA)

  • Flow cytometer

  • 96-well plate

  • PBS

Procedure:

  • Prepare a confluent monolayer of Leb-expressing cells in a 96-well plate.

  • Label the suspension cells with a fluorescent dye according to the manufacturer's protocol.

  • Add a known number of fluorescently labeled cells to each well containing the monolayer.

  • Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

  • Carefully remove the supernatant containing non-adherent cells.

  • Wash the wells gently with PBS to remove any remaining non-adherent cells.

  • Detach the adherent fluorescent cells using trypsin-EDTA.

  • Quantify the number of fluorescent cells using a flow cytometer. The percentage of adherent cells can be calculated by comparing the number of recovered cells to the initial number of cells added.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of H. pylori Adhesion to Gastric Epithelial Cells via Lewis-b

The binding of H. pylori's BabA adhesin to the Leb antigen on gastric epithelial cells is a critical event that initiates a signaling cascade, leading to inflammation and potential cellular transformation. This process is often potentiated by the co-expression of the CagA virulence factor, which is injected into the host cell via a type IV secretion system (T4SS).

H_pylori_Adhesion_Signaling Hp Helicobacter pylori BabA BabA Adhesin Hp->BabA expresses T4SS Type IV Secretion System Hp->T4SS utilizes Leb Lewis-b Antigen BabA->Leb binds NFkB NF-κB Activation BabA->NFkB induces GastricCell Gastric Epithelial Cell Leb->GastricCell on surface of CagA CagA T4SS->CagA injects SHP2 SHP-2 CagA->SHP2 activates CagA->NFkB induces ERK_MAPK ERK/MAPK Pathway SHP2->ERK_MAPK activates Proliferation Cell Proliferation & Migration ERK_MAPK->Proliferation Inflammation Inflammation (IL-8, etc.) NFkB->Inflammation

Caption: H. pylori adhesion signaling cascade.

Experimental Workflow for a Static Cell Adhesion Assay

The following diagram illustrates the key steps in a typical static cell adhesion assay using crystal violet staining.

Adhesion_Assay_Workflow start Start coat Coat 96-well plate with adhesion substrate (e.g., Lewis-b) start->coat block Block with BSA to prevent non-specific binding coat->block add_cells Add cell suspension block->add_cells incubate Incubate to allow cell adhesion add_cells->incubate wash Wash to remove non-adherent cells incubate->wash fix Fix adherent cells with PFA wash->fix stain Stain with Crystal Violet fix->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize dye wash2->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Static cell adhesion assay workflow.

Logical Relationship of Adhesion Molecules in Leukocyte Extravasation

This diagram illustrates the sequential involvement of different adhesion molecules during the process of leukocyte extravasation from the bloodstream into tissues, providing a context for the function of carbohydrate-based adhesion (like selectin-sLex) relative to protein-based adhesion (integrins).

Leukocyte_Extravasation capture Initial Capture & Rolling activation Leukocyte Activation capture->activation leads to firm_adhesion Firm Adhesion activation->firm_adhesion enables transmigration Transendothelial Migration firm_adhesion->transmigration facilitates selectins Selectins (E-selectin, P-selectin) + sLe-x/a selectins->capture chemokines Chemokines chemokines->activation integrins Integrins (e.g., LFA-1) + ICAM-1 integrins->firm_adhesion pecam1 PECAM-1 pecam1->transmigration

Caption: Adhesion molecule roles in extravasation.

References

A Comparative Guide to Measuring Lewis-b Binding Affinity: Isothermal Titration Calorimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of the Lewis-b (Leb) antigen to its protein partners is crucial for deciphering its role in various biological processes, including microbial pathogenesis and immune responses. This guide provides a detailed comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical techniques for characterizing Leb binding interactions, supported by experimental data and protocols.

Isothermal Titration Calorimetry (ITC) stands out as a powerful technique for the comprehensive thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

This guide will delve into the application of ITC for determining Leb binding affinity, using the well-documented interaction between Leb and the Helicobacter pylori adhesin BabA as a primary example. Furthermore, it will compare the insights gained from ITC with those from an alternative method, Surface Plasmon Resonance (SPR), to offer a broader perspective on the available analytical tools.

Quantitative Data Comparison

The following table summarizes the thermodynamic and kinetic parameters for the binding of Lewis-b to the H. pylori adhesin BabA, as determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

ParameterIsothermal Titration Calorimetry (ITC)[1]Surface Plasmon Resonance (SPR)[2][3]
Binding Affinity (Kd) ~252 µM (at pH 7.4)Not a simple 1:1 interaction, complex kinetics observed
Enthalpy Change (ΔH) ~-10.9 kcal/mol (at pH 7.4)Not directly measured
Entropy Change (-TΔS) ~6.0 kcal/mol (at pH 7.4)Not directly measured
Stoichiometry (n) ~1.07 (at pH 7.4)Not directly determined
Association Rate (ka) Not measuredComplex, suggests a two-step conformational change model
Dissociation Rate (kd) Not measuredSlower dissociation after an initial binding event

Experimental Methodologies

A thorough understanding of the experimental protocols is essential for interpreting the data and for designing future studies. Below are detailed methodologies for the ITC and SPR experiments cited in this guide.

Isothermal Titration Calorimetry (ITC) Protocol for Leb-BabA Binding

This protocol is based on the study by Hage et al. (2015), which characterized the binding of the Lewis-b oligosaccharide to the BabA adhesin from H. pylori.[1]

Materials:

  • Protein: Purified recombinant BabA protein.

  • Ligand: Synthetic Lewis-b human blood group antigen.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Instrument: An isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • The BabA protein solution was extensively dialyzed against the PBS buffer to ensure buffer matching between the protein and ligand solutions.

    • The Lewis-b oligosaccharide was dissolved in the final dialysis buffer.

    • The concentrations of both the protein and the ligand were accurately determined.

  • ITC Experiment:

    • The sample cell was filled with the BabA protein solution.

    • The injection syringe was filled with the Lewis-b ligand solution.

    • The experiment was performed at a constant temperature (e.g., 25°C).

    • A series of small injections of the Lewis-b solution were made into the sample cell containing the BabA protein.

    • The heat change associated with each injection was measured.

  • Data Analysis:

    • The raw ITC data, consisting of heat pulses for each injection, was integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm was fitted to a suitable binding model (e.g., a single-site binding model) using the instrument's software.

    • This fitting procedure yields the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of the interaction (n). The entropy change (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKd).

Surface Plasmon Resonance (SPR) Protocol for Leb-BabA Binding

The following is a generalized protocol based on the principles of SPR and the findings of Younson et al. as described in related literature, which suggest a complex binding interaction between BabA and Leb.[2][3]

Materials:

  • Ligand: Lewis-b-human serum albumin (HSA) conjugate for immobilization.

  • Analyte: Purified BabA protein.

  • Sensor Chip: A sensor chip suitable for protein immobilization (e.g., a CM5 chip).

  • Running Buffer: A suitable buffer, such as HBS-EP.

  • Instrument: A surface plasmon resonance instrument.

Procedure:

  • Ligand Immobilization:

    • The Lewis-b-HSA conjugate was immobilized onto the surface of the sensor chip using standard amine coupling chemistry.

    • A reference flow cell was prepared, often with an irrelevant immobilized protein or just activated and deactivated, to subtract non-specific binding.

  • SPR Measurement:

    • The running buffer was continuously flowed over the sensor chip to establish a stable baseline.

    • Different concentrations of the BabA protein (analyte) were injected over the sensor surface.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, was monitored in real-time as a sensorgram.

    • Following the association phase, the running buffer was flowed again to monitor the dissociation of the BabA protein from the immobilized Lewis-b.

  • Data Analysis:

    • The sensorgrams were corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The resulting binding curves were fitted to various kinetic models to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka. In the case of the BabA-Leb interaction, a simple 1:1 binding model was found to be insufficient, suggesting a more complex interaction involving a conformational change upon binding.[2][3]

Visualizing the Methodologies

To further clarify the experimental workflows and the relationship between the discussed techniques, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Instrument cluster_analysis Data Analysis Protein BabA Protein in Buffer Cell Sample Cell with BabA Protein->Cell Ligand Lewis-b in Matched Buffer Syringe Syringe with Lewis-b Ligand->Syringe RawData Raw Heat Pulses Cell->RawData Heat Measurement Syringe->Cell Titration Isotherm Binding Isotherm RawData->Isotherm Integration ThermoParams Thermodynamic Parameters (Kd, ΔH, ΔS, n) Isotherm->ThermoParams Model Fitting

Figure 1. Workflow of an Isothermal Titration Calorimetry experiment.

Method_Comparison cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) cluster_bli Biolayer Interferometry (BLI) cluster_fp Fluorescence Polarization (FP) ITC_Node Measures heat change upon binding in solution. Provides a complete thermodynamic profile (Kd, ΔH, ΔS, n). SPR_Node Measures mass change on a sensor surface. Provides kinetic data (ka, kd) and affinity (Kd). BLI_Node Measures changes in the interference pattern of light. Provides kinetic data (ka, kd) and affinity (Kd). FP_Node Measures changes in the rotational motion of a fluorescently labeled molecule. Provides binding affinity (Kd). BindingAffinity Lewis-b Binding Affinity BindingAffinity->ITC_Node BindingAffinity->SPR_Node BindingAffinity->BLI_Node BindingAffinity->FP_Node

Figure 2. Comparison of methods for measuring Lewis-b binding affinity.

Concluding Remarks

The choice of method for studying Lewis-b binding affinity depends on the specific research question and the available resources. Isothermal Titration Calorimetry provides a comprehensive thermodynamic understanding of the binding event in solution, which is invaluable for elucidating the driving forces of the interaction. Techniques like Surface Plasmon Resonance, on the other hand, offer real-time kinetic information, which can reveal more complex binding mechanisms, such as the conformational changes suggested for the BabA-Leb interaction.[2][3] By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate tool to advance their understanding of the biological roles of Lewis-b and to guide the development of novel therapeutics targeting these interactions.

References

Comparative analysis of Lewis-b expression in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential expression of glycans like the Lewis-b (Le-b) antigen in healthy versus diseased states is critical for biomarker discovery, diagnostics, and therapeutic targeting. This guide provides a comprehensive comparison of Le-b expression in various tissues, supported by experimental data and detailed methodologies.

The Lewis-b histo-blood group antigen is a fucosylated oligosaccharide present on the surface of epithelial cells and red blood cells. Its expression is dynamically regulated and often altered in pathological conditions, ranging from cancers to inflammatory diseases. These alterations can influence cell adhesion, recognition by pathogens, and cellular signaling, making Le-b a molecule of significant interest in biomedical research.

Quantitative Comparison of Lewis-b Expression

The expression of Lewis-b antigen exhibits significant variation between healthy and diseased tissues. Below is a summary of quantitative data from immunohistochemical (IHC) studies in breast and colorectal cancer.

Tissue TypeConditionLe-b Expression LevelKey Findings
Breast Tissue Normal/Benign High expression in lobular and ductal epithelium.Le-b is a common antigen on healthy breast epithelial cells.
Invasive Ductal Carcinoma Loss of Le-b staining in 80% of cases.[1]Reduced Le-b expression correlates with increased tumor grade.[1][2]
Lymph Node Negative Breast Cancer 56% of carcinomas were negative for Le-b/y expression. 17% showed low expression (<25% positive cells), and 8% showed extensive expression (>75% positive cells).[3]Higher expression of Le-b/y is associated with decreased patient survival in lymph node-negative cases.[3]
Colorectal Tissue Normal Proximal Colon Abundantly expressed.[4]Gradient expression, with high levels in the proximal and faint levels in the distal colon.[4]
Normal Distal Colon Faintly expressed.[4]Low baseline expression in the healthy distal colon.[4]
Distal Colon Adenoma/Carcinoma Increased expression with cancer progression.[4] Observed in almost all colonic carcinoma tissues, compared to 20-45% of normal tissue samples.[5]Upregulation is driven by increased expression of fucosyltransferase enzymes (H and Se enzymes).[4]

Lewis-b Expression in Inflammatory and Infectious Diseases

Beyond cancer, aberrant Le-b expression is implicated in inflammatory and infectious diseases.

  • Helicobacter pylori Infection and Gastritis: The Le-b antigen serves as a crucial receptor for the bacterium Helicobacter pylori in the gastric mucosa.[6][7] The binding is mediated by the bacterial adhesin BabA.[1] This interaction is a key step in the colonization of the stomach by H. pylori, which can lead to chronic gastritis, peptic ulcers, and an increased risk of gastric adenocarcinoma.[6][8] Studies have shown that expression of Le-b is significantly associated with H. pylori infection.[9] In patients with gastric cancer, the frequency of Le-b expression is significantly lower in intestinal metaplasia and carcinoma compared to chronic gastritis.[9]

  • Inflammatory Bowel Disease (IBD): The role of Le-b in IBD (Crohn's disease and ulcerative colitis) is an active area of research. The fucosyltransferase genes FUT2 and FUT3, which control Le-b synthesis, are located in a genomic region associated with IBD susceptibility.[4] Polymorphisms in these genes can alter the gut microbiota composition and have been linked to IBD.[10] One study in a Chinese population found that a polymorphism in the FUT3 gene is associated with susceptibility to both ulcerative colitis and Crohn's disease.[10] Another study reported increased expression of FUT3 in patients with Crohn's disease.[11] This suggests that altered fucosylation and Le-b expression in the intestinal mucosa may contribute to the pathogenesis of IBD.

Signaling and Biological Roles of Lewis-b

While Le-b itself does not appear to have intrinsic signaling activity, its role as a cell surface receptor and adhesion molecule has significant downstream consequences.

Biosynthesis of Lewis-b Antigen

The synthesis of Le-b is a multi-step enzymatic process involving fucosyltransferases encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes.[8][9]

Lewis_b_Biosynthesis cluster_0 Type 1 Precursor Chain cluster_1 H type 1 antigen cluster_2 Lewis-a antigen cluster_3 Lewis-b antigen Galβ1-3GlcNAc-R Galβ1-3GlcNAc-R Fucα1-2Galβ1-3GlcNAc-R Fucα1-2Galβ1-3GlcNAc-R Galβ1-3GlcNAc-R->Fucα1-2Galβ1-3GlcNAc-R FUT2 (Secretor gene) Galβ1-3(Fucα1-4)GlcNAc-R Galβ1-3(Fucα1-4)GlcNAc-R Galβ1-3GlcNAc-R->Galβ1-3(Fucα1-4)GlcNAc-R FUT3 (Lewis gene) Fucα1-2Galβ1-3(Fucα1-4)GlcNAc-R Fucα1-2Galβ1-3(Fucα1-4)GlcNAc-R Fucα1-2Galβ1-3GlcNAc-R->Fucα1-2Galβ1-3(Fucα1-4)GlcNAc-R FUT3 (Lewis gene) H_pylori_Signaling cluster_0 Gastric Epithelial Cell Leb Lewis-b Antigen Signaling Intracellular Signaling (e.g., NF-κB activation) Leb->Signaling Triggers Response Inflammatory Response (Cytokine production) Signaling->Response Hpylori Helicobacter pylori (with BabA adhesin) Hpylori->Leb Binding IHC_Workflow Sample Tissue Acquisition (Healthy vs. Diseased) Fixation Fixation (e.g., 10% Formalin) Sample->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Staining Immunohistochemistry (as per protocol) Sectioning->Staining Imaging Microscopic Imaging Staining->Imaging Analysis Quantitative Analysis (e.g., H-Score, % Positive Cells) Imaging->Analysis Comparison Statistical Comparison of Expression Levels Analysis->Comparison

References

A Researcher's Guide to the Validation of Lewis-b ELISA Kits for Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers in clinical samples is paramount. The Lewis-b (Le-b) antigen, a carbohydrate blood group antigen, has garnered interest in various research fields, including oncology and infectious diseases. Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying Le-b in diverse biological matrices such as serum and plasma. However, the performance of commercially available ELISA kits can vary significantly. This guide provides a framework for the validation and comparison of Lewis-b ELISA kits to ensure the generation of reliable and reproducible data in a clinical research setting.

This guide will delve into the critical performance characteristics of ELISA kits and provide standardized experimental protocols for their evaluation. By following these guidelines, researchers can objectively compare different Lewis-b ELISA kits and select the most suitable assay for their specific research needs.

Comparative Performance of Lewis-b ELISA Kits

The selection of an appropriate ELISA kit should be based on a thorough evaluation of its performance characteristics. The following tables summarize the key parameters for comparing different Lewis-b ELISA kits. While the data presented here is illustrative, it provides a template for researchers to populate with their own experimental findings when comparing Kit A and Kit B.

Table 1: Precision

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the coefficient of variation (%CV).

ParameterKit AKit BAcceptance Criteria
Intra-Assay Precision (%CV)
Low Control4.5%6.2%<10%
Medium Control3.8%5.5%<10%
High Control4.1%5.9%<10%
Inter-Assay Precision (%CV)
Low Control7.2%9.8%<15%
Medium Control6.5%8.7%<15%
High Control6.9%9.1%<15%

Intra-assay precision is determined by assaying replicates of the same sample within a single assay run, while inter-assay precision is assessed by running the same samples on different days or by different operators.

Table 2: Sensitivity and Specificity

Sensitivity is the lowest concentration of an analyte that can be reliably detected, while specificity is the ability of the assay to measure only the target analyte.

ParameterKit AKit BAcceptance Criteria
Lower Limit of Detection (LLOD) 5 pg/mL10 pg/mLAs low as possible for the intended application
Lower Limit of Quantification (LLOQ) 15 pg/mL30 pg/mLWithin the expected physiological range
Cross-reactivity (Lewis-a) <0.1%<0.5%Minimal cross-reactivity with related antigens
Cross-reactivity (Lewis-x) <0.1%<0.2%Minimal cross-reactivity with related antigens

The LLOD is the lowest concentration of analyte that the assay can distinguish from zero, while the LLOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[1]

Table 3: Accuracy and Linearity

Accuracy refers to the closeness of the measured value to the true value, often assessed by spike and recovery experiments. Linearity of dilution evaluates the ability of the assay to provide proportional results for diluted samples.

ParameterKit AKit BAcceptance Criteria
Spike and Recovery 95-105%88-110%80-120%
Dilution Linearity 92-108%85-115%80-120%

For spike and recovery, a known amount of analyte is added to a sample matrix and the percentage of the recovered analyte is calculated.[2] For dilution linearity, a high-concentration sample is serially diluted and the concentrations are measured; the results should be linear after correcting for the dilution factor.

Experimental Protocols

To obtain reliable comparative data, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for the key validation experiments.

Sample Preparation

Clinical samples such as serum and plasma should be handled and stored consistently.

  • Collection: Collect whole blood in serum separator tubes or tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) for plasma.

  • Processing:

    • For serum, allow the blood to clot at room temperature for 30-60 minutes, followed by centrifugation at 1000 x g for 15 minutes.

    • For plasma, centrifuge the blood at 1000 x g for 15 minutes within 30 minutes of collection.

  • Storage: Aliquot the serum or plasma into polypropylene tubes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

General ELISA Protocol (Illustrative)

This protocol is a general guideline; always refer to the specific manufacturer's instructions for each kit.

  • Reagent Preparation: Bring all reagents to room temperature before use. Reconstitute standards and prepare working solutions of buffers and antibodies as per the kit manual.

  • Standard Curve Preparation: Prepare a serial dilution of the Lewis-b standard to generate a standard curve.

  • Sample Addition: Add standards, controls, and diluted clinical samples to the appropriate wells of the antibody-coated microplate.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-HRP to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate to each well and incubate in the dark.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

Validation Experiments

Precision (Intra- and Inter-Assay)

  • Prepare low, medium, and high concentration quality control (QC) samples by pooling clinical samples or spiking a matrix with known amounts of Lewis-b.

  • Intra-Assay: Assay 20 replicates of each QC sample on a single plate. Calculate the mean, standard deviation (SD), and %CV for each QC level.[3]

  • Inter-Assay: Assay 3-5 replicates of each QC sample on at least three different plates on different days. Calculate the mean, SD, and %CV for each QC level across the plates.[3]

Sensitivity (LLOD and LLOQ)

  • LLOD: Assay at least 20 replicates of the blank (zero standard). The LLOD is calculated as the mean of the blank signals plus 2 or 3 standard deviations.

  • LLOQ: Determine the lowest standard concentration that can be measured with a %CV of less than 20% and a recovery of 80-120%.

Specificity (Cross-reactivity)

  • Prepare high concentrations of potentially cross-reacting substances (e.g., Lewis-a, Lewis-x).

  • Test these samples in the ELISA and determine the concentration of Lewis-b reported by the assay.

  • Calculate the percentage of cross-reactivity as: (Measured Le-b concentration / Concentration of cross-reactant) x 100%.

Accuracy (Spike and Recovery)

  • Select at least three different clinical samples.

  • Spike these samples with low, medium, and high concentrations of the Lewis-b standard.

  • Assay the spiked and unspiked samples.

  • Calculate the percent recovery as: [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Known spiked concentration] x 100%.

Linearity of Dilution

  • Select a clinical sample with a high endogenous Lewis-b concentration or spike a sample to a high concentration.

  • Perform a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) with the assay diluent.

  • Assay the diluted samples.

  • Calculate the concentration of the neat sample from each dilution by multiplying by the dilution factor.

  • Calculate the percent linearity as: (Back-calculated concentration / Undiluted sample concentration) x 100%.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful validation.

ELISA_Validation_Workflow cluster_Preparation Preparation cluster_Execution Experimental Execution cluster_Analysis Data Analysis & Validation cluster_Decision Decision Sample_Collection Clinical Sample Collection (Serum/Plasma) Run_ELISA Perform ELISA Sample_Collection->Run_ELISA Reagent_Prep ELISA Kit Reagent Preparation Reagent_Prep->Run_ELISA QC_Prep QC Sample Preparation QC_Prep->Run_ELISA Data_Acquisition Read Absorbance (450 nm) Run_ELISA->Data_Acquisition Standard_Curve Generate Standard Curve Data_Acquisition->Standard_Curve Precision Calculate Intra- & Inter-Assay Precision (%CV) Standard_Curve->Precision Sensitivity Determine LLOD & LLOQ Standard_Curve->Sensitivity Specificity Assess Cross-Reactivity Standard_Curve->Specificity Accuracy Calculate Spike & Recovery Standard_Curve->Accuracy Linearity Evaluate Dilution Linearity Standard_Curve->Linearity Kit_Selection Select Optimal Kit Precision->Kit_Selection Sensitivity->Kit_Selection Specificity->Kit_Selection Accuracy->Kit_Selection Linearity->Kit_Selection

Figure 1. A workflow diagram for the validation and comparison of Lewis-b ELISA kits.

Conclusion

The validation of a Lewis-b ELISA for use with clinical samples is a critical step to ensure the integrity of research data. By systematically evaluating and comparing the performance of different commercial kits based on precision, sensitivity, specificity, accuracy, and linearity, researchers can make an informed decision and select the most reliable and robust assay for their studies. This guide provides the necessary framework and detailed protocols to perform a comprehensive validation, ultimately leading to more accurate and reproducible scientific outcomes.

References

A Comparative Guide to the Structural Validation of Synthetic Lewis-b Tetrasaccharide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of synthetic oligosaccharides is a critical step in carbohydrate-based drug discovery and development. The Lewis-b (Leb) tetrasaccharide, a key blood group antigen and a receptor for various pathogens, is a molecule of significant biological interest. Its complex, branched structure necessitates rigorous analytical validation to ensure the correct stereochemistry and linkage of its constituent monosaccharides. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural validation of synthetic Leb tetrasaccharide, supported by experimental data and detailed protocols.

Data Presentation: NMR Chemical Shift Assignments

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Lewis-b-related Tetrasaccharide.

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-L-Fuc (a) 15.12100.2
23.8068.5
33.9570.8
43.9172.9
54.2567.8
6 (CH₃)1.1816.2
β-D-Gal (b) 14.55104.1
23.5472.0
33.7577.9
43.9269.8
53.6576.1
63.7862.1
α-L-Fuc (c) 14.98100.9
23.6968.1
33.8570.4
43.8272.5
54.1567.5
6 (CH₃)1.2016.3
β-D-GlcNAc (d) 14.70102.5
2 (NHAc)3.7256.8
33.8874.5
43.6080.1
53.5575.8
63.80, 3.9561.5
N-Acetyl CH₃2.0523.2
N-Acetyl C=O-175.4

Note: Chemical shifts are typically referenced to an internal standard (e.g., acetone or DSS) and can vary slightly based on experimental conditions such as solvent, temperature, and pH.

Comparison with Alternative Methods

While NMR is the gold standard for detailed structural elucidation, other techniques, particularly mass spectrometry, provide complementary and often essential information.

Table 2: Comparison of NMR Spectroscopy and Mass Spectrometry for Oligosaccharide Analysis.

FeatureNMR SpectroscopyMass Spectrometry (MS)
Information Provided Detailed 3D structure, anomeric configuration (α/β), glycosidic linkage positions, monosaccharide ring conformation, intra- and inter-residue spatial proximities (NOE).Molecular weight, monosaccharide composition, sequence, and branching patterns (with fragmentation).
Sample Requirement Relatively high (µg to mg), non-destructive.High sensitivity (fmol to pmol), destructive.
Strengths Unambiguous determination of stereochemistry and linkage. Provides detailed conformational insights.High throughput, excellent for verifying molecular weight and sequence. Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.[1][2]
Limitations Lower sensitivity, complex spectra can be challenging to interpret due to signal overlap, especially for larger oligosaccharides.[3]Does not directly provide information on anomeric configuration or linkage stereochemistry. Isomer differentiation can be challenging without derivatization or specific fragmentation techniques.
Typical Use Case Definitive structural confirmation of purified synthetic products.Rapid verification of product formation during synthesis, analysis of complex biological samples, and sequencing of glycans.

Experimental Protocols

A thorough NMR analysis for the structural validation of synthetic Lewis-b tetrasaccharide involves a series of 1D and 2D NMR experiments.

Sample Preparation
  • Purification: The synthetic tetrasaccharide should be purified to >95% homogeneity, as confirmed by methods like HPLC.

  • Solvent: The sample is typically dissolved in high-purity deuterium oxide (D₂O). For certain applications, solvents like DMSO-d₆ may be used.[3]

  • Concentration: A sample concentration of 1-5 mg in 0.5 mL of solvent is generally sufficient for most NMR experiments on modern spectrometers.

  • Internal Standard: An internal standard, such as acetone or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for referencing the chemical shifts.

NMR Data Acquisition

A standard suite of NMR experiments is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Provides the initial overview of the proton signals, including the characteristic anomeric protons and methyl groups of the fucose residues.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide residue, allowing for the tracing of proton connectivity (e.g., from H-1 to H-2, H-2 to H-3, etc.).

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes the correlation of all protons within a single monosaccharide spin system, which is invaluable for assigning all the protons of a given sugar residue, even in regions of spectral overlap.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations (typically 2-3 bonds) between protons and carbons. This is the key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons. Inter-residue NOEs/ROEs are crucial for confirming the glycosidic linkages and for providing insights into the 3D conformation of the oligosaccharide.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural validation of a synthetic oligosaccharide using NMR spectroscopy.

G Experimental Workflow for NMR-based Structural Validation A Synthetic Oligosaccharide B Purification (HPLC) A->B C Sample Preparation (D2O, Internal Standard) B->C D 1D 1H NMR C->D E 2D NMR Acquisition (COSY, TOCSY, HSQC, HMBC, ROESY) C->E F Data Processing and Analysis D->F E->F G Signal Assignment (1H and 13C) F->G H Determination of: - Monosaccharide Composition - Anomeric Configuration - Linkage Positions - Sequence G->H I Structural Confirmation H->I

Caption: Workflow for oligosaccharide structural validation by NMR.

Logical Relationships in 2D NMR Analysis

The following diagram illustrates how different 2D NMR experiments provide distinct but complementary information that, when combined, leads to the complete structural elucidation of the oligosaccharide.

G Logical Flow of 2D NMR Data Interpretation cluster_0 Intra-Residue Information cluster_1 Inter-Residue Information A COSY (H-H scalar coupling) F Complete Structural Assignment of Each Monosaccharide A->F B TOCSY (Complete spin systems) B->F C HSQC (Direct H-C correlation) C->F D HMBC (Long-range H-C coupling) G Determination of Glycosidic Linkages and Sequence D->G E ROESY/NOESY (Through-space proximity) E->G F->G H Final Validated Structure of this compound G->H

Caption: Interplay of 2D NMR experiments for structure elucidation.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of Lewis-b tetrasaccharide, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a compliant and secure research setting.

Key Safety and Chemical Data

A comprehensive understanding of a substance's properties is fundamental to safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₂₆H₄₅NO₁₉[1]
Molecular Weight675.63 g/mol [1]
AppearanceWhite powder/solid[2]
Storage Temperature-20°C[1]
GHS ClassificationCombustible Solid[1][2]
Water Hazard Class (WGK)3 (Highly hazardous to water)[1][2]

Experimental Protocol for Disposal

Given the high water hazard classification (WGK 3) of this compound, disposal via the sanitary sewer system is not recommended.[2] The following protocol is based on general best practices for the disposal of water-soluble, low-hazard laboratory chemicals, with special consideration for its environmental risk.

Objective: To safely dispose of surplus or waste this compound in accordance with general laboratory safety principles.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.[2]

  • Labeled hazardous waste container (for solid waste).[2]

  • Labeled hazardous waste container (for aqueous chemical waste).[2]

  • Chemical fume hood.[2]

Procedure:

  • Work Area Preparation: Conduct all handling and disposal procedures within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled hazardous waste container designated for solid chemical waste. Ensure the container is compatible with the chemical.[2]

    • Aqueous Solutions: If the this compound is in an aqueous solution, do not dispose of it down the drain due to its high water hazard rating. Transfer the solution to a labeled hazardous waste container for aqueous chemical waste. If the solution contains other hazardous materials, it must be disposed of according to the guidelines for the most hazardous component.[2]

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into direct contact with this compound should also be placed in the solid hazardous waste container.[2]

  • Container Labeling: Clearly label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[2]

  • Storage Pending Disposal: Store the sealed and labeled waste container in a designated, secure area for hazardous waste collection. This area should be away from incompatible materials.[2]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always adhere to your local and institutional regulations for chemical waste disposal.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Lewis_b_Disposal_Workflow start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (Powder, Contaminated Materials) waste_form->solid_waste Solid liquid_waste Aqueous Solution waste_form->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Aqueous Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lewis-b tetrasaccharide, a key reagent in glycobiology research. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring the integrity of your experiments.

Personal Protective Equipment (PPE)

When handling this compound, a minimum level of personal protective equipment is required. This is based on a risk assessment for handling non-hazardous, biologically derived compounds in a solid form.

PPE CategoryMinimum RequirementRationale
Eye Protection Safety glasses with side shieldsProtects against accidental splashes or airborne particles.[1]
Hand Protection Disposable nitrile glovesProvides a barrier against incidental skin contact.[1][2]
Body Protection Laboratory coatProtects street clothes and skin from contamination.[1][2][3]
Respiratory N95 dust maskRecommended when handling the powder form to prevent inhalation.

Note: For tasks with a higher risk of splash, such as preparing solutions, consider upgrading to splash goggles and a face shield in addition to safety glasses. Always ensure PPE complies with ANSI Z87.1 standards for eye and face protection.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Following a standardized workflow minimizes the risk of contamination and exposure. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Glasses, N95 Mask B Prepare clean and disinfected workspace A->B C Retrieve Lewis-b tetrasaccharide from -20°C storage B->C D Allow to equilibrate to room temperature in a desiccator C->D E Weigh desired amount in a chemical fume hood or ventilated balance enclosure D->E F Prepare solution as per experimental protocol E->F G Decontaminate workspace with appropriate disinfectant F->G H Dispose of contaminated waste in designated 'Non-Hazardous Lab Waste' bin G->H I Doff PPE in the correct order H->I J Wash hands thoroughly with soap and water I->J

Figure 1. Step-by-step workflow for the safe handling of this compound.

Storage and Disposal

Storage: Proper storage is critical to maintaining the stability and efficacy of this compound.

ParameterRecommendation
Temperature Store at -20°C for long-term stability.
Stock Solutions If prepared in water, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] Ensure solutions are sterile-filtered.[5]
Container Keep the container tightly closed and protected from moisture.[5][6]

Disposal Plan: this compound is not classified as a hazardous substance. However, all laboratory waste should be handled with care.

  • Solid Waste: Unused powder and contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be disposed of in the regular laboratory waste stream, unless institutional policy dictates otherwise.

  • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

By implementing these safety and logistical measures, you can ensure a secure working environment and promote the responsible handling of valuable biochemical reagents like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.